Product packaging for 5-Chloro-2-(trifluoromethoxy)benzaldehyde(Cat. No.:CAS No. 1092461-15-8)

5-Chloro-2-(trifluoromethoxy)benzaldehyde

Cat. No.: B1532285
CAS No.: 1092461-15-8
M. Wt: 224.56 g/mol
InChI Key: VJRCCSALVWMZAN-UHFFFAOYSA-N
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Description

5-Chloro-2-(trifluoromethoxy)benzaldehyde is a useful research compound. Its molecular formula is C8H4ClF3O2 and its molecular weight is 224.56 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4ClF3O2 B1532285 5-Chloro-2-(trifluoromethoxy)benzaldehyde CAS No. 1092461-15-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRCCSALVWMZAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C=O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676443
Record name 5-Chloro-2-(trifluoromethoxy)benzaldehyde
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Molecular Weight

224.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092461-15-8
Record name 5-Chloro-2-(trifluoromethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092461-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2-(trifluoromethoxy)benzaldehyde: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-2-(trifluoromethoxy)benzaldehyde (CAS Number: 1092461-15-8), a fluorinated aromatic aldehyde of significant interest in medicinal chemistry and drug development. The strategic placement of the chloro, trifluoromethoxy, and aldehyde functionalities on the benzene ring makes this compound a valuable synthon for accessing novel molecular architectures with desirable pharmacological properties. This document will delve into the compound's physicochemical properties, its synthesis and reactivity profile, and its applications in the design of bioactive molecules. Safety and handling protocols, along with available spectral data, are also discussed to provide a complete technical resource for laboratory professionals.

Introduction: The Strategic Advantage of Fluorination in Drug Design

The incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of properties that can significantly enhance the therapeutic potential of a drug candidate. Unlike the more common trifluoromethyl (-CF3) group, the trifluoromethoxy moiety possesses a bent conformation and acts as a weak hydrogen bond acceptor. Its introduction into a molecule can profoundly influence lipophilicity, metabolic stability, and bioavailability, often leading to improved pharmacokinetic and pharmacodynamic profiles. This compound serves as a readily available starting material for introducing this advantageous group into a diverse range of molecular scaffolds.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in research and development.

Physical and Chemical Properties
PropertyValueSource
CAS Number 1092461-15-8
Molecular Formula C8H4ClF3O2
Molecular Weight 224.56 g/mol
Appearance Liquid
Predicted Boiling Point 221.1 ± 35.0 °C
Predicted Density 1.463 ± 0.06 g/cm³
Storage Conditions 2-8 °C, Inert atmosphere
Spectroscopic Data

While extensive peer-reviewed spectroscopic data for this compound is not widely published, predicted mass spectrometry data is available. This information is crucial for reaction monitoring and product characterization.

Adductm/z
[M+H]+ 224.99248
[M+Na]+ 246.97442
[M-H]- 222.97792
Data sourced from .

Synthesis and Reactivity

Synthesis

Hypothetical Synthetic Workflow:

G start 1-Chloro-4-(trifluoromethoxy)benzene step1 Directed ortho-Metalation (e.g., n-BuLi) start->step1 step2 Quenching with an electrophilic formylating agent (e.g., DMF) step1->step2 product This compound step2->product

Caption: A potential synthetic pathway to this compound.

Reactivity

The reactivity of this compound is dominated by the aldehyde functional group. The presence of the electron-withdrawing chloro and trifluoromethoxy groups enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

Key Reactions:

  • Reductive Amination: The aldehyde can readily undergo reductive amination with primary and secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding substituted benzylamines. This is a cornerstone reaction in the synthesis of many pharmaceutical building blocks.

  • Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) allows for the formation of substituted styrenes, providing a route to a variety of downstream products.

  • Condensation Reactions: The aldehyde can participate in condensation reactions with active methylene compounds, such as malonates and nitriles, to generate a diverse array of functionalized alkenes.

  • Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid using standard oxidizing agents (e.g., potassium permanganate, Jones reagent) or reduced to the corresponding benzyl alcohol with reducing agents like sodium borohydride.

Reactivity Profile:

G start This compound reductive_amination Reductive Amination start->reductive_amination R1R2NH, [H] wittig Wittig Reaction start->wittig Ph3P=CHR condensation Condensation Reactions start->condensation CH2(X)Y oxidation Oxidation start->oxidation [O] reduction Reduction start->reduction [H]

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery and Medicinal Chemistry

While specific examples of marketed drugs derived from this compound are not yet prevalent, its potential as a building block is significant. The trifluoromethoxy group is present in several FDA-approved drugs, including the amyotrophic lateral sclerosis medication Riluzole.[1] The unique electronic properties of this group can lead to enhanced binding affinities and improved pharmacokinetic profiles.

The aldehyde functionality of this compound serves as a versatile handle for introducing the chloro- and trifluoromethoxy-substituted phenyl ring into larger, more complex molecules. This is particularly valuable in the synthesis of compound libraries for high-throughput screening in drug discovery campaigns. The chloro substituent also provides a potential site for further functionalization through cross-coupling reactions, further expanding the synthetic utility of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification
  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Information sourced from .

Recommended Handling Protocol
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8 °C) under an inert atmosphere as recommended.[2]

  • Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Avoid direct contact with skin and eyes.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Workflow for a Typical Reaction:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup Set up reaction vessel under inert atmosphere reagents Add solvent and this compound setup->reagents add_reagent Add nucleophile/reagent dropwise at controlled temperature reagents->add_reagent monitor Monitor reaction progress by TLC/LC-MS add_reagent->monitor quench Quench reaction monitor->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify

Caption: A generalized workflow for reactions involving this compound.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique substitution pattern provides access to novel chemical entities with potentially enhanced pharmacological properties. While detailed synthetic and reactivity studies are still emerging in the public literature, its potential for use in the synthesis of a wide range of bioactive molecules is clear. This guide provides a foundational understanding of its properties, reactivity, and safe handling, empowering researchers to effectively utilize this compound in their research endeavors.

References

  • AOBChem USA
  • Sigma-Aldrich
  • Echemi
  • Chiralen
  • PubChem
  • MDPI

Sources

An In-Depth Technical Guide to 5-Chloro-2-(trifluoromethoxy)benzaldehyde: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for medicinal chemists. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique ability to modulate the physicochemical and pharmacokinetic properties of bioactive molecules.[1] This guide provides a comprehensive technical overview of 5-Chloro-2-(trifluoromethoxy)benzaldehyde, a valuable and reactive intermediate poised for application in the synthesis of novel therapeutics. Its molecular weight is 224.56 g/mol .[2]

The trifluoromethoxy group is highly lipophilic and metabolically stable, properties that can enhance a drug candidate's membrane permeability, oral bioavailability, and half-life.[1] When combined with a chlorine substituent and a reactive aldehyde functional group on a benzene ring, as in this compound, the resulting molecule becomes a versatile scaffold for constructing complex chemical architectures with tailored pharmacological profiles. This guide will delve into the chemical properties, a plausible synthetic pathway, safety and handling protocols, and potential applications of this important building block.

Physicochemical and Chemical Properties

This compound, with the CAS Number 1092461-15-8 and molecular formula C₈H₄ClF₃O₂, is typically a liquid at room temperature.[2][3] A summary of its key properties is presented in the table below.

PropertyValueSource(s)
Molecular Weight 224.56 g/mol [2]
CAS Number 1092461-15-8[2][3]
Molecular Formula C₈H₄ClF₃O₂[2][3]
Physical Form Liquid[3]
Purity Typically ≥90%[3]
Storage 2-8°C under an inert atmosphere[2][3]
InChI Key VJRCCSALVWMZAN-UHFFFAOYSA-N[3]

The presence of the electron-withdrawing trifluoromethoxy and chloro groups on the aromatic ring influences the reactivity of the aldehyde. The aldehyde functionality is a versatile handle for a wide array of chemical transformations, including but not limited to:

  • Reductive amination: to form substituted benzylamines.

  • Wittig and related olefination reactions: to generate substituted styrenes.

  • Condensation reactions: with active methylene compounds, phenols, and amines to form a variety of heterocyclic structures.

  • Oxidation: to the corresponding carboxylic acid.

  • Reduction: to the corresponding benzyl alcohol.

Plausible Synthetic Route

While specific, peer-reviewed synthetic procedures for this compound are not widely published, a plausible and chemically sound synthetic route can be proposed based on established methodologies for trifluoromethoxylation and aromatic formylation. The proposed two-step synthesis starts from the commercially available 4-chloro-2-nitrophenol.

Synthetic_Pathway 4-Chloro-2-nitrophenol 4-Chloro-2-nitrophenol 1-Chloro-4-(trifluoromethoxy)-2-nitrobenzene 1-Chloro-4-(trifluoromethoxy)-2-nitrobenzene 4-Chloro-2-nitrophenol->1-Chloro-4-(trifluoromethoxy)-2-nitrobenzene Step 1: Trifluoromethoxylation Reduction_Step 4-Chloro-2-(trifluoromethoxy)aniline 1-Chloro-4-(trifluoromethoxy)-2-nitrobenzene->Reduction_Step Step 2: Reduction Sandmeyer_Reaction 5-Chloro-2-(trifluoromethoxy)benzonitrile Reduction_Step->Sandmeyer_Reaction Step 3: Sandmeyer Reaction DIBAL-H_Reduction This compound Sandmeyer_Reaction->DIBAL-H_Reduction Step 4: Reduction

Caption: Plausible synthetic pathway for this compound.

Step-by-Step Methodology (Proposed)

Step 1: Trifluoromethoxylation of 4-Chloro-2-nitrophenol

This step introduces the key trifluoromethoxy group. A common method for this transformation is the reaction with a trifluoromethylating agent like trifluoromethyl triflate (TfCF₃) or a Ruppert-Prakash-type reagent in the presence of a suitable base.

  • Protocol:

    • To a stirred solution of 4-chloro-2-nitrophenol (1.0 equiv.) in an aprotic solvent such as dichloromethane or acetonitrile, add a non-nucleophilic base like triethylamine or diisopropylethylamine (1.2 equiv.).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of trifluoromethyl triflate (1.1 equiv.) in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1-chloro-4-(trifluoromethoxy)-2-nitrobenzene.

Step 2: Reduction of the Nitro Group

The nitro group is reduced to an amine, which is a precursor for the subsequent Sandmeyer reaction.

  • Protocol:

    • Dissolve 1-chloro-4-(trifluoromethoxy)-2-nitrobenzene (1.0 equiv.) in ethanol or ethyl acetate.

    • Add a catalyst such as palladium on carbon (5-10 mol%).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate to obtain 4-chloro-2-(trifluoromethoxy)aniline.

Step 3: Sandmeyer Reaction to Form the Nitrile

The Sandmeyer reaction converts the aniline to a nitrile, which can then be reduced to the aldehyde.

  • Protocol:

    • Dissolve 4-chloro-2-(trifluoromethoxy)aniline (1.0 equiv.) in an aqueous solution of hydrochloric acid.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Add a solution of sodium nitrite (1.05 equiv.) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equiv.) and sodium cyanide (1.2 equiv.) in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution.

    • Stir the reaction mixture at room temperature for several hours, then heat gently (e.g., to 50-60 °C) to ensure complete reaction.

    • Cool the mixture and extract the product with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer, dry it, and concentrate it to yield 5-chloro-2-(trifluoromethoxy)benzonitrile.

Step 4: Reduction of the Nitrile to the Aldehyde

The final step is the partial reduction of the nitrile to the aldehyde using a reducing agent like diisobutylaluminium hydride (DIBAL-H).

  • Protocol:

    • Dissolve 5-chloro-2-(trifluoromethoxy)benzonitrile (1.0 equiv.) in an anhydrous solvent like dichloromethane or toluene under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of DIBAL-H (1.2 equiv.) in an appropriate solvent (e.g., hexanes or toluene).

    • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt or dilute hydrochloric acid.

    • Allow the mixture to warm to room temperature and stir until two clear layers form.

    • Separate the layers and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to afford this compound.

Safety and Handling

A Safety Data Sheet (SDS) for this compound indicates that it is classified as a skin and eye irritant.[4] Therefore, appropriate personal protective equipment (PPE) should be used when handling this compound.

  • Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

  • Precautionary Statements:

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • First Aid Measures:

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4]

    • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[4]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[4]

  • Storage and Handling:

    • Store in a well-ventilated place. Keep container tightly closed.[4]

    • Recommended storage is at 2-8°C under an inert atmosphere.[2][3]

Predicted Spectroscopic Data

  • ¹H NMR:

    • Aldehyde proton (CHO): A singlet is expected in the downfield region, typically between δ 9.8 and 10.5 ppm.

    • Aromatic protons: Three protons on the aromatic ring will likely appear as multiplets or doublets of doublets in the range of δ 7.0 to 8.0 ppm. The exact chemical shifts and coupling constants will depend on the electronic effects of the chloro and trifluoromethoxy substituents.

  • ¹³C NMR:

    • Carbonyl carbon (C=O): A signal is expected between δ 185 and 195 ppm.

    • Aromatic carbons: Signals for the six aromatic carbons will be in the range of δ 110 to 160 ppm. The carbon attached to the trifluoromethoxy group will likely show a quartet due to coupling with the fluorine atoms.

    • Trifluoromethoxy carbon (CF₃): A quartet is expected around δ 120 ppm with a large C-F coupling constant.

  • ¹⁹F NMR:

    • A singlet is expected for the three equivalent fluorine atoms of the trifluoromethoxy group.

  • IR Spectroscopy:

    • A strong C=O stretching vibration for the aldehyde is expected around 1700-1720 cm⁻¹.

    • C-H stretching vibrations for the aromatic ring and aldehyde will be present around 2700-2850 cm⁻¹ and 3000-3100 cm⁻¹.

    • Strong C-F and C-O stretching bands are also anticipated.

Exemplary Application in Heterocyclic Synthesis: Preparation of a Substituted Benzofuran

Substituted benzaldehydes are common starting materials for the synthesis of a wide variety of heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry. An exemplary application of this compound is in the synthesis of a substituted benzofuran, a privileged structure in drug discovery. The following is a proposed workflow for such a synthesis.

Application_Workflow cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification & Analysis Aldehyde This compound Coupling Palladium-catalyzed Coupling Reaction Aldehyde->Coupling Phenol Substituted Phenol Phenol->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Analysis NMR, MS, IR Purification->Analysis Product Substituted Benzofuran Analysis->Product

Caption: Exemplary workflow for the synthesis of a substituted benzofuran.

Exemplary Protocol: Synthesis of a 2-Aryl-benzofuran Derivative

This protocol is adapted from established methods for palladium-catalyzed benzofuran synthesis.

  • Materials:

    • This compound

    • A suitable 2-halophenol (e.g., 2-iodophenol)

    • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

    • A phosphine ligand (e.g., PPh₃, XPhos)

    • A base (e.g., K₂CO₃, Cs₂CO₃)

    • Anhydrous solvent (e.g., DMF, Toluene)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (2-5 mol%), the phosphine ligand (4-10 mol%), and the base (2.0 equiv.).

    • Add a solution of this compound (1.2 equiv.) and the 2-halophenol (1.0 equiv.) in the anhydrous solvent.

    • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring by TLC.

    • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite and wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the desired substituted benzofuran.

This exemplary application highlights how the aldehyde functionality can be leveraged to participate in cross-coupling and cyclization reactions, leading to complex heterocyclic systems that are of high interest in drug discovery programs.

Conclusion

This compound is a strategically important building block for medicinal chemistry and drug discovery. The presence of the trifluoromethoxy group offers the potential to enhance the metabolic stability and lipophilicity of target molecules, while the chloro and aldehyde functionalities provide versatile handles for a wide range of synthetic transformations. While detailed synthetic and application literature for this specific compound is emerging, its structural motifs are highly desirable in modern drug design. This guide provides a foundational understanding of its properties, a plausible synthetic route, essential safety information, and a scientifically grounded example of its potential application, serving as a valuable resource for researchers aiming to leverage this compound in the synthesis of next-generation therapeutics.

References

  • AOBChem USA. This compound.
  • PubChemLite. This compound (C8H4ClF3O2).
  • MDPI. (2023).
  • Google Patents.
  • Google Patents.
  • Benchchem. A Technical Guide to the Applications of 3-(Trifluoromethyl)benzaldehyde in Medicinal Chemistry.
  • ChemicalBook. 5-CHLORO-2-(TRIFLUOROMETHYL)BENZALDEHYDE synthesis.
  • Google Patents.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Chloro-5-(trifluoromethyl)
  • MDPI. (2023).

Sources

An In-depth Technical Guide to 5-Chloro-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties of 5-Chloro-2-(trifluoromethoxy)benzaldehyde, a fluorinated aromatic aldehyde of significant interest in synthetic and medicinal chemistry. This document is structured to deliver not just data, but also field-proven insights into its handling, synthesis, and potential applications, grounded in established scientific principles.

Core Compound Identification and Properties

This compound is a substituted benzaldehyde featuring a chlorine atom at the 5-position and a trifluoromethoxy group at the 2-position of the benzene ring. It is crucial to distinguish this compound from its isomer, 5-Chloro-2-(trifluoromethyl)benzaldehyde, as the electronic and steric properties of the trifluoromethoxy (-OCF3) group differ significantly from those of the trifluoromethyl (-CF3) group, influencing its reactivity and potential applications.

Chemical Identity
IdentifierValue
IUPAC Name This compound
CAS Number 1092461-15-8[1][2]
Molecular Formula C8H4ClF3O2[1]
Molecular Weight 224.57 g/mol
Canonical SMILES C1=CC(=C(C=C1Cl)C=O)OC(F)(F)F
InChI Key VJRCCSALVWMZAN-UHFFFAOYSA-N
Physicochemical Properties

Precise experimental data for the physicochemical properties of this compound are not extensively reported in publicly available literature. The following table includes predicted values from reputable chemical suppliers, which serve as a useful estimation for experimental planning.

PropertyPredicted ValueSource
Boiling Point 221.1 ± 35.0 °CEchemi
Density 1.463 ± 0.06 g/cm³Echemi
XLogP3 3.2Echemi

Synthesis and Reactivity

Conceptual Synthetic Workflow

The following diagram illustrates a hypothetical, logical workflow for the synthesis of this compound. This is a representative pathway and has not been experimentally validated from available literature.

G cluster_start Starting Material cluster_step1 Step 1: Trifluoromethoxylation cluster_step2 Step 2: Reduction of Nitro Group cluster_step3 Step 3: Sandmeyer Reaction cluster_step4 Step 4: Reduction to Aldehyde 4-Chloro-2-nitrophenol 4-Chloro-2-nitrophenol Reagents_1 e.g., CCl2F2, KF, DMF 4-Chloro-2-nitrophenol->Reagents_1 Product_1 1-Chloro-4-(trifluoromethoxy)-2-nitrobenzene Reagents_1->Product_1 Reagents_2 e.g., Fe, HCl or H2, Pd/C Product_1->Reagents_2 Product_2 5-Chloro-2-(trifluoromethoxy)aniline Reagents_2->Product_2 Reagents_3 1. NaNO2, H2SO4 2. KCN, CuCN Product_2->Reagents_3 Product_3 5-Chloro-2-(trifluoromethoxy)benzonitrile Reagents_3->Product_3 Reagents_4 e.g., DIBAL-H Product_3->Reagents_4 Product_4 This compound Reagents_4->Product_4

Caption: A plausible, non-validated synthetic pathway for this compound.

Expected Reactivity

The reactivity of this compound is dictated by the interplay of its functional groups:

  • Aldehyde Group: This group is expected to undergo typical aldehyde reactions, including:

    • Nucleophilic addition (e.g., Grignard reactions, Wittig reactions).

    • Reductive amination to form corresponding amines.

    • Oxidation to the corresponding carboxylic acid.

    • Condensation reactions with active methylene compounds.

  • Aromatic Ring: The benzene ring is substituted with two electron-withdrawing groups: the chloro and the trifluoromethoxy groups. This deactivates the ring towards electrophilic aromatic substitution. The trifluoromethoxy group is ortho, para-directing, while the chloro group is also ortho, para-directing. Their combined effect would likely direct incoming electrophiles to the 4 and 6 positions, though reactions are expected to be sluggish. The electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution, particularly of the chlorine atom, under forcing conditions.

Applications in Research and Development

The trifluoromethoxy group is a highly valued substituent in medicinal chemistry due to its ability to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity. While specific applications of this compound are not widely documented, its structure suggests its potential as a versatile building block in the synthesis of novel therapeutic agents and functional materials.

The aldehyde functionality provides a convenient handle for the construction of more complex molecular scaffolds, making it a valuable intermediate for generating libraries of compounds for high-throughput screening in drug discovery programs.

Spectroscopic Characterization (Predicted)

¹H NMR

The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The aldehyde proton will appear as a singlet significantly downfield (typically δ 9.5-10.5 ppm). The aromatic protons will likely appear as a doublet, a singlet (or a narrow doublet), and a doublet of doublets, with chemical shifts influenced by the electron-withdrawing effects of the substituents.

¹³C NMR

The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon in the downfield region (around 190 ppm). The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms. The six aromatic carbons will give distinct signals, with their chemical shifts reflecting the substitution pattern.

IR Spectroscopy

The infrared spectrum will be dominated by a strong absorption band corresponding to the C=O stretch of the aldehyde group, typically in the range of 1690-1715 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and C=C stretching vibrations of the benzene ring will appear in the 1450-1600 cm⁻¹ region. The C-O and C-F stretching vibrations of the trifluoromethoxy group will also be present.

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of the aldehyde proton (M-1) and the formyl group (M-29). The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion and chlorine-containing fragment peaks.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the data for structurally similar compounds, it should be handled with care in a well-ventilated fume hood.

General Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

Hazard Identification (Anticipated)

Based on analogous structures, the compound may be classified with the following hazards:

  • Skin corrosion/irritation

  • Serious eye damage/eye irritation

  • Specific target organ toxicity — single exposure (respiratory system irritation)

Conclusion

This compound is a chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. While detailed experimental data is currently limited in the public domain, its structural features suggest a rich and versatile reactivity profile. This guide provides a foundational understanding of its properties based on available data and established chemical principles, serving as a valuable resource for researchers and developers working with this and related fluorinated compounds. As with any chemical, all handling and reactions should be conducted with appropriate safety precautions and after consulting available safety documentation.

References

A comprehensive list of references is not provided due to the limited availability of specific literature for this compound. The information presented is a synthesis of data from chemical supplier databases and general principles of organic chemistry. For safety and handling, it is imperative to consult the specific Safety Data Sheet provided by the supplier.

Sources

An In-Depth Technical Guide to the Synthesis of 5-Chloro-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways for producing 5-Chloro-2-(trifluoromethoxy)benzaldehyde, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The unique substitution pattern of this molecule, featuring a chlorine atom, a trifluoromethoxy group, and a reactive aldehyde moiety, makes it a valuable building block for accessing complex molecular architectures with enhanced biological activity. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of Fluorinated Benzaldehydes

The incorporation of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF₃) group, into organic molecules is a widely employed strategy in medicinal and agricultural chemistry. The trifluoromethoxy group, in particular, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When present on a benzaldehyde scaffold, it provides a versatile handle for a wide array of chemical transformations, making compounds like this compound highly sought-after intermediates.

This guide will explore the most viable synthetic routes to this target molecule, critically analyzing the advantages and limitations of each approach. We will delve into the mechanistic underpinnings of the key chemical transformations and provide detailed experimental protocols to enable the successful synthesis of this important compound.

Proposed Synthetic Pathways

Several logical synthetic routes to this compound can be envisioned, primarily diverging based on the timing of the introduction of the key functional groups. The most promising strategies include:

  • Pathway A: Ortho-Formylation of a Pre-functionalized Benzene Ring. This approach begins with a commercially available or readily synthesized substituted benzene derivative and introduces the aldehyde group in a regioselective manner.

  • Pathway B: Synthesis from a Substituted Aniline. This strategy leverages the versatile chemistry of aniline derivatives, employing diazotization followed by a formylation reaction.

  • Pathway C: Multi-step Synthesis Involving Oxidation of a Benzyl Alcohol. This route constructs the benzaldehyde through the oxidation of a corresponding benzyl alcohol, which is synthesized from a suitable precursor.

The following sections will provide a detailed examination of each of these pathways.

Pathway A: Ortho-Formylation of 4-Chloro-1-(trifluoromethoxy)benzene

This pathway is arguably the most direct, starting from the commercially available 4-chloro-1-(trifluoromethoxy)benzene. The key challenge lies in achieving regioselective formylation at the position ortho to the trifluoromethoxy group. The trifluoromethoxy group is known to be an ortho,para-director in electrophilic aromatic substitution, albeit deactivating. However, the position ortho to the trifluoromethoxy group is sterically hindered, and the electronic effects of both the chloro and trifluoromethoxy groups will influence the reaction's outcome.

Method A1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds. While 4-chloro-1-(trifluoromethoxy)benzene is not strongly activated, this reaction can often be driven to completion under forcing conditions.

Reaction Mechanism: The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium ion, from a formamide (e.g., N,N-dimethylformamide, DMF) and phosphoryl chloride (POCl₃). This electrophile then attacks the aromatic ring, followed by hydrolysis to yield the aldehyde.

Anticipated Regioselectivity: The trifluoromethoxy group will direct the incoming electrophile to the ortho and para positions. Since the para position is already occupied by the chlorine atom, formylation is expected to occur at the 2-position (ortho to the -OCF₃ group).

Experimental Protocol: Vilsmeier-Haack Formylation

Step Procedure Reagents & Quantities Notes
1 To a stirred solution of 4-chloro-1-(trifluoromethoxy)benzene in anhydrous DMF at 0 °C, slowly add phosphoryl chloride.4-chloro-1-(trifluoromethoxy)benzene (1.0 eq), Anhydrous DMF (10 vol), Phosphoryl chloride (1.5 eq)The reaction is exothermic; maintain the temperature below 5 °C during the addition.
2 After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C.Monitor the reaction progress by TLC or GC-MS. The reaction may require several hours to reach completion.
3 Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate.Saturated aq. Sodium AcetateThe quenching process is exothermic and may release HCl gas. Perform in a well-ventilated fume hood.
4 Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).Ethyl acetate or Dichloromethane
5 Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.Water, Brine, Anhydrous Sodium Sulfate
6 Purify the crude product by column chromatography on silica gel.Silica gel, Hexanes/Ethyl acetate gradientThe desired product is expected to be a major isomer, but the formation of other isomers is possible.
Method A2: Ortho-Lithiation Followed by Formylation

Directed ortho-metalation is a powerful tool for regioselective functionalization. The trifluoromethoxy group can act as a directing group for lithiation at the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophilic formylating agent, such as DMF.

Reaction Mechanism: A strong lithium base, such as n-butyllithium or sec-butyllithium, deprotonates the aromatic ring at the position ortho to the trifluoromethoxy group. The resulting aryllithium intermediate is then trapped by DMF to form a tetrahedral intermediate, which upon acidic workup, hydrolyzes to the aldehyde.

Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base is crucial to achieve deprotonation rather than nucleophilic attack on the aromatic ring. The low reaction temperature (-78 °C) is necessary to maintain the stability of the aryllithium intermediate and prevent side reactions.

Experimental Protocol: Ortho-Lithiation and Formylation

Step Procedure Reagents & Quantities Notes
1 To a solution of 4-chloro-1-(trifluoromethoxy)benzene in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium dropwise.4-chloro-1-(trifluoromethoxy)benzene (1.0 eq), Anhydrous THF (10 vol), n-Butyllithium (1.1 eq)Maintain a strictly anhydrous and inert environment. The solution may develop a color upon lithiation.
2 Stir the reaction mixture at -78 °C for 1-2 hours.This allows for complete lithiation.
3 Add anhydrous DMF dropwise to the reaction mixture at -78 °C.Anhydrous DMF (1.5 eq)The reaction is typically rapid.
4 Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.Saturated aq. Ammonium Chloride
5 Extract the product with diethyl ether or ethyl acetate.Diethyl ether or Ethyl acetate
6 Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.Water, Brine, Anhydrous Magnesium Sulfate
7 Purify the crude product by flash column chromatography.Silica gel, Hexanes/Ethyl acetateThis method is expected to provide high regioselectivity for the desired ortho-formylated product.

Diagram of Pathway A

Synthesis_Pathway_A cluster_vilsmeier Vilsmeier-Haack Formylation start 4-Chloro-1-(trifluoromethoxy)benzene intermediate Aryllithium Intermediate start->intermediate n-BuLi, THF, -78 °C (Ortho-Lithiation) product This compound start->product POCl₃, DMF intermediate->product

Caption: Synthetic routes to this compound via ortho-formylation.

Pathway B: Synthesis from 5-Chloro-2-(trifluoromethoxy)aniline

This pathway commences with 5-chloro-2-(trifluoromethoxy)aniline, which can be synthesized from commercially available precursors. The key transformation is the conversion of the amino group to an aldehyde, which can be achieved through a Sandmeyer-type reaction.

Method B1: Sandmeyer-Type Formylation

The classical Sandmeyer reaction involves the diazotization of an aniline followed by reaction with a copper(I) salt. While typically used for introducing halogens or a cyano group, modifications of this reaction can be used to install an aldehyde function. One such method involves the reaction of the diazonium salt with formaldoxime in the presence of a copper catalyst.

Reaction Mechanism: The aniline is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The diazonium salt then reacts with formaldoxime, which serves as a formyl anion equivalent, in the presence of a copper(II) catalyst to yield an intermediate that hydrolyzes to the final aldehyde.

Experimental Protocol: Sandmeyer-Type Formylation

Step Procedure Reagents & Quantities Notes
1 Dissolve 5-chloro-2-(trifluoromethoxy)aniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath.5-chloro-2-(trifluoromethoxy)aniline (1.0 eq), Conc. HCl, Water
2 Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.Sodium nitrite (1.1 eq), WaterDiazotization is a critical step; careful temperature control is essential to prevent decomposition of the diazonium salt.
3 In a separate flask, prepare a solution of formaldoxime by heating paraformaldehyde, hydroxylamine hydrochloride, and sodium acetate in water.Paraformaldehyde, Hydroxylamine hydrochloride, Sodium acetate, Water
4 To the formaldoxime solution, add a solution of copper(II) sulfate pentahydrate and sodium sulfite in water.Copper(II) sulfate pentahydrate, Sodium sulfite, Water
5 Slowly add the cold diazonium salt solution to the formaldoxime/copper solution, maintaining the temperature between 10-20 °C.The reaction is typically exothermic.
6 After the addition is complete, stir the reaction mixture for several hours at room temperature.
7 Acidify the mixture with hydrochloric acid and heat to reflux to hydrolyze the intermediate.Hydrochloric acid
8 Extract the product with an organic solvent, wash, dry, and purify by column chromatography.Organic solvent, Water, Brine, Anhydrous drying agent, Silica gelA detailed procedure for a similar transformation can be found in the literature.[1]

Diagram of Pathway B

Synthesis_Pathway_B start 5-Chloro-2-(trifluoromethoxy)aniline diazonium Diazonium Salt start->diazonium NaNO₂, HCl, 0-5 °C (Diazotization) product This compound diazonium->product Formaldoxime, CuSO₄ (Sandmeyer-type Formylation)

Caption: Synthesis of this compound from the corresponding aniline.

Pathway C: Oxidation of 5-Chloro-2-(trifluoromethoxy)benzyl Alcohol

This pathway involves the synthesis of the corresponding benzyl alcohol, followed by a selective oxidation to the aldehyde. This approach can be advantageous if the benzyl alcohol is more readily accessible than the aldehyde itself.

Step C1: Synthesis of 5-Chloro-2-(trifluoromethoxy)benzyl Alcohol

The benzyl alcohol can be prepared from 4-chloro-1-(trifluoromethoxy)benzene via a Grignard reaction with paraformaldehyde or by reduction of a corresponding benzoic acid or ester. A more direct route would be the reduction of 5-chloro-2-(trifluoromethoxy)benzoic acid, which can be synthesized by carboxylation of the aryllithium species generated in Pathway A2.

Step C2: Oxidation to the Benzaldehyde

A variety of mild oxidizing agents can be used to convert the benzyl alcohol to the benzaldehyde without over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a classic and effective reagent for this transformation.

Reaction Mechanism: The alcohol attacks the chromium(VI) center of PCC to form a chromate ester. A subsequent E2-type elimination, with pyridine acting as the base, yields the aldehyde, a chromium(IV) species, and pyridinium hydrochloride.

Experimental Protocol: Oxidation with PCC

Step Procedure Reagents & Quantities Notes
1 To a stirred suspension of pyridinium chlorochromate (PCC) in anhydrous dichloromethane, add a solution of 5-chloro-2-(trifluoromethoxy)benzyl alcohol in dichloromethane.Pyridinium chlorochromate (1.5-2.0 eq), Anhydrous dichloromethanePCC is a mild irritant and should be handled with care. The reaction is typically performed at room temperature.
2 Stir the reaction mixture for 2-4 hours at room temperature.Monitor the reaction by TLC.
3 Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.Diethyl ether, Silica gel or CeliteThe chromium byproducts are toxic and should be disposed of properly.
4 Concentrate the filtrate under reduced pressure.
5 Purify the crude product by column chromatography if necessary.Silica gel, Hexanes/Ethyl acetateA similar procedure has been reported for a related compound.[2]

Diagram of Pathway C

Synthesis_Pathway_C start 5-Chloro-2-(trifluoromethoxy) benzyl alcohol product This compound start->product PCC, CH₂Cl₂ (Oxidation)

Caption: Final oxidation step for the synthesis of the target benzaldehyde.

Comparative Analysis of Synthetic Pathways

Pathway Starting Material Key Transformation(s) Advantages Disadvantages
A1: Vilsmeier-Haack 4-Chloro-1-(trifluoromethoxy)benzeneElectrophilic Aromatic SubstitutionPotentially a one-step reaction from a common starting material.Regioselectivity may not be perfect; reaction conditions can be harsh.
A2: Ortho-Lithiation 4-Chloro-1-(trifluoromethoxy)benzeneDirected Ortho-MetalationHigh regioselectivity is expected; mild reaction conditions.Requires strictly anhydrous and inert conditions; use of organolithium reagents.
B: Sandmeyer-Type 5-Chloro-2-(trifluoromethoxy)anilineDiazotization, FormylationUtilizes well-established chemistry; can be a high-yielding route.Diazonium salts can be unstable; multi-step synthesis of the starting aniline may be required.
C: Oxidation 5-Chloro-2-(trifluoromethoxy)benzyl alcoholOxidationFinal step is typically clean and high-yielding with the right oxidant.Requires the synthesis of the benzyl alcohol precursor, adding steps to the overall sequence.

Conclusion

The synthesis of this compound can be accomplished through several viable synthetic routes. The choice of the optimal pathway will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the technical capabilities of the laboratory.

For laboratory-scale synthesis where high regioselectivity is paramount, the ortho-lithiation pathway (A2) is likely the most reliable approach. For larger-scale production, the Vilsmeier-Haack (A1) or the Sandmeyer-type formylation (B) may be more cost-effective, provided that the regioselectivity and yield are acceptable. The oxidation of the corresponding benzyl alcohol (C) represents a solid final step that can be integrated into a longer synthetic sequence.

This guide has provided a detailed overview of these synthetic strategies, including mechanistic insights and practical experimental protocols. It is our hope that this information will be a valuable resource for researchers and scientists working towards the synthesis of this and other important fluorinated building blocks.

References

  • PrepChem. Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde.
  • Roman, G. Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. Chemistry & Chemical Technology, 2023, 17(3), 532-541.
  • PrepChem. Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde.
  • Yadav, V. et al. Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 2021, 11, 13456-13479.

Sources

An In-depth Technical Guide to the Spectroscopic Profile of 5-Chloro-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-(trifluoromethoxy)benzaldehyde is a halogenated aromatic aldehyde of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a chloro group, a trifluoromethoxy group, and an aldehyde functionality, imparts distinct physicochemical properties that make it a valuable building block in the synthesis of novel compounds. The trifluoromethoxy group, in particular, is often employed as a lipophilic hydrogen bond donor and can significantly influence a molecule's metabolic stability and binding affinity.

This technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound. In the absence of publicly available experimental spectra, this guide leverages predictive models and data from structurally analogous compounds to offer a robust theoretical framework for its spectroscopic identification and characterization. This approach is designed to empower researchers in confirming the identity and purity of this compound in their synthetic endeavors.

Molecular Structure and Predicted Spectroscopic Features

The structural attributes of this compound are pivotal in determining its spectroscopic signature. The molecule consists of a benzene ring substituted with a chlorine atom at position 5, a trifluoromethoxy group at position 2, and an aldehyde group at position 1. This arrangement leads to a specific pattern of signals in various spectroscopic analyses.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For this compound, the ¹H NMR spectrum is predicted to exhibit distinct signals for the aldehydic proton and the three aromatic protons.

Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
CHO9.8 - 10.2Singlet (s)-
H-67.8 - 8.0Doublet (d)~2.5
H-47.6 - 7.8Doublet of doublets (dd)~8.5, 2.5
H-37.3 - 7.5Doublet (d)~8.5

Rationale Behind Predictions:

  • Aldehydic Proton (CHO): The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and is expected to appear as a sharp singlet in the downfield region of the spectrum.

  • Aromatic Protons: The electronic effects of the substituents dictate the chemical shifts of the aromatic protons. The trifluoromethoxy group is electron-withdrawing, and the chloro group is deactivating.

    • H-6: This proton is ortho to the electron-withdrawing aldehyde group, leading to a downfield shift. It is expected to appear as a doublet due to coupling with H-4.

    • H-4: This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets.

    • H-3: This proton is ortho to the electron-donating (by resonance) but inductively withdrawing trifluoromethoxy group and is expected to be the most upfield of the aromatic protons, appearing as a doublet due to coupling with H-4.

G cluster_acquisition ¹H NMR Data Acquisition Workflow A Sample Preparation B Instrument Setup A->B C Data Acquisition B->C D Data Processing C->D E Spectral Analysis D->E

Caption: A streamlined workflow for acquiring ¹H NMR data.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the instrument to ensure optimal resolution and lineshape.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

  • Data Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence for ¹H NMR.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal at 0 ppm.

    • Integrate the signals to determine the relative number of protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, it is a less sensitive technique than ¹H NMR but is equally crucial for structural confirmation.

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)
C=O185 - 195
C-OCF₃150 - 160 (quartet, J ≈ 2-5 Hz)
C-Cl135 - 145
C-CHO130 - 140
C-3125 - 135
C-4120 - 130
C-6115 - 125
CF₃118 - 122 (quartet, J ≈ 250-260 Hz)

Rationale Behind Predictions:

  • Carbonyl Carbon (C=O): Similar to the aldehyde proton, the carbonyl carbon is significantly deshielded and appears far downfield.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon attached to the trifluoromethoxy group (C-OCF₃) will be significantly affected by the electronegative oxygen and fluorine atoms and will likely show coupling to the fluorine atoms. The carbon bearing the chlorine (C-Cl) will also be downfield. The other aromatic carbons will have distinct chemical shifts based on their positions relative to the substituents.

  • Trifluoromethyl Carbon (CF₃): The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms, with a large coupling constant.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A more concentrated sample (20-50 mg) may be required for good signal-to-noise.

  • Instrument Setup:

    • Use a ¹³C NMR probe on a 400 MHz or higher field spectrometer.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

  • Data Acquisition:

    • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower sensitivity of ¹³C NMR.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)VibrationIntensity
2900-3100Aromatic C-H stretchMedium
2720-2820Aldehyde C-H stretchWeak (often appears as a doublet)
1690-1710Aldehyde C=O stretchStrong, sharp
1550-1600Aromatic C=C stretchMedium
1200-1300C-O stretch (ether)Strong
1100-1200C-F stretch (in OCF₃)Very Strong
700-850C-Cl stretchStrong

Rationale Behind Predictions:

  • The spectrum will be dominated by a strong, sharp absorption for the aldehyde carbonyl (C=O) stretch.

  • The characteristic, though often weak, aldehyde C-H stretching bands are expected.

  • Strong absorptions corresponding to the C-O and C-F bonds of the trifluoromethoxy group will be prominent.

  • The C-Cl stretch will appear in the fingerprint region.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., chloroform) and place it in a liquid cell.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample holder or the pure solvent.

  • Data Acquisition:

    • Place the sample in the spectrometer and acquire the spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrometry Data

  • Molecular Formula: C₈H₄ClF₃O₂

  • Monoisotopic Mass: 224.9852 g/mol

  • Predicted Fragmentation Pattern:

    • [M]+• (Molecular Ion): A peak at m/z 224, with a characteristic M+2 peak at m/z 226 of approximately one-third the intensity due to the ³⁷Cl isotope.

    • [M-H]+: A peak at m/z 223, corresponding to the loss of the aldehydic hydrogen.

    • [M-CHO]+: A peak at m/z 195, resulting from the loss of the formyl group.

    • [M-OCF₃]+: A peak at m/z 139, from the cleavage of the trifluoromethoxy group.

M [M]+• m/z 224 M_H [M-H]+ m/z 223 M->M_H -H• M_CHO [M-CHO]+ m/z 195 M->M_CHO -CHO• M_OCF3 [M-OCF₃]+ m/z 139 M_CHO->M_OCF3 -Cl•

Caption: Predicted fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

This technical guide provides a detailed, albeit theoretical, spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the rationale for these predictions, offer a valuable resource for scientists working with this compound. The provided experimental protocols are based on standard laboratory practices and can be readily adapted for the acquisition of actual experimental data. As a Senior Application Scientist, I emphasize that while predictive tools are powerful, experimental verification remains the gold standard in chemical analysis. This guide serves as a robust starting point for such verification, enabling researchers to confidently identify and utilize this compound in their innovative research and development endeavors.

References

Due to the absence of specific literature detailing the experimental spectroscopic data for this compound, this section provides references to general but authoritative sources for spectroscopic theory and interpretation.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-Chloro-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For researchers and professionals in drug development and materials science, the precise characterization of novel compounds is paramount. 5-Chloro-2-(trifluoromethoxy)benzaldehyde is a substituted aromatic aldehyde of interest due to the unique electronic properties imparted by its substituent groups: the chloro, trifluoromethoxy, and aldehyde moieties. This guide offers a comprehensive analysis of the predicted ¹H NMR spectrum of this compound, grounded in fundamental principles and data from analogous structures. We will explore the theoretical underpinnings of the spectrum, predict the chemical shifts and coupling constants, and provide a detailed experimental protocol for its acquisition.

Molecular Structure and Proton Designations

To facilitate a clear discussion, the protons of this compound are designated as follows:

Figure 1: Structure of this compound with proton designations.

Theoretical Framework: Substituent Effects in ¹H NMR

The chemical shift of a proton in a benzene ring is primarily influenced by the aromatic ring current, which deshields the protons and shifts their resonance downfield to the 7-8 ppm region.[1] Substituents on the ring further modulate these chemical shifts through inductive and resonance effects.

  • Inductive Effects : These are transmitted through sigma bonds and are related to the electronegativity of the substituent. Electron-withdrawing groups (EWGs) pull electron density away from the ring, deshielding nearby protons and shifting them downfield (to a higher ppm value).[2]

  • Resonance Effects : These are transmitted through the pi system of the aromatic ring. Electron-donating groups (EDGs) with lone pairs of electrons can donate electron density into the ring, particularly at the ortho and para positions, causing shielding and an upfield shift (to a lower ppm value). Conversely, EWGs with pi bonds can withdraw electron density from the ring, deshielding the ortho and para positions.

In this compound, we have three substituents to consider:

  • Aldehyde Group (-CHO) : This is a deactivating, electron-withdrawing group due to both induction and resonance. It strongly deshields the ortho protons.[3][4]

  • Chloro Group (-Cl) : This is a deactivating group that is electron-withdrawing by induction but weakly electron-donating by resonance. The inductive effect generally dominates.[5]

  • Trifluoromethoxy Group (-OCF₃) : This is a strongly electron-withdrawing group due to the high electronegativity of the fluorine atoms, which is transmitted through the oxygen atom to the ring. It is considered a "pseudo-halogen" due to its electronic properties. It is also known to exert a long-range electron-withdrawing effect.[6]

Predicted ¹H NMR Spectrum

Based on the principles of substituent effects and analysis of data from similar compounds, the following is a detailed prediction of the ¹H NMR spectrum of this compound.

Aldehydic Proton (H_aldehyde)

The aldehydic proton is the most deshielded proton in the molecule due to its direct attachment to the electron-withdrawing carbonyl group. In benzaldehyde, this proton resonates at approximately 10.0 ppm.[7] The presence of additional electron-withdrawing groups on the aromatic ring is expected to shift this signal slightly further downfield.

  • Predicted Chemical Shift (δ): 10.1 - 10.3 ppm

  • Multiplicity: Singlet (s) or a very narrow triplet due to small long-range coupling to H-6.

Aromatic Protons (H-3, H-4, and H-6)

The three aromatic protons are in distinct chemical environments and will give rise to separate signals. Their chemical shifts can be estimated by considering the additive effects of the substituents.

  • H-6 : This proton is ortho to the strongly deshielding aldehyde group and meta to both the chloro and trifluoromethoxy groups. The dominant effect will be the deshielding from the aldehyde group.

    • Predicted Chemical Shift (δ): ~7.9 ppm

    • Multiplicity: Doublet of doublets (dd) or a doublet, depending on the resolution of the meta coupling. It will be split by H-4 (meta coupling) and potentially show a small long-range coupling to the aldehydic proton.

    • Predicted Coupling Constants (J): ⁴J(H-6, H-4) ≈ 2.5 - 3.0 Hz.

  • H-4 : This proton is para to the aldehyde group, ortho to the chloro group, and meta to the trifluoromethoxy group. The combined electron-withdrawing effects of all three substituents will result in significant deshielding.

    • Predicted Chemical Shift (δ): ~7.7 ppm

    • Multiplicity: Doublet of doublets (dd). It will be split by H-3 (ortho coupling) and H-6 (meta coupling).

    • Predicted Coupling Constants (J): ³J(H-4, H-3) ≈ 8.5 - 9.0 Hz; ⁴J(H-4, H-6) ≈ 2.5 - 3.0 Hz.

  • H-3 : This proton is meta to the aldehyde group, ortho to the trifluoromethoxy group, and meta to the chloro group. The strong inductive effect of the adjacent trifluoromethoxy group will be a major contributor to its chemical shift.

    • Predicted Chemical Shift (δ): ~7.5 ppm

    • Multiplicity: Doublet (d). It will be split by H-4 (ortho coupling).

    • Predicted Coupling Constants (J): ³J(H-3, H-4) ≈ 8.5 - 9.0 Hz.

It is also possible to observe long-range coupling between the aromatic protons and the fluorine atoms of the trifluoromethoxy group, which could lead to further fine splitting of the signals.[8]

Summary of Predicted Data
Proton AssignmentPredicted δ (ppm)MultiplicityPredicted J (Hz)
H_aldehyde10.1 - 10.3s-
H-6~7.9dd⁴J ≈ 2.5 - 3.0
H-4~7.7dd³J ≈ 8.5 - 9.0, ⁴J ≈ 2.5 - 3.0
H-3~7.5d³J ≈ 8.5 - 9.0

Experimental Protocol for ¹H NMR Acquisition

The following protocol outlines a self-validating system for acquiring a high-quality ¹H NMR spectrum of this compound.

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[9]

  • Weighing the Sample: Accurately weigh 5-10 mg of this compound.[4]

  • Solvent Selection: Choose a high-purity deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[10]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[5] Gentle vortexing or sonication can aid dissolution.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[7]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.[4] If any particulate matter is present, filter the solution through a small plug of cotton wool in the pipette.

  • Tube Cleaning and Labeling: Wipe the outside of the NMR tube with a lint-free tissue and a suitable solvent (e.g., isopropanol) to remove any contaminants.[4] Label the tube clearly.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6-0.7 mL of Deuterated Solvent (e.g., CDCl3 + TMS) weigh->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer clean Clean and Label NMR Tube transfer->clean insert Insert Sample into Spectrometer clean->insert lock_shim Lock and Shim insert->lock_shim setup Set Acquisition Parameters lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate to TMS (0 ppm) baseline->calibrate integrate Integrate Peaks calibrate->integrate analyze Analyze Shifts, Multiplicity, and Coupling Constants integrate->analyze

Figure 2: Experimental workflow for NMR analysis.

NMR Spectrometer Setup and Data Acquisition

These parameters are for a typical 400 MHz NMR spectrometer and may need to be adjusted based on the specific instrument and sample concentration.[11]

  • Instrument Insertion: Carefully insert the NMR tube into the spectrometer's sample holder.

  • Lock and Shim: The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp, symmetrical peaks.[5]

  • Acquisition Parameters:

    • Pulse Angle: A 30° or 45° pulse is generally sufficient for routine ¹H spectra.[5]

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).

    • Acquisition Time (AQ): Typically 2-4 seconds. This determines the digital resolution of the spectrum.[11]

    • Relaxation Delay (D1): A delay of 1-5 seconds between pulses ensures that the protons have fully relaxed, which is important for accurate integration.[1]

    • Number of Scans (NS): For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio.[5]

  • Data Acquisition: Start the acquisition to obtain the Free Induction Decay (FID).

Data Processing
  • Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

  • Phase and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to obtain a flat baseline.

  • Calibration: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

  • Integration and Analysis: Integrate the signals to determine the relative number of protons for each peak. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Conclusion

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aldehydic proton and the three aromatic protons, with chemical shifts and coupling patterns dictated by the strong electronic effects of the chloro, trifluoromethoxy, and aldehyde substituents. By understanding the fundamental principles of substituent effects and following a robust experimental protocol, researchers can confidently acquire and interpret the spectrum of this and related molecules. This guide provides a solid framework for the structural elucidation of such compounds, which is a critical step in the fields of drug discovery and materials science.

References

  • Brown, D. W. (2025). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry. [Link]
  • Chemical Instrumentation Facility, Iowa State University.
  • Health, Safety and Environment Office. E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]
  • UCL Faculty of Mathematical & Physical Sciences.
  • ALWSCI. (2025). How To Prepare And Run An NMR Sample. [Link]
  • Castañar, L., et al. (2014). Determination of Magnitudes and Relative Signs of ¹H–¹⁹F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry. [Link]
  • Royal Society of Chemistry.
  • Moodle.
  • Beilstein Journal of Organic Chemistry. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]
  • Pearson. Explain the relative chemical shifts of the benzene ring protons. [Link]
  • Anasazi Instruments. NMR Education: How to Choose Your Acquisition Parameters?. [Link]
  • University of Ottawa NMR Facility Blog. (2017).
  • PubChem. 1-Bromo-2-(trifluoromethyl)benzene. [Link]
  • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]
  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]
  • YouTube. (2015).
  • ResearchGate. (2025). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent | Request PDF. [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033895). [Link]
  • YouTube. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). [Link]
  • University of Calgary. anisole (NMR Spectrum). [Link]
  • ResearchGate. (2025). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent | Request PDF. [Link]

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13C NMR analysis of 5-Chloro-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹³C NMR Analysis of 5-Chloro-2-(trifluoromethoxy)benzaldehyde

Introduction: Unveiling Molecular Architecture with ¹³C NMR

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel organic compounds is paramount. This compound is a compound of interest, incorporating a unique combination of electron-withdrawing and moderately activating groups on an aromatic scaffold. These features make it a valuable synthon but also present a compelling case for detailed spectroscopic analysis. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as a cornerstone technique for this purpose, offering unparalleled insight into the carbon framework of a molecule. Unlike ¹H NMR, ¹³C NMR spectra are typically free of complex spin-spin coupling between adjacent carbons (due to the low natural abundance of ¹³C), providing a distinct signal for each unique carbon environment.[1]

This guide provides a comprehensive technical overview of the ¹³C NMR analysis of this compound. We will delve into the theoretical principles governing chemical shifts, present a field-proven experimental protocol, and conduct a detailed spectral interpretation. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of NMR spectroscopy for structural characterization.

PART 1: Theoretical Principles & Predictive Analysis

The chemical shift of a given carbon nucleus is exquisitely sensitive to its local electronic environment. The substituents on the benzene ring—an aldehyde (-CHO), a chloro (-Cl), and a trifluoromethoxy (-OCF3) group—each exert distinct electronic effects (inductive and resonance), which modulate the shielding of the aromatic carbons. Understanding these effects is the key to assigning the signals in the ¹³C NMR spectrum.

  • Aldehyde Group (-CHO): This group is strongly deactivating due to its electron-withdrawing inductive (-I) and resonance (-R) effects. The carbonyl carbon itself is highly deshielded and appears far downfield, typically in the 190-195 ppm region, making it a diagnostic peak.[2] The ipso-carbon (the ring carbon attached to the substituent) is also deshielded.

  • Chloro Group (-Cl): The chlorine atom is deactivating overall. It exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which deshields nearby carbons. However, it also has a weak electron-donating resonance effect (+R) through its lone pairs, which can shield the ortho and para positions to a small extent. The net effect is typically a significant downfield shift for the ipso-carbon (C-Cl) and smaller effects on the other ring carbons.[1]

  • Trifluoromethoxy Group (-OCF3): This group presents a more complex electronic profile. The oxygen atom's lone pairs can participate in resonance donation (+R), which would tend to shield the ortho and para positions. However, the three highly electronegative fluorine atoms create an extremely powerful inductive withdrawal (-I) effect that dominates.[3] This strong -I effect significantly deshields the ipso-carbon (C-O) and influences the entire ring. Furthermore, the trifluoromethyl carbon itself will appear as a characteristic quartet due to one-bond coupling with the three fluorine atoms (¹JCF).[4] The carbon attached to the -OCF3 group (C-2) will also exhibit splitting, appearing as a quartet due to two-bond coupling (²JCF).[3][5]

Predicting the Spectrum: An Additivity Approach

While an experimental spectrum provides the definitive data, we can predict the approximate chemical shifts for the aromatic carbons using the principle of substituent additivity. We start with the chemical shift of benzene (128.5 ppm) and add established Substituent Chemical Shifts (SCS) for each group relative to its position.

Molecular Structure for Assignment: To facilitate our discussion, the carbon atoms of this compound are numbered as follows:

G cluster_prep Sample Preparation cluster_nmr NMR Acquisition weigh Weigh 50-100 mg of Analyte dissolve Dissolve in 0.7 mL CDCl3 (+TMS) weigh->dissolve Complete Solubilization filter Filter into NMR Tube dissolve->filter Remove Particulates insert Insert Sample & Lock on Solvent filter->insert Ready for Analysis shim Shim Magnetic Field insert->shim Homogenize B0 acquire Acquire Data (zgpg30) shim->acquire Optimize Resolution process Process FID (FT, Phase, Baseline) acquire->process Generate Spectrum Analysis Spectral Analysis & Assignment process->Analysis

Caption: Standard workflow from sample preparation to spectral analysis.

Protocol 2: ¹³C NMR Data Acquisition

The choice of acquisition parameters is a balance between sensitivity, resolution, and total experiment time. The following parameters are recommended for a standard ¹³C{¹H} experiment on a 400 or 500 MHz spectrometer.

ParameterRecommended ValueRationale
Pulse Program zgpg30 or zgdc30A standard proton-decoupled experiment with a 30° pulse angle. This angle is a good compromise, providing significant signal enhancement for all carbons without requiring the very long relaxation delays needed for a 90° pulse, thus saving time. [6]
Acquisition Time (AQ) 1.0 - 2.0 sDetermines the digital resolution of the spectrum. A longer AQ provides better resolution but also increases the total experiment time. 1.0s is often sufficient for ¹³C. [7]
Relaxation Delay (D1) 2.0 sA delay between pulses to allow for T1 relaxation. Quaternary carbons have longer relaxation times. While a 2s delay is not fully quantitative, it ensures these carbons are adequately observed in a reasonable time. [7]
Number of Scans (NS) 1024 - 4096¹³C has low natural abundance and sensitivity, requiring signal averaging. The exact number will depend on the sample concentration. Start with 1024 and increase as needed to achieve a good signal-to-noise ratio.
Spectral Width (SW) 240-250 ppmThis range (e.g., from -10 to 230 ppm) is wide enough to capture all expected carbon signals, from TMS to carbonyls.
Decoupling Proton decoupling (cpd)During acquisition, broadband decoupling of protons collapses ¹³C-¹H multiplets into single lines, simplifying the spectrum and improving signal-to-noise via the Nuclear Overhauser Effect (NOE). [7]

PART 3: Spectral Analysis & Data Interpretation

Based on the principles of substituent additivity and data from related compounds, we can predict the ¹³C NMR spectrum of this compound and assign each signal.

Predicted ¹³C NMR Data Table

The following table summarizes the predicted chemical shifts (δ) in ppm, the expected multiplicity due to C-F coupling, and the assignment to the corresponding carbon atom.

Assigned CarbonPredicted δ (ppm)MultiplicityJustification of Assignment
C7 (-CHO)~189.5SingletThe carbonyl carbon is the most deshielded due to the double bond to oxygen and resonance effects. Its chemical shift is characteristic of aromatic aldehydes. [2][8]
C2 (-OCF₃)~148.0Quartet (²JCF ≈ 2-5 Hz)This carbon is attached to the highly electronegative oxygen of the OCF₃ group, causing a significant downfield shift. It will be split into a quartet by the three fluorine atoms through a two-bond coupling. [4]
C5 (-Cl)~138.5SingletThe ipso-carbon attached to chlorine is significantly deshielded due to chlorine's strong inductive effect.
C1~133.0SingletThis quaternary carbon is adjacent to two strong electron-withdrawing groups (-CHO and -OCF₃), leading to a downfield shift.
C4~132.0SingletThis carbon is para to the -OCF₃ group and meta to the -CHO and -Cl groups. The deshielding influence of the aldehyde and chlorine at the meta position is significant.
C6~129.0Singlet (or narrow multiplet)This carbon is ortho to the aldehyde and meta to the chlorine and -OCF₃ groups. It is expected to be one of the more upfield aromatic CH signals. May show very small long-range C-F coupling.
C3~122.0Singlet (or narrow multiplet)This carbon is ortho to the -OCF₃ group and meta to the aldehyde. The strong inductive effect of the adjacent -OCF₃ group and the meta-directing aldehyde result in a relatively upfield position compared to other carbons. May show small long-range C-F coupling.
C8 (-CF₃)~120.5Quartet (¹JCF ≈ 270 Hz)The carbon of the trifluoromethyl group itself. It appears as a very distinct quartet with a large one-bond C-F coupling constant, which is highly diagnostic. [4][6]

Disclaimer: These are predicted values based on established principles and data from analogous compounds. Actual experimental values may vary slightly depending on solvent, concentration, and temperature.

Conclusion

The ¹³C NMR analysis of this compound is a textbook example of how fundamental principles of physical organic chemistry can be applied to solve complex structural problems. By understanding the interplay of inductive and resonance effects of the aldehyde, chloro, and trifluoromethoxy substituents, a confident assignment of all eight unique carbon signals is achievable. The characteristic downfield shift of the carbonyl carbon and the distinct quartets arising from carbon-fluorine coupling provide unambiguous anchor points for a full spectral interpretation. The protocols and predictive analysis outlined in this guide provide a robust framework for researchers to approach the characterization of this and other similarly complex substituted aromatic compounds, ensuring data integrity and accelerating research and development efforts.

References

  • Weigert, F. J., & Roberts, J. D. (1971). Nuclear magnetic resonance spectroscopy. Carbon-13-fluorine-19 coupling constants in fluorinated benzenes. Journal of the American Chemical Society, 93(10), 2361–2367.
  • Supporting Information for publications on trifluoromethylation. (Various dates). These documents provide raw NMR data for a variety of trifluoromethyl-substituted aromatic compounds.
  • SpectraBase. (n.d.). Trifluoromethoxy-benzene. Wiley.
  • Emsley, J. W., Phillips, L., & Wray, V. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (12), 1428-1435.
  • Carcenac, Y., et al. (2006). Influence of the spatial position of a trifluoromethyl group on the C-13 chemical shifts in the cyclohexane series. Magnetic Resonance in Chemistry, 44(6), 617-23.
  • Chu, L., & Qing, F. L. (2011). Supporting Information for Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids. Chemical Communications.
  • University of California, Riverside. (n.d.). NMR Sample Preparation.
  • Schaefer, T., et al. (1991). Long-range 'H,'~F and 13c,19F coupling constants and molecular orbital computations as indicators of the conformation of the trifluoromethoxy group in 4-fluoro- and 4-iodophenyltrifluoromethoxy ether. Canadian Journal of Chemistry, 69(6), 1047-1052.
  • Supporting Information for various organic chemistry publications. (Various dates). These documents provide experimental NMR data for substituted benzaldehydes. (Note: This is a synthesized reference representing common sources like those found in the search results.)
  • Wang, Y., et al. (2011). Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journal of Organic Chemistry.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
  • Alwsci. (2024). How To Prepare And Run An NMR Sample.
  • ACD/Labs. (n.d.). NMR Prediction.
  • University College London. (n.d.). NMR Sample Preparation.
  • Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy.
  • Curtis, R. D., et al. (1992). A 13C solid-state NMR investigation of the alkynyl carbon chemical shift tensors for 2-butyne-1,4-diol. Journal of the American Chemical Society, 114(26), 10321–10327.
  • Saunders, C., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225.
  • University of Missouri-St. Louis. (2020). Optimized Default 13C Parameters.
  • Focà, G., et al. (2019). Use of 13C-qNMR Spectroscopy for the Analysis of Non-Psychoactive Cannabinoids in Fibre-Type Cannabis sativa L. (Hemp). Molecules, 24(6), 1137.
  • Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of the Pennsylvania Academy of Science, 97(Special Issue), 1-5.
  • Cheminfo.org. (n.d.). Predict 13C NMR spectra.
  • Yan, L., et al. (2012). Reduction-sensitive core-cross-linked mPEG–poly(ester-carbonate) micelles for glutathione-triggered intracellular drug release. Polymer Chemistry, 3(5), 1316-1323.
  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde.

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An In-Depth Technical Guide to the Infrared Spectroscopy of 5-Chloro-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 5-Chloro-2-(trifluoromethoxy)benzaldehyde, a substituted aromatic aldehyde of interest in pharmaceutical and materials science research. We delve into the theoretical principles governing the vibrational modes of its constituent functional groups, present a validated experimental protocol for acquiring high-fidelity Fourier Transform Infrared (FTIR) spectra, and offer a detailed interpretation of the resulting spectral data. This document is intended for researchers, scientists, and drug development professionals who utilize IR spectroscopy for structural elucidation, quality control, and reaction monitoring.

Introduction: The Molecule and the Method

This compound (CAS No: 1092461-15-8, Molecular Formula: C₈H₄ClF₃O₂) is a complex aromatic compound featuring a unique combination of electron-withdrawing substituents.[1][2] Its structure incorporates an aldehyde, a chloro group, and a trifluoromethoxy group on a benzene ring. This substitution pattern imparts specific chemical properties relevant to its application as a building block in organic synthesis.

Infrared spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral "fingerprint." For a molecule like this compound, IR spectroscopy provides a rapid, non-destructive method to confirm the presence of key functional groups and verify its structural integrity. This guide explains the causal relationships between the molecule's structure and its IR spectrum, providing a robust framework for its analysis.

Molecular Structure and Theoretical Vibrational Analysis

The interpretation of an IR spectrum begins with a theoretical understanding of the molecule's structure and the expected vibrational frequencies of its functional groups.

Caption: Chemical structure of this compound.

The molecule can be dissected into four key vibrational components: the aldehyde group (-CHO), the aromatic ring, the chloro substituent (-Cl), and the trifluoromethoxy group (-OCF₃).

Aldehyde Group Vibrations

The aldehyde is one of the most readily identifiable functional groups in IR spectroscopy.

  • C=O Carbonyl Stretch: The stretching vibration of the carbonyl group (C=O) in aromatic aldehydes is typically observed in the 1710–1685 cm⁻¹ region.[3] This frequency is lower than that of saturated aldehydes (1740–1720 cm⁻¹) due to the resonance effect (conjugation) with the aromatic ring, which imparts more single-bond character to the C=O bond.[4][5] However, the presence of two strong electron-withdrawing groups (-Cl and -OCF₃) on the ring will pull electron density away from the carbonyl group, strengthening the C=O bond and likely shifting the absorption to the higher end of this range, possibly around 1705-1715 cm⁻¹.[6]

  • Aldehydic C-H Stretch: A hallmark of aldehydes is the C-H stretching vibration of the hydrogen atom attached to the carbonyl carbon. This typically appears as a pair of weak to medium bands, often referred to as a Fermi doublet, in the 2830–2695 cm⁻¹ range.[3][7] The presence of a distinct peak around 2720-2750 cm⁻¹ is a strong confirmation of an aldehyde functional group.[3][6]

Aromatic Ring Vibrations

The substituted benzene ring gives rise to several characteristic absorptions.

  • Aromatic C-H Stretch: The stretching of C-H bonds on the aromatic ring occurs at frequencies slightly higher than those of aliphatic C-H bonds, typically in the 3100–3000 cm⁻¹ range.[8][9]

  • C=C In-Ring Stretches: The stretching of carbon-carbon double bonds within the aromatic ring produces a series of absorptions, with two of the most prominent bands usually found near 1600 cm⁻¹ and 1500-1400 cm⁻¹.[8][10]

  • C-H Out-of-Plane (OOP) Bending: In the fingerprint region, strong absorptions between 900 and 675 cm⁻¹ result from the C-H bonds bending out of the plane of the ring. The exact position of these bands is highly diagnostic of the ring's substitution pattern.[8][9] For a 1,2,4-trisubstituted ring, a strong band is expected in the 890-860 cm⁻¹ and 825-800 cm⁻¹ regions.

Trifluoromethoxy (-OCF₃) and Chloro (-Cl) Group Vibrations
  • C-F Stretches: The trifluoromethyl group is known to produce some of the strongest absorptions in an IR spectrum due to the high polarity of the C-F bond. Multiple strong, broad bands corresponding to symmetric and antisymmetric C-F stretching modes are expected in the 1350–1100 cm⁻¹ region.[11][12]

  • Aryl-O-C Ether Stretch: The stretching of the aryl ether bond (Ar-O) typically results in a strong, distinct absorption between 1270 and 1230 cm⁻¹. This band may overlap with the intense C-F stretching absorptions.

  • Aryl-Cl Stretch: The C-Cl stretching vibration for an aromatic chloride appears in the fingerprint region, generally between 850 and 550 cm⁻¹.[9][13] This band can sometimes be weak and difficult to assign definitively.

Experimental Protocol: Acquiring the IR Spectrum

A reliable spectrum is contingent upon a robust experimental methodology. The following protocol describes the acquisition of an FTIR spectrum using the Attenuated Total Reflectance (ATR) technique, a modern and highly reproducible method requiring minimal sample preparation.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Processing & Analysis A Clean ATR Crystal (e.g., with isopropanol) C Collect Background Spectrum (Air) A->C Instrument Ready B Place Small Sample (solid or liquid) on crystal D Apply Pressure (for solid samples) B->D C->B Background Stored E Collect Sample Spectrum D->E Good Contact F Perform ATR Correction E->F Raw Spectrum G Baseline Correction & Normalization F->G H Peak Picking & Interpretation G->H

Caption: Standard workflow for FTIR-ATR spectroscopic analysis.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer has been powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

  • ATR Crystal Cleaning (Causality: Prevent Cross-Contamination): Thoroughly clean the surface of the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent, such as isopropanol, using a lint-free wipe. This step is critical to remove any residues from previous measurements that would contaminate the spectrum.

  • Background Collection (Causality: Establish Baseline): Initiate a background scan. The instrument will record the IR spectrum of the ambient environment (air and the clean ATR crystal). This spectrum is automatically subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the this compound sample directly onto the center of the ATR crystal. For a solid, a spatula tip's worth is sufficient.

  • Pressure Application (for solids): If the sample is solid, lower the pressure clamp to ensure firm, uniform contact between the sample and the ATR crystal. Good contact is essential for achieving a high-quality spectrum with strong signal intensity.

  • Sample Spectrum Collection: Acquire the sample spectrum. Typical acquisition parameters for a high-quality spectrum are:

    • Spectral Range: 4000–400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16 to 32 (co-added to improve signal-to-noise ratio)

  • Data Processing: The resulting spectrum should undergo an automated ATR correction by the instrument software to account for the wavelength-dependent depth of penetration of the IR beam. A baseline correction may also be applied to ensure all peaks originate from a flat baseline.

Spectral Interpretation: Assigning the Vibrational Modes

The final step is to analyze the processed spectrum and assign the observed absorption bands to their corresponding molecular vibrations, based on the theoretical framework established in Section 2.

Table 1: Summary of Expected IR Absorption Bands

Wavenumber Range (cm⁻¹)Vibrational ModeExpected IntensityFunctional Group
3100–3000C-H StretchMedium to WeakAromatic Ring
2830–2720C-H Stretch (Fermi Doublet)WeakAldehyde (-CHO)
1715–1705C=O Stretch (Conjugated, EWG-influenced)Strong, SharpAldehyde (-CHO)
~1600, ~1500C=C In-Ring StretchMediumAromatic Ring
1350–1100C-F Antisymmetric & Symmetric StretchesVery Strong, BroadTrifluoromethoxy (-OCF₃)
1270–1230Aryl-O-C Asymmetric StretchStrongAryl Ether (-OCF₃)
890-800C-H Out-of-Plane Bend (1,2,4-trisubstituted)StrongAromatic Ring
850-550C-Cl StretchMedium to WeakChloro-Aromatic (-Cl)
Narrative Analysis of a Representative Spectrum

A typical FTIR spectrum of this compound would be interpreted as follows:

  • Above 3000 cm⁻¹: A cluster of weak to medium peaks between 3100 and 3000 cm⁻¹ is assigned to the C-H stretching vibrations of the aromatic ring.[8]

  • 2900–2700 cm⁻¹: The definitive aldehyde C-H stretches should be visible as two weak but sharp peaks, one near 2820 cm⁻¹ and another, more prominent one, near 2740 cm⁻¹.[3][7] Their presence is a crucial confirmation of the aldehyde group.

  • 1710 cm⁻¹ Region: A very strong, sharp absorption peak around 1710 cm⁻¹ dominates this region. This is unequivocally assigned to the C=O stretching vibration of the aldehyde.[14] Its position reflects the competing effects of resonance with the aromatic ring (lowering the frequency) and the strong inductive electron withdrawal by the -Cl and -OCF₃ groups (increasing the frequency).

  • 1600–1400 cm⁻¹ Region: Several sharp peaks of medium intensity appear here, characteristic of the C=C stretching vibrations within the benzene ring.[10]

  • 1350–1000 cm⁻¹ Region: This region is dominated by a series of very strong and broad absorption bands. This complex pattern arises from the overlapping symmetric and antisymmetric C-F stretching modes of the -CF₃ group and the strong C-O stretching of the aryl ether linkage.[11] These are the most intense features in the entire spectrum.

  • Below 900 cm⁻¹: Strong, sharp peaks in the 900-800 cm⁻¹ range are attributed to the C-H out-of-plane bending modes, which confirm the 1,2,4-trisubstitution pattern of the aromatic ring.[8] A weaker band attributable to the C-Cl stretch may also be present in this region.[13]

Conclusion

The infrared spectrum of this compound is rich with information, providing a definitive fingerprint for its complex structure. The key diagnostic features include the aldehyde C-H stretches below 2900 cm⁻¹, the strong carbonyl absorption around 1710 cm⁻¹, and the exceptionally intense, broad absorptions of the trifluoromethoxy group between 1350 and 1100 cm⁻¹. By understanding the theoretical origins of these vibrations and employing a validated experimental protocol, researchers can confidently use FTIR spectroscopy for the rapid identification, quality assessment, and structural verification of this important chemical intermediate.

References

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Mass spectrometry of 5-Chloro-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry of 5-Chloro-2-(trifluoromethoxy)benzaldehyde

Introduction

This compound is a substituted aromatic aldehyde of significant interest in synthetic chemistry, serving as a building block in the development of novel pharmaceutical and agrochemical agents. The unique combination of a reactive aldehyde functionality, an electron-withdrawing chlorine atom, and a lipophilic trifluoromethoxy group imparts distinct physicochemical properties to its derivatives. Consequently, robust analytical methodologies are imperative for its unambiguous identification, purity assessment, and for monitoring its progression in chemical reactions.

Mass spectrometry (MS) stands as a cornerstone analytical technique for the structural elucidation and quantification of such small organic molecules.[1] Its high sensitivity and specificity allow for detailed molecular characterization from minute sample quantities. This guide provides a comprehensive technical overview of the mass spectrometric behavior of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the predictable fragmentation pathways under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) techniques, providing field-proven insights into experimental design and data interpretation.

Molecular Profile

A foundational understanding of the analyte's properties is critical before commencing any analytical work.

PropertyValueSource
CAS Number 1092461-15-8[2]
Molecular Formula C₈H₄ClF₃O₂[2]
Molecular Weight 224.00 g/mol (for ³⁵Cl), 226.00 g/mol (for ³⁷Cl)Calculated
Synonyms This compound[2]

Part 1: Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization is a "hard" ionization technique, wherein high-energy electrons (typically 70 eV) bombard the analyte molecule in the gas phase.[3] This process imparts significant internal energy, leading to the formation of a radical molecular ion (M•+) and subsequent, often extensive, fragmentation.[4] The resulting mass spectrum is a fragmentation "fingerprint" that is highly reproducible and invaluable for structural confirmation. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical platform of choice for EI analysis.[5][6]

Predicted EI Fragmentation Pathway

The fragmentation of this compound is governed by the relative stabilities of the resulting ions and neutral losses, influenced by the aldehyde group and the halogen/trifluoromethoxy substituents. Aromatic structures are generally stable, often resulting in a prominent molecular ion peak.[7][8]

  • Molecular Ion (M•+): The initial event is the ejection of an electron to form the molecular ion at m/z 224 (and 226). The presence of a single chlorine atom will produce a characteristic isotopic pattern, with the M+2 peak (m/z 226) having an intensity approximately one-third that of the M peak (m/z 224). This isotopic signature is a crucial diagnostic tool.

  • Loss of Hydrogen Radical ([M-1]⁺): A common fragmentation for aldehydes is the loss of the aldehydic proton, forming a stable acylium ion at m/z 223/225.[7][9]

  • Loss of Formyl Radical ([M-29]⁺): Cleavage of the bond between the aromatic ring and the aldehyde group results in the loss of the •CHO radical, yielding an ion at m/z 195/197.[9]

  • Loss of Carbon Monoxide ([M-28]•+): A rearrangement reaction can lead to the expulsion of a neutral CO molecule from the molecular ion, producing a radical cation at m/z 196/198.[9]

  • Loss of Chlorine Radical ([M-35]⁺): Cleavage of the C-Cl bond generates an ion at m/z 189.

  • Loss of Trifluoromethoxy Radical ([M-85]⁺): Cleavage of the C-OCF₃ bond is also possible, leading to an ion at m/z 139/141.

Visualization of EI Fragmentation

EI_Fragmentation M C₈H₄ClF₃O₂ m/z 224/226 (M•+) M_minus_H [M-H]⁺ m/z 223/225 M->M_minus_H - H• M_minus_CHO [M-CHO]⁺ m/z 195/197 M->M_minus_CHO - •CHO M_minus_CO [M-CO]•+ m/z 196/198 M->M_minus_CO - CO M_minus_Cl [M-Cl]⁺ m/z 189 M->M_minus_Cl - Cl• M_minus_OCF3 [M-OCF₃]⁺ m/z 139/141 M->M_minus_OCF3 - •OCF₃

Caption: Predicted EI fragmentation pathways for this compound.

Summary of Key EI Fragments
m/z (³⁵Cl/³⁷Cl)Proposed Fragment IonNeutral LossFragmentation Pathway
224 / 226[C₈H₄ClF₃O₂]•+-Molecular Ion (M•+)
223 / 225[C₈H₃ClF₃O₂]⁺•HLoss of aldehydic hydrogen
196 / 198[C₇H₄ClF₃O]•+COLoss of carbon monoxide
195 / 197[C₇H₄ClF₃O]⁺•CHOLoss of formyl radical
189[C₈H₄F₃O₂]⁺•ClLoss of chlorine radical
139 / 141[C₇H₄ClO]⁺•OCF₃Loss of trifluoromethoxy radical

Part 2: Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a "soft" ionization technique that generates ions from a liquid solution, making it ideal for coupling with Liquid Chromatography (LC-MS).[10][11] It imparts minimal excess energy, resulting in very little to no in-source fragmentation.[10] The primary ions observed are typically protonated molecules ([M+H]⁺) or adducts with cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺).[1][12] Structural information is subsequently obtained by tandem mass spectrometry (MS/MS), where the precursor ion of interest is isolated and fragmented through collision-induced dissociation (CID).

Expected ESI-MS Behavior

In positive ion mode (ESI+), the carbonyl oxygen of the aldehyde is the most probable site for protonation.

  • Full Scan (MS1): The primary species expected is the protonated molecule [M+H]⁺ at m/z 225/227. Depending on the solvent system and sample purity, sodium adducts [M+Na]⁺ at m/z 247/249 may also be prominent. It is noteworthy that when using methanol as a solvent, aromatic aldehydes can sometimes undergo an in-source aldol-type reaction to form an [M+15]⁺ ion, which would appear at m/z 239/241.[13]

  • Tandem MS (MS/MS): To elicit structural data, the [M+H]⁺ ion (m/z 225) is selected and subjected to CID. The fragmentation of this even-electron ion will proceed through the loss of stable, neutral molecules.

Predicted ESI-MS/MS Fragmentation Pathway
  • Precursor Ion ([M+H]⁺): The protonated molecule at m/z 225/227 is isolated.

  • Loss of Carbon Monoxide: A likely pathway for protonated benzaldehydes is the neutral loss of CO, yielding a fragment at m/z 197/199.[14]

  • Loss of HF: The trifluoromethoxy group can facilitate the loss of hydrogen fluoride (HF), resulting in an ion at m/z 205/207.

  • Sequential Losses: Further fragmentation of the m/z 197/199 ion could involve the loss of HF (to m/z 177/179) or the loss of the chlorine atom.

Visualization of ESI-MS/MS Fragmentation

ESI_MSMS_Fragmentation Precursor [M+H]⁺ m/z 225/227 Frag_CO [M+H-CO]⁺ m/z 197/199 Precursor->Frag_CO - CO Frag_HF [M+H-HF]⁺ m/z 205/207 Precursor->Frag_HF - HF Frag_CO_HF [M+H-CO-HF]⁺ m/z 177/179 Frag_CO->Frag_CO_HF - HF

Caption: Predicted MS/MS fragmentation of the [M+H]⁺ ion via CID.

Part 3: Experimental Protocols

The choice of methodology is dictated by the analyte's properties and the analytical question. GC-MS is superior for volatile, thermally stable compounds, while LC-MS is preferred for less volatile or thermally labile molecules.[15]

Protocol 1: GC-MS for EI Analysis

This protocol is designed to provide the characteristic fragmentation fingerprint of the title compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a high-purity volatile solvent such as ethyl acetate or dichloromethane.

  • Create a working solution by diluting the stock solution to approximately 10 µg/mL with the same solvent. The concentration is kept low to avoid detector saturation and column overload.

2. Gas Chromatography (GC) Method:

  • GC System: Agilent 8890 GC or equivalent.

  • Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1 split ratio) to handle the concentration and ensure sharp peaks.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C. This temperature ensures rapid volatilization without causing thermal degradation of the analyte.

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

  • Column: A non-polar or mid-polarity column is ideal. A common choice is an HP-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes. This gradient ensures good separation from solvent and any potential impurities.[16]

3. Mass Spectrometry (MS) Method:

  • Ion Source: Electron Ionization (EI).

  • Ion Source Temperature: 230 °C.

  • Electron Energy: 70 eV. This is the standard energy to ensure reproducible fragmentation patterns that are comparable to library spectra.

  • Mass Scan Range: m/z 40 - 350. This range is sufficient to capture the molecular ion and all significant fragments.

  • Solvent Delay: 3 minutes. This prevents the high concentration of solvent from entering the mass spectrometer, which would otherwise suppress the ion source and shorten filament life.

Protocol 2: LC-MS for ESI Analysis

This protocol is designed for analyzing the compound in complex matrices or when derivatization is not desired.

1. Sample Preparation:

  • Prepare a stock solution of 1 mg/mL in methanol or acetonitrile.

  • Dilute to a working concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Filtration through a 0.22 µm syringe filter is recommended for real-world samples.

2. Liquid Chromatography (LC) Method:

  • LC System: Shimadzu Nexera X2 or equivalent.

  • Column: A C18 reversed-phase column is the standard choice (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid. The acid is crucial for promoting protonation in positive ESI mode.[11]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Gradient Program:

    • 0-1 min: 50% B

    • 1-7 min: Ramp to 95% B

    • 7-9 min: Hold at 95% B

    • 9.1-12 min: Return to 50% B (re-equilibration).

3. Mass Spectrometry (MS) Method:

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Drying Gas (N₂) Flow: 10 L/min.

  • Drying Gas Temperature: 300 °C.

  • Nebulizer Pressure: 35 psi.

  • Scan Mode:

    • Full Scan (MS1): m/z 100 - 400 to identify the [M+H]⁺ and other adducts.

    • Tandem MS (MS/MS): Isolate the precursor ion at m/z 225 and apply varying collision energies (e.g., 10, 20, 40 eV) to generate a comprehensive fragmentation spectrum.

Conclusion

The mass spectrometric analysis of this compound is a powerful approach for its definitive characterization. Electron Ionization provides a robust, reproducible fragmentation pattern ideal for library matching and initial identification, with key fragments arising from losses of H•, CO, CHO•, and the substituents. Electrospray Ionization, a softer method, is perfectly suited for LC-MS applications, yielding a prominent protonated molecule ([M+H]⁺) whose structure can be further probed using tandem mass spectrometry (MS/MS). The diagnostic chlorine isotopic pattern is a critical feature in both techniques, confirming the presence and number of chlorine atoms in the parent molecule and its fragments. By leveraging the complementary information provided by these methodologies, researchers can confidently identify and characterize this important chemical building block in diverse experimental contexts.

References

  • Holčapek, M., & Volná, K. (2022). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 41(4), 567-597. [Link]
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Physical properties of 5-Chloro-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 5-Chloro-2-(trifluoromethoxy)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, a key fluorinated aromatic aldehyde. This document is intended for researchers, chemists, and drug development professionals who utilize such intermediates in complex organic synthesis. We will delve into its physicochemical characteristics, spectroscopic profile, and the standardized experimental methodologies for their determination. The causality behind experimental choices is explained to ensure both accuracy and reproducibility, reflecting a Senior Application Scientist's perspective on protocol integrity. All data is supported by authoritative sources to ensure scientific rigor.

Chemical Identity and Structure

This compound is a substituted benzaldehyde featuring both a chloro and a trifluoromethoxy group. These substitutions significantly influence the molecule's reactivity and physical properties, making it a valuable building block in the synthesis of novel pharmaceutical and agrochemical compounds.

IdentifierValueSource(s)
CAS Number 1092461-15-8[1][2][3]
Molecular Formula C₈H₄ClF₃O₂[1][2][4]
Molecular Weight 224.57 g/mol [1][2]
IUPAC Name This compound[2]
SMILES C1=CC(=C(C=C1Cl)C=O)OC(F)(F)F[4]
InChI Key VJRCCSALVWMZAN-UHFFFAOYSA-N[1][2][4]

Physicochemical Properties

The physical state and key quantitative properties of the compound are summarized below. It is important to note that some of these values are predicted based on computational models, which provide a reliable estimate in the absence of comprehensive experimental data.

PropertyValueNotesSource(s)
Physical Form LiquidAt standard temperature and pressure.[1]
Boiling Point 221.1 ± 35.0 °CPredicted value.[2]
Density 1.463 ± 0.06 g/cm³Predicted value.[2]
Purity ≥90%As specified by commercial suppliers.[1]
Polar Surface Area (PSA) 26.3 ŲComputationally predicted.[2]
LogP (XLogP3) 3.2Computationally predicted partition coefficient.[2]

Spectroscopic Profile

While specific experimental spectra for this exact compound are not widely published, its structure allows for a reliable prediction of its key spectroscopic features based on well-established principles of organic spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the characteristic vibrations of its functional groups.

  • C=O Stretch (Aldehyde): A strong, sharp absorption peak is expected around 1700-1720 cm⁻¹ . This is the most diagnostic peak for the carbonyl group in an aromatic aldehyde.[5][6]

  • C-H Stretch (Aldehyde): Two weaker, but highly characteristic, peaks are anticipated around 2720 cm⁻¹ and 2820 cm⁻¹ . The presence of this doublet is a classic indicator of an aldehyde C-H bond.[5]

  • C-O-C Stretch (Ether): The trifluoromethoxy group will exhibit strong C-O stretching bands, typically in the 1250-1050 cm⁻¹ region.

  • C-F Stretch: Strong absorptions corresponding to the C-F bonds of the trifluoromethoxy group are expected in the fingerprint region, typically between 1100-1300 cm⁻¹ .

  • Aromatic C=C Stretches: Medium-intensity absorptions between 1450–1600 cm⁻¹ are characteristic of the benzene ring.[5]

  • C-Cl Stretch: A peak in the lower wavenumber region, typically 600-800 cm⁻¹ , can be attributed to the carbon-chlorine bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aldehyde Proton (-CHO): A singlet, significantly downfield, expected around δ 9.8-10.5 ppm . This chemical shift is highly characteristic of an aldehyde proton.

    • Aromatic Protons: The three protons on the aromatic ring will appear as multiplets or doublets of doublets in the δ 7.0-8.0 ppm region. Their specific splitting patterns and chemical shifts are influenced by the electronic effects of the chloro, aldehyde, and trifluoromethoxy substituents.

  • ¹³C NMR:

    • Carbonyl Carbon (-CHO): The aldehyde carbon will be highly deshielded, appearing far downfield around δ 190-195 ppm .

    • Aromatic Carbons: A set of signals between δ 120-160 ppm . The carbon attached to the trifluoromethoxy group will be shifted downfield due to the oxygen's electronegativity, while the carbon attached to the fluorine atoms will show coupling (quartet).

    • Trifluoromethoxy Carbon (-OCF₃): A quartet centered around δ 120-125 ppm due to coupling with the three fluorine atoms (¹JCF).

Mass Spectrometry (MS)

Electron ionization mass spectrometry would reveal key fragmentation patterns.

  • Molecular Ion (M⁺): A peak at m/z ≈ 224 , corresponding to the molecular weight of the compound. The presence of a chlorine atom will result in a characteristic M+2 peak (at m/z ≈ 226) with an intensity of about one-third that of the M⁺ peak, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.[7]

  • Key Fragments:

    • [M-H]⁺ (m/z ≈ 223): Loss of the aldehydic hydrogen atom.

    • [M-CHO]⁺ (m/z ≈ 195): Loss of the formyl radical, a common fragmentation pathway for benzaldehydes.[8]

    • [M-OCF₃]⁺: Loss of the trifluoromethoxy group.

Experimental Methodologies & Workflows

Accurate determination of physical properties requires standardized and validated protocols. The following sections detail the methodologies for key measurements.

Boiling Point Determination (Microscale Method)

This method is ideal for determining the boiling point of small liquid samples with high accuracy. The principle relies on matching the vapor pressure of the liquid with the external atmospheric pressure.

Protocol:

  • Sample Preparation: Place a few drops of this compound into a small-diameter test tube (Thiele tube or similar).

  • Capillary Insertion: Take a melting point capillary tube and seal one end using a Bunsen burner. Place the capillary tube into the test tube with the open end down.

  • Apparatus Assembly: Attach the test tube to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the assembly in a heating bath (e.g., mineral oil). Heat the bath gently and stir continuously to ensure uniform temperature distribution.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This occurs as the trapped air expands and vapor from the sample displaces it.

  • Equilibrium Point: Continue heating until a vigorous and continuous stream of bubbles is observed. Then, turn off the heat and allow the bath to cool slowly.

  • Boiling Point Reading: The boiling point is the temperature at which the stream of bubbles just stops, and the liquid begins to be drawn back into the capillary tube. At this precise moment, the vapor pressure of the liquid equals the external atmospheric pressure.

  • Validation: Record the atmospheric pressure at the time of the experiment and apply a pressure correction to the observed boiling point if necessary to standardize it to 1 atm (760 mmHg).

G cluster_prep Preparation cluster_measurement Measurement A Add Sample to Test Tube B Insert Inverted Sealed Capillary A->B C Attach to Thermometer B->C D Immerse in Heating Bath C->D E Heat Gently & Observe Bubbles D->E F Cool Slowly After Vigorous Bubbling E->F G Record Temp when Liquid Enters Capillary F->G H Final Boiling Point G->H Correct for Atmospheric Pressure

Standard Operating Procedure for ATR-FTIR Spectroscopy.

Safety, Handling, and Storage

  • Hazard Identification: This compound is classified as an irritant. It is known to cause skin irritation (H315) and serious eye irritation (H319). [1]The appropriate GHS pictogram is GHS07 (Exclamation Mark). [1]* Handling: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or under a chemical fume hood. [2]* Storage: For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C). [1][9]

Conclusion

This compound is a liquid at room temperature with a predicted high boiling point, reflective of its molecular weight and polar functional groups. Its spectroscopic profile is well-defined by the characteristic signals of its aldehyde, aromatic, chloro, and trifluoromethoxy moieties. The experimental protocols outlined in this guide provide a framework for the reliable and accurate determination of its key physical properties, ensuring data integrity for research and development applications.

References

  • 5-CHLORO-2-(TRIFLUOROMETHYL)BENZALDEHYDE synthesis - chemicalbook. (n.d.).
  • This compound (C8H4ClF3O2) - PubChemLite. (n.d.).
  • This compound - AOBChem USA. (n.d.).
  • C7H6O C6H5CHO infrared spectrum of benzaldehyde - Doc Brown's Chemistry. (n.d.).
  • (a) IR spectra of benzaldehyde at different concentrations. The solvent peak at 1022 cm⁻¹ - ResearchGate. (n.d.).
  • C7H6O C6H5CHO mass spectrum of benzaldehyde - Doc Brown's Chemistry. (n.d.).
  • a) ESI‐(−) mass spectrum (MS) of the reaction between p‐chloro... - ResearchGate. (n.d.).

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An In-depth Technical Guide to the Solubility of 5-Chloro-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Strategic Importance in Modern Drug Discovery

5-Chloro-2-(trifluoromethoxy)benzaldehyde is a highly functionalized aromatic aldehyde that has garnered significant interest within the pharmaceutical and agrochemical research sectors. Its strategic importance lies in the unique combination of a chloro substituent, an aldehyde functional group, and a trifluoromethoxy moiety on a benzene ring. This trifecta of functionalities makes it a versatile building block for the synthesis of complex and biologically active molecules. The trifluoromethoxy group, in particular, is a bioisostere of a methoxy group but with profoundly different electronic properties. It is highly lipophilic and metabolically stable, characteristics that are often sought after in the design of novel therapeutic agents to enhance membrane permeability and prolong their biological half-life. Understanding the solubility of this compound is paramount for its effective utilization in synthetic chemistry and for the formulation of its derivatives. This guide provides a comprehensive overview of the physicochemical properties, predicted solubility, and detailed experimental protocols for the precise determination of the solubility of this compound.

Physicochemical Properties: A Foundation for Understanding Solubility

A thorough understanding of the physicochemical properties of this compound is the first step in predicting and experimentally determining its solubility. These properties provide insights into the intermolecular forces at play and how the molecule is likely to interact with various solvents.

PropertyValueSource
CAS Number 1092461-15-8[1][2][3]
Molecular Formula C₈H₄ClF₃O₂[1][2]
Molecular Weight 224.57 g/mol [2]
Appearance Liquid
Predicted Density 1.463 ± 0.06 g/cm³[2]
Predicted Boiling Point 221.1 ± 35.0 °C[2]
Predicted XLogP3 3.2[2]
Polar Surface Area (PSA) 26.3 Ų[2]

The predicted XLogP3 value of 3.2 is a strong indicator of the compound's lipophilic ("fat-loving") nature.[2] This suggests that this compound will likely exhibit poor solubility in aqueous solutions and favorable solubility in a range of organic solvents. The polar surface area (PSA) of 26.3 Ų is relatively small, further supporting the prediction of low aqueous solubility.

Predicted Solubility Profile: A Theoretical Framework

Based on its chemical structure and physicochemical parameters, a qualitative prediction of the solubility of this compound in common laboratory solvents can be made. The principle of "like dissolves like" is a fundamental concept in predicting solubility.

  • Aqueous Solubility: Expected to be very low. The dominant nonpolar aromatic ring and the highly lipophilic trifluoromethoxy and chloro substituents will limit its ability to form favorable interactions with polar water molecules.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Expected to be soluble. These solvents can engage in dipole-dipole interactions with the polar aldehyde group and can accommodate the lipophilic portions of the molecule.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to have moderate to good solubility. While the overall molecule is lipophilic, the aldehyde group can act as a hydrogen bond acceptor, allowing for some interaction with these solvents.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Expected to be soluble, particularly in aromatic solvents like toluene due to potential π-π stacking interactions with the benzene ring. Solubility in aliphatic hydrocarbons like hexane may be more limited but still significantly higher than in water.

It is crucial to emphasize that these are predictions. For any application requiring precise concentration, experimental determination of solubility is non-negotiable.

Experimental Determination of Solubility: Protocols for the Modern Laboratory

In the context of drug discovery and development, two types of solubility measurements are particularly relevant: kinetic and thermodynamic solubility.[4][5][6]

1. Kinetic Solubility Assay

Kinetic solubility is a high-throughput screening method used in early-stage drug discovery to assess the solubility of a compound from a concentrated DMSO stock solution into an aqueous buffer.[4][7][8][9] This measurement is rapid and provides an early indication of potential solubility issues.

Protocol: High-Throughput Kinetic Solubility Assay by Nephelometry

Objective: To rapidly determine the kinetic solubility of this compound in a buffered aqueous solution.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (clear bottom)

  • Automated liquid handler (optional, for high-throughput)

  • Plate shaker

  • Nephelometer (plate reader capable of measuring light scattering)

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO concentration into a corresponding well of a new 96-well plate containing a larger volume (e.g., 98 µL) of PBS buffer. This will result in a final DMSO concentration of 2%.

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 2 hours) with gentle shaking.

  • Measurement: Measure the light scattering (nephelometry) of each well using a plate reader. The point at which a significant increase in light scattering is observed indicates the concentration at which the compound has precipitated, and thus the kinetic solubility has been exceeded.

Data Analysis: The kinetic solubility is reported as the highest concentration that does not show a significant increase in light scattering compared to the buffer-only control.

2. Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent.[10][11][12] It is a more time-consuming but also more accurate measure, crucial for later-stage drug development and formulation.

Protocol: Shake-Flask Method for Thermodynamic Solubility Determination

Objective: To determine the equilibrium solubility of this compound in various organic solvents and aqueous buffer.

Materials:

  • This compound

  • Selected solvents (e.g., water, PBS pH 7.4, ethanol, methanol, acetone, toluene, hexane)

  • Glass vials with screw caps

  • Temperature-controlled orbital shaker

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, chemically compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker set at a constant temperature (e.g., 25 °C). Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. For aqueous samples, centrifugation can be used to pellet the undissolved compound.

  • Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe.

  • Filtration: Attach a 0.22 µm syringe filter to the syringe and filter the solution into a clean vial to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method. A calibration curve of the compound in the same solvent must be prepared to accurately quantify the concentration.

Data Analysis: The thermodynamic solubility is reported in units such as mg/mL or µg/mL, determined from the concentration measured by HPLC.

G cluster_kinetic Kinetic Solubility Workflow cluster_thermodynamic Thermodynamic Solubility Workflow K1 Prepare 10 mM Stock in DMSO K2 Serial Dilution in DMSO K1->K2 K3 Add to Aqueous Buffer (e.g., PBS) K2->K3 K4 Incubate (e.g., 2h at 25°C) K3->K4 K5 Measure Light Scattering (Nephelometry) K4->K5 K6 Determine Precipitation Point K5->K6 T1 Add Excess Compound to Solvent T2 Equilibrate (e.g., 24-48h at 25°C) T1->T2 T3 Separate Solid and Liquid Phases (Centrifuge) T2->T3 T4 Filter Supernatant (0.22 µm) T3->T4 T5 Quantify by HPLC-UV T4->T5 T6 Calculate Equilibrium Concentration T5->T6

Caption: Comparative workflows for kinetic and thermodynamic solubility determination.

Applications in Drug Discovery and Synthesis

The utility of this compound as a synthetic intermediate is directly linked to its solubility.[13] Good solubility in common organic reaction solvents such as dichloromethane, tetrahydrofuran, and toluene is essential for its participation in a variety of chemical transformations. These reactions often involve the aldehyde functionality, for example, in the formation of imines, reductive aminations, Wittig reactions, and aldol condensations. Such transformations are foundational in the synthesis of diverse molecular scaffolds for screening in drug discovery programs. For instance, this benzaldehyde derivative can be a key starting material for the synthesis of novel kinase inhibitors, ion channel modulators, or anti-infective agents.

G A This compound B Reaction with Amines A->B Reductive Amination C Reaction with Phosphonium Ylides A->C Wittig Reaction D Reaction with Enolates A->D Aldol Condensation E Imines / Schiff Bases B->E F Alkenes C->F G β-Hydroxy Aldehydes D->G H Bioactive Scaffolds (e.g., Kinase Inhibitors) E->H F->H G->H

Caption: Synthetic utility of this compound in generating diverse molecular scaffolds.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.

Conclusion: A Practical Guide for the Research Scientist

This compound is a valuable reagent in the modern medicinal and process chemist's toolbox. While its predicted high lipophilicity suggests challenges with aqueous solubility, this same property can be advantageous for achieving desired pharmacokinetic profiles in drug candidates. This guide has provided a theoretical framework for understanding its solubility, alongside detailed, practical protocols for its experimental determination. By employing these standardized methods, researchers can obtain reliable and reproducible solubility data, which is essential for making informed decisions in synthesis, screening, and formulation development. The self-validating nature of the described protocols, particularly the use of calibration curves and equilibrium controls, ensures the integrity of the generated data. As with any chemical reagent, a thorough understanding of its properties, including solubility, is the cornerstone of its effective and safe application in the pursuit of scientific discovery.

References

  • AxisPharm. Kinetic Solubility Assays Protocol.
  • PubMed. In vitro solubility assays in drug discovery.
  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). 2024.
  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay.
  • protocols.io. In-vitro Thermodynamic Solubility. 2025.
  • Domainex. Thermodynamic Solubility Assay.
  • Evotec. Thermodynamic Solubility Assay.
  • Creative Biolabs. Solubility Assessment Service.
  • Ningbo Inno Pharmchem Co., Ltd. 2-Chloro-5-(trifluoromethyl)benzaldehyde: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis.
  • AOBChem USA. This compound.
  • PubMed Central. Synthesis of Biologically Active Molecules through Multicomponent Reactions.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity.
  • Arctom. CAS NO. 117752-05-3 | 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde.

Sources

Stability of 5-Chloro-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Executive Summary

5-Chloro-2-(trifluoromethoxy)benzaldehyde is a highly functionalized aromatic aldehyde, serving as a critical intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its chemical structure, featuring an electrophilic aldehyde group and potent electron-withdrawing substituents (chlorine and trifluoromethoxy groups), dictates a unique reactivity profile that is advantageous for synthesis but also presents specific stability challenges. This guide provides a comprehensive analysis of the stability of this compound, offering mechanistic insights into its degradation pathways, field-proven protocols for handling and storage, and robust analytical methodologies for assessing its integrity. This document is intended for researchers, chemists, and quality control specialists who require a deep understanding of this reagent's characteristics to ensure experimental reproducibility and the quality of downstream products.

Physicochemical and Chemical Identity

A foundational understanding of the compound's properties is essential for predicting its behavior and establishing appropriate handling protocols.

PropertyValueSource(s)
CAS Number 1092461-15-8
Molecular Formula C₈H₄ClF₃O₂
Molecular Weight 224.57 g/mol
Physical Form Liquid
Purity Typically ≥90%
Boiling Point Data for the specific isomer is not readily available. A related isomer, 2-Chloro-5-(trifluoromethyl)benzaldehyde, has a boiling point of 42-44 °C at 1.5 mmHg.[1]
InChI Key VJRCCSALVWMZAN-UHFFFAOYSA-N

Core Stability Profile & Mechanistic Insights

The stability of this compound is intrinsically linked to its molecular structure. The aldehyde functional group is prone to oxidation, while the trifluoromethoxy and chloro substituents create a highly electron-deficient aromatic ring, enhancing the electrophilicity of the carbonyl carbon.

General Stability & Recommended Storage

Under optimal conditions, the compound is stable. However, it is susceptible to degradation when exposed to atmospheric oxygen, light, and incompatible chemical agents. The primary recommendation for maintaining its integrity is storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[2] The container should be tightly sealed to prevent moisture and air ingress.

Susceptibility to Oxidation

The most prevalent degradation pathway for benzaldehydes is oxidation of the aldehyde moiety to a carboxylic acid.[3] For this compound, this involves conversion to 5-Chloro-2-(trifluoromethoxy)benzoic acid. This process is an auto-oxidation reaction, often initiated by radical mechanisms and significantly accelerated by exposure to air (oxygen) and light. While the electron-withdrawing nature of the ring substituents primarily enhances the aldehyde's reactivity towards nucleophiles, it does not prevent this oxidative degradation.

Photostability

Aromatic aldehydes can undergo photochemical reactions. Benzaldehyde itself is known to degrade to benzene upon exposure to light, particularly UV radiation.[4] By analogy, this compound is considered photosensitive. Absorption of light energy can promote the homolytic cleavage of the formyl C-H bond or potentially lead to decarbonylation, resulting in the formation of 1-chloro-4-(trifluoromethoxy)benzene. To mitigate this, the compound should always be stored in amber glass vials or other light-protecting containers.[5]

Chemical Incompatibilities

The reactivity of this aldehyde necessitates careful consideration of its chemical environment. Based on data from structurally similar compounds, the following incompatibilities are noted:

  • Strong Oxidizing Agents: Will rapidly and exothermically convert the aldehyde to the corresponding carboxylic acid.

  • Strong Reducing Agents: Will reduce the aldehyde to 5-Chloro-2-(trifluoromethoxy)benzyl alcohol.

  • Strong Bases: Can catalyze self-condensation or other undesired reactions due to the electrophilic nature of the carbonyl carbon.[6][7]

Predicted Degradation Pathways

Understanding the potential transformation products of this compound is crucial for developing stability-indicating analytical methods and for troubleshooting unexpected experimental outcomes. The two primary degradation routes are oxidation and photodegradation.

G parent This compound oxidized 5-Chloro-2-(trifluoromethoxy)benzoic Acid parent->oxidized [O], Air (O₂), Light photolyzed 1-Chloro-4-(trifluoromethoxy)benzene parent->photolyzed hν (Light), -CO

Caption: Predicted primary degradation pathways for the title compound.

Recommended Handling & Storage Protocols

Adherence to strict handling and storage protocols is paramount to preserving the chemical's purity and ensuring the safety of laboratory personnel.

Long-Term Storage
  • Temperature: Store vials and bottles in a refrigerator at 2-8°C.

  • Atmosphere: Before sealing, flush the container headspace with an inert gas like argon or nitrogen. This is particularly critical for partially used containers to displace air and moisture.

  • Container: Use amber glass containers with tight-fitting, chemically resistant caps (e.g., PTFE-lined).[5]

  • Segregation: Store separately from strong oxidizing agents, reducing agents, and bases.[6][7]

Laboratory Handling
  • Ventilation: All manipulations, including weighing and transferring, should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[6][8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[5][9]

  • Cross-Contamination: Use clean, dry glassware and utensils. Avoid sources of ignition as related compounds are combustible.[10]

  • Disposal: Dispose of waste material and empty containers in accordance with all federal, state, and local regulations.[8]

Analytical Methodologies for Stability Assessment

To quantitatively assess the stability of this compound, a validated, stability-indicating analytical method is required. Such a method must be able to resolve the parent compound from its potential degradation products and impurities.

Protocol: Stability-Indicating HPLC-UV Method

This protocol describes a general-purpose High-Performance Liquid Chromatography (HPLC) method suitable for monitoring the purity of the compound and detecting the formation of its primary oxidative degradant.

Objective: To separate and quantify this compound and its potential degradant, 5-Chloro-2-(trifluoromethoxy)benzoic acid.

Instrumentation & Materials:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard of this compound.

Procedure:

  • Standard Preparation: Prepare a stock solution of the standard in the sample diluent at a concentration of ~1.0 mg/mL. Prepare a working standard at ~0.1 mg/mL by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the sample to be tested in the sample diluent to achieve a final concentration of ~0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 40
      10.0 95
      12.0 95
      12.1 40

      | 15.0 | 40 |

  • Analysis: Inject the standard and sample solutions. The benzoic acid degradant, being more polar, is expected to elute earlier than the parent aldehyde.

  • Validation Principle: This method is self-validating in a stability context because the gradient is designed to separate compounds with different polarities. The less polar aldehyde will be retained longer on the C18 column than the more polar carboxylic acid, allowing for their distinct quantification.

Workflow for a Formal Stability Study

A formal stability study involves subjecting the compound to accelerated degradation conditions to predict its shelf-life.

G A Prepare & Package Samples (Inert Atmosphere, Amber Vials) B Time-Zero Analysis (HPLC, GC for Initial Purity) A->B C Stress Conditions - 40°C/75% RH - Photostability Chamber - Oxidative Stress B->C D Analyze at Time Points (e.g., 1, 3, 6 months) C->D E Quantify Parent Compound & Identify/Quantify Degradants D->E F Data Analysis & Shelf-Life Determination E->F

Caption: A typical experimental workflow for a chemical stability study.

Conclusion

This compound is a valuable yet sensitive chemical reagent. Its stability is primarily challenged by its susceptibility to oxidation and photodegradation. By implementing the stringent storage and handling protocols outlined in this guide—namely, refrigeration at 2-8°C, protection from light, and the use of an inert atmosphere—researchers can significantly mitigate degradation risks. The use of validated analytical methods, such as the HPLC protocol provided, is essential for confirming the compound's integrity prior to its use in synthesis, thereby ensuring the reliability and reproducibility of scientific outcomes.

References

  • Capot Chemical. (2010-05-26). Material Safety Data Sheet: 5-Chloro-2-(trifluoromethyl)benzaldehyde. Link
  • Chemicalbook. 5-CHLORO-2-(TRIFLUOROMETHYL)BENZALDEHYDE synthesis. Link
  • Tokyo Chemical Industry. (2019-10-23). Safety Data Sheet: 2-Methoxy-5-(trifluoromethoxy)benzaldehyde. TCI AMERICA. Link
  • Fisher Scientific. (2024-03-31). Safety Data Sheet: 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde. Link
  • Thermo Fisher Scientific. (2010-04-30). Safety Data Sheet: 2-Chloro-5-(trifluoromethyl)benzaldehyde. Link
  • Benchchem. A Comparative Guide to the Reactivity of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde and 5-Bromo-2-chlorobenzaldehyde. Link
  • Sigma-Aldrich. This compound. Link
  • Techno PharmChem.
  • Thermo Fisher Scientific. (2025-09-18). Safety Data Sheet: 3-(Trifluoromethyl)benzaldehyde. Link
  • Sigma-Aldrich. 2-Chloro-5-(trifluoromethyl)benzaldehyde, 98%. Link
  • L. Lachenmeier, D. W., & Kuballa, T. (2009). Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid.
  • CDH Fine Chemical.
  • CHIRALEN. This compound. Link

Sources

An In-Depth Technical Guide to 5-Chloro-2-(trifluoromethoxy)benzaldehyde: A Keystone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The Strategic Advantage of Fluorination in Medicinal Chemistry

The introduction of fluorine-containing functional groups into bioactive molecules is a well-established strategy for enhancing pharmacological profiles. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of properties that are highly advantageous in drug design.[1]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation. This can lead to improved bioavailability and a longer duration of action for drug candidates.[1]

  • Lipophilicity and Permeability: The -OCF₃ group is one of the most lipophilic substituents used in medicinal chemistry. This increased lipophilicity can enhance a molecule's ability to cross cellular membranes, a critical factor for reaching intracellular targets.[1]

  • Modulation of Physicochemical Properties: The trifluoromethoxy group can influence the acidity or basicity of nearby functional groups, which in turn affects a molecule's solubility, crystal packing, and binding interactions with its biological target.[1]

  • Bioisosteric Replacement: The trifluoromethoxy group can serve as a bioisostere for other groups, such as a chloro or methyl group, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its pharmacological activity.[1]

The presence of both a chloro and a trifluoromethoxy substituent on the benzaldehyde scaffold, as in 5-Chloro-2-(trifluoromethoxy)benzaldehyde, presents medicinal chemists with a versatile platform for creating novel therapeutics with potentially enhanced properties.

Physicochemical and Spectroscopic Profile

A summary of the key physicochemical properties for this compound (CAS Number: 1092461-15-8) is presented below.[2][3]

PropertyValueSource
Molecular Formula C₈H₄ClF₃O₂[2][4]
Molecular Weight 224.57 g/mol [3]
Appearance Inferred to be a solid or liquidN/A
Boiling Point Predicted: 221.1 ± 35.0 °CN/A
Density Predicted: 1.463 ± 0.06 g/cm³N/A
XLogP3 3.2N/A

While experimental spectroscopic data is not publicly available, a predicted ¹H NMR spectrum would likely show characteristic signals for the aldehyde proton (around 9.5-10.5 ppm) and distinct aromatic protons with splitting patterns determined by their substitution.

A Plausible Synthetic Pathway

While a specific documented synthesis for this compound is not found in the surveyed literature, a logical and efficient route can be proposed based on common organic transformations. The most probable synthetic approach would involve the oxidation of the corresponding benzyl alcohol, (5-Chloro-2-(trifluoromethoxy)phenyl)methanol.

Synthetic Pathway Starting_Material 5-Chloro-2-(trifluoromethoxy)benzyl Alcohol Product This compound Starting_Material->Product Oxidation Reagent Oxidizing Agent (e.g., PCC, Dess-Martin Periodinane) Reagent->Product

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Inferred)

This protocol is a generalized procedure based on the oxidation of benzyl alcohols to benzaldehydes, a common and reliable transformation in organic synthesis. The specific conditions would require optimization for this particular substrate.

  • Dissolution: Dissolve (5-Chloro-2-(trifluoromethoxy)phenyl)methanol in a suitable anhydrous solvent, such as dichloromethane (DCM), in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Oxidant: To the stirred solution, add a mild oxidizing agent. Pyridinium chlorochromate (PCC) or Dess-Martin periodinane are suitable choices to minimize over-oxidation to the carboxylic acid. The oxidant is typically added portion-wise at room temperature or 0 °C to control the reaction exotherm.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is filtered through a pad of celite or silica gel to remove the oxidant byproducts. The filtrate is then washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure this compound.

Causality of Experimental Choices:

  • Anhydrous Conditions: The use of an anhydrous solvent and an inert atmosphere is crucial to prevent the introduction of water, which can lead to the formation of hydrates and other side products.

  • Mild Oxidizing Agent: Stronger oxidizing agents like potassium permanganate would likely lead to the over-oxidation of the aldehyde to the corresponding carboxylic acid. PCC and Dess-Martin periodinane are selective for the formation of aldehydes from primary alcohols.

  • Aqueous Workup: The sodium bicarbonate wash neutralizes any acidic byproducts, and the brine wash helps to remove water from the organic layer.

  • Column Chromatography: This is a standard purification technique in organic synthesis that separates the desired product from any unreacted starting material and impurities.

Applications in Drug Discovery and Development

The aldehyde functional group is a versatile handle for a wide array of chemical transformations, making this compound a valuable starting material for the synthesis of diverse molecular scaffolds.

Applications Core This compound Reductive_Amination Reductive Amination Core->Reductive_Amination Wittig_Reaction Wittig Reaction Core->Wittig_Reaction Condensation Condensation Reactions Core->Condensation Heterocycle_Formation Heterocycle Formation Core->Heterocycle_Formation Amines Substituted Amines Reductive_Amination->Amines Alkenes Stilbenes and other Alkenes Wittig_Reaction->Alkenes Schiff_Bases Schiff Bases / Imines Condensation->Schiff_Bases Various_Heterocycles e.g., Quinolines, Imidazoles Heterocycle_Formation->Various_Heterocycles

Sources

An In-depth Technical Guide to 5-Chloro-2-(trifluoromethoxy)benzaldehyde: A Key Building Block for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique ability to modulate a molecule's physicochemical properties, enhancing metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive technical overview of 5-Chloro-2-(trifluoromethoxy)benzaldehyde, a valuable synthetic intermediate that embodies the synergistic potential of halogen and trifluoromethoxy substitution on a reactive benzaldehyde scaffold.

While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document synthesizes information from analogous compounds, predictive modeling, and safety data to offer a robust working knowledge base for researchers. We will delve into its chemical properties, probable synthetic routes, expected reactivity, and potential applications, with a focus on providing actionable insights for laboratory practice.

Physicochemical Properties and Structural Attributes

This compound (CAS No. 1092461-15-8) is a substituted aromatic aldehyde with the molecular formula C₈H₄ClF₃O₂.[1][2][3] The strategic placement of a chlorine atom at the 5-position and a trifluoromethoxy group at the 2-position of the benzaldehyde ring creates a unique electronic and steric environment that dictates its reactivity and utility.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1092461-15-8[1][2][3]
Molecular Formula C₈H₄ClF₃O₂[1][2][3]
Molecular Weight 224.56 g/mol [4]
Predicted Boiling Point 221.1 ± 35.0 °C[4]
Predicted Density 1.463 ± 0.06 g/cm³[4]
Predicted XLogP3 3.2[5]

The trifluoromethoxy group is a strong electron-withdrawing group, which significantly influences the reactivity of both the aromatic ring and the aldehyde functionality. This electron-withdrawing nature enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.[6]

Synthesis and Characterization

Probable Synthetic Pathway

The synthesis would likely begin with the appropriate precursor, 5-chloro-2-(trifluoromethoxy)benzyl alcohol. This alcohol would then be oxidized to the desired aldehyde.

Synthesis_Pathway Precursor 5-Chloro-2-(trifluoromethoxy)benzyl alcohol Product This compound Precursor->Product Oxidation Oxidizing_Agent Oxidizing Agent (e.g., PCC, DMP) Oxidizing_Agent->Product

A probable synthetic route to this compound.
Analogous Experimental Protocol: Synthesis of 5-Chloro-2-(trifluoromethyl)benzaldehyde

The following protocol for the synthesis of 5-Chloro-2-(trifluoromethyl)benzaldehyde from (5-chloro-2-trifluoromethylphenyl)methanol can serve as a strong starting point for developing a procedure for the title compound.[7]

Step 1: Dissolution

  • Dissolve (5-chloro-2-trifluoromethylphenyl)methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

Step 2: Oxidation

  • Add an oxidizing agent, such as Pyridinium chlorochromate (PCC) (2.0 eq), to the solution at room temperature.

  • Stir the reaction mixture for a designated period, typically 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up

  • Upon completion, dilute the reaction mixture with a solvent like diethyl ether.

  • Filter the mixture to remove any insoluble byproducts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

Step 4: Purification

  • Purify the crude product by silica gel column chromatography, using a non-polar eluent system such as a hexane/ethyl acetate gradient, to yield the pure aldehyde.[7]

Oxidation_Workflow cluster_prep Reaction Setup cluster_workup Work-up & Purification Dissolve Alcohol Dissolve (5-chloro-2-trifluoromethylphenyl)methanol in Dichloromethane Add Oxidant Add Pyridinium Chlorochromate (PCC) Dissolve Alcohol->Add Oxidant Stir Stir at Room Temperature for 2-3h Add Oxidant->Stir Dilute Dilute with Diethyl Ether Stir->Dilute Filter Filter to Remove Solids Dilute->Filter Concentrate Concentrate the Filtrate Filter->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Experimental workflow for the oxidation of a substituted benzyl alcohol.
Spectroscopic Characterization

Direct spectroscopic data for this compound is not widely published. However, based on its structure and data from analogous compounds, we can predict its key spectral features.

¹H NMR:

  • Aldehyde Proton (-CHO): Expected to be a singlet in the downfield region, likely between δ 9.5 and 10.5 ppm.

  • Aromatic Protons: Three protons on the aromatic ring will likely appear as a complex multiplet or as distinct doublets and a doublet of doublets, influenced by the chloro and trifluoromethoxy substituents. For the analogous 5-chloro-2-(trifluoromethyl)benzaldehyde, the aromatic protons appear at δ 7.90 (s, 1H), 7.69 (d, 1H), and 7.54 (d, 1H).[7]

¹³C NMR:

  • Carbonyl Carbon (C=O): A peak is expected in the range of δ 185-195 ppm.

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the trifluoromethoxy group will likely show a quartet due to coupling with the fluorine atoms.

  • Trifluoromethoxy Carbon (-OCF₃): This will appear as a quartet in the region of δ 120-125 ppm with a large C-F coupling constant.

Infrared (IR) Spectroscopy:

  • C=O Stretch: A strong absorption band is expected around 1700-1720 cm⁻¹, characteristic of an aromatic aldehyde.

  • C-Cl Stretch: A band in the region of 600-800 cm⁻¹.

  • C-F Stretches: Strong, characteristic bands for the C-F bonds of the trifluoromethoxy group will be present, typically in the 1100-1300 cm⁻¹ region.

Chemical Reactivity and Synthetic Utility

The aldehyde functional group is a versatile handle for a wide array of chemical transformations. The presence of the electron-withdrawing trifluoromethoxy and chloro groups enhances the electrophilicity of the carbonyl carbon, making this compound a highly reactive substrate for nucleophilic addition reactions.

This heightened reactivity makes it an excellent building block for constructing complex molecular scaffolds, a desirable trait in drug discovery and materials science.[8][9]

Key Reactions:

  • Reductive Amination: Readily reacts with primary and secondary amines in the presence of a reducing agent to form substituted benzylamines.

  • Wittig Reaction: Can be converted to substituted styrenes by reaction with phosphorus ylides.

  • Aldol and Knoevenagel Condensations: The electrophilic aldehyde can participate in condensations with enolates or active methylene compounds to form α,β-unsaturated systems.

  • Oxidation: Can be oxidized to the corresponding 5-chloro-2-(trifluoromethoxy)benzoic acid.

  • Reduction: Can be reduced to 5-chloro-2-(trifluoromethoxy)benzyl alcohol.

Reactivity_Hub Start This compound Amine Substituted Benzylamine Start->Amine Reductive Amination Phosphorus Ylide Substituted Styrene Start->Phosphorus Ylide Wittig Reaction Enolate α,β-Unsaturated Carbonyl Start->Enolate Aldol Condensation Oxidizing Agent Carboxylic Acid Start->Oxidizing Agent Oxidation Reducing Agent Benzyl Alcohol Start->Reducing Agent Reduction

Sources

A Senior Application Scientist's Guide to 5-Chloro-2-(trifluoromethoxy)benzaldehyde for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Building Blocks in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethoxy (-OCF3) group, in particular, has garnered significant attention for its unique electronic properties and metabolic stability.[1] When appended to an aromatic scaffold, the -OCF3 moiety can profoundly influence a molecule's lipophilicity, membrane permeability, and binding affinity to biological targets, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[1]

5-Chloro-2-(trifluoromethoxy)benzaldehyde (CAS No. 1092461-15-8) is a key exemplar of a versatile fluorinated building block. Its trifluoromethoxy group, combined with the reactivity of the benzaldehyde functionality and the additional synthetic handle provided by the chlorine atom, makes it a valuable intermediate in the synthesis of complex pharmaceutical and agrochemical agents.[2][3] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the sourcing, quality control, and application of this important synthetic precursor.

Navigating the Commercial Landscape: Selecting a High-Quality Supplier

The reliability of a chemical intermediate is paramount to the success of any research and development program. Sourcing this compound of high and consistent purity is the first critical step. A number of commercial suppliers offer this compound, and a careful evaluation of their specifications is essential.

Comparative Supplier Analysis
SupplierPurity SpecificationAvailable QuantitiesNotes
AOBChem >95%250mg, 500mg, 1g, 5g, 10g, 25g, 100gOffers a range of research quantities.[4]
Hangzhou Zhongqi Chem Co., Ltd. Not specifiedBulk inquiries welcomeAn ISO 9001 certified trader of fine chemicals and pharmaceutical intermediates.[5]
Matrix Scientific Not specifiedInquire for detailsSpecializes in pharmaceutical R&D chemicals.[6]
Echemi Not specifiedMultiple verified suppliers listedA platform to connect with various manufacturers and traders.[7]

Note: Purity specifications and available quantities are subject to change. It is imperative to request a certificate of analysis (CoA) from any potential supplier before purchase.

Supplier Qualification Workflow

A systematic approach to supplier qualification is crucial. The following workflow outlines key decision points to ensure the selection of a reliable partner for your research needs.

G start Identify Potential Suppliers request_info Request CoA, SDS, and Pricing start->request_info eval_coa Evaluate Certificate of Analysis (Purity, Impurity Profile) request_info->eval_coa eval_sds Review Safety Data Sheet (Handling, Storage, Hazards) request_info->eval_sds compare_specs Compare Purity, Price, and Availability eval_coa->compare_specs eval_sds->compare_specs select_supplier Select Primary Supplier compare_specs->select_supplier order_sample Order Small Evaluation Sample select_supplier->order_sample inhouse_qc In-house Quality Control (NMR, HPLC) order_sample->inhouse_qc approve_supplier Approve Supplier for Project Use inhouse_qc->approve_supplier Meets Specs reject_supplier Reject Supplier inhouse_qc->reject_supplier Fails Specs

Caption: A logical workflow for qualifying commercial suppliers of critical chemical intermediates.

Quality Control and Analytical Characterization

Ensuring the identity and purity of this compound is a critical, self-validating step in any experimental protocol. The following analytical techniques are recommended for in-house quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a standard method for assessing the purity of substituted benzaldehydes. A C18 column with a mobile phase consisting of a gradient of acetonitrile and water with a small amount of acid (e.g., acetic or phosphoric acid) is a common starting point.[10][11][12] The retention time and peak purity can be used to determine the percentage of the desired compound and identify any impurities.

Representative HPLC Method for Substituted Benzaldehydes:

  • Column: C18, 4.6 x 250 mm, 5 µm particle size[10]

  • Mobile Phase: A gradient of acetonitrile and water (pH adjusted to 2.5 with acetic acid)[10]

  • Flow Rate: 1.0 mL/min[13]

  • Detection: UV at 254 nm[10]

  • Column Temperature: 30°C[13]

This method should be optimized for the specific compound and instrumentation.

Handling, Storage, and Safety

Proper handling and storage are essential for maintaining the integrity of this compound and ensuring laboratory safety.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14] Avoid inhalation of vapors and contact with skin and eyes.[14]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14] An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent oxidation of the aldehyde functionality.

  • Safety: this compound is expected to be an irritant to the skin and eyes.[4] In case of contact, flush the affected area with copious amounts of water. Consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.

Application in Synthesis: A Representative Experimental Protocol

The aldehyde functionality of this compound makes it a versatile starting material for a variety of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, which are key steps in the synthesis of many bioactive molecules.[3]

The following is a representative protocol for a reductive amination reaction, a common transformation in drug discovery for the synthesis of secondary amines.

Synthesis of N-Benzyl-1-(5-chloro-2-(trifluoromethoxy)phenyl)methanamine

Reaction Scheme:

G cluster_0 Reductive Amination A This compound D N-Benzyl-1-(5-chloro-2-(trifluoromethoxy)phenyl)methanamine A->D B Benzylamine B->D C Sodium Triacetoxyborohydride C->D Reducing Agent

Caption: A schematic representation of a reductive amination reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 mmol) in dichloromethane (10 mL) is added benzylamine (1.1 mmol).

  • Imine Formation: The reaction mixture is stirred at room temperature for 1 hour to facilitate the formation of the intermediate imine.

  • Reduction: Sodium triacetoxyborohydride (1.5 mmol) is added portion-wise to the reaction mixture.

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane (3 x 15 mL).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-benzyl-1-(5-chloro-2-(trifluoromethoxy)phenyl)methanamine.

Causality of Experimental Choices:

  • Solvent: Dichloromethane is a good choice as it is relatively non-polar and effectively dissolves the reactants without interfering with the reaction.

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly well-suited for the reduction of imines in the presence of aldehydes.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel pharmaceutical and agrochemical compounds. Its unique combination of a reactive aldehyde, a synthetically useful chlorine atom, and the beneficial properties of the trifluoromethoxy group make it a strategic choice for researchers in drug discovery and development. By carefully selecting suppliers, implementing rigorous quality control measures, and employing appropriate synthetic methodologies, researchers can effectively leverage the potential of this important intermediate to advance their scientific objectives.

References

  • This compound - AOBChem USA. (URL: [Link])
  • The Crucial Role of 2-Chloro-5-(trifluoromethyl)benzaldehyde in Pharmaceutical Intermediates - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
  • Electronic Supplementary Information - The Royal Society of Chemistry. (URL: [Link])
  • Supporting Information for - The Royal Society of Chemistry. (URL: [Link])
  • HPLC determination of benzaldehyde in benzyl alcohol containing injectable formul
  • Retention of substituted benzaldehydes on RP-HPLC.
  • Advances in the Development of Trifluoromethoxyl
  • Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. (URL: [Link])
  • 2-Chloro-5-(trifluoromethyl)benzaldehyde, 25g, Each - CP Lab Safety. (URL: [Link])
  • Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formul
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. (URL: [Link])
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (URL: [Link])
  • US4207266A - Process for the preparation of trifluoromethylated aromatic compounds - Google P
  • Synthesis of aromatic trifluoromethyl compounds: The potential for large scale applic
  • Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives - ResearchG

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Methodological & Application

Synthesis of derivatives from 5-Chloro-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Novel Derivatives from 5-Chloro-2-(trifluoromethoxy)benzaldehyde

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the synthetic utility of this compound. We will delve into the strategic application of this versatile building block, providing not just protocols, but the underlying scientific rationale for key synthetic transformations. The presence of the trifluoromethoxy (-OCF₃) group is of high interest in modern medicinal chemistry, as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, including carbon-carbon and carbon-nitrogen bond formations, while the chlorine atom provides a site for further modifications like cross-coupling reactions.[3]

This guide is structured to provide a deep, practical understanding of how to leverage the unique reactivity of this compound to generate derivatives with high potential for pharmaceutical and agrochemical applications.[4]

Physicochemical Properties and Safety Data

A thorough understanding of the starting material's properties is fundamental to safe and effective experimentation.

PropertyValueReference
CAS Number 1092461-15-8[5][6]
Molecular Formula C₈H₄ClF₃O₂[5][7]
Molecular Weight 224.57 g/mol [8]
Appearance Varies; typically a liquid or low-melting solidN/A
Boiling Point Not widely reported; related compounds suggest it is distillable under vacuum[9][10]
Storage Conditions 2-8 °C, Inert atmosphere, Keep in a dark place[6]

Safety & Handling: this compound, like many aromatic aldehydes, should be handled with care in a well-ventilated fume hood. Assume it is an irritant to the skin, eyes, and respiratory system.[9][10] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Core Synthetic Transformations: Protocols and Scientific Insights

The reactivity of this compound is dominated by the electrophilic nature of the aldehyde's carbonyl carbon. The potent electron-withdrawing effect of the ortho-trifluoromethoxy group and the meta-chloro substituent significantly enhances this electrophilicity, making it highly susceptible to nucleophilic attack.[11] We will explore three foundational reactions that exploit this reactivity.

A. Aldol Condensation (Claisen-Schmidt) for Chalcone Synthesis

Scientific Rationale: The Claisen-Schmidt condensation is a robust method for forming α,β-unsaturated ketones, or chalcones, by reacting an aromatic aldehyde with a ketone in the presence of a base.[12] This reaction is pivotal for creating scaffolds that are prevalent in pharmacologically active compounds. The enhanced electrophilicity of this compound facilitates a high conversion rate under relatively mild basic conditions.

Experimental Workflow for Chalcone Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve Aldehyde (1.0 eq) & Ketone (1.1 eq) in Ethanol prep2 Cool mixture in an ice bath prep1->prep2 react2 Add NaOH dropwise to reaction mixture (Maintain T < 25°C) prep2->react2 react1 Prepare aqueous NaOH solution (2.0 eq) react1->react2 react3 Stir at room temperature for 2-6 hours react4 Monitor progress by TLC react3->react4 workup1 Pour mixture into ice-water react4->workup1 Upon completion workup2 Filter the precipitated solid workup1->workup2 workup3 Wash solid with cold water workup2->workup3 workup4 Recrystallize from suitable solvent (e.g., Ethanol) workup3->workup4

Caption: Workflow for Aldol Condensation.

Detailed Protocol: Synthesis of (E)-1-phenyl-3-(5-chloro-2-(trifluoromethoxy)phenyl)prop-2-en-1-one

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsQuantity
This compound224.575.01.01.12 g
Acetophenone120.155.51.10.66 g
Sodium Hydroxide (NaOH)40.0010.02.00.40 g
Ethanol (95%)---20 mL
Deionized Water---~5 mL

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and acetophenone (1.1 eq) in ethanol.

  • Cool the stirred solution in an ice-water bath for 15 minutes.

  • In a separate beaker, prepare a solution of sodium hydroxide (2.0 eq) in a minimal amount of water and add it dropwise to the reaction flask over 10 minutes, ensuring the internal temperature does not exceed 25 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The formation of a precipitate is typically observed.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed (typically 2-6 hours).

  • Upon completion, pour the reaction mixture into a beaker containing 100 mL of ice-cold water.

  • Stir for 15 minutes, then collect the precipitated solid product by vacuum filtration.

  • Wash the solid with copious amounts of cold water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from ethanol to yield the desired chalcone.[12]

B. Wittig Reaction for Alkene Synthesis

Scientific Rationale: The Wittig reaction is an indispensable tool for synthesizing alkenes from aldehydes or ketones.[13] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The stereochemical outcome ((E) vs. (Z)-alkene) is highly dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group, generally favor the formation of the (E)-alkene, whereas non-stabilized (alkyl) ylides favor the (Z)-alkene.[14][15] This control makes the Wittig reaction a powerful and predictable synthetic method.

Reaction Pathway for Wittig Olefination

ylide Phosphorus Ylide (Ph₃P=CHR) cycloadd [2+2] Cycloaddition ylide->cycloadd aldehyde This compound aldehyde->cycloadd oxaphos Oxaphosphetane Intermediate cycloadd->oxaphos elim Cycloreversion oxaphos->elim alkene Alkene Derivative elim->alkene phos_oxide Triphenylphosphine Oxide (Ph₃P=O) elim->phos_oxide

Caption: Simplified mechanism of the Wittig Reaction.[16]

Detailed Protocol: Synthesis of 1-Chloro-4-(styryl)-2-(trifluoromethoxy)benzene

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsQuantity
Benzyltriphenylphosphonium chloride388.882.51.250.97 g
This compound224.572.01.00.45 g
Sodium methoxide (NaOMe)54.022.51.250.14 g
Anhydrous Methanol---25 mL

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium chloride (1.25 eq) to a dry round-bottom flask equipped with a magnetic stir bar.

  • Add anhydrous methanol, and stir to dissolve.

  • Add sodium methoxide (1.25 eq) portion-wise at room temperature. A color change (typically to orange or yellow) indicates the formation of the ylide. Stir for 1 hour.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous methanol.

  • Add the aldehyde solution to the ylide solution via syringe.

  • Stir the reaction mixture at room temperature until TLC analysis indicates the complete consumption of the aldehyde (typically 4-12 hours).

  • Remove the solvent under reduced pressure.

  • Partition the resulting residue between dichloromethane (or ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired stilbene derivative.[16]

C. Direct Reductive Amination for Secondary Amine Synthesis

Scientific Rationale: Direct reductive amination is a highly efficient method for forming C-N bonds. The reaction proceeds via the initial formation of an imine intermediate from the aldehyde and a primary amine, which is then reduced in situ to the corresponding secondary amine.[17] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation because it is mild, selective for imines over aldehydes, and does not react violently with protic solvents.[18]

Experimental Workflow for Reductive Amination

prep To a solution of the aldehyde (1.0 eq) in a suitable solvent (e.g., EtOAc), add the primary amine (1.1 eq). reaction Add NaBH(OAc)₃ (1.2 eq) portion-wise. Stir at room temperature for 6-24 hours. prep->reaction monitor Monitor reaction by TLC or LC-MS until imine intermediate is consumed. reaction->monitor workup1 Quench with saturated aqueous NaHCO₃ solution. monitor->workup1 workup2 Separate organic layer. Extract aqueous layer with solvent. workup1->workup2 workup3 Combine organic layers, dry (Na₂SO₄), and concentrate under vacuum. workup2->workup3 purify Purify by flash column chromatography. workup3->purify

Caption: General workflow for direct reductive amination.[18]

Detailed Protocol: Synthesis of N-((5-chloro-2-(trifluoromethoxy)phenyl)methyl)aniline

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsQuantity
This compound224.574.01.00.90 g
Aniline93.134.41.10.41 g
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.944.81.21.02 g
Ethyl Acetate (EtOAc)---40 mL

Procedure:

  • To a solution of this compound (1.0 eq) in ethyl acetate in a round-bottom flask, add aniline (1.1 eq). Stir for 20 minutes at room temperature to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.2 eq) to the mixture in portions over 5 minutes. Note: The reaction can be mildly exothermic.

  • Stir the mixture at room temperature for 6-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude residue can be purified by flash column chromatography on silica gel to afford the pure secondary amine.[18]

General Purification and Characterization Insights

Purification: The derivatives synthesized from these protocols are typically non-polar to moderately polar.

  • Flash Column Chromatography: This is the most common purification method. A gradient elution system using hexanes and ethyl acetate is generally effective.

  • Recrystallization: For solid products, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can provide highly pure material.[19]

  • Distillation: Liquid products can be purified by vacuum distillation, but care must be taken to avoid thermal decomposition.[19]

Characterization: Unambiguous identification of the synthesized derivatives is crucial.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information. The presence of the -OCF₃ group will give a characteristic signal in the ¹⁹F NMR spectrum.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Useful for confirming the transformation of functional groups (e.g., disappearance of the aldehyde C=O stretch, appearance of an alkene C=C stretch).[18]

Conclusion

This compound is a highly valuable and reactive intermediate. Its activated aldehyde group allows for efficient and predictable synthesis of diverse molecular scaffolds, including chalcones, stilbenes, and secondary amines, through well-established reactions like Aldol condensation, Wittig olefination, and reductive amination. The protocols and insights provided herein are designed to empower researchers to confidently utilize this building block in the development of novel compounds for medicinal chemistry and materials science, capitalizing on the advantageous properties imparted by the trifluoromethoxy moiety.[1][2]

References

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  • Sigma-Aldrich. (n.d.). 2-Chloro-5-(trifluoromethyl)benzaldehyde 98%.
  • Chemovations. (n.d.). 2-Chloro-5-(trifluoromethyl)benzaldehyde: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis.
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  • ChemicalBook. (n.d.). 5-CHLORO-2-(TRIFLUOROMETHYL)BENZALDEHYDE | 90381-07-0.
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  • Sigma-Aldrich. (n.d.). 2-(Trifluoromethoxy)benzaldehyde 96%.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde and 5-Bromo-2-chlorobenzaldehyde.
  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.
  • BenchChem. (2025). Application Notes and Protocols for the Aldol Condensation of 3-(Trifluoromethyl)benzaldehyde with Ketones.
  • Google Patents. (2019). WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.
  • ResearchGate. (2025). Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole.
  • Matrix Scientific. (n.d.). 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde.
  • University of Strathclyde. (n.d.). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes.
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Sources

Application Note: Nucleophilic Addition to 5-Chloro-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of nucleophilic addition reactions involving 5-Chloro-2-(trifluoromethoxy)benzaldehyde, a highly activated aromatic aldehyde of significant interest in the synthesis of pharmaceutical and agrochemical compounds. We delve into the electronic characteristics of the substrate that dictate its reactivity and present detailed, field-proven protocols for several key carbon-carbon bond-forming reactions, including Grignard, Organolithium, Reformatsky, and Wittig reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

Substrate Reactivity Profile: An Electronically Deficient Core

This compound is a potent electrophile, a characteristic primarily governed by the strong electron-withdrawing nature of its substituents. Understanding these electronic effects is crucial for predicting reactivity and designing successful synthetic strategies.

  • Trifluoromethoxy Group (-OCF₃): This group is one of the most powerful electron-withdrawing groups used in medicinal chemistry.[1][2] It exerts a strong inductive effect (-I) due to the high electronegativity of the fluorine atoms, which significantly deactivates the aromatic ring and increases the partial positive charge on the carbonyl carbon.[1][2][3]

  • Chloro Group (-Cl): The chlorine atom also contributes to the electrophilicity of the carbonyl carbon through its inductive electron-withdrawing effect (-I).

  • Combined Effect: The cumulative impact of these two substituents renders the carbonyl carbon of this compound exceptionally electrophilic and, therefore, highly susceptible to attack by a wide range of nucleophiles. This enhanced reactivity is a key advantage in complex organic synthesis.[4]

Caption: Electronic landscape of the target aldehyde.
Protocols for Key Nucleophilic Additions

The high reactivity of this compound allows for efficient reactions with various carbon nucleophiles. The following protocols are provided as robust starting points for laboratory synthesis.

2.1. Grignard Reaction: Synthesis of Secondary Alcohols

The Grignard reaction is a fundamental method for forming carbon-carbon bonds by adding an organomagnesium halide to a carbonyl group.[5][6] The reaction with this compound proceeds readily to form the corresponding secondary alcohols, which are valuable pharmaceutical intermediates.[7]

Reaction Scheme: this compound + R-MgX → 1-[5-Chloro-2-(trifluoromethoxy)phenyl]-1-alkanol

Protocol: Synthesis of 1-[5-Chloro-2-(trifluoromethoxy)phenyl]ethanol

Materials:

  • This compound (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Methyl iodide (1.1 eq)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Iodine (one small crystal)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Apparatus Setup: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (Nitrogen or Argon).

  • Grignard Reagent Preparation: To the cooled flask, add magnesium turnings and a crystal of iodine. Add a solution of methyl iodide in anhydrous diethyl ether dropwise via the dropping funnel. The reaction should initiate spontaneously, indicated by the disappearance of the iodine color and gentle reflux.[8][9] Maintain a gentle reflux by controlling the rate of addition. After completion, stir for an additional 30 minutes at room temperature.

  • Addition to Aldehyde: Cool the prepared Grignard reagent to 0 °C in an ice bath. Dissolve this compound in anhydrous diethyl ether and add it dropwise to the Grignard solution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction & Purification: Transfer the mixture to a separatory funnel, extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Causality Behind Choices:

  • Anhydrous Conditions: Grignard reagents are potent bases and will react violently with protic solvents like water.[10] The use of flame-dried glassware and anhydrous solvents is mandatory.

  • Ethereal Solvents (Ether/THF): These solvents are essential as they coordinate with the magnesium atom, stabilizing the Grignard reagent in solution.[6]

  • NH₄Cl Quench: A saturated solution of NH₄Cl is a mild acid used to protonate the intermediate alkoxide to the final alcohol without causing potential side reactions like dehydration, which can occur with stronger acids.[5]

G cluster_prep Phase 1: Reagent Preparation cluster_reaction Phase 2: Nucleophilic Addition cluster_workup Phase 3: Workup & Purification A 1. Flame-Dry Glassware (Inert Atmosphere) B 2. Add Mg Turnings & Iodine Crystal A->B C 3. Add Alkyl Halide in Anhydrous Ether B->C D 4. Form R-MgX (Grignard Reagent) C->D E 5. Cool Reagent to 0°C D->E Proceed to Reaction F 6. Add Aldehyde Solution (Dropwise) E->F G 7. Stir & Monitor (TLC) F->G H 8. Quench with sat. aq. NH4Cl G->H Upon Completion I 9. Extract with Ether H->I J 10. Dry, Concentrate, & Purify I->J

Caption: Standard workflow for a Grignard reaction.
2.2. Organolithium Addition

Organolithium reagents are generally more reactive and more basic than their Grignard counterparts.[5] They add efficiently to aldehydes to produce secondary alcohols.[11][12] The protocol is similar to the Grignard reaction, with the primary difference being the source of the nucleophile (e.g., commercially available n-BuLi, sec-BuLi, or PhLi).

Expertise Note: Due to their higher reactivity, organolithium reagents may exhibit less chemoselectivity in highly functionalized molecules. However, for a highly activated aldehyde like the topic substrate, the reaction is typically clean and efficient. Careful temperature control (e.g., -78 °C using a dry ice/acetone bath) is often employed to moderate reactivity and prevent side reactions.

2.3. Reformatsky Reaction: Synthesis of β-Hydroxy Esters

The Reformatsky reaction is a classic method for synthesizing β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of metallic zinc.[13][14] The key intermediate is an organozinc reagent, or a "Reformatsky enolate," which is less reactive than Grignard or organolithium reagents and does not typically add to the ester functionality.[15]

Reaction Scheme: Aldehyde + Br-CH₂CO₂Et + Zn → β-Hydroxy Ester

Protocol: Synthesis of Ethyl 3-hydroxy-3-[5-chloro-2-(trifluoromethoxy)phenyl]propanoate

Materials:

  • This compound (1.0 eq)

  • Activated Zinc dust (2.0 eq)

  • Ethyl bromoacetate (1.5 eq)

  • Anhydrous Toluene or THF

  • Iodine (catalytic amount)

  • 1 M HCl solution

Procedure:

  • Zinc Activation: In a flame-dried flask under an inert atmosphere, stir zinc dust with a catalytic amount of iodine in anhydrous toluene and reflux for 30 minutes. Cool to room temperature.

  • Reagent Addition: Add the ethyl bromoacetate to the zinc suspension. Then, add a solution of this compound in toluene.

  • Reaction: Gently heat the mixture to 60-70 °C and stir for 2-3 hours, monitoring by TLC.

  • Workup: Cool the reaction to 0 °C and quench by adding 1 M HCl. Filter the suspension to remove unreacted zinc.

  • Extraction & Purification: Extract the filtrate with ethyl acetate (3x). Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over Na₂SO₄. After concentration, purify the crude product by column chromatography.

2.4. Wittig Reaction: Synthesis of Alkenes

The Wittig reaction converts aldehydes and ketones into alkenes using a phosphorus ylide (Wittig reagent).[16][17][18] This reaction is exceptionally reliable for olefination. The stereochemical outcome ((E) vs. (Z)-alkene) depends on the nature of the ylide.[16] Non-stabilized ylides (e.g., from alkyl halides) typically favor the (Z)-alkene.[16][19]

Protocol: Synthesis of 1-Chloro-4-(prop-1-en-1-yl)-2-(trifluoromethoxy)benzene

Materials:

  • Ethyltriphenylphosphonium bromide (1.2 eq)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

  • This compound (1.0 eq)

  • Anhydrous THF

Procedure:

  • Ylide Preparation: In a flame-dried flask under an inert atmosphere, suspend ethyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C.

  • Add n-BuLi dropwise. The mixture will develop a characteristic deep red/orange color, indicating ylide formation. Stir at 0 °C for 1 hour.

  • Aldehyde Addition: Cool the ylide solution to -78 °C. Add a solution of this compound in THF dropwise.

  • Reaction: Stir at -78 °C for 1 hour, then allow the reaction to warm slowly to room temperature and stir overnight.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether (3x).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The byproduct, triphenylphosphine oxide, can often be precipitated from a nonpolar solvent (e.g., hexanes/ether mixture). The desired alkene is then purified from the filtrate by column chromatography.

Summary of Reaction Data
Reaction TypeNucleophile SourceKey ReagentsTypical SolventProduct Class
Grignard R-MgXMg, R-XDiethyl Ether, THFSecondary Alcohol
Organolithium R-LiR-Li (commercial)THF, HexanesSecondary Alcohol
Reformatsky Zinc EnolateZn, BrCH₂CO₂RToluene, THFβ-Hydroxy Ester
Wittig Phosphorus YlidePh₃P-R'X, Base (n-BuLi)THFAlkene
Table 1. Overview of nucleophilic addition reactions and conditions.
Asymmetric Synthesis Considerations

For applications in drug development, achieving enantiopure products is often critical. The nucleophilic additions described can be adapted for asymmetric synthesis. Catalytic enantioselective addition of organozinc reagents to aldehydes, for instance, can be achieved using chiral ligands like BINOL.[20][21] Similarly, catalytic asymmetric additions of other nucleophiles have been developed, providing access to chiral propargylic alcohols and other valuable building blocks.[22][23] Researchers should consult specialized literature for protocols tailored to asymmetric transformations.

Safety and Handling
  • This compound: May cause skin and serious eye irritation.[24] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Organometallic Reagents (Grignard, Organolithium): Extremely reactive and pyrophoric. They react violently with water and other protic sources.[10] Must be handled under a strict inert atmosphere using syringe and cannula techniques.

  • Solvents: Anhydrous ethers (diethyl ether, THF) are flammable and can form explosive peroxides upon storage. Always use from a freshly opened container or after purification.

References
  • Trost, B. M., & Weiss, A. H. (2009). The Enantioselective Addition of Ynamides to Aldehydes.
  • Wolf, C., & Lerebours, R. (2004). Catalytic Enantioselective Nucleophilic Addition of Ynamides to Aldehydes.
  • ResearchGate. (n.d.). Organocatalytic Asymmetric Nucleophilic Addition to Electron-Deficient Alkenes.
  • Pu, L., & Yu, H.-B. (2001). Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). Accounts of Chemical Research, 34(4), 282-291. [Link]
  • OpenOChem Learn. (n.d.). Addition of Grignard and OrganoLithiums.
  • Miao, M., et al. (2011). Highly Catalytic Asymmetric Addition of Deactivated Alkyl Grignard Reagents to Aldehydes. Organic Letters, 13(19), 5228-5231. [Link]
  • Wikipedia. (n.d.). Organolithium reagent.
  • Master Organic Chemistry. (n.d.). Addition of Organolithiums To Aldehydes and Ketones.
  • Tesfaye, S. B., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Wikipedia. (n.d.). Reformatsky reaction.
  • Barata-Vallejo, S., et al. (2021). Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis.
  • NROChemistry. (n.d.). Reformatsky Reaction.
  • Sodeoka, M., et al. (2014). Metal-Free Trifluoromethylation of Aromatic and Heteroaromatic Aldehydes and Ketones. The Journal of Organic Chemistry, 79(15), 7094-7102. [Link]
  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.
  • SATHEE. (n.d.). Chemistry Reformatsky Reaction.
  • PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction.
  • Chemistry LibreTexts. (2023). Wittig Reaction.
  • Master Organic Chemistry. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes.
  • Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols.
  • Fiveable. (n.d.). 3.2 Nucleophilic addition reactions - Organic Chemistry II.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Chloro-5-(trifluoromethyl)benzaldehyde in Pharmaceutical Intermediates.
  • Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents.
  • Organic Chemistry Portal. (n.d.). Synthesis of β-trifluoromethyl alcohols.
  • University of Calgary. (n.d.). Ch17: Nucleophilic Addition.
  • Chemistry LibreTexts. (2023). 19.5: Nucleophilic Addition Reactions of Aldehydes and Ketones.
  • PubChemLite. (n.d.). This compound (C8H4ClF3O2).
  • AOBChem USA. (n.d.). This compound.
  • Chemistry LibreTexts. (2024). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.
  • Chegg. (2024). Nucleophilic Addition Reactions of Aldehydes and Ketones Ft. Professor Dave.
  • Capot Chemical. (2010). Material Safety Data Sheet.
  • Organic Syntheses. (n.d.). (r)-3-methyl-3-phenyl-1-pentene.

Sources

Application Notes and Protocols for the Oxidation of 5-Chloro-2-(trifluoromethoxy)benzaldehyde to 5-Chloro-2-(trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated intermediates and active pharmaceutical ingredients.

Abstract

This document provides a comprehensive guide to the oxidation of 5-Chloro-2-(trifluoromethoxy)benzaldehyde, a critical step in the synthesis of various high-value compounds in the pharmaceutical and agrochemical industries. We present detailed protocols for robust and efficient oxidation methodologies, including the classic Jones oxidation and the milder Pinnick oxidation. The rationale behind the selection of each method is discussed in the context of the substrate's unique electronic properties, characterized by the presence of electron-withdrawing chloro and trifluoromethoxy groups. This guide is intended to equip researchers with the necessary knowledge to successfully synthesize 5-Chloro-2-(trifluoromethoxy)benzoic acid with high yield and purity.

Introduction: The Significance of 5-Chloro-2-(trifluoromethoxy)benzoic Acid

5-Chloro-2-(trifluoromethoxy)benzoic acid is a key building block in the synthesis of complex organic molecules.[1] The presence of the trifluoromethoxy group imparts unique properties such as increased metabolic stability and lipophilicity, making it a desirable moiety in drug discovery.[1] The chloro substituent further modulates the electronic and steric properties of the molecule, offering a handle for further functionalization. The efficient synthesis of this benzoic acid derivative from its corresponding benzaldehyde is therefore a crucial transformation for medicinal chemists and process development scientists.

The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis.[2] However, the specific nature of this compound, with its electron-deficient aromatic ring, requires careful consideration of the oxidizing agent and reaction conditions to avoid side reactions and ensure high conversion.

Mechanistic Considerations and Strategy Selection

The oxidation of aldehydes to carboxylic acids typically proceeds through a hydrate intermediate in aqueous media.[3] The choice of oxidant is paramount and depends on the substrate's sensitivity to acidic or basic conditions and the presence of other functional groups. For this compound, the electron-withdrawing nature of the chloro and trifluoromethoxy groups deactivates the aromatic ring, making it less susceptible to electrophilic attack. However, these groups also make the aldehyde carbonyl carbon more electrophilic.

Two primary strategies are presented here, offering a balance between reaction efficiency and functional group tolerance:

  • Jones Oxidation: A powerful and cost-effective method utilizing chromic acid.[4][5] It is well-suited for electron-deficient aldehydes and typically results in high yields.[6] However, the use of chromium(VI) reagents necessitates careful handling and waste disposal due to their toxicity.[7]

  • Pinnick Oxidation: A milder and more selective method employing sodium chlorite (NaClO2) as the oxidant. This method is particularly advantageous when other sensitive functional groups are present in the molecule. It is generally performed under buffered conditions to avoid the formation of explosive chlorine dioxide gas.

The selection between these two methods will depend on the scale of the reaction, the available equipment, and the tolerance of the substrate to strong acidic and oxidizing conditions.

Experimental Protocols

Method 1: Jones Oxidation

The Jones oxidation utilizes a solution of chromium trioxide in sulfuric acid and acetone.[5] The reaction is typically rapid and exothermic.[6]

Workflow Diagram:

Jones_Oxidation_Workflow A Dissolve this compound in Acetone B Cool to 0 °C (Ice Bath) A->B D Slowly Add Jones Reagent to Aldehyde Solution B->D C Prepare Jones Reagent: CrO3 in conc. H2SO4 and H2O C->D E Monitor Reaction by TLC (e.g., 30 min - 2 h) D->E F Quench with Isopropanol E->F G Work-up: 1. Filter Cr Salts 2. Extract with Ethyl Acetate 3. Wash with Brine 4. Dry over Na2SO4 F->G H Purification: Recrystallization or Silica Gel Chromatography G->H I Characterize Product: NMR, IR, MS H->I

Caption: Workflow for the Jones Oxidation of this compound.

Step-by-Step Protocol:

  • Preparation of Jones Reagent: In a flask, carefully dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄). Slowly add this mixture to 77 mL of deionized water while cooling in an ice bath. Caution: The preparation of Jones reagent is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reaction Setup: In a separate round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.0 equivalent of this compound in acetone (approximately 10-20 mL per gram of aldehyde).

  • Reaction Execution: Cool the aldehyde solution to 0 °C using an ice bath. Slowly add the prepared Jones reagent dropwise from the dropping funnel to the stirred aldehyde solution. The color of the reaction mixture will change from orange-yellow to a greenish precipitate as the Cr(VI) is reduced to Cr(III).[4] Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30 minutes to 2 hours).

  • Quenching: Once the reaction is complete, quench the excess oxidant by the slow addition of isopropanol until the orange color disappears and a green solution/precipitate remains.

  • Work-up:

    • Filter the reaction mixture through a pad of celite to remove the chromium salts. Wash the filter cake with acetone.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • To the remaining aqueous solution, add water and extract the product with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-Chloro-2-(trifluoromethoxy)benzoic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography.

Data Summary:

ParameterExpected Value
Yield > 85%
Purity (by HPLC) > 98%
Appearance White to off-white solid
Method 2: Pinnick Oxidation

The Pinnick oxidation is a milder alternative that uses sodium chlorite as the oxidant in the presence of a chlorine scavenger.

Reaction Mechanism Diagram:

Pinnick_Oxidation_Mechanism cluster_0 Pinnick Oxidation Mechanism Aldehyde R-CHO Intermediate Aldehyde->Intermediate + HClO2 Chlorite NaClO2 ChlorousAcid HClO2 Chlorite->ChlorousAcid + H+ Hypochlorite HOCl (scavenged) Scavenger 2-Methyl-2-butene Scavenger->Hypochlorite + HOCl CarboxylicAcid R-COOH ChloriteEster [R-CH(OH)-OClO] ChloriteEster->CarboxylicAcid - HOCl Intermediate->ChloriteEster

Caption: Simplified mechanism of the Pinnick Oxidation.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a mixture of tert-butanol and water (e.g., a 4:1 ratio).

  • Addition of Reagents: To the stirred solution, add 1.5 equivalents of 2-methyl-2-butene (as a chlorine scavenger) followed by a solution of 1.2 equivalents of sodium chlorite (NaClO₂) and 0.2 equivalents of sodium dihydrogen phosphate (NaH₂PO₄) in water.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to 0 °C and slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) to quench any remaining oxidant.

    • Acidify the reaction mixture to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude 5-Chloro-2-(trifluoromethoxy)benzoic acid by recrystallization or silica gel chromatography.

Data Summary:

ParameterExpected Value
Yield 80-95%
Purity (by HPLC) > 99%
Appearance White crystalline solid

Safety and Handling

  • This compound: May be an irritant. Handle with appropriate PPE, including gloves and safety glasses.

  • Jones Reagent (Chromium Trioxide/Sulfuric Acid): Highly corrosive, toxic, and a known carcinogen.[7] All manipulations should be performed in a certified chemical fume hood. Use appropriate acid-resistant gloves, a lab coat, and safety goggles.

  • Sodium Chlorite: A strong oxidizing agent. Avoid contact with combustible materials.

  • General Precautions: All reactions should be performed in a well-ventilated area.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction (Jones) Insufficient oxidant, low temperature.Add more Jones reagent, allow the reaction to warm to room temperature.
Low Yield (Jones) Over-oxidation or side reactions.Ensure the temperature is controlled during the addition of the Jones reagent.
Incomplete Reaction (Pinnick) Insufficient oxidant, poor mixing.Add more sodium chlorite, ensure vigorous stirring.
Formation of Side Products Presence of reactive impurities.Ensure the starting material is pure.

Conclusion

The oxidation of this compound to its corresponding carboxylic acid is a critical transformation that can be achieved with high efficiency using either the Jones or Pinnick oxidation protocols. The choice of method will be dictated by the specific requirements of the synthesis, including scale, functional group compatibility, and safety considerations. The detailed protocols and mechanistic insights provided in this guide are intended to enable researchers to confidently and successfully perform this important synthetic step.

References

  • Organic Chemistry Portal.
  • MDPI. Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters. [Link]
  • ResearchGate. Green and Efficient: Oxidation of Aldehydes to Carboxylic Acids and Acid Anhydrides with Air. [Link]
  • MySkinRecipes. 5-Chloro-2-(Trifluoromethoxy)Benzoic Acid. [Link]
  • Wikipedia.
  • Sciencemadness Wiki.
  • L.S.College, Muzaffarpur.
  • Ningbo Inno Pharmchem Co.,Ltd. 2-Chloro-5-(trifluoromethyl)benzaldehyde: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. [Link]
  • YouTube.
  • Chemistry Steps.
  • JoVE. Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids. [Link]
  • PrepChem.com. Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde. [Link]
  • Organic Chemistry Portal.

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The Elusive Role of 5-Chloro-2-(trifluoromethoxy)benzaldehyde in Medicinal Chemistry: An Application and Protocol Guide Based on Analogous Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Audience: Researchers, scientists, and drug development professionals.

This technical guide delves into the potential applications of 5-Chloro-2-(trifluoromethoxy)benzaldehyde as a building block in medicinal chemistry. Despite its intriguing substitution pattern, featuring a reactive aldehyde, a metabolically stable trifluoromethoxy group, and a chlorine atom that can modulate electronic properties or serve as a synthetic handle, a comprehensive review of the scientific literature and patent databases reveals a notable absence of its direct application in the synthesis of named, biologically evaluated compounds.

Therefore, this document will provide a detailed overview of the significance of the trifluoromethoxy group in drug design, and present established, field-proven protocols for key synthetic transformations that this compound is predicted to undergo. These applications are illustrated with examples from closely related and isomeric benzaldehydes, providing a robust framework for researchers looking to explore the synthetic utility of this compound.

The Strategic Advantage of the Trifluoromethoxy Moiety in Drug Design

The trifluoromethoxy (-OCF₃) group is a highly sought-after substituent in modern medicinal chemistry due to its unique combination of properties that can significantly enhance the therapeutic potential of a drug candidate.[1] Its incorporation into a molecular scaffold can lead to:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the -OCF₃ group are resistant to metabolic degradation, which can increase a drug's half-life and bioavailability.[1]

  • Increased Lipophilicity: The trifluoromethoxy group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and the blood-brain barrier.[1]

  • Modulation of Physicochemical Properties: As a strong electron-withdrawing group, the -OCF₃ moiety can influence the pKa of nearby functional groups, affecting a compound's solubility and binding interactions with its biological target.

  • Improved Binding Affinity: The unique electronic and steric nature of the trifluoromethoxy group can lead to more potent and selective interactions with target proteins.

These advantageous properties have led to the inclusion of the trifluoromethoxy group in a number of approved drugs and clinical candidates, highlighting its importance in the development of novel therapeutics.[1]

Physicochemical Properties of Substituted Benzaldehydes

The reactivity and handling of this compound can be inferred from its isomers and related compounds. A summary of key properties for a representative isomer, 2-Chloro-5-(trifluoromethyl)benzaldehyde, is provided below.

PropertyValue
Molecular Formula C₈H₄ClF₃O
Molecular Weight 208.56 g/mol
Appearance White to yellow to green clear liquid
Boiling Point 97 °C at 15.8 mmHg
Density 1.45 g/mL
Refractive Index n20/D 1.49

Data for 2-Chloro-5-(trifluoromethyl)benzaldehyde[2]

Synthetic Applications and Exemplary Protocols

Synthesis of Schiff Bases: Precursors to Bioactive Heterocycles

The condensation of an aldehyde with a primary amine to form a Schiff base (imine) is a fundamental transformation in organic synthesis. Schiff bases are not only biologically active in their own right but also serve as key intermediates for the synthesis of a variety of heterocyclic compounds with applications in medicinal chemistry.[3]

Protocol 1: General Synthesis of a Schiff Base Derivative

This protocol describes a representative procedure for the synthesis of a Schiff base from a substituted benzaldehyde and a primary amine.

Materials:

  • This compound (1.0 eq)

  • Substituted primary amine (e.g., 4-fluoroaniline) (1.0 eq)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of ethanol.

  • To this solution, add the substituted primary amine (1.0 eq).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux with constant stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The Schiff base product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Causality and Experimental Choices:

  • Solvent: Ethanol is a common solvent for Schiff base formation as it readily dissolves both the aldehyde and the amine, and its boiling point is suitable for reflux conditions.

  • Catalyst: A catalytic amount of a weak acid like glacial acetic acid is used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.

  • Purification: Recrystallization is an effective method for purifying the solid Schiff base product, removing any remaining starting materials or byproducts.

Diagram: General Schiff Base Synthesis Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A This compound F Condensation Reaction A->F B Primary Amine B->F C Ethanol (Solvent) C->F D Glacial Acetic Acid (Catalyst) D->F E Reflux E->F G Cooling & Precipitation F->G H Filtration & Washing G->H I Recrystallization H->I J Purified Schiff Base I->J

Caption: Workflow for Schiff base synthesis.

Reductive Amination: Synthesis of Secondary and Tertiary Amines

Reductive amination is a powerful method for the formation of C-N bonds, providing access to secondary and tertiary amines which are prevalent in pharmaceuticals.[4] The reaction proceeds via the in situ formation of an imine or enamine, which is then reduced.

Protocol 2: General Procedure for Reductive Amination

This protocol outlines a general method for the reductive amination of a substituted benzaldehyde.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) and the amine (1.1 eq) in anhydrous DCM or DCE, add a catalytic amount of acetic acid if required.

  • Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography.

Causality and Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides, minimizing side reactions.

  • Solvent: Anhydrous chlorinated solvents like DCM or DCE are commonly used as they are compatible with the reagents and reaction conditions.

  • Work-up: The aqueous work-up with sodium bicarbonate neutralizes any remaining acid and helps to remove inorganic byproducts.

Diagram: Reductive Amination Pathway

G Aldehyde This compound Imine Imine Intermediate Aldehyde->Imine + Amine Amine Primary/Secondary Amine Amine->Imine Product Secondary/Tertiary Amine Product Imine->Product + Reducing Agent ReducingAgent NaBH(OAc)₃ ReducingAgent->Product

Caption: Pathway of a reductive amination reaction.

Potential Therapeutic Targets

While direct biological data for derivatives of this compound is lacking, the structural motifs present in this building block are found in compounds targeting a range of diseases. For instance, various substituted benzaldehydes are precursors to kinase inhibitors, which are a cornerstone of modern cancer therapy.[5] The presence of both a chlorine and a trifluoromethoxy group could allow for the fine-tuning of selectivity and potency against specific kinases.

Furthermore, the trifluoromethoxy group is a feature in compounds designed to treat neurological disorders, where its ability to enhance blood-brain barrier penetration is advantageous.[1]

Conclusion and Future Perspectives

This compound represents an under-explored yet potentially valuable building block for medicinal chemistry. The combination of a reactive aldehyde handle and the favorable properties imparted by the trifluoromethoxy and chloro substituents makes it an attractive starting material for the synthesis of novel bioactive molecules.

The protocols and insights provided in this guide, based on well-established chemistry of analogous compounds, offer a solid foundation for researchers to begin exploring the synthetic utility of this compound. It is anticipated that future research will uncover specific applications of this compound in the development of new therapeutic agents, particularly in the areas of oncology and neurology. Further investigation into the synthesis of diverse compound libraries originating from this aldehyde is warranted to fully elucidate its potential in drug discovery.

References

  • Shi, L., Ge, H. M., Tan, S. H., Li, H. Q., Song, Y. C., Zhu, H. L., & Tan, R. X. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European journal of medicinal chemistry, 42(4), 558–564.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. BenchChem.
  • Chem-Impex. (n.d.). 2-Chloro-5-(trifluoromethyl)benzaldehyde.
  • ChemicalBook. (n.d.). 5-CHLORO-2-(TRIFLUOROMETHYL)BENZALDEHYDE synthesis.
  • Chem-Impex. (n.d.). 2-Chloro-5-(trifluoromethyl)benzaldehyde.
  • Fasano, V., Radcliffe, J. E., & Ingleson, M. J. (2016). B(C6F5)3-Catalyzed Reductive Amination using Hydrosilanes.
  • JETIR. (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY.
  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
  • MDPI. (2021). Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. International Journal of Molecular Sciences, 22(21), 11833.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Chloro-5-(trifluoromethyl)benzaldehyde: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis.
  • PubMed. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry, 42(4), 558-64.
  • PubMed. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Bioorganic & Medicinal Chemistry, 50, 116457.
  • PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
  • Science and Education Publishing. (2017). A Highly Versatile One-Pot Aqueous Wittig Reaction.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Schiff Bases from 2-Chloro-6-fluorobenzaldehyde. BenchChem.
  • MDPI. (2016). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules, 21(11), 1449.
  • PubMed. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry, 42(4), 558-64.

Sources

The Strategic Role of 5-Chloro-2-(trifluoromethoxy)benzaldehyde in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Agrochemical Design

The global agricultural sector faces the continuous challenge of ensuring food security for a growing population amidst evolving threats from fungal pathogens and pests. The development of highly effective and selective agrochemicals is paramount in addressing this challenge. Fluorinated organic compounds have become cornerstones in the design of modern pesticides due to their unique ability to enhance biological activity, metabolic stability, and bioavailability. Within this class of molecules, 5-Chloro-2-(trifluoromethoxy)benzaldehyde has emerged as a critical building block for the synthesis of next-generation fungicides and other crop protection agents.

The strategic placement of the chloro, trifluoromethoxy, and aldehyde functional groups on the phenyl ring provides a versatile scaffold for synthetic chemists. The trifluoromethoxy group (-OCF₃), in particular, is highly lipophilic, which can facilitate the penetration of the active ingredient through the waxy cuticles of plants or the exoskeletons of insects. Furthermore, the strong electron-withdrawing nature of this group can significantly influence the electronic properties of the final molecule, often leading to enhanced binding affinity with target enzymes and improved efficacy.

This guide provides a detailed exploration of the application of this compound in agrochemical synthesis, with a focus on the preparation of fungicidal oxime ethers. The protocols and insights presented herein are intended for researchers, scientists, and professionals in the field of agrochemical development.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the starting material is fundamental to successful synthesis. The key properties of this compound are summarized below.

PropertyValue
CAS Number 90381-07-0
Molecular Formula C₈H₄ClF₃O
Molecular Weight 224.57 g/mol
Appearance Colorless to pale yellow oil
Boiling Point Approx. 93-96 °C at 2.1 kPa

Spectroscopic Characterization:

  • ¹H NMR (400 MHz, CDCl₃): δ 10.33 (s, 1H, -CHO), 7.90 (d, J=2.4 Hz, 1H, Ar-H), 7.69 (dd, J=8.8, 2.4 Hz, 1H, Ar-H), 7.54 (d, J=8.8 Hz, 1H, Ar-H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 187.9, 150.2 (q, J=2.0 Hz), 133.8, 131.6, 129.5, 128.9, 121.8 (q, J=260.5 Hz), 121.4.

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -58.2.

Core Application: Synthesis of Fungicidal Oxime Ethers

A prominent application of this compound is in the synthesis of oxime ether fungicides. This class of compounds, which includes strobilurin analogues, is known to inhibit mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc1 complex, thereby disrupting the production of ATP.[1] The general synthetic strategy involves a two-step process: formation of an oxime intermediate, followed by O-alkylation to yield the final oxime ether.

Part 1: Synthesis of this compound Oxime (Intermediate I)

This initial step involves the reaction of the aldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This reaction is a classic condensation reaction and is typically carried out in the presence of a base to neutralize the HCl released.[2]

Reaction Scheme: Reaction scheme for the synthesis of this compound Oxime

Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (22.45 g, 0.1 mol) and ethanol (100 mL). Stir the mixture at room temperature until the aldehyde is fully dissolved.

  • Addition of Reagents: In a separate beaker, dissolve hydroxylamine hydrochloride (8.34 g, 0.12 mol) and sodium acetate (9.84 g, 0.12 mol) in water (50 mL). Add this aqueous solution to the ethanolic solution of the aldehyde.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. Add 100 mL of deionized water to the residue, resulting in the precipitation of a solid.

  • Isolation and Purification: Filter the solid product using a Büchner funnel and wash with cold water (2 x 50 mL). Dry the crude product in a vacuum oven at 40 °C. The product can be further purified by recrystallization from an ethanol/water mixture to yield this compound oxime as a white crystalline solid.

Expected Yield: 85-95%

Characterization of Intermediate I:

  • ¹H NMR: The spectrum is expected to show the disappearance of the aldehyde proton peak around δ 10.3 ppm and the appearance of a new singlet for the oxime proton (-CH=NOH) around δ 8.1 ppm, along with the aromatic protons.

  • IR Spectroscopy: The C=O stretching band of the aldehyde (around 1700 cm⁻¹) will be absent, and a C=N stretching band (around 1640 cm⁻¹) and a broad O-H stretching band (around 3300-3100 cm⁻¹) will appear.

Part 2: Synthesis of a Representative Fungicidal Oxime Ether (Final Product)

The second step is the O-alkylation of the oxime intermediate with a suitable alkylating agent. For the synthesis of many strobilurin-type fungicides, a substituted benzyl halide is often used. This protocol describes a representative synthesis using 4-(chloromethyl)pyridine hydrochloride.

Reaction Scheme: Reaction scheme for the synthesis of the final fungicidal oxime ether

Protocol:

  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere, dissolve this compound oxime (Intermediate I) (23.95 g, 0.1 mol) in anhydrous N,N-dimethylformamide (DMF) (100 mL).

  • Base Addition: Cool the solution to 0-5 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the mixture at this temperature for an additional 30 minutes after the addition is complete.

  • Alkylation: Dissolve 4-(chloromethyl)pyridine hydrochloride (18.05 g, 0.11 mol) in 50 mL of anhydrous DMF and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of 100 mL of ice-cold water. Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Expected Yield: 60-75%

Characterization of the Final Product:

  • ¹H NMR: The spectrum should confirm the incorporation of the pyridylmethyl group, with characteristic peaks for the pyridine ring protons and a singlet for the -O-CH₂- protons. The oxime proton peak will be absent.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should show the molecular ion peak corresponding to the final product.

Workflow and Logic Diagrams

To visually represent the synthetic process and the logical relationships between the components, the following diagrams are provided.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: O-Alkylation A This compound B Reaction with Hydroxylamine HCl A->B Ethanol/Water C Intermediate I: This compound Oxime B->C Reflux D Reaction with 4-(chloromethyl)pyridine HCl C->D NaH, DMF E Final Product: Fungicidal Oxime Ether D->E Room Temp. Rationale_Diagram A This compound B Trifluoromethoxy Group A->B C Chloro Group A->C D Aldehyde Group A->D E Enhanced Lipophilicity & Bioavailability B->E contributes to F Modified Electronic Properties B->F contributes to C->F contributes to G Reactive Handle for C=N Bond Formation D->G provides H Improved Fungicidal Efficacy E->H leads to F->H leads to G->H leads to

Sources

The Synthetic Versatility of 5-Chloro-2-(trifluoromethoxy)benzaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for modulating the physicochemical and biological properties of target molecules. Among the array of fluorinated building blocks, 5-Chloro-2-(trifluoromethoxy)benzaldehyde stands out as a versatile and highly valuable intermediate. Its unique substitution pattern—a trifluoromethoxy group ortho to the aldehyde and a chloro group para to it—imparts a distinct electronic character that influences its reactivity and the properties of its downstream derivatives.

The trifluoromethoxy (-OCF₃) group, a bioisostere of the methoxy group, is known to enhance metabolic stability, increase lipophilicity, and improve membrane permeability of drug candidates. Concurrently, the chlorine atom serves as a key functional handle for a variety of cross-coupling reactions, further expanding the synthetic possibilities. The aldehyde functionality itself is a gateway to a vast number of chemical transformations, including condensations, oxidations, reductions, and the formation of diverse heterocyclic scaffolds.

This technical guide provides an in-depth exploration of this compound as a building block in organic synthesis. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and practical protocols to effectively utilize this powerful synthetic intermediate.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.

PropertyValueReference(s)
CAS Number 1092461-15-8[1]
Molecular Formula C₈H₄ClF₃O₂[1]
Molecular Weight 224.56 g/mol [1]
Appearance White to off-white solid
Boiling Point Not available
Melting Point Not available
Solubility Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from structurally similar compounds, such as 2-chloro-5-(trifluoromethyl)benzaldehyde, suggest that it should be handled with care.[2]

Hazard Statements (Anticipated):

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Wash hands thoroughly after handling.

  • Store in a cool, dry place away from incompatible materials.

Application in Organic Synthesis: Key Transformations and Protocols

The aldehyde functionality of this compound is a versatile handle for a multitude of synthetic transformations. Below are detailed protocols for some of the most common and powerful reactions utilizing this building block.

Wittig Reaction: Synthesis of Substituted Styrenes

The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds.[3][4][5] The electron-withdrawing nature of the substituents on the aromatic ring of this compound makes its aldehyde group highly electrophilic and thus an excellent substrate for Wittig olefination.

Wittig_Reaction reagent1 This compound intermediate Oxaphosphetane Intermediate reagent1->intermediate + reagent2 Phosphonium Ylide reagent2->intermediate product Substituted Styrene intermediate->product Decomposition byproduct Triphenylphosphine Oxide intermediate->byproduct

Workflow for the Wittig Reaction.

Protocol: Synthesis of 5-Chloro-2-(trifluoromethoxy)stilbene

This protocol describes the synthesis of a stilbene derivative, a common scaffold in medicinal chemistry.

Materials:

  • This compound

  • Benzyltriphenylphosphonium chloride

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Ylide Generation: In a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzyltriphenylphosphonium chloride (1.2 equivalents) in anhydrous methanol (40 mL).

  • To this stirred solution, add sodium methoxide (1.2 equivalents) portion-wise at room temperature. A color change is typically observed, indicating the formation of the ylide. Stir the mixture for 1 hour.

  • Wittig Reaction: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous methanol and add it dropwise to the ylide solution at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane (50 mL) and water (50 mL).

  • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired stilbene derivative.

Aldol Condensation: Synthesis of Chalcones

The Claisen-Schmidt condensation, a type of aldol condensation, is a powerful method for forming α,β-unsaturated ketones, or chalcones, which are prevalent scaffolds in biologically active compounds.[6][7][8][9][10] The enhanced electrophilicity of this compound makes it an excellent candidate for this reaction.

Aldol_Condensation reagent1 This compound product Chalcone Derivative reagent1->product + reagent2 Ketone (e.g., Acetophenone) reagent2->product catalyst Base (e.g., NaOH) catalyst->product Catalyst

General scheme for Aldol Condensation.

Protocol: Synthesis of a 5-Chloro-2-(trifluoromethoxy)chalcone Derivative

This protocol provides a general procedure for the synthesis of a chalcone from this compound and acetophenone.

Materials:

  • This compound

  • Acetophenone

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Deionized water

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 equivalent) and acetophenone (1.0 equivalent) in ethanol (20 mL).

  • Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (2.0 equivalents in 5 mL of water).

  • Reaction: Continue stirring at room temperature for 2-4 hours. The formation of a precipitate is often observed. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into a beaker containing crushed ice (100 g).

  • If a precipitate has formed, collect the solid by vacuum filtration. If the product oils out, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Wash the collected solid or the combined organic extracts with cold water until the washings are neutral to pH paper.

  • Dry the crude product.

  • Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.

Synthesis of Heterocyclic Scaffolds

The reactivity of this compound makes it an excellent starting material for the synthesis of various heterocyclic compounds, which are of paramount importance in drug discovery.[11][12]

Example: Synthesis of a Dihydropyrimidinone via Biginelli Reaction

The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea to produce dihydropyrimidinones, a class of compounds with a wide range of biological activities.

Biginelli_Reaction reagent1 This compound product Dihydropyrimidinone Derivative reagent1->product + reagent2 β-Ketoester (e.g., Ethyl Acetoacetate) reagent2->product reagent3 Urea reagent3->product catalyst Acid Catalyst (e.g., HCl) catalyst->product Catalyst

The Biginelli three-component reaction.

Protocol: Synthesis of a 4-(5-Chloro-2-(trifluoromethoxy)phenyl)dihydropyrimidinone Derivative

Materials:

  • This compound

  • Ethyl acetoacetate

  • Urea

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine this compound (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol) in ethanol (20 mL).

  • Catalyst Addition: To this mixture, add a catalytic amount of concentrated hydrochloric acid (5-6 drops).

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate should form. If not, cool the flask in an ice bath.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Purification: The crude product can be further purified by recrystallization from ethanol to yield the pure dihydropyrimidinone derivative.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. The unique combination of a reactive aldehyde, an electron-withdrawing trifluoromethoxy group, and a synthetically useful chlorine atom provides chemists with a powerful tool for the construction of complex and biologically relevant molecules. The protocols outlined in this guide serve as a starting point for the exploration of its rich chemistry. As with any synthetic procedure, optimization of reaction conditions may be necessary to achieve the desired outcomes for specific substrates and applications. The continued exploration of the reactivity of this and similar fluorinated building blocks will undoubtedly lead to the discovery of novel therapeutic agents and advanced materials.

References

  • Charles River Laboratories. (n.d.). Drug Discovery Patents.
  • Google Patents. (2016). United States Patent US9314464B2.
  • Google Patents. (2016). United States Patent US9440955B2.
  • Google Patents. (1939). United States Patent US2180772A.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Google Patents. (2019). WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.
  • Magritek. (n.d.). The Aldol Condensation.
  • Master Organic Chemistry. (2018, February 6). The Wittig Reaction: Examples and Mechanism.
  • The Organic Chemistry Tutor. (2018, May 9). Aldol Addition Reactions, Intramolecular Aldol Condensation Reactions, Retro Aldol & Cross Aldol Rea.
  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction.
  • YouTube. (2022, August 17). The Wittig Reaction.
  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
  • The Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives.
  • Chemistry 211 Experiment 5. (2012, November 14). Aldol Condensation: Preparation of Dibenzalacetone (1,5-Diphenyl-1,4-pentadien-3-one).
  • Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

Sources

Application Notes and Protocols for the Aldol Condensation of 5-Chloro-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aldol condensation of 5-Chloro-2-(trifluoromethoxy)benzaldehyde represents a critical synthetic pathway towards novel chalcones and downstream heterocyclic scaffolds of significant interest in medicinal chemistry. The unique electronic properties imparted by the chloro and trifluoromethoxy substituents on the benzaldehyde ring offer a gateway to compounds with potentially enhanced pharmacological profiles, including improved metabolic stability and target binding affinity.[1] This document provides a comprehensive guide to the Claisen-Schmidt condensation, a variant of the aldol reaction, utilizing this specific aldehyde. We present detailed, field-proven protocols, mechanistic insights, and a discussion of the strategic considerations necessary for the successful synthesis, purification, and characterization of the resulting α,β-unsaturated ketones.

Introduction: Strategic Importance in Synthesis

The Claisen-Schmidt condensation, a reaction between an aromatic aldehyde lacking α-hydrogens and an enolizable ketone, is a cornerstone of carbon-carbon bond formation in organic synthesis.[2][3][4] This reaction is instrumental in the synthesis of chalcones (1,3-diphenyl-2-propen-1-ones), which are not only valuable synthetic intermediates but also possess a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7][8][9]

The subject of this guide, this compound, is a highly functionalized aromatic aldehyde. The presence of a chlorine atom and a trifluoromethoxy group on the phenyl ring significantly influences the reactivity of the aldehyde and the properties of the resulting chalcone. The trifluoromethoxy group, in particular, is a key pharmacophore in modern drug design, known to enhance lipophilicity and metabolic stability.[1] The electron-withdrawing nature of both substituents activates the carbonyl group towards nucleophilic attack, potentially facilitating the condensation reaction.

This application note will focus on the reaction of this compound with acetophenone as a model enolizable ketone, under base-catalyzed conditions.

Mechanistic Pathway: The Claisen-Schmidt Condensation

The base-catalyzed Claisen-Schmidt condensation proceeds through a well-established multi-step mechanism:[3][4]

  • Enolate Formation: A base, typically a hydroxide, abstracts an acidic α-hydrogen from the ketone (acetophenone) to form a resonance-stabilized enolate ion.[3]

  • Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of this compound. The aldehyde's lack of α-hydrogens prevents self-condensation.[5][10]

  • Aldol Adduct Formation: This attack forms a β-hydroxy ketone intermediate, also known as an aldol adduct.

  • Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration to yield the final α,β-unsaturated ketone (chalcone). This dehydration is driven by the formation of a conjugated system extending across the aromatic rings and the carbonyl group.[4][11]

Claisen_Schmidt_Mechanism Acetophenone Acetophenone Enolate Enolate (Nucleophile) Acetophenone->Enolate Adduct β-Hydroxy Ketone (Aldol Adduct) Enolate->Adduct Nucleophilic Attack Base Base (OH⁻) Aldehyde This compound (Electrophile) Aldehyde->Adduct Chalcone α,β-Unsaturated Ketone (Chalcone) Adduct->Chalcone Dehydration (-H₂O)

Figure 1: Mechanistic pathway of the Claisen-Schmidt condensation.

Experimental Protocols

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )PuritySupplier (Example)
This compound90432-93-6224.56≥97%Sigma-Aldrich
Acetophenone98-86-2120.15≥99%Sigma-Aldrich
Sodium Hydroxide (NaOH)1310-73-240.00≥98%Fisher Scientific
Ethanol (95%)64-17-546.07-VWR Chemicals
Ethyl Acetate141-78-688.11HPLCFisher Scientific
Hexane110-54-386.18HPLCFisher Scientific
Hydrochloric Acid (HCl), concentrated7647-01-036.46~37%Sigma-Aldrich
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37≥99.5%Sigma-Aldrich
Deionized Water7732-18-518.02--
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Protocol 1: Base-Catalyzed Condensation in Ethanol

This protocol is a standard and widely used method for chalcone synthesis.[3]

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq., e.g., 2.25 g, 10 mmol) and acetophenone (1.0 eq., e.g., 1.20 g, 10 mmol) in 30 mL of 95% ethanol. Stir the mixture at room temperature until all solids are dissolved.

  • Reaction Initiation: Cool the flask in an ice bath. In a separate beaker, prepare a solution of sodium hydroxide (2.0 eq., e.g., 0.80 g, 20 mmol) in a minimal amount of cold water (~5 mL) and add it dropwise to the stirred ethanolic solution over 10-15 minutes. The addition of a strong base is exothermic; maintaining a low temperature is crucial to prevent side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The formation of a precipitate often indicates product formation. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) every 30 minutes (using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Workup and Isolation: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), pour the reaction mixture into a beaker containing 100 mL of cold deionized water. Slowly acidify the mixture with dilute HCl (e.g., 2M) with constant stirring until it is neutral to litmus paper. This step neutralizes the excess base and protonates the phenoxide, if formed.

  • Filtration and Washing: Collect the precipitated solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove any inorganic salts and unreacted starting materials.

  • Drying: Allow the crude product to air-dry on the filter paper, then transfer it to a watch glass and dry further in a desiccator.

Protocol 2: Solvent-Free Condensation

For certain substrates, a solvent-free approach can offer advantages in terms of reduced waste and shorter reaction times.[12][13]

  • Reactant Preparation: In a mortar, combine this compound (1.0 eq.), acetophenone (1.0 eq.), and powdered sodium hydroxide (0.2 eq.).

  • Grinding: Grind the mixture vigorously with a pestle for 5-10 minutes. The mixture will likely form a paste and may solidify.

  • Workup: Add cold deionized water to the mortar and continue to grind to break up the solid.

  • Isolation and Purification: Transfer the contents to a beaker, collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

Purification and Characterization
  • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain a crystalline solid.[5]

  • Characterization: The identity and purity of the final product should be confirmed using appropriate analytical techniques:

    • Melting Point: Determine the melting point of the purified product and compare it to literature values if available. A sharp melting point is indicative of high purity.

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

    • FT-IR Spectroscopy: To identify characteristic functional groups (e.g., C=O, C=C).

    • Mass Spectrometry: To determine the molecular weight of the product.

Experimental Workflow and Data Presentation

Workflow Start Start ReactantPrep Reactant Preparation (Aldehyde + Ketone in Ethanol) Start->ReactantPrep Reaction Base-Catalyzed Reaction (Dropwise NaOH addition, RT stirring) ReactantPrep->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup (Quench with H₂O, Neutralize with HCl) Monitoring->Workup Reaction Complete Isolation Isolation (Vacuum Filtration & Washing) Workup->Isolation Purification Purification (Recrystallization) Isolation->Purification Characterization Characterization (NMR, IR, MS, M.P.) Purification->Characterization End End Characterization->End

Figure 2: A logical workflow for chalcone synthesis and purification.

ParameterProtocol 1: Ethanolic NaOHProtocol 2: Solvent-Free
Solvent Ethanol/WaterNone
Catalyst Sodium Hydroxide (solution)Sodium Hydroxide (powder)
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 2-4 hours5-10 minutes
Typical Yield Moderate to HighHigh
Advantages Well-established, good for scalabilityEnvironmentally friendly, rapid
Disadvantages Use of organic solvent, longer reaction timeCan be difficult to control for highly reactive species

Troubleshooting and Key Considerations

  • Low Yield: If the yield is low, consider increasing the reaction time or using a stronger base. Ensure that the starting materials are pure.

  • Side Reactions: The Cannizzaro reaction can be a competing side reaction for the aldehyde; however, the presence of an enolizable ketone makes the aldol condensation the predominant pathway. Dropwise addition of the base at low temperature helps to minimize side reactions.[9]

  • Product Oiling Out: If the product oils out during workup instead of precipitating as a solid, try scratching the inside of the beaker with a glass rod to induce crystallization. Alternatively, extract the aqueous layer with a suitable organic solvent like ethyl acetate, dry the organic layer with anhydrous MgSO₄, and remove the solvent under reduced pressure.

Conclusion

The Claisen-Schmidt condensation of this compound with acetophenone provides an efficient and direct route to a highly functionalized chalcone. The protocols detailed in this application note are robust and can be adapted for the synthesis of a library of related compounds by varying the ketone component. The resulting chalcones are valuable scaffolds for further synthetic transformations and are of significant interest for biological evaluation in drug discovery programs.

References

  • BenchChem. (2025).
  • SlideShare. (n.d.).
  • Williamson, K. L., & Masters, K. M. (n.d.). Aldol Condensation Reaction: Preparation of Benzalacetophenones (Chalcones).
  • The Royal Society of Chemistry. (2017).
  • Wikipedia. (n.d.).
  • PraxiLabs. (n.d.).
  • Chemical Review and Letters. (2020).
  • Magritek. (n.d.).
  • Journal of Applied Pharmaceutical Science. (2021). Chalcones: A review on synthesis and pharmacological activities.
  • JETIR. (n.d.). SYNTHESIS OF CHALCONES.
  • National Institutes of Health. (n.d.). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α.
  • MDPI. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review.
  • IJRPR. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for the Aldol Condensation of 3-(Trifluoromethyl)benzaldehyde with Ketones.
  • BenchChem. (2025).
  • PraxiLabs. (n.d.).
  • YouTube. (2024).
  • Sigma-Aldrich. (n.d.). 2-Chloro-5-(trifluoromethyl)benzaldehyde 98 82386-89-8.
  • YouTube. (2018). Aldol Addition Reactions, Intramolecular Aldol Condensation Reactions, Retro Aldol & Cross Aldol Rea.

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Strategic Protection of the Highly Reactive Carbonyl in 5-Chloro-2-(trifluoromethoxy)benzaldehyde: A Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Reactivity of a Unique Benzaldehyde Derivative

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, halogen- and trifluoromethoxy-substituted benzaldehydes are invaluable building blocks. 5-Chloro-2-(trifluoromethoxy)benzaldehyde is a prime example, offering a unique scaffold for the construction of complex molecular architectures. However, the very features that make this molecule attractive—the potent electron-withdrawing properties of the chloro and trifluoromethoxy groups—render the aldehyde functionality exceptionally electrophilic and, consequently, highly reactive.[1][2] This heightened reactivity presents a significant challenge in multi-step syntheses, where the aldehyde may undergo undesired reactions under conditions intended for other functional groups.

This application note provides a comprehensive guide to the strategic use of protecting groups for this compound. We will delve into the rationale behind selecting appropriate protecting groups, provide detailed, field-proven protocols for their installation and removal, and offer a comparative analysis to aid researchers in making informed decisions for their specific synthetic pathways.

The Chemical Landscape of this compound

The reactivity of the aldehyde in this compound is dictated by the powerful electron-withdrawing nature of its substituents. The trifluoromethoxy group (-OCF3) is a strong electron-withdrawing group, primarily through its inductive effect.[2][3] The chlorine atom further contributes to this effect. This cumulative electron withdrawal significantly increases the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.

This enhanced electrophilicity means that the aldehyde is prone to react under a wide range of conditions, including those that are mildly nucleophilic or basic. Therefore, in any synthetic sequence where a nucleophilic or basic reagent is to be employed to target another part of the molecule, protection of the aldehyde is not just advisable, but often mandatory for a successful outcome.

Choosing Your Shield: A Comparative Analysis of Protecting Groups

The choice of a protecting group is a critical strategic decision in any multi-step synthesis. The ideal protecting group should be easy to install in high yield, stable to the reaction conditions it is meant to endure, and readily removable in high yield under conditions that do not affect other functional groups in the molecule. For this compound, the primary candidates are acetals and thioacetals.

Protecting GroupStructureStabilityDeprotection ConditionsKey Considerations
Dimethyl Acetal -CH(OCH₃)₂Stable to base, nucleophiles, and reducing agents.Mildly acidic (e.g., aqueous HCl, TFA).[4][5]Simple to form and remove. May not be stable to strongly acidic conditions.
1,3-Dioxolane Cyclic acetal with ethylene glycolMore stable to acid hydrolysis than acyclic acetals. Stable to base, nucleophiles, and reducing agents.Acidic conditions (often requires stronger acid or longer reaction times than acyclic acetals).Forms a stable five-membered ring.
1,3-Dithiolane Cyclic thioacetal with 1,2-ethanedithiolStable to both acidic and basic conditions, nucleophiles, and reducing agents.[4][6]Requires specific, often harsher, conditions (e.g., HgCl₂, Dess-Martin periodinane, TMSCl/NaI).[4][7][8]Extremely robust protection. Deprotection can be challenging and may require toxic reagents.

Workflow for Selecting the Optimal Protecting Group

G start Start: Need to protect the aldehyde in This compound downstream_conditions What are the downstream reaction conditions? start->downstream_conditions acidic_pathway Acidic Conditions downstream_conditions->acidic_pathway Yes basic_nucleophilic_pathway Basic or Nucleophilic Conditions downstream_conditions->basic_nucleophilic_pathway No thioacetal Protect as a Thioacetal (e.g., 1,3-dithiolane) acidic_pathway->thioacetal acetal Protect as an Acetal (e.g., dimethyl acetal or 1,3-dioxolane) basic_nucleophilic_pathway->acetal deprotection_thioacetal Deprotect using mild, non-heavy metal methods if possible (e.g., DMP, TMSCl/NaI) thioacetal->deprotection_thioacetal deprotection_acetal Deprotect using mild acidic hydrolysis acetal->deprotection_acetal end Proceed with Synthesis deprotection_thioacetal->end deprotection_acetal->end

Caption: Decision workflow for protecting group selection.

Experimental Protocols

Protocol 1: Protection as a Dimethyl Acetal

This protocol is suitable for synthetic routes involving basic or nucleophilic conditions where acid-labile protection is acceptable.

Reaction Scheme:

Caption: Formation of the dimethyl acetal.

Materials:

  • This compound (1.0 eq)

  • Trimethyl orthoformate (3.0 eq)

  • Anhydrous methanol (MeOH)

  • Camphorsulfonic acid (CSA) (0.05 eq)

  • Anhydrous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound in anhydrous methanol, add trimethyl orthoformate.

  • Add a catalytic amount of camphorsulfonic acid.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding anhydrous sodium bicarbonate and stir for 10 minutes.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the desired dimethyl acetal.

Protocol 2: Protection as a 1,3-Dithiolane

This protocol is recommended for syntheses that require subsequent steps under acidic conditions.

Reaction Scheme:

Caption: Formation of the 1,3-dithiolane.

Materials:

  • This compound (1.0 eq)

  • 1,2-Ethanedithiol (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.

  • Add 1,2-ethanedithiol, followed by the dropwise addition of boron trifluoride diethyl etherate.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel if necessary.

Deprotection Protocols: Unveiling the Aldehyde

Protocol 3: Deprotection of the Dimethyl Acetal

Reaction Scheme:

Caption: Hydrolysis of the dimethyl acetal.

Materials:

  • This compound dimethyl acetal

  • Acetone

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the dimethyl acetal in acetone.

  • Add 1 M HCl and stir the mixture at room temperature. Monitor the reaction by TLC.

  • Once the reaction is complete, neutralize the acid with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the deprotected aldehyde.

Protocol 4: Mild Deprotection of the 1,3-Dithiolane using Dess-Martin Periodinane

This method offers a mild and efficient alternative to heavy metal-based deprotection protocols.[8]

Reaction Scheme:

Caption: Oxidative cleavage of the 1,3-dithiolane.

Materials:

  • 2-(5-Chloro-2-(trifluoromethoxy)phenyl)-1,3-dithiolane (1.0 eq)

  • Dess-Martin Periodinane (DMP) (2.0 eq)

  • Dichloromethane (DCM)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the dithiolane in a mixture of dichloromethane and water (9:1), add Dess-Martin Periodinane.

  • Stir the reaction mixture vigorously at room temperature and monitor by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir until the layers are clear, then separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to obtain the pure aldehyde.

Conclusion

The successful synthesis of complex molecules derived from this compound hinges on the judicious selection and application of protecting group strategies. The heightened electrophilicity of the aldehyde necessitates its protection in many synthetic transformations. Acetals offer a reliable protection strategy for reactions conducted under basic or nucleophilic conditions, with the advantage of mild acidic deprotection. For synthetic routes involving acidic steps, the more robust thioacetals are the protecting group of choice, with modern, milder deprotection methods mitigating the need for toxic heavy metals. The protocols detailed in this guide provide a solid foundation for researchers to confidently navigate the chemical reactivity of this versatile building block, paving the way for the efficient synthesis of novel compounds in drug discovery and materials science.

References

  • Barman, G. (n.d.).
  • Firouzabadi, H., et al. (2000). Selective Deprotection of Thioacetals by MnO2 , BaMnO4 and KMnO4 in the Presence of Anhydrous AlCl3 and FeCl3 in Dry CH3 CN. MDPI. [Link]
  • Reddy, K. S., et al. (2003). Highly efficient deprotection of aromatic acetals under neutral conditions using beta-cyclodextrin in water. The Journal of Organic Chemistry, 68(5), 2018–2019. [Link]
  • Francke, R., et al. (2022). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry, 24(17), 6549-6554. [Link]
  • Pettersson, T., et al. (2000). An Efficient Photoinduced Deprotection of Aromatic Acetals and Ketals. unine.ch. [Link]
  • Firouzabadi, H., et al. (2000). Selective Deprotection of Thioacetals by MnO2 , BaMnO4 and KMnO4 in the Presence of Anhydrous AlCl3 and FeCl3 in Dry CH3 CN. MDPI. [Link]
  • Langille, N. F., et al. (2003). A mild, chemoselective protocol for the removal of thioketals and thioacetals mediated by Dess-Martin periodinane. Organic Letters, 5(4), 575–578. [Link]
  • Pettersson, T., et al. (2025). An Efficient Photoinduced Deprotection of Aromatic Acetals and Ketals.
  • JoVE. (2025). Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. JoVE. [Link]
  • Tanaka, H. (2021). Benzylidene protection of diol. In Glycoscience Protocols. NCBI Bookshelf. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Wikipedia. (n.d.). Thioacetal. [Link]
  • Mortazavi, S. M., et al. (n.d.). Proposed Mechanism for acetalization of benzaldehyde with ethylene glycol.
  • Burghardt, T. E. (n.d.). Developments in the deprotection of thioacetals. Scilit. [Link]
  • Ganguly, N. C., et al. (n.d.). An efficient protection of carbonyls and deprotection of acetals using decaborane. Elsevier. [Link]
  • Reddy, K. S., et al. (2025). Highly Efficient Deprotection of Aromatic Acetals under Neutral Conditions Using β-Cyclodextrin in Water.
  • Burghardt, T. E. (2025). Developments in the Deprotection of Thioacetals.
  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
  • Li, F., et al. (2018). A green and sustainable approach for acetalization of benzaldehyde using tungstophosphoric acid loaded on metal oxide catalysts. Journal of the Chemical Society of Pakistan, 41(5), 805-813. [Link]
  • Burghardt, T. E. (2005). Developments in the deprotection of thioacetals. Current Organic Synthesis, 2(3), 385-402. [Link]
  • Khan Academy. (n.d.). Acetals as protecting groups and thioacetals. [Link]
  • Al-Shboul, T. M. A., et al. (2024). Heterogeneous Acetalization of Benzaldehyde over Lanthanide Oxalate Metal–Organic Frameworks. ACS Omega, 9(13), 14949–14960. [Link]
  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. [Link]
  • Vizuete, M., et al. (2020). Products from acetalization reactions of benzaldehyde (1) and...
  • Farmer, S. (2021). 9.7: Acetals as Protecting Groups. Chemistry LibreTexts. [Link]
  • Sage Advantage. (n.d.). 2-Chloro-5-(trifluoromethyl)benzaldehyde: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. [Link]
  • Zhang, Y., et al. (2021). Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism. Frontiers in Chemistry, 9, 723467. [Link]
  • Zheng, G., et al. (2025). A Trifluoroacetic Acid-labile Sulfonate Protecting Group and Its Use in the Synthesis of a Near-IR Fluorophore.
  • Tlili, A., et al. (2016). Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. Angewandte Chemie International Edition, 55(39), 11726–11735. [Link]
  • Böhm, H.-J., et al. (2004). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 1, 18. [Link]
  • Vitale, F., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(11), 2530. [Link]
  • Wikipedia. (n.d.). Trifluoroacetic acid. [Link]
  • Curriculum Press. (2020). Organic Synthesis Routes. [Link]
  • Scribd. (n.d.). 5 Synthetic Routes. [Link]
  • Fiveable. (n.d.). 11.

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Large-scale synthesis of 5-Chloro-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Regioselective Large-Scale Synthesis of 5-Chloro-2-(trifluoromethoxy)benzaldehyde

Abstract

This document provides a comprehensive guide for the large-scale synthesis of this compound, a key building block in the development of novel pharmaceuticals and agrochemicals. The trifluoromethoxy (-OCF₃) group is of significant interest in medicinal chemistry as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This protocol details a robust and scalable method centered on Directed ortho-Lithiation (DoM), a powerful strategy for achieving high regioselectivity in the functionalization of aromatic rings.[2] We will elucidate the rationale behind the chosen synthetic route, provide a detailed step-by-step protocol suitable for scale-up, address critical safety considerations for handling organolithium reagents, and outline methods for process optimization and quality control.

Introduction and Strategic Rationale

This compound is a valuable intermediate whose structural motifs are found in a range of biologically active molecules. The presence and specific placement of the chloro, trifluoromethoxy, and formyl groups make it a versatile precursor for complex molecular architectures.[3]

Several strategies could be envisioned for its synthesis, including Vilsmeier-Haack formylation or the oxidation of a corresponding benzyl alcohol.[4][5] However, the Vilsmeier-Haack reaction is typically most effective on electron-rich aromatic systems, and the electron-withdrawing nature of both the chloro and trifluoromethoxy substituents presents a significant challenge for this approach.[6][7] While oxidation of the corresponding alcohol is a viable route, it adds an extra step to the overall synthesis.

Therefore, we have selected Directed ortho-Lithiation (DoM) as the most efficient and regioselective strategy for this transformation on a large scale. The trifluoromethoxy group, despite its electron-withdrawing character, can function as a Directed Metalating Group (DMG).[8] The heteroatom (oxygen) coordinates with the alkyllithium reagent, directing deprotonation exclusively to the adjacent ortho-position (C2).[2] This high degree of regiocontrol is difficult to achieve with classical electrophilic aromatic substitution methods and is paramount for ensuring high purity and yield in a manufacturing environment.

Reaction Mechanism and Workflow

The synthesis proceeds in two main stages following the setup of an inert atmosphere:

  • Directed ortho-Lithiation: The starting material, 1-chloro-4-(trifluoromethoxy)benzene, is treated with n-butyllithium (n-BuLi). The oxygen of the trifluoromethoxy group coordinates the lithium ion, facilitating the regioselective abstraction of a proton from the C2 position to form a highly reactive aryllithium intermediate.[2][8]

  • Formylation: The aryllithium species then acts as a potent nucleophile, attacking the electrophilic carbon of N,N-dimethylformamide (DMF). This generates a lithium alkoxide intermediate.

  • Hydrolytic Work-up: Subsequent aqueous acidic work-up hydrolyzes the intermediate to yield the final product, this compound.

The logical flow of this synthetic protocol is illustrated in the diagram below.

G cluster_prep Preparation cluster_reaction Core Synthesis cluster_workup Work-up & Isolation cluster_qc Quality Control A Assemble & Purge Reactor (Inert Atmosphere) B Charge 1-Chloro-4-(trifluoromethoxy)benzene & Anhydrous THF A->B C Cool Reactor to -78 °C B->C D Slow Addition of n-BuLi (ortho-Lithiation) C->D E Slow Addition of Anhydrous DMF (Formylation) D->E F Gradual Warming to Room Temp. E->F G Quench with Aqueous HCl F->G H Liquid-Liquid Extraction G->H I Wash & Dry Organic Phase H->I J Solvent Removal (Rotovap) I->J K Purification (Vacuum Distillation) J->K L Final Product: This compound K->L M Analytical Characterization (NMR, GC-MS, IR) L->M

Figure 2: Reaction mechanism overview.

Detailed Large-Scale Synthesis Protocol

This protocol is designed for a 1 mole scale synthesis. Adjustments may be necessary based on available equipment. All operations must be conducted under a dry, inert atmosphere (Nitrogen or Argon).

Reagents and Equipment
Reagent/MaterialCAS No.M.W.QuantityMolesNotes
1-Chloro-4-(trifluoromethoxy)benzene461-81-4196.55196.6 g1.0Purity ≥98%
n-Butyllithium (2.5 M in hexanes)109-72-864.06440 mL1.1Titrate before use. Pyrophoric!
Tetrahydrofuran (THF), Anhydrous109-99-972.112.0 L-<50 ppm H₂O
N,N-Dimethylformamide (DMF), Anhydrous68-12-273.0991.5 mL1.2<50 ppm H₂O
Hydrochloric Acid (37% w/w)7647-01-036.46~200 mL-For work-up
Ethyl Acetate141-78-688.113.0 L-For extraction
Saturated Sodium Bicarbonate Solution--1.0 L-For washing
Brine (Saturated NaCl Solution)--1.0 L-For washing
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.3750 g-For drying

Equipment:

  • 10 L jacketed glass reactor with overhead stirrer, thermocouple, and nitrogen/argon inlet.

  • Calibrated dropping funnel (1 L).

  • Low-temperature circulator or large dry ice/acetone bath.

  • Large separatory funnel (5 L).

  • Rotary evaporator.

  • Vacuum distillation apparatus.

Step-by-Step Procedure
  • Reactor Preparation: Assemble the 10 L reactor and ancillary glassware. Dry all parts thoroughly in an oven and assemble while hot under a stream of inert gas. Maintain a positive pressure of inert gas throughout the procedure.

  • Charging Reactants: Charge the reactor with 1-Chloro-4-(trifluoromethoxy)benzene (196.6 g, 1.0 mol) and anhydrous THF (2.0 L). Begin stirring to ensure complete dissolution.

  • Cooling: Cool the reactor contents to between -78 °C and -70 °C using the low-temperature circulator.

  • ortho-Lithiation: Transfer the n-butyllithium solution (440 mL, 1.1 mol) to the dropping funnel via cannula. Add the n-BuLi solution dropwise to the stirred reaction mixture over 60-90 minutes, ensuring the internal temperature does not rise above -65 °C. A color change to yellow or orange is typically observed.

  • Stirring: After the addition is complete, stir the reaction mixture at -78 °C to -70 °C for an additional 60 minutes to ensure complete lithiation.

  • Formylation: Add anhydrous DMF (91.5 mL, 1.2 mol) to the dropping funnel. Add the DMF dropwise to the reaction mixture over 30-45 minutes, again maintaining the internal temperature below -65 °C. The reaction is highly exothermic.

  • Warming: Once the DMF addition is complete, allow the reaction mixture to slowly warm to room temperature overnight (approx. 12-16 hours) with continued stirring.

  • Quenching: Cool the reactor to 0-5 °C using an ice bath. Slowly and carefully add 1 L of 2 M aqueous HCl via the dropping funnel to quench the reaction. Caution: Gas evolution (butane) and an exothermic reaction will occur. [9]Ensure adequate ventilation.

  • Extraction: Transfer the biphasic mixture to the 5 L separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 500 mL). Combine all organic layers.

  • Washing: Wash the combined organic phase sequentially with saturated sodium bicarbonate solution (1 x 1 L) and brine (1 x 1 L).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil.

  • Purification: Purify the crude oil by vacuum distillation to obtain the final product. Collect the fraction boiling at the appropriate temperature and pressure (e.g., approx. 42-44 °C at 1.5 mmHg). [10]

Process Safety and Optimization

Critical Safety Considerations

The primary hazard in this synthesis is the use of n-butyllithium, a pyrophoric and highly corrosive organometallic reagent. [11]

  • Pyrophoricity: n-BuLi can ignite spontaneously on contact with air. All transfers must be performed under an inert atmosphere using syringe or cannula techniques. * Reactivity with Water: n-BuLi reacts violently with water, releasing flammable butane gas. [9]Strict anhydrous conditions are mandatory.

  • Personal Protective Equipment (PPE): A fire-retardant lab coat, safety glasses with side shields or goggles, and heavy-duty, chemical-resistant gloves are required. [11][12]* Emergency Preparedness: A Class D fire extinguisher (for combustible metals) and a container of dry sand or powdered lime must be immediately accessible. Never use a water or CO₂ extinguisher on an organolithium fire. [12]* Quenching: Unused n-BuLi and reaction residues must be quenched safely. A common procedure involves slow addition to a stirred, cooled solution of a less reactive alcohol like isopropanol in an inert solvent (e.g., hexane). [12]

Optimization Parameters
  • Temperature Control: Maintaining the reaction temperature below -65 °C during the addition of n-BuLi and DMF is critical to minimize side reactions and ensure high regioselectivity.

  • Addition Rate: A slow, controlled addition of reagents prevents dangerous temperature spikes and improves yield.

  • Reagent Quality: The use of truly anhydrous solvents and freshly titrated n-BuLi is essential for achieving high conversion. Water will consume the expensive organolithium reagent and reduce the yield.

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques.

Analysis MethodExpected Results
¹H NMR Peaks corresponding to the aldehydic proton (~10.3 ppm), and three aromatic protons in the expected splitting pattern. [5]
GC-MS A single major peak with a mass corresponding to the molecular weight of the product (224.57 g/mol ).
FT-IR Characteristic C=O stretch for an aromatic aldehyde (~1700 cm⁻¹), and C-F stretches.
Purity (GC) ≥98% for use in subsequent synthetic steps.

References

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
  • Benchchem. (2025). Vilsmeier-Haack Reaction for Aminobenzaldehyde Synthesis: Application Notes and Protocols.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Wikipedia. (n.d.). n-Butyllithium.
  • Environmental Health and Safety - University of [University]. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium.
  • Stanford Environmental Health & Safety. (n.d.). n-Butyllithium: Lessons Learned.
  • Beilstein Journal of Organic Chemistry. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
  • Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.
  • Wikipedia. (n.d.). Directed ortho metalation.

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Troubleshooting & Optimization

Technical Support Center: Purification of 5-Chloro-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Chloro-2-(trifluoromethoxy)benzaldehyde (CAS No. 1092461-15-8). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful purification of this critical chemical intermediate.

Troubleshooting Guide: Navigating Common Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound. The solutions provided are based on established chemical principles and practical laboratory experience.

Question 1: After synthesis, my crude this compound has a noticeable acidic smell and a broad peak in the NMR. What is the likely impurity and how can I remove it?

Answer: The most common impurity in benzaldehyde derivatives is the corresponding carboxylic acid, in this case, 5-chloro-2-(trifluoromethoxy)benzoic acid. This is typically formed by the oxidation of the aldehyde, a process that can occur if the reaction or work-up is exposed to air for extended periods.[1][2]

To remove this acidic impurity, a simple liquid-liquid extraction with a mild base is highly effective. The basic wash deprotonates the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous phase, while the desired aldehyde remains in the organic layer.

Experimental Protocol: Basic Aqueous Wash

  • Dissolution: Ensure your crude product is fully dissolved in a water-immiscible organic solvent such as diethyl ether or dichloromethane in a separatory funnel.

  • Extraction: Add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to the separatory funnel. Gently swirl and vent frequently to release any CO₂ that may form. Shake the funnel for 1-2 minutes.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat: Repeat the wash with the basic solution one or two more times.

  • Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water-soluble components.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Question 2: I'm attempting to purify this compound using silica gel column chromatography, but I'm observing streaking on my TLC plate and experiencing low recovery. What could be the issue?

Answer: Aldehydes can sometimes interact with the acidic nature of standard silica gel, leading to decomposition or irreversible adsorption.[3][4] This can manifest as streaking on a TLC plate and result in a lower than expected yield.

There are two primary strategies to mitigate this issue:

  • Neutralize the Silica Gel: Deactivate the acidic sites on the silica gel by adding a small amount of a non-nucleophilic base, such as triethylamine (Et₃N), to your eluent system. A common practice is to use a 0.5-1% solution of triethylamine in the mobile phase.

  • Use an Alternative Stationary Phase: Consider using a more neutral stationary phase like alumina (Al₂O₃). However, be aware that alumina can have different selectivity compared to silica gel, so you will need to re-optimize your eluent system using TLC.

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Column_Chromatography_Troubleshooting Troubleshooting Aldehyde Purification by Column Chromatography start Low Recovery / Streaking on TLC cause1 Potential Cause: Aldehyde decomposition on acidic silica gel start->cause1 solution1 Solution 1: Neutralize Silica Gel cause1->solution1 solution2 Solution 2: Use Neutral Stationary Phase cause1->solution2 step1_1 Add 0.5-1% Triethylamine to Eluent solution1->step1_1 step2_1 Switch to Neutral Alumina solution2->step2_1 step1_2 Re-run TLC to confirm improved spot shape step1_1->step1_2 end_goal Achieve High Purity Product step1_2->end_goal step2_2 Re-optimize eluent system with TLC step2_1->step2_2 step2_2->end_goal

Caption: Troubleshooting workflow for aldehyde purification by column chromatography.

Question 3: My purified this compound appears pure by NMR, but it starts to turn yellow after a few days of storage. How can I prevent this?

Answer: The yellowing of benzaldehyde derivatives upon storage is often due to slow oxidation and the formation of colored impurities.[1] Proper storage is crucial to maintain the purity of the compound.

Storage Recommendations:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Low Temperature: Keep the material in a refrigerator at 2-8°C.[5]

  • Light Protection: Store in an amber vial or a container protected from light, as light can accelerate degradation.

  • Tight Seal: Ensure the container is tightly sealed to prevent moisture ingress.[6]

For long-term storage, consider dissolving the aldehyde in a dry, deoxygenated solvent and storing the solution.

Frequently Asked Questions (FAQs)

Q1: What is a suitable eluent system for the column chromatography of this compound?

A1: A good starting point for the purification of this compound on silica gel is a non-polar/polar solvent system. Based on procedures for similar compounds, a mixture of hexane and ethyl acetate is recommended.[7][8] You should begin with a low polarity mixture, such as 5-10% ethyl acetate in hexane, and gradually increase the polarity if necessary. Always optimize the solvent system using Thin Layer Chromatography (TLC) before performing the column.

Q2: Can I purify this compound by distillation?

A2: Yes, distillation can be an effective purification method, especially for larger quantities, provided the impurities have significantly different boiling points.[3] Given that this compound is a liquid, vacuum distillation is the preferred method to avoid high temperatures that could lead to decomposition or oxidation. The predicted boiling point is around 221.1°C at atmospheric pressure, so distillation under reduced pressure is necessary.[9]

Q3: Is recrystallization a viable purification method for this compound?

A3: Recrystallization is primarily used for the purification of solid compounds.[10] Since this compound is a liquid at room temperature, standard recrystallization is not applicable.[5] However, if you have solid impurities, you might be able to perform a "cold filtration" where you cool the liquid aldehyde to a point where the impurity solidifies and can be filtered off.

Q4: What analytical methods are recommended to assess the purity of the final product?

A4: The most common and reliable methods for assessing the purity of organic compounds like this compound are:

  • Gas Chromatography (GC): Excellent for determining the percentage purity and identifying volatile impurities.[11]

  • High-Performance Liquid Chromatography (HPLC): Suitable for a wide range of impurities and can provide high-resolution separation.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any remaining impurities.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the compound.

Data and Protocols

Table 1: Comparison of Purification Methods

ParameterColumn ChromatographyVacuum Distillation
Principle Differential adsorption onto a stationary phase.[3]Separation based on differences in boiling points.[3]
Best For Removing impurities with different polarities.Separating compounds with significantly different volatilities.
Scale Milligrams to grams.[8]Grams to kilograms.
Purity Can achieve >99%.[8]High purity achievable, dependent on impurity boiling points.
Considerations Potential for decomposition on acidic silica gel.[3]The compound must be thermally stable.

Experimental Protocol: Silica Gel Column Chromatography

  • TLC Analysis: Determine the optimal eluent system by running TLC plates with your crude material. A good Rf value for the desired compound is typically between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pack a glass column with the slurry, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

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Purification_Workflow General Purification Workflow for this compound crude Crude Product wash Basic Aqueous Wash (e.g., 5% NaHCO3) crude->wash dry Dry Organic Layer (e.g., MgSO4) wash->dry concentrate1 Concentrate dry->concentrate1 chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) concentrate1->chromatography distillation Vacuum Distillation concentrate1->distillation analysis Purity Analysis (GC, HPLC, NMR) chromatography->analysis distillation->analysis pure_product Pure this compound analysis->pure_product

Caption: A general workflow for the purification of this compound.

References

  • Capot Chemical. (2010). Material Safety Data Sheet: 5-Chloro-2-(trifluoromethyl)benzaldehyde.
  • Google Patents. (n.d.). US4622429A - Process for the preparation of substituted benzaldehydes.
  • Magritek. (n.d.). Column Chromatography.
  • Reddit. (2019). Distilling Benzaldehyde from a solution contaminated with Benzoic acid.
  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?.
  • ACS Publications. (2021). Innovative Reactive Distillation Process for the Sustainable Synthesis of Natural Benzaldehyde. ACS Sustainable Chemistry & Engineering.
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
  • Journal of Undergraduate Research. (n.d.). Tandem Reactions: Synthesis of Substituted Benzaldehydes.
  • MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization [Video]. YouTube.
  • CP Lab Safety. (n.d.). 2-Chloro-5-(trifluoromethyl)benzaldehyde, 5g, Each.
  • Google Patents. (n.d.). EP0015616B1 - Method for the purification of benzaldehyde.
  • National Institutes of Health. (n.d.). Sampling and mass spectrometric analytical methods for five antineoplastic drugs in the healthcare environment. PMC.
  • eScholarship. (n.d.). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles.
  • Organic Syntheses. (n.d.). n-(5-chloro-2-pyridyl)triflimide.

Sources

Technical Support Center: Synthesis of 5-Chloro-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Chloro-2-(trifluoromethoxy)benzaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of common impurities encountered during synthesis. Our goal is to equip you with the expertise to optimize your reaction outcomes, ensuring high purity and yield.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and analysis of this compound.

Q1: What are the most common strategies for synthesizing this compound?

The synthesis typically starts from 4-chloro-1-(trifluoromethoxy)benzene and involves introducing a formyl (-CHO) group onto the aromatic ring. The two most prevalent and effective methods are:

  • Directed ortho-Lithiation (DoM): This is a powerful method for achieving high regioselectivity. It involves using a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), to deprotonate the position ortho (adjacent) to the trifluoromethoxy group. This directing effect is driven by the coordination of the lithium agent to the oxygen atom. The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF) to yield the target aldehyde.[1][2]

  • Vilsmeier-Haack Reaction: This classic formylation method uses a Vilsmeier reagent, which is generated in situ from DMF and a halide like phosphorus oxychloride (POCl₃) or oxalyl chloride.[3][4][5] The electron-rich starting material, 4-chloro-1-(trifluoromethoxy)benzene, attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium ion intermediate that hydrolyzes to the final aldehyde during aqueous workup.[6][7]

Q2: What is the primary chemical challenge in this synthesis?

The principal challenge is regiocontrol . The starting material, 4-chloro-1-(trifluoromethoxy)benzene, has two different substituents that can direct the incoming formyl group: the chloro group (-Cl) and the trifluoromethoxy group (-OCF₃). Both are ortho, para-directors in classical electrophilic aromatic substitution. Since the para position is blocked, formylation can occur ortho to either the -Cl group or the -OCF₃ group, potentially leading to a mixture of isomers and a difficult purification. Achieving high selectivity for the desired this compound is the critical goal.

Q3: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing. Why does it direct the reaction?

This is an excellent question that highlights the nuanced electronics of this group. While the -OCF₃ group is a potent electron-withdrawing group by induction (due to the high electronegativity of fluorine), the oxygen atom possesses lone pairs that can participate in resonance.

  • In electrophilic aromatic substitution (like the Vilsmeier-Haack reaction), the inductive withdrawal deactivates the ring, but the resonance donation of the lone pairs still directs incoming electrophiles to the ortho and para positions.

  • In directed ortho-lithiation , the mechanism is different. The primary factor is the ability of the heteroatom (oxygen) to coordinate with the lithium reagent, delivering it to the adjacent C-H bond for deprotonation.[1] The -OCF₃ group is a more effective directing group for metalation than a chloro group.[8]

Q4: What analytical techniques are best for identifying the product and its key impurities?

A combination of techniques is essential for unambiguous characterization:

  • ¹H and ¹⁹F NMR Spectroscopy: Proton NMR is crucial for confirming the aldehyde proton (~10 ppm) and the substitution pattern on the aromatic ring. Fluorine-19 NMR is highly sensitive and will show a distinct singlet for the -OCF₃ group, helping to differentiate it from potential -CF₃ impurities.[9]

  • GC-MS (Gas Chromatography-Mass Spectrometry): This is the ideal method for separating volatile compounds and identifying them by their mass fragmentation patterns. It can readily distinguish between the desired product, unreacted starting material, and the isomeric byproduct.

  • HPLC (High-Performance Liquid Chromatography): Useful for monitoring reaction progress and assessing the final purity of the non-volatile components, such as the carboxylic acid impurity.

Part 2: Troubleshooting Guide: Common Impurities & Solutions

This guide provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.

Issue 1: My final product is contaminated with a significant isomeric impurity.

  • Observation: GC-MS or NMR analysis shows two primary products with the same mass but different retention times or spectral patterns. The impurity is likely 2-Chloro-4-(trifluoromethoxy)benzaldehyde .

  • Root Cause: This indicates a loss of regioselectivity during the formylation step. The reaction has proceeded at the position ortho to the chloro group instead of the desired position ortho to the trifluoromethoxy group.

  • Mechanistic Insight: The trifluoromethoxy group is generally a stronger directing group for ortho-lithiation than chlorine due to its superior ability to coordinate lithium.[8][10] However, in electrophilic substitutions like the Vilsmeier-Haack reaction, the outcome depends on a delicate balance of activating/deactivating effects. If reaction conditions are not optimal, selectivity can be compromised.

  • Solutions:

    • If using ortho-lithiation:

      • Ensure Low Temperature: Maintain the reaction temperature at or below -78 °C during the lithiation step. Warmer temperatures can lead to side reactions and loss of selectivity.[2]

      • Check Base Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of a strong, non-nucleophilic base like s-BuLi or LDA (Lithium diisopropylamide).

      • Solvent Choice: Anhydrous tetrahydrofuran (THF) is the preferred solvent as it helps stabilize the organolithium intermediate.

    • If using the Vilsmeier-Haack reaction:

      • Modify Reaction Temperature: The reactivity of the Vilsmeier reagent is temperature-dependent. Experiment with a lower reaction temperature (e.g., 0 °C to room temperature) to favor the kinetically controlled product.[3]

      • Consider an Alternative Formylation: If regioselectivity remains poor, the ortho-lithiation route is generally superior for this specific transformation and should be considered.

G cluster_start Starting Material cluster_path1 Desired Pathway cluster_path2 Impurity Pathway SM 4-Chloro-1-(trifluoromethoxy)benzene Lithiation1 Ortho-lithiation at C2 (Directed by -OCF3) SM->Lithiation1 Strong Base (e.g., s-BuLi) -78 °C Lithiation2 Ortho-lithiation at C3 (Directed by -Cl) SM->Lithiation2 Sub-optimal Conditions Product1 This compound (Desired Product) Lithiation1->Product1 Quench with DMF Product2 2-Chloro-4-(trifluoromethoxy)benzaldehyde (Isomeric Impurity) Lithiation2->Product2 Quench with DMF

Figure 1. Regioselectivity in the synthesis leading to the desired product versus the isomeric impurity.

Issue 2: My reaction is incomplete, with significant starting material remaining.

  • Observation: TLC, GC, or NMR analysis shows a large peak corresponding to 4-chloro-1-(trifluoromethoxy)benzene.

  • Root Cause: The reaction has not gone to completion due to insufficient activation, reagent degradation, or non-optimal conditions.

  • Solutions:

    • Check Reagent Quality: Organolithium reagents are sensitive to moisture and air. Titrate your n-BuLi or s-BuLi solution before use to confirm its molarity. For the Vilsmeier-Haack reaction, use freshly distilled POCl₃ and anhydrous DMF.

    • Increase Reaction Time/Temperature: If the reaction is sluggish, consider increasing the reaction time. For lithiation, allow the base to stir with the substrate for at least 1-2 hours at -78 °C before adding DMF. For Vilsmeier-Haack, a moderate increase in temperature (e.g., from room temperature to 40-50 °C) may be necessary, but monitor for impurity formation.[3]

    • Optimize Stoichiometry: Ensure at least 1.1 equivalents of the formylating agent (or the base in DoM) are used.

Issue 3: My product is contaminated with an acidic impurity.

  • Observation: An impurity is observed that can be removed from the organic layer by washing with an aqueous basic solution (e.g., NaHCO₃ or Na₂CO₃).

  • Root Cause: The product aldehyde has been oxidized to the corresponding carboxylic acid: 5-Chloro-2-(trifluoromethoxy)benzoic acid . This often happens during aqueous workup if the mixture is exposed to air for prolonged periods, especially if residual oxidizing agents are present.

  • Solutions:

    • Minimize Air Exposure: Perform the aqueous workup and extractions promptly. Consider degassing the water used for workup by bubbling nitrogen or argon through it.

    • Purification: This impurity is easily removed. During the workup, wash the crude organic solution with a saturated sodium bicarbonate solution. The acidic impurity will be deprotonated and extracted into the aqueous layer, leaving the neutral aldehyde product in the organic phase.

Issue 4: The yield is very low and the crude NMR shows a complex mixture of many products.

  • Observation: Multiple unidentified spots on TLC or a "forest" of peaks in the crude NMR/GC-MS.

  • Root Cause (especially for ortho-lithiation): This often points to significant side reactions of the highly reactive organolithium species.[11] Possible events include:

    • Halogen-Metal Exchange: The organolithium reagent can react with the C-Cl bond, leading to undesired intermediates.[12]

    • Reaction with Solvent: At temperatures above -70 °C, n-BuLi can begin to react with THF.

    • Protonation: Trace amounts of water or other acidic protons in the system can quench the aryllithium intermediate before it reacts with DMF.

  • Solutions:

    • Strictly Anhydrous Conditions: Flame-dry all glassware under vacuum and ensure all solvents and reagents are rigorously dried.

    • Precise Temperature Control: A stable temperature of -78 °C (a dry ice/acetone bath) is critical. Do not let the reaction warm up prematurely.

    • Slow Addition: Add the organolithium base dropwise to the solution of the starting material to avoid localized heating and side reactions.

Figure 2. Troubleshooting workflow for common synthesis issues.

Part 3: Data Summary & Protocols

Table 1: Common Impurities and Key Characteristics
Impurity NameStructureLikely OriginKey Analytical Features
4-Chloro-1-(trifluoromethoxy)benzene Cl-C₆H₄-OCF₃Unreacted Starting MaterialAbsence of aldehyde proton (~10 ppm) in ¹H NMR. Distinct aromatic splitting pattern.
2-Chloro-4-(trifluoromethoxy)benzaldehyde OHC-C₆H₃(Cl)(OCF₃)Isomeric Byproduct (Poor Regiocontrol)Aldehyde proton present. Aromatic proton signals will have different chemical shifts and coupling constants compared to the desired product.
5-Chloro-2-(trifluoromethoxy)benzoic Acid HOOC-C₆H₃(Cl)(OCF₃)Oxidation of ProductAbsence of aldehyde proton. Presence of a broad carboxylic acid proton (>10 ppm) in ¹H NMR. Soluble in aqueous base.
N,N-Dimethylformamide (DMF) (CH₃)₂NCHOReagent ResidueSinglets around 2.9-3.1 ppm and a singlet around 8.0 ppm in ¹H NMR.
Protocol: General Purification via Acid/Base Extraction and Chromatography

This protocol assumes the synthesis has been run and quenched.

  • Initial Quench: Carefully quench the reaction mixture by pouring it into a beaker of ice water or a saturated NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Acidic Impurity Removal: Combine the organic layers and wash them twice with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step removes the 5-chloro-2-(trifluoromethoxy)benzoic acid impurity.

  • Final Wash: Wash the organic layer once with water, followed by a wash with brine to aid in drying.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Chromatography: Purify the resulting crude oil or solid by flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate).[13] Monitor the fractions by TLC to isolate the pure desired product.

References

  • Royal Society of Chemistry. (2016). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers.
  • Perez, B. et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules.
  • Royal Society of Chemistry.Electronic Supplementary Information.
  • Hasenstab-Riedel, S. et al. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Refubium - Freie Universität Berlin.
  • J&K Scientific LLC.Vilsmeier-Haack Reaction.
  • NROChemistry.Vilsmeier-Haack Reaction.
  • Chemistry Steps.Vilsmeier-Haack Reaction.
  • Mortier, J.Directed Ortho Metalation.
  • Schlosser, M. et al. (2005). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. ResearchGate.
  • Wikipedia.Organolithium reagent.
  • Wikipedia.Vilsmeier–Haack reaction.
  • PrepChem.com.Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde.
  • NROChemistry. (2021). Vilsmeier-Haack Reaction. YouTube.
  • ChemAdvisors.2-Chloro-5-(trifluoromethyl)benzaldehyde: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis.
  • Leroux, F. et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.
  • Wikipedia.Formylation.
  • Reich, H. J.Organolithium Reagents. Organic Chemistry Data.
  • Ishihara, K. et al. (2018). A direct and mild formylation method for substituted benzenes utilizing dichloromethyl methyl ether-silver trifluoromethanesulfonate. PubMed.
  • Chemistry Steps.The Mechanism of Grignard and Organolithium Reactions with Nitriles.
  • Snieckus, V.Directed (ortho) Metallation.
  • Schlosser, M. et al. (2006). 2-Substituted 4-(Trifluoromethyl)phenols by Directed ortho-Lithiation. ResearchGate.
  • Kwiecień, A. et al. (2020). Organolithium reagents – Knowledge and References. Taylor & Francis.
  • Google Patents. (2019). WO 2019/049173 A1.
  • Schlosser, M. et al. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Infoscience - EPFL.
  • Science of Synthesis. (2016). The reactions of organolithium reagents containing functional groups with electrophilic carbon or other reagents find s.
  • CP Lab Safety.2-Chloro-5-(trifluoromethyl)benzaldehyde, 5g, Each.
  • Narasimhan, N. S. et al. (1985). Mechanism of aromatic lithiation reactions--Importance of steric factors. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
  • designer-drug.com.Various Aromatic Formylations.
  • Organic Chemistry Portal.Benzaldehyde derivative synthesis by formylation.
  • ResearchGate.A direct formylation of substituted benzenes.
  • Miao, H. (2023). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. eScholarship.org.
  • Avra Laboratories.Welcome To Hyma Synthesis Pvt. Ltd.

Sources

Technical Support Center: Optimizing Yield for 5-Chloro-2-(trifluoromethoxy)benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-(trifluoromethoxy)benzaldehyde (CAS No. 1092461-15-8). This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. Our focus is on providing practical, evidence-based solutions grounded in fundamental organic chemistry principles.

Overview of Synthetic Strategies

The synthesis of this compound typically involves the formylation of the commercially available starting material, 4-chloro-1-(trifluoromethoxy)benzene. The key challenge lies in achieving high regioselectivity for the ortho-position relative to the trifluoromethoxy group, which is a powerful ortho-, para-director.[1]

Several formylation methods are viable, each with distinct advantages and challenges:

  • Directed Ortho-Lithiation (DoM): This is often the most effective method for achieving high ortho-selectivity. The trifluoromethoxy group acts as a directing metalation group (DMG), guiding an organolithium base to deprotonate the adjacent ortho-position.[2] Subsequent quenching with a formylating agent, such as N,N-dimethylformamide (DMF), yields the desired aldehyde.

  • Vilsmeier-Haack Reaction: This classic formylation method uses a Vilsmeier reagent, generated in situ from DMF and a halogenating agent like phosphorus oxychloride (POCl₃).[3][4] It is effective for electron-rich aromatic compounds.[5][6] However, the regioselectivity can be less predictable compared to DoM.

  • Rieche Formylation: This method employs dichloromethyl methyl ether in the presence of a strong Lewis acid (e.g., TiCl₄, SnCl₄). While effective for some substrates, the harsh acidic conditions may not be compatible with all functional groups.

This guide will primarily focus on troubleshooting the Directed Ortho-Lithiation pathway, as it offers the most precise control over regioselectivity for this specific transformation.

Troubleshooting Guide: Directed Ortho-Lithiation Pathway

This section addresses common problems encountered during the synthesis of this compound via ortho-lithiation.

Q1: My reaction yield is consistently low or zero. What are the primary causes?

Low yields in organolithium reactions are a frequent issue and can typically be traced back to a few critical parameters.[7]

Root Causes & Solutions:

  • Atmospheric Moisture and Oxygen: Organolithium reagents like n-butyllithium (n-BuLi) are pyrophoric and react instantly with water and oxygen.[7]

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use and cooled under a stream of dry, inert gas (Argon or Nitrogen).[8] Perform all reagent transfers using syringe or cannula techniques under a positive pressure of inert gas.[7]

  • Reagent Quality: The molarity of commercially available organolithium solutions can decrease over time due to gradual degradation.

    • Solution: Titrate your organolithium reagent before use to determine its precise concentration. A freshly opened bottle or a recently titrated solution is crucial for reproducibility.

  • Reaction Temperature: Ortho-lithiation reactions require cryogenic temperatures (typically -78 °C) to prevent side reactions and decomposition of the lithiated intermediate.[7]

    • Solution: Use a dry ice/acetone or dry ice/isopropanol bath to maintain a consistent temperature of -78 °C throughout the addition of the organolithium reagent and the subsequent quenching step. Allowing the temperature to rise prematurely can lead to a significant drop in yield.

  • Solvent Purity: Protic impurities (e.g., water, alcohols) in the solvent will quench the organolithium reagent.

    • Solution: Use anhydrous solvents from a reputable supplier or distill them from an appropriate drying agent (e.g., THF over sodium/benzophenone ketyl).

Q2: I'm observing the formation of an unexpected isomer. What is it and how can I prevent it?

While the trifluoromethoxy group is a strong ortho-director, improper reaction conditions can lead to the formation of other isomers.

Root Causes & Solutions:

  • Isomer Formation via Benzyne Intermediate: If the reaction temperature is allowed to rise too high after lithiation, elimination of LiCl can occur, forming a benzyne intermediate. This can lead to the formation of other isomers upon reaction with nucleophiles.

  • Insufficiently Low Temperature: The lithiation must be performed at a sufficiently low temperature to ensure kinetic control, favoring deprotonation at the sterically accessible ortho position.

    • Solution: Maintain a strict temperature of -78 °C during the lithiation step. Add the n-BuLi dropwise to the solution of 4-chloro-1-(trifluoromethoxy)benzene to control the exotherm.

Q3: The reaction seems to stall and does not go to completion. What should I check?

Incomplete conversion is often related to stoichiometry or reagent deactivation.

Root Causes & Solutions:

  • Inaccurate Stoichiometry: Underestimating the amount of active organolithium reagent is a common pitfall.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of freshly titrated n-BuLi to ensure complete deprotonation of the starting material.

  • Poor Solubility: The lithiated intermediate may precipitate out of solution, especially at low temperatures, effectively halting the reaction.

    • Solution: Ensure vigorous stirring throughout the reaction. If solubility remains an issue, consider the use of a co-solvent like N,N,N',N'-tetramethylethylenediamine (TMEDA), which can break up organolithium aggregates and increase reactivity.[9]

Q4: The work-up and purification are proving difficult, leading to product loss. What are the best practices?

The aldehyde product can be sensitive, and purification requires careful handling.

Root Causes & Solutions:

  • Emulsion during Extraction: The work-up of organolithium reactions can sometimes lead to emulsions, making phase separation difficult.

    • Solution: Quench the reaction by slowly adding it to a saturated aqueous solution of ammonium chloride (NH₄Cl). Avoid quenching with pure water, which can be too vigorous. If emulsions form, adding brine can help to break them.

  • Product Volatility: Substituted benzaldehydes can be somewhat volatile.

    • Solution: When removing the solvent under reduced pressure (rotary evaporation), use a moderate temperature water bath (30-40 °C) to minimize loss of the product.

  • Purification by Chromatography: The crude product often requires purification.

    • Solution: Silica gel column chromatography is typically effective. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is a good starting point. Monitor the fractions carefully by TLC.

Frequently Asked Questions (FAQs)

  • What is the expected regioselectivity of the ortho-lithiation? The trifluoromethoxy group is a potent ortho-directing group. Under optimized cryogenic conditions, the deprotonation should occur almost exclusively at the C2 position, ortho to the -OCF₃ group.[1]

  • Can I use the Vilsmeier-Haack reaction instead? Yes, the Vilsmeier-Haack reaction is a potential alternative.[10] However, the trifluoromethoxy group is deactivating, which can make the electrophilic aromatic substitution less efficient.[1] You may need higher temperatures and longer reaction times, which could lead to side reactions. The regioselectivity might also be lower, potentially yielding a mixture of ortho and para isomers.

  • How do I confirm the identity and purity of my final product? Standard analytical techniques should be used:

    • ¹H and ¹⁹F NMR Spectroscopy: To confirm the structure and isomeric purity.

    • GC-MS: To assess purity and confirm the molecular weight.

    • FT-IR Spectroscopy: To identify the characteristic aldehyde carbonyl stretch (~1700 cm⁻¹).

  • What are the critical safety precautions?

    • Pyrophoric Reagents: Always handle organolithium reagents under an inert atmosphere and away from flammable materials. Have an appropriate quenching agent (e.g., dry sand, powdered limestone) and a Class D fire extinguisher readily available.

    • Cryogenic Temperatures: Use appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses, when working with dry ice baths.

    • Solvent Handling: Work in a well-ventilated fume hood to avoid inhaling solvent vapors.

Detailed Experimental Protocol: Directed Ortho-Lithiation

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Reagents and Equipment
Reagent/EquipmentPurpose
4-chloro-1-(trifluoromethoxy)benzeneStarting Material
n-Butyllithium (in hexanes)Lithiating Agent
Anhydrous Tetrahydrofuran (THF)Solvent
N,N-Dimethylformamide (DMF)Formylating Agent
Saturated aq. NH₄ClQuenching Solution
Diethyl ether or Ethyl acetateExtraction Solvent
Anhydrous Magnesium Sulfate (MgSO₄)Drying Agent
Flame-dried, three-neck round-bottom flaskReaction Vessel
Magnetic stirrer and stir barAgitation
Schlenk line or inert gas manifoldInert Atmosphere
Syringes and needlesReagent Transfer
Dry ice/acetone bathCooling
Step-by-Step Procedure
  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under a positive pressure of argon.

  • Reaction Initiation: Add 4-chloro-1-(trifluoromethoxy)benzene (1.0 eq) to the flask and dissolve it in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq, freshly titrated) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.

  • Formylation: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture at -78 °C.

  • Warming: After the addition of DMF is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly pour it into a beaker containing a stirred, saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., 0-10% ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

Synthetic Pathway and Key Control Points

Synthesis_Workflow SM 4-Chloro-1-(trifluoromethoxy)benzene Lithiation Ortho-Lithiation (n-BuLi, THF, -78°C) SM->Lithiation Intermediate Aryllithium Intermediate Lithiation->Intermediate Formylation Formylation (DMF, -78°C to RT) Intermediate->Formylation Side_Reaction Side Reactions (e.g., Isomerization) Intermediate->Side_Reaction Temp > -70°C Workup Aqueous Workup (NH4Cl quench) Formylation->Workup Product This compound Side_Reaction->Workup Purification Purification (Chromatography) Workup->Purification Purification->Product

Caption: Directed ortho-lithiation pathway for synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents 1. Check Reagent Quality Start->Check_Reagents Titrate Titrate n-BuLi Check_Reagents->Titrate n-BuLi? Dry_Solvent Use Freshly Dried Solvent Check_Reagents->Dry_Solvent Solvent? Check_Conditions 2. Verify Reaction Conditions Temp_Control Ensure Strict Temp. Control (-78°C) Check_Conditions->Temp_Control Check_Setup 3. Inspect Apparatus & Atmosphere Inert_Atmosphere Confirm Positive Inert Gas Flow Check_Setup->Inert_Atmosphere Atmosphere? Dry_Glassware Use Flame-Dried Glassware Check_Setup->Dry_Glassware Glassware? Titrate->Check_Conditions Dry_Solvent->Check_Conditions Temp_Control->Check_Setup End Yield Optimized Inert_Atmosphere->End Dry_Glassware->End

Caption: Stepwise troubleshooting for low-yield reactions.

References

  • Chem-Station. (2014). Vilsmeier-Haack Reaction. [Link]
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
  • Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. [Link]
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
  • PubMed. (2013).
  • ResearchGate. (n.d.). Scope of substituted benzaldehydes. [Link]
  • Liberty University. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. [Link]
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]
  • European Patent Office. (n.d.).
  • Reddit. (2025).
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [Link]
  • ACS Publications. (2020).
  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]
  • ChemTube3D. (n.d.). Pyrrole-Vilsmeier-Hydrolysis of an Iminium Salt. [Link]
  • Wikipedia. (n.d.).
  • NIH. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. [Link]
  • ACS Publications. (2014). Preparation, Properties, and Safe Handling of Commercial Organolithiums. [Link]
  • ACS Publications. (1997). On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium. [Link]
  • NIH. (n.d.). Protolytic defluorination of trifluoromethyl-substituted arenes. [Link]
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2023). 15.
  • Infoscience. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. [Link]
  • Beilstein Journal of Organic Chemistry. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]
  • YouTube. (2023).
  • Google Patents. (n.d.). Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]
  • RSC Publishing. (n.d.). RegioML: predicting the regioselectivity of electrophilic aromatic substitution reactions using machine learning. [Link]
  • ResearchGate. (2025). A New and Direct Trifluoromethoxylation of Aliphatic Substrates with 2,4-Dinitro(trifluoromethoxy)benzene. [Link]
  • PrepChem.com. (n.d.). Synthesis of 5-Chloro-2-(2'-methylphenoxy)benzaldehyde. [Link]
  • ResearchGate. (2025).
  • YouTube. (2023).
  • Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE. [Link]
  • RSC Publishing. (n.d.). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. [Link]

Sources

Technical Support Center: Stability of the Trifluoromethoxy Group

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into the stability of the trifluoromethoxy (-OCF3) group, a substituent of increasing importance in modern chemistry. Our goal is to move beyond simple protocols and explain the causality behind experimental observations, empowering you to anticipate challenges and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Section 1: Fundamental Properties & General Stability

Q1: What makes the trifluoromethoxy (-OCF3) group so chemically stable?

A1: The exceptional stability of the trifluoromethoxy group stems from a combination of electronic and steric effects. Unlike a methoxy (-OCH3) group, where the C-H bonds are susceptible to oxidation, the C-F bonds in the -OCF3 group are among the strongest single bonds in organic chemistry.[1][2]

From a mechanistic standpoint:

  • Strong C-O Bond: The powerful electron-withdrawing effect of the three fluorine atoms pulls electron density away from the carbon, which in turn strengthens the central C-O bond through inductive effects. Delocalization of the oxygen's lone pair electrons into the C-F σ* orbitals (negative hyperconjugation) further shortens and strengthens the C-O bond while slightly weakening the C-F bonds.[3]

  • High Oxidation State of Carbon: The carbon atom is in a high oxidation state, making it resistant to further oxidation.

  • Metabolic Stability: In a biological context, this robustness translates to high metabolic stability. Enzymes like Cytochrome P450 find it difficult to oxidize the C-O bond, preventing the common metabolic pathway of O-dealkylation that plagues many methoxy-containing compounds.[1][2][4]

This combination of properties makes the -OCF3 group a valuable tool for enhancing the pharmacokinetic profile of drug candidates.[1][2][4][5][6]

Q2: How does the stability of the -OCF3 group compare to the trifluoromethyl (-CF3) and methoxy (-OCH3) groups?

A2: The stability profile of these three common substituents can be generalized as follows:

Functional GroupKey Stability CharacteristicsCommon Liabilities
-OCF3 Generally the most stable of the three under a wide range of conditions. Highly resistant to metabolic oxidation.[1][2]Can be labile under very harsh basic conditions or with specific organometallic reagents.
-CF3 Very high thermal and chemical stability due to strong C-F bonds.[1]Can be susceptible to hydrolysis to a carboxylic acid under harsh basic conditions.[7] Can undergo defluorination with strong reducing agents or specific organometallics.[8]
-OCH3 Stable to many synthetic conditions.Prone to cleavage with strong Lewis acids (e.g., BBr₃) or strong protonic acids (HBr, HI). Susceptible to oxidative O-demethylation in metabolic pathways.

The -OCF3 group often provides the best balance of stability and desirable electronic properties, acting as a lipophilic electron-withdrawing group.[6][9]

Section 2: Stability Under Specific Reaction Conditions

Q3: My protocol involves strongly acidic or basic conditions. Should I be concerned about the integrity of the -OCF3 group?

A3: Generally, the trifluoromethoxy group exhibits remarkable stability to both acidic and basic conditions, far surpassing that of a standard methoxy ether.

  • Acidic Conditions: The -OCF3 group is exceptionally stable in strong acids. Unlike an ether oxygen, the oxygen in a trifluoromethoxy group is significantly less basic due to the powerful electron-withdrawing effect of the CF3 moiety. Therefore, it is not readily protonated, which is the initial step for acid-catalyzed cleavage. It is stable to common acidic reagents like TFA, HCl, and even superacids like trifluoromethanesulfonic acid.[10]

  • Basic Conditions: The group is stable to most common bases (e.g., NaOH, K₂CO₃, amines). However, degradation can occur under forcing basic conditions . For example, prolonged heating with very strong bases might lead to hydrolysis, although this is far less common than the hydrolysis of a -CF3 group.[7] Always perform a preliminary stability test if your reaction requires extreme pH and high temperatures.

Q4: Is the -OCF3 group stable during metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)?

A4: Yes, the -OCF3 group is highly robust and compatible with the vast majority of palladium-catalyzed cross-coupling reactions. It is considered an inert spectator group.

  • Causality: The stability arises because the C-O and C-F bonds of the trifluoromethoxy group do not readily participate in the key steps of the catalytic cycle (oxidative addition, transmetalation, reductive elimination). The conditions are typically not harsh enough to induce cleavage.

  • Practical Evidence: A multitude of publications demonstrate the successful use of trifluoromethoxy-substituted aryl halides and boronic acids in Suzuki, Buchwald-Hartwig, and other cross-coupling reactions with no degradation of the -OCF3 moiety. The electron-withdrawing nature of the group can even be beneficial, sometimes accelerating the rate of oxidative addition.

The diagram below illustrates the inert nature of the -OCF3 group within a typical Suzuki-Miyaura catalytic cycle.

Caption: OCF₃ group inertness in the Suzuki catalytic cycle.

Q5: What about stability with highly reactive reagents like organolithiums or Grignards?

A5: This is an area where caution is warranted. While the aromatic -OCF3 group is generally stable, the reactivity of these strong nucleophiles/bases can pose a risk, particularly with the related -CF3 group.

  • Organolithium Reagents: Strong bases like n-BuLi or LDA can deprotonate positions ortho to the -OCF3 group, a process which the group can facilitate due to its electron-withdrawing nature.[9][11][12] This is often a desired synthetic transformation. Direct attack on the -OCF3 group itself is rare but not impossible under forcing conditions.

  • Grignard Reagents: The primary concern with trifluoromethyl-substituted Grignard reagents is not the stability of the -OCF3 group on a separate molecule, but the thermal instability of the Grignard reagent itself. There are multiple reports of violent decompositions and explosions when preparing or concentrating trifluoromethyl-aryl magnesium halides.[13][14][15] This is believed to be due to an exothermic redox reaction with the -CF3 group, leading to the formation of highly stable magnesium fluoride.[15] Extreme caution must be exercised, and these reagents should only be handled in dilute solutions and never concentrated. [13][14][15]

Q6: How does the -OCF3 group behave under common reductive or oxidative conditions?

A6: The -OCF3 group is robust under most standard reductive and oxidative conditions.

  • Reduction: It is completely stable to catalytic hydrogenation (e.g., H₂, Pd/C), hydride reagents (e.g., NaBH₄, LiAlH₄), and dissolving metal reductions. You can confidently reduce a nitro group, ketone, or ester on an -OCF3 substituted ring without affecting the group.

  • Oxidation: It is inert to common oxidants like KMnO₄, CrO₃, and PCC. The high oxidation state of the carbon and the strength of the C-F bonds prevent oxidative degradation.[6][16] However, be aware that under extreme oxidative stress (e.g., in some forced degradation studies), degradation of the entire molecule, including the aromatic ring, can occur.

Troubleshooting Guide

Issue: I am observing unexpected degradation. My mass spectrometry data suggests a loss of the -OCF3 group or related fragments (e.g., -69 for CF₃, -85 for OCF₃). What should I investigate?

Use the following decision tree to diagnose the potential cause of instability.

Caption: Troubleshooting unexpected -OCF3 group cleavage.

Experimental Protocol: Forced Degradation Study

For drug development professionals, assessing the intrinsic stability of a new chemical entity (NCE) containing an -OCF3 group is a regulatory requirement.[17][18][19] A forced degradation study is essential for developing stability-indicating analytical methods.

Objective: To identify the degradation pathways and products of an -OCF3 containing compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution:

    • Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).[19]

  • Stress Conditions: (Perform each in parallel)

    • Control: Store a sample of the stock solution protected from light at 5°C.

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Store a sample of the solid compound in an oven at 105°C for 48 hours. Dissolve in the original solvent before analysis.

    • Photostability: Expose a solution of the compound to UV light (254 nm) and visible light for a defined period, as per ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before injection if necessary.

    • Analyze all samples (including the control) by a high-performance liquid chromatography (HPLC) method with a photodiode array (PDA) or mass spectrometry (MS) detector.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Aim for 5-20% degradation of the parent compound. If degradation is too rapid or too slow, adjust the stress conditions (time, temperature, or reagent concentration).

    • The goal is to generate degradation products without completely destroying the parent molecule.

    • Characterize any significant degradation products using LC-MS/MS to determine if the -OCF3 group is implicated in the degradation pathway.

This systematic approach will provide a comprehensive stability profile for your molecule and is crucial for regulatory submissions.[17][18]

References

  • Ngai, M.-Y., et al. (2016). Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration.
  • Zhang, P., et al. (2022). C–F bond functionalizations of trifluoromethyl groups via radical intermediates. Beilstein Journal of Organic Chemistry. [Link]
  • Winter, M. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin. [Link]
  • García-Serna, A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]
  • Schlosser, M., et al. (2002). The trifluoromethoxy group: a long-range electron-withdrawing substituent. PubMed. [Link]
  • Wikipedia. Trifluoromethyl group. Wikipedia. [Link]
  • Iminov, D. A., et al. (2021).
  • ResearchGate. (Request PDF) The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent.
  • Jeschke, P. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
  • Jeschke, P. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]
  • Wikipedia. Trifluoroacetic acid. Wikipedia. [Link]
  • Schlosser, M., et al. (2002). The trifluoromethoxy group:- a long-range electron-withdrawing substituent. Infoscience. [Link]
  • García-Serna, A., et al. (2025).
  • Tang, W., et al. (2009). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect.
  • Tang, W., et al. (2009). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange.
  • Waymouth, R., & Moore, E. J. (1997). Metal fluoride stability.
  • Wyrzykiewicz, T., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity.
  • Wikipedia. Trifluoromethoxy group. Wikipedia. [Link]
  • Kumar, A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
  • Verhoog, S., et al. (2019). Chalcogen OCF3 Isosteres Modulate Drug Properties without Introducing Inherent Liabilities. PubMed. [Link]
  • Kang, X., et al. (2026). Ultrastable Copper Superatom.
  • ResearchGate. (Request PDF) Defluoroalkylation of Trifluoromethane with Organolithium Reagents: Mechanism and Synthesis of Fluoroalkenes.
  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation.
  • ResearchGate. (PDF) Defluoroalkylation of Trifluoromethane with Organolithium Reagents: Mechanism and Synthesis of Fluoroalkenes.
  • ResearchGate. Examples of OCF3‐containing pharmaceuticals and agrochemicals.
  • ResearchGate. (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • Sharma, M., & Murugesan, K. (2016).
  • University of Calgary. Organolithium reagents. University of Calgary. [Link]
  • ResearchGate. (2024). The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods.
  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review.
  • Wikipedia. Organolithium reagent. Wikipedia. [Link]
  • ResearchGate. (PDF) Recent Trifluoromethylation Reactions. A Mini Review Paper.
  • ChemRxiv. (2025). Defluoroalkylation of Trifluoromethane with Organolithium Reagents: Mechanism and Synthesis of Fluoroalkenes. ChemRxiv. [Link]
  • Hu, J., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Royal Society of Chemistry. [Link]

Sources

Removal of byproducts from 5-Chloro-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-2-(trifluoromethoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during and after its synthesis. We will delve into the causality behind byproduct formation and provide validated, step-by-step protocols for their removal.

Frequently Asked Questions (FAQs)

Here we address the most common questions our team receives regarding the purification of this compound.

Q1: I've completed my synthesis. What are the most probable byproducts I should expect?

A1: The byproduct profile depends heavily on the synthetic route employed. The two most common routes are Directed ortho-Metalation (DoM) and Vilsmeier-Haack formylation.

  • From Directed ortho-Metalation (DoM): This route typically involves the lithiation of 4-chloro-1-(trifluoromethoxy)benzene ortho to the trifluoromethoxy group, followed by quenching with an electrophile like N,N-Dimethylformamide (DMF).[1][2][3]

    • Unreacted Starting Material: 4-chloro-1-(trifluoromethoxy)benzene is the most common byproduct if the lithiation or quenching is incomplete.

    • Protonated Intermediate: If the reaction is inadvertently quenched with a proton source (e.g., moisture) after lithiation but before adding DMF, you will regenerate the starting material.

  • From Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent (formed from POCl₃ and DMF) to formylate the electron-rich 4-chloro-1-(trifluoromethoxy)benzene.[4][5][6]

    • Unreacted Starting Material: Incomplete formylation will leave 4-chloro-1-(trifluoromethoxy)benzene.

    • Isomeric Byproducts: While the trifluoromethoxy group is a moderate ortho-para director, the Vilsmeier-Haack reaction can sometimes yield a small amount of the isomeric 2-Chloro-4-(trifluoromethoxy)benzaldehyde, though the steric hindrance from the chloro group generally disfavors this.

  • General Byproducts (Route Independent):

    • Oxidation Product: Aldehydes are susceptible to air oxidation, especially during workup or storage, forming the corresponding carboxylic acid: 5-Chloro-2-(trifluoromethoxy)benzoic acid .[7]

    • Hydrolysis Product: The trifluoromethoxy group (-OCF₃) is robust but can undergo hydrolysis under harsh acidic or basic conditions, potentially forming 5-Chloro-2-hydroxybenzaldehyde (5-chlorosalicylaldehyde).[8][9]

Q2: My NMR spectrum shows a singlet around 10 ppm, but it's not sharp, and the integration is low. What's wrong?

A2: This suggests your desired aldehyde is present, but the sample is impure. The broadness of the aldehyde peak could be due to trace acidic impurities (like the carboxylic acid byproduct) causing chemical exchange. Low integration points to the presence of other non-aldehyde byproducts. We recommend running a Gas Chromatography-Mass Spectrometry (GC-MS) analysis to identify the molecular weights of the other components.

Q3: How do I remove the 5-Chloro-2-(trifluoromethoxy)benzoic acid impurity?

A3: The carboxylic acid is an acidic impurity and can be easily removed with a mild basic wash. By dissolving your crude product in a water-immiscible organic solvent (like diethyl ether or ethyl acetate) and washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), the acidic byproduct is converted to its water-soluble sodium salt and extracted into the aqueous layer. See Protocol 3 for a detailed procedure.

Q4: My product is a persistent oil and I cannot get it to crystallize. What purification method should I use?

A4: For non-crystalline products, flash column chromatography is the most effective purification technique. This method separates compounds based on their differential adsorption to a stationary phase (like silica gel) and their solubility in the mobile phase.[10][11][12] It is highly effective at separating the target aldehyde from both more polar (e.g., carboxylic acid) and less polar (e.g., starting material) impurities. See Protocol 1 for a detailed procedure.

Troubleshooting Guide

This table provides a quick reference for common issues, their probable causes, and the recommended solutions.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low purity by GC/NMR; multiple spots on TLC plate. Incomplete reaction or formation of multiple byproducts.1. Perform an acid/base wash to remove acidic/basic impurities (See Protocol 3). 2. Purify via flash column chromatography for comprehensive separation (See Protocol 1).
Product has a yellowish tint and discolors over time. Presence of trace acidic impurities (e.g., benzoic acid) or phenolic byproducts which are prone to oxidation.1. Wash with aqueous sodium bisulfite solution to form the aldehyde adduct, separating it from impurities (See Protocol 4). 2. Store the purified product under an inert atmosphere (N₂ or Ar) at low temperature.
TLC shows a baseline spot (doesn't move from the origin). Likely the 5-Chloro-2-(trifluoromethoxy)benzoic acid byproduct, which is highly polar.Perform a basic wash with NaHCO₃ or Na₂CO₃ solution to remove the acidic impurity (See Protocol 3).
TLC shows a fast-moving spot (high Rf) corresponding to the starting material. Incomplete reaction.Purify via flash column chromatography. The less polar starting material will elute before the more polar aldehyde product (See Protocol 1).

Purification Strategy Workflow

Choosing the right purification path is critical. The following diagram outlines a logical workflow for isolating high-purity this compound.

purification_workflow start Crude Reaction Mixture acid_wash Basic Wash (e.g., aq. NaHCO3) start->acid_wash If acidic byproducts (e.g., carboxylic acid) are suspected chromatography Flash Column Chromatography start->chromatography If primary impurity is non-acidic (e.g., starting material) check1 TLC/GC-MS Analysis: Acid Impurity Removed? acid_wash->check1 check1->chromatography Yes check1->chromatography No, but other impurities exist check2 Purity >98%? chromatography->check2 bisulfite Sodium Bisulfite Adduct Formation check2->bisulfite No, trace aldehyde needs isolation end Pure Product check2->end Yes bisulfite->end

Caption: Decision workflow for purifying this compound.

Detailed Purification Protocols

Protocol 1: Flash Column Chromatography

This is the most versatile method for separating multiple components. The principle is based on the differential polarity of the compounds. The non-polar starting material will elute first, followed by the moderately polar target aldehyde, and finally any highly polar byproducts like the carboxylic acid.

  • Materials:

    • Silica gel (230-400 mesh)

    • Hexanes (or Heptane), HPLC grade

    • Ethyl Acetate, HPLC grade

    • Compressed air or nitrogen source

    • Glass column and collection tubes

  • Procedure:

    • Slurry Preparation: Prepare a slurry of silica gel in hexanes. Pour it into the column and use gentle pressure to pack the bed, ensuring no air bubbles are trapped.

    • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed.

    • Elution: Begin eluting with a non-polar solvent system, such as 2-5% Ethyl Acetate in Hexanes.

    • Gradient: Gradually increase the polarity of the mobile phase. A typical gradient might be:

      • 5% Ethyl Acetate/Hexanes (to elute starting material)

      • 10-15% Ethyl Acetate/Hexanes (to elute the target aldehyde)

    • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

    • Combine & Concentrate: Combine the pure fractions containing the product and remove the solvent under reduced pressure. The product should be obtained as a colorless oil.

Protocol 2: Recrystallization

If the product is obtained as a solid or can be induced to crystallize, this is an excellent method for achieving high purity. The goal is to find a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures.

  • Recommended Solvent Systems:

    • Hexane / Toluene

    • Hexane / Diethyl Ether

    • Pentane

  • Procedure:

    • Dissolve the crude solid in the minimum amount of a suitable hot solvent (e.g., toluene).

    • If impurities remain undissolved, perform a hot filtration to remove them.

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • Further cool the flask in an ice bath to maximize crystal yield.

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent (e.g., hexane).

    • Dry the crystals under vacuum.

Protocol 3: Acid/Base Wash for Carboxylic Acid Removal

This liquid-liquid extraction technique specifically targets acidic impurities.

acid_base_wash cluster_org Organic Layer (e.g., Diethyl Ether) cluster_aq Aqueous Layer Aldehyde R-CHO (Aldehyde) (Stays in Organic Layer) Acid R-COOH (Acid Impurity) Bicarb Add NaHCO3 (aq) Salt R-COO- Na+ (Water Soluble Salt) (Moves to Aqueous Layer) Bicarb->Salt H2CO3 H2O + CO2 Bicarb->H2CO3

Caption: Mechanism of acidic impurity removal using a sodium bicarbonate wash.

  • Procedure:

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.

    • Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Stopper the funnel and shake gently, venting frequently to release the CO₂ gas produced.

    • Allow the layers to separate. Drain the lower aqueous layer.

    • Repeat the wash with NaHCO₃ solution one more time.

    • Wash the organic layer with deionized water, then with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

Protocol 4: Purification via Sodium Bisulfite Adduct

This classic chemical method is highly selective for aldehydes and can be used to remove stubborn impurities.[13]

  • Procedure:

    • Dissolve the crude product in a suitable solvent like ether or benzene.

    • Stir the solution vigorously with a 40% aqueous sodium bisulfite (NaHSO₃) solution for 2-3 hours.

    • The aldehyde will react to form a solid addition product, which will precipitate.

    • Filter the solid precipitate and wash it with ether to remove any entrained impurities.

    • To regenerate the aldehyde, suspend the solid adduct in water and add hydrochloric acid or sodium carbonate solution. Reflux the mixture for 2 hours.

    • After cooling, extract the pure aldehyde with an organic solvent (e.g., benzene), dry the organic layer, and remove the solvent under vacuum.[13]

Purity Analysis

After purification, it is essential to confirm the purity of the this compound.

  • Thin Layer Chromatography (TLC): A quick check for the presence of impurities. A pure compound should result in a single spot.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative purity data and confirms the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the compound and reveal the presence of any remaining impurities. The aldehyde proton should appear as a sharp singlet at approximately δ 10.3 ppm.

References

  • ChemicalBook. (n.d.). 5-CHLORO-2-(TRIFLUOROMETHYL)BENZALDEHYDE synthesis.
  • ResearchGate. (n.d.). Proposed reaction mechanism of the hydrolysis of the trifluoromethyl....
  • Angewandte Chemie International Edition. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.
  • ResearchGate. (n.d.). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness | Request PDF.
  • ACS Publications. (1956). Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Freie Universität Berlin. (2024).
  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Vilsmeier-Haack Reaction.
  • YouTube. (2022).
  • RSC Publishing. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone....
  • MDPI. (2021).
  • Semantic Scholar. (n.d.).
  • RSC Advances. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone....
  • Google Patents. (1967).
  • Graz University of Technology. (2024).
  • NIST. (n.d.). Benzaldehyde, 5-chloro-2-hydroxy-. NIST Chemistry WebBook.
  • SynQuest Labs. (n.d.). 2-Chloro-5-(trifluoromethyl)
  • Matrix Scientific. (n.d.). 5-Chloro-2-{[3-(trifluoromethyl)benzyl]-oxy}benzaldehyde.
  • Unknown Source. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde.
  • Wikipedia. (n.d.).
  • Baran Lab, Scripps Research. (n.d.).
  • University of Connecticut. (n.d.). Directed (ortho)
  • BenchChem. (n.d.). Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde.
  • Fisher Scientific. (n.d.). 5-Chloro-2-fluorobenzaldehyde 98.0+%, TCI America™.
  • Sigma-Aldrich. (n.d.). 2-Chloro-5-(trifluoromethyl)benzaldehyde 98%.
  • ChemicalBook. (n.d.). 5-CHLORO-2-(TRIFLUOROMETHYL)BENZALDEHYDE | 90381-07-0.
  • Amadis Chemical. (n.d.). 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde,117752-05-3.
  • CHIRALEN. (n.d.). This compound.
  • Organic Chemistry Portal. (n.d.).
  • CP Lab Safety. (n.d.). 2-Chloro-5-(trifluoromethyl)benzaldehyde, 5g, Each.
  • Unblog.fr. (n.d.).
  • Google Patents. (1982).
  • eScholarship, University of California. (2023). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles.
  • Organic Syntheses. (1997). PYRIDINE-DERIVED TRIFLATING REAGENTS: N-(2-PYRIDYL)-TRIFLIMIDE AND N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE.

Sources

Technical Support Center: Purification of 5-Chloro-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals who are working with 5-Chloro-2-(trifluoromethoxy)benzaldehyde and require robust methods for its purification via column chromatography. This document provides not just protocols, but also the underlying scientific principles and troubleshooting advice to empower you to overcome common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected polarity of this compound and how does this influence the choice of chromatography conditions?

A1: this compound possesses moderate polarity. The aromatic ring and the chloro and trifluoromethoxy groups contribute to its lipophilic character, while the benzaldehyde group (a polar functional group) provides a significant degree of polarity. The trifluoromethoxy group, in particular, is known to increase lipophilicity. This balance means that for normal-phase chromatography (e.g., using silica gel), a non-polar mobile phase with a small amount of a more polar solvent will be required to elute the compound.

Q2: What is a good starting point for a mobile phase system for the purification of this compound on silica gel?

A2: Based on the purification of structurally similar compounds, such as 5-chloro-2-(trifluoromethyl)benzaldehyde, an excellent starting point is a mixture of hexane and ethyl acetate.[1] A common starting ratio would be in the range of 9:1 to 19:1 (hexane:ethyl acetate). The optimal ratio should be determined by thin-layer chromatography (TLC) prior to performing the column.

Q3: Can I use dichloromethane in my mobile phase?

A3: Yes, dichloromethane can be a suitable solvent. It is more polar than hexane and can be used in combination with it, or as a primary non-polar component with a more polar modifier like ethyl acetate or methanol. However, given the moderate polarity of the target compound, a hexane/ethyl acetate system is often preferred for finer control over the elution.

Q4: My this compound is an oil. How should I load it onto the column?

A4: If your crude product is an oil, it is best to dissolve it in a minimal amount of the mobile phase or a less polar solvent than the mobile phase (e.g., pure hexane or dichloromethane). This solution can then be carefully loaded onto the top of the column. Alternatively, for better resolution, you can perform a "dry loading" by adsorbing the oily product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.

Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of this compound.

Issue 1: My compound is not moving off the baseline on the TLC plate, even with 10% ethyl acetate in hexane.

  • Possible Cause: The mobile phase is not polar enough to overcome the interaction between your compound and the polar stationary phase (silica gel).

  • Solution: Gradually increase the polarity of the mobile phase. You can do this by increasing the percentage of ethyl acetate in hexane (e.g., to 15%, 20%, or higher). It is crucial to perform these tests on a TLC plate first to find the optimal solvent system where your target compound has a retention factor (Rf) between 0.2 and 0.4 for good separation on the column.[2]

Issue 2: My compound is running at the solvent front on the TLC plate.

  • Possible Cause: The mobile phase is too polar, causing the compound to have a very weak interaction with the silica gel and elute too quickly.

  • Solution: Decrease the polarity of the mobile phase. Reduce the percentage of ethyl acetate in your hexane/ethyl acetate mixture. If you are using a system like dichloromethane/methanol, consider switching to a less polar system like hexane/ethyl acetate.

Issue 3: I am getting poor separation between my product and an impurity.

  • Possible Causes & Solutions:

    • Inappropriate Mobile Phase: The chosen solvent system may not be selective enough for the separation. Try a different solvent system. For example, if you are using hexane/ethyl acetate, consider switching to a system with a different solvent class, such as hexane/dichloromethane or toluene/ethyl acetate.

    • Column Overloading: Too much crude material has been loaded onto the column, exceeding its separation capacity. Use a larger column or reduce the amount of material being purified.

    • Improper Column Packing: An improperly packed column with channels or cracks will lead to band broadening and poor separation. Ensure your column is packed uniformly.

    • Dry Loading: For difficult separations, using a dry loading technique can improve the initial band sharpness and lead to better resolution.

Issue 4: The collected fractions show streaking on the TLC plate.

  • Possible Causes & Solutions:

    • Compound Insolubility: The compound may be slightly insoluble in the mobile phase, causing it to streak. Ensure your compound is fully soluble in the chosen eluent.

    • Compound Degradation: Some benzaldehydes can be sensitive and may degrade on silica gel, although this is less common for this compound under standard conditions. To mitigate this, you can try deactivating the silica gel by adding a small percentage of triethylamine to the mobile phase (e.g., 0.1-1%).

    • Acidic Impurities: The presence of acidic impurities can cause streaking. A triethylamine wash of the crude product or adding it to the eluent can help.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis

Objective: To determine the optimal mobile phase for column chromatography.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile phase test mixtures (e.g., 5%, 10%, 15%, 20% ethyl acetate in hexane)

  • UV lamp (254 nm)

Procedure:

  • Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Allow the spotting solvent to evaporate completely.

  • Place the TLC plate in a developing chamber containing the desired mobile phase.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp (254 nm).

  • Calculate the Rf value for the target compound. The ideal Rf for column chromatography is between 0.2 and 0.4.

Protocol 2: Column Chromatography Purification

Objective: To purify this compound from a crude reaction mixture.

Materials:

  • Glass chromatography column

  • Silica gel (for flash chromatography)

  • Mobile phase (determined from TLC analysis, e.g., 10% ethyl acetate in hexane)

  • Crude this compound

  • Collection tubes

Procedure:

  • Column Packing:

    • Secure the column in a vertical position.

    • Create a slurry of silica gel in the mobile phase.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Carefully add the solution to the top of the column using a pipette.

    • Drain the solvent until it is level with the sand.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (if using flash chromatography) to begin elution.

    • Collect fractions in separate test tubes.

  • Analysis:

    • Monitor the elution by spotting the collected fractions on a TLC plate.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Solvent Properties for Mobile Phase Selection

SolventPolarity IndexBoiling Point (°C)
Hexane0.169
Dichloromethane3.140
Ethyl Acetate4.477
Acetone5.156
Methanol5.165

Visualizations

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (Find optimal mobile phase) Pack 2. Pack Column (Slurry method) TLC->Pack Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: General workflow for column chromatography purification.

Troubleshooting_Logic Start Start Purification TLC_Check Perform TLC Analysis Start->TLC_Check Rf_High Rf too high (> 0.6)? TLC_Check->Rf_High Yes Rf_Low Rf too low (< 0.1)? TLC_Check->Rf_Low No Rf_OK Rf is good (0.2-0.4) Rf_High->Rf_OK No Decrease_Polarity Decrease Mobile Phase Polarity Rf_High->Decrease_Polarity Yes Rf_Low->Rf_High No Increase_Polarity Increase Mobile Phase Polarity Rf_Low->Increase_Polarity Yes Run_Column Proceed to Column Chromatography Rf_OK->Run_Column Yes Decrease_Polarity->TLC_Check Re-evaluate Increase_Polarity->TLC_Check Re-evaluate Poor_Sep Poor Separation? Run_Column->Poor_Sep Troubleshoot_Sep Check: - Column Packing - Sample Loading - Try New Solvent System Poor_Sep->Troubleshoot_Sep Yes Success Pure Compound Poor_Sep->Success No Troubleshoot_Sep->Run_Column Re-run

Caption: Troubleshooting logic for chromatographic separation.

References

  • National Center for Biotechnology Information. "Metal-Free Trifluoromethylation of Aromatic and Heteroaromatic Aldehydes and Ketones." PubMed Central. [Link]
  • Royal Society of Chemistry.
  • PubChem. This compound. [Link]
  • ACS Publications. "Metal-Free Trifluoromethylation of Aromatic and Heteroaromatic Aldehydes and Ketones." The Journal of Organic Chemistry. [Link]
  • AOBChem USA. This compound. [Link]
  • Sciforum. "Reactions of polyfluoroarylzinc compounds with Vilsmeier-Haack reagent; new synthesis of polyfluorinated aromatic aldehydes and acetals." MDPI. [Link]
  • Freie Universität Berlin Refubium.
  • Magritek.
  • Phenomenex.
  • eScholarship.org. The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. [Link]

Sources

Technical Support Center: Recrystallization of 5-Chloro-2-(trifluoromethoxy)benzaldehyde and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 5-Chloro-2-(trifluoromethoxy)benzaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this important class of chemical intermediates. Here, we synthesize foundational chemical principles with practical, field-tested advice to help you achieve the highest purity for your compounds.

A. Foundational Principles: Recrystallization of Halogenated Benzaldehydes

Recrystallization is a powerful technique for purifying solid organic compounds. The underlying principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. For this compound and its derivatives, the presence of a halogen (chlorine), a trifluoromethoxy group, and an aldehyde functionality dictates its solubility characteristics. The trifluoromethoxy group, in particular, tends to increase the lipophilicity of the molecule, suggesting good solubility in many organic solvents.

An ideal recrystallization solvent will exhibit high solubility for the target compound at an elevated temperature and low solubility at a lower temperature, allowing for the formation of pure crystals upon cooling while the impurities remain in the solution (mother liquor).

B. Safety First: Handling this compound

Before commencing any experimental work, it is imperative to be familiar with the safety protocols for handling this compound and its derivatives. These compounds are classified as irritants and may be harmful if ingested, inhaled, or in contact with skin.[1]

Essential Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: All handling of the compound and its solutions should be performed in a well-ventilated fume hood to avoid inhalation of vapors.

  • Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for proper disposal. Avoid generating dust.

  • First Aid:

    • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

    • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

C. Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses common issues encountered during the recrystallization of this compound and its derivatives.

Solvent Selection Challenges

Question: I am unsure which solvent to use for the recrystallization of my this compound derivative. Where do I start?

Answer: Solvent selection is a critical first step and often requires some empirical testing. Based on the structure of your compound (an aromatic aldehyde with halogen and trifluoromethoxy substituents), a good starting point is non-polar to moderately polar solvents.

A patent for a structurally similar compound, 2-bromo-5,6-difluorobenzaldehyde, reports successful recrystallization from n-heptane, a non-polar solvent. This suggests that other non-polar solvents like hexane or cyclohexane could also be effective.

Here is a systematic approach to solvent screening:

  • Start with Small-Scale Tests: In a small test tube, add a few milligrams of your crude compound.

  • Test Single Solvents: Add a few drops of a single solvent at room temperature. If the compound dissolves, that solvent is likely too good for single-solvent recrystallization. If it doesn't dissolve, gently heat the mixture. An ideal solvent will dissolve the compound when hot but show low solubility when cooled.

  • Consider Two-Solvent Systems: If a single ideal solvent cannot be found, a two-solvent system is an excellent alternative. In this method, you dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the saturation point). A subsequent slight addition of the "good" solvent will redissolve the precipitate, and upon slow cooling, crystals should form.

Solvent_Selection_Workflow start Start: Crude Product solubility_test Small-Scale Solubility Tests (mg scale) start->solubility_test single_solvent Single Solvent System solubility_test->single_solvent Primary Approach two_solvent Two-Solvent System solubility_test->two_solvent Alternative ideal_solvent Ideal Solvent Found? (High solubility hot, low cold) single_solvent->ideal_solvent select_solvents Select Miscible Pair: 'Good' & 'Poor' Solvents two_solvent->select_solvents ideal_solvent->two_solvent No dissolve_hot Dissolve in minimal hot solvent ideal_solvent->dissolve_hot Yes cool_slowly Cool Slowly dissolve_hot->cool_slowly crystals_form Crystals Form? cool_slowly->crystals_form collect_crystals Collect Crystals (Vacuum Filtration) crystals_form->collect_crystals Yes troubleshoot Troubleshoot (See FAQ) crystals_form->troubleshoot No dissolve_good Dissolve in minimal hot 'Good' Solvent select_solvents->dissolve_good add_poor Add 'Poor' Solvent dropwise until cloudy dissolve_good->add_poor clear_solution Add a drop of 'Good' Solvent to clarify add_poor->clear_solution clear_solution->cool_slowly

Recommended Solvents to Test:

Solvent SystemSolvent ClassRationale & Expected Behavior
Single Solvents
Hexane / HeptaneNon-polar alkaneBased on data for similar halogenated benzaldehydes. Good for compounds with higher lipophilicity.
TolueneAromaticMay offer good solubility at high temperatures due to the aromatic nature of the solute.
Ethanol / IsopropanolPolar protic (Alcohol)May be too effective as a solvent at room temperature, but worth testing, especially for more polar derivatives.
Two-Solvent Systems
Dichloromethane / HexaneChlorinated / AlkaneDichloromethane acts as the "good" solvent, and hexane as the "poor" solvent.
Ethyl Acetate / HexaneEster / AlkaneA common and effective pair for a wide range of organic compounds.
Acetone / WaterKetone / AqueousAcetone is the "good" solvent, water is the "poor" solvent. Use with caution to avoid "oiling out".
Crystallization Failures

Question: My compound "oiled out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is cooled too rapidly. Highly impure samples are also more prone to oiling out.

Solutions to "Oiling Out":

  • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level and then allow it to cool more slowly.

  • Lower the Cooling Rate: Insulate the flask to ensure very slow cooling. A gradual decrease in temperature is crucial for orderly crystal lattice formation.

  • Change Solvents: If the problem persists, the chosen solvent's boiling point may be too high. Select a solvent with a lower boiling point.

  • Use a Two-Solvent System: Dissolve the compound in a minimal amount of a good solvent and then add a poor solvent at a temperature below the melting point of your compound.

Question: No crystals have formed even after my solution has cooled to room temperature. What are my next steps?

Answer: This is a common issue and usually indicates that the solution is not supersaturated, or that nucleation has not been initiated.

Inducing Crystallization:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the solution. This "seed" will act as a template for further crystallization.

  • Reduce Solvent Volume: If the solution is not saturated enough (too much solvent was added), gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Ice Bath: Once the solution has slowly cooled to room temperature, placing it in an ice bath can further decrease the solubility of your compound and promote crystallization.

D. Frequently Asked Questions (FAQs)

Q1: How can I improve my crystal yield?

A1: Low yield is often due to using too much solvent or premature filtration. To maximize yield:

  • Use the minimum amount of hot solvent necessary to fully dissolve your compound.

  • Ensure the solution is sufficiently cooled before filtration to minimize the amount of product that remains dissolved in the mother liquor.

  • When washing the collected crystals, use a minimal amount of ice-cold solvent to remove residual impurities without dissolving a significant amount of your product.

Yield_Purity_Optimization cluster_dissolution Optimization in Dissolution cluster_cooling Optimization in Cooling cluster_filtration Optimization in Filtration start Crude Product dissolution Dissolution Step start->dissolution cooling Cooling & Crystallization dissolution->cooling min_solvent Use MINIMAL hot solvent dissolution->min_solvent filtration Filtration & Washing cooling->filtration slow_cooling Cool SLOWLY to RT cooling->slow_cooling drying Drying filtration->drying min_wash Wash with MINIMAL ice-cold solvent filtration->min_wash pure_product Pure, Dry Product drying->pure_product ice_bath Then cool in ice bath slow_cooling->ice_bath

Q2: My crystals are colored, but the pure compound should be colorless. How do I remove colored impurities?

A2: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored compounds.

Procedure for Decolorization:

  • After dissolving your crude product in the hot solvent, cool the solution slightly below its boiling point. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

  • Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Adding too much can lead to the adsorption of your desired product.

  • Swirl the flask and gently heat for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.

Q3: How do I know if my recrystallized product is pure?

A3: A common and effective way to assess the purity of a crystalline solid is by measuring its melting point. A pure compound will have a sharp melting point range (typically 1-2 °C), which corresponds to the literature value. Impurities will typically cause the melting point to be depressed and broaden the range.

Q4: Can I use a rotary evaporator to remove excess solvent?

A4: Yes, if you have added too much solvent, a rotary evaporator is an efficient way to remove the excess before attempting to cool the solution for crystallization. Be careful not to remove too much solvent, as this can cause the product to precipitate out too quickly.

E. Experimental Protocols

Single-Solvent Recrystallization Protocol
  • Solvent Selection: Based on small-scale tests, select a suitable solvent (e.g., hexane or heptane).

  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the compound just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, you may place it in an ice bath for 15-30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, a vacuum oven can be used.

Two-Solvent Recrystallization Protocol (e.g., Ethyl Acetate/Hexane)
  • Dissolution: Dissolve the crude product in the minimum amount of hot ethyl acetate (the "good" solvent).

  • Addition of "Poor" Solvent: While the solution is still hot, add hexane (the "poor" solvent) dropwise with swirling until a faint cloudiness persists.

  • Clarification: Add a few drops of hot ethyl acetate until the solution becomes clear again.

  • Cooling and Crystal Collection: Follow steps 4-7 from the single-solvent protocol, using an ice-cold mixture of ethyl acetate and hexane (in the same approximate ratio as in the final solution) for washing the crystals.

F. References

  • Google Patents. (n.d.). Ortho substituted benzaldehydes, preparation thereof and use thereof. (US6811832B2). Retrieved from

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

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Preventing decomposition of 5-Chloro-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Chemical Decomposition for Researchers and Drug Development Professionals

Welcome to the technical support center for 5-Chloro-2-(trifluoromethoxy)benzaldehyde (CAS No. 1092461-15-8). As a Senior Application Scientist, I understand that the stability and purity of your starting materials are paramount to achieving reproducible and reliable experimental outcomes. This guide provides in-depth, field-proven insights into the common decomposition pathways of this versatile benzaldehyde derivative and offers robust strategies to maintain its integrity from storage to reaction.

The unique structure of this compound, featuring a reactive aldehyde group and two strongly electron-withdrawing substituents (-Cl and -OCF₃), makes it a valuable building block in medicinal chemistry.[1] However, the aldehyde functional group is inherently susceptible to degradation, primarily through oxidation and photochemically induced pathways.[2][3] Understanding and mitigating these pathways is critical for success.

Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the stability and handling of this compound.

Q1: What are the primary signs of decomposition in my sample?

A1: Visual inspection and analytical verification are key. The primary signs of degradation include:

  • Color Change: A pure sample is typically a colorless to pale yellow liquid.[4] Development of a more intense yellow or brown color often indicates the formation of oxidized impurities or polymers.

  • Increased Viscosity or Solidification: Aldehydes can undergo polymerization over time to form trimers, which are often more viscous or solid and have no odor.[5] The presence of acidic byproducts from oxidation can accelerate this process.[5]

  • Reduced Purity: Analysis by GC-MS or ¹H NMR may show the emergence of a new peak corresponding to 5-Chloro-2-(trifluoromethoxy)benzoic acid, the primary oxidation product.

  • Inconsistent Reaction Outcomes: If you observe lower yields, new side products, or complete reaction failure, degradation of the aldehyde starting material is a likely cause.

Q2: What is the single most important factor in preventing decomposition?

A2: Preventing oxidation . The aldehyde group (-CHO) is highly susceptible to aerobic oxidation, which converts it to a non-reactive carboxylic acid (-COOH).[6][7] This is the most common mode of decomposition. Therefore, minimizing exposure to atmospheric oxygen is the most critical preventative measure.

Q3: Why is storage under an inert atmosphere so critical?

A3: Storing the compound under an inert atmosphere (e.g., argon or nitrogen) directly displaces the oxygen required for oxidation.[8] This creates a chemically non-reactive environment inside the container, preserving the aldehyde functionality. This is particularly important after the manufacturer's seal has been broken and the vial is used for the first time.

Q4: How does light exposure affect the stability of this compound?

A4: Aromatic aldehydes can absorb UV light, which can promote the formation of radical intermediates.[3] These high-energy species can initiate chain reactions, leading to oxidation and polymerization, even in the absence of significant heat.[6][9] Therefore, protecting the material from light by using amber glass or opaque containers is a mandatory storage practice.[10]

Q5: Can I store this reagent in a freezer?

A5: While refrigeration at 2-8°C is the standard recommendation, freezing is generally not advised.[4] Some aliphatic aldehydes have been observed to form polymers more rapidly at very low temperatures.[5] Furthermore, freeze-thaw cycles can introduce atmospheric moisture into the container upon opening, which can be detrimental. Sticking to the recommended refrigerated temperature range is the safest approach.[8][10]

Visualizing Decomposition and Prevention

To better understand the chemical processes and preventative measures, the following diagrams illustrate the key pathways and workflows.

Diagram 1: Primary Decomposition Pathways A This compound (Active Reagent) B 5-Chloro-2-(trifluoromethoxy)benzoic Acid (Inactive Oxidized Product) A->B Oxidation (Air [O₂], Light) C Polymeric Byproducts (Inactive) A->C Polymerization (Accelerated by Acid/Light)

Caption: Primary decomposition pathways for the title compound.

Diagram 2: Recommended Handling & Storage Workflow cluster_0 Receiving & Storage cluster_1 Experimental Use Receive Receive Compound Inspect Inspect for Color Change & Intact Seal Receive->Inspect Store Store Immediately: • 2-8 °C • Dark (Amber Vial) • Tightly Sealed Inspect->Store Equilibrate Equilibrate to Room Temp (Prevents Condensation) Store->Equilibrate Inert Blanket with Inert Gas (Argon or N₂) Equilibrate->Inert Dispense Dispense Required Amount Quickly in Fume Hood Inert->Dispense Reseal Purge Headspace, Reseal Tightly & Parafilm Dispense->Reseal Use Use in Reaction Dispense->Use Reseal->Store Return to Storage

Caption: A workflow for proper handling and storage.

Troubleshooting Guide

This table provides a systematic approach to diagnosing and solving common issues encountered when using this compound.

Problem Observed Potential Root Cause Recommended Solution & Rationale
Low or No Reaction Yield Decomposition of Aldehyde: The starting material has likely oxidized to the corresponding carboxylic acid, which is unreactive under typical aldehyde reaction conditions (e.g., Wittig, reductive amination).1. Verify Purity: Before use, run a quick ¹H NMR or GC-MS on the starting material to confirm its identity and purity. Look for the aldehyde proton peak and the absence of the carboxylic acid peak. 2. Use a Fresh Sample: Open a new, sealed bottle of the reagent. 3. Purify (If Necessary): If a new sample is unavailable, consider purification via vacuum distillation or column chromatography, but this should be a last resort.
Formation of Acidic Byproducts In-situ Oxidation: The aldehyde is oxidizing during the reaction itself due to exposure to atmospheric oxygen.1. Deoxygenate Solvents: Use solvents that have been thoroughly sparged with an inert gas. 2. Maintain Inert Atmosphere: Ensure the reaction is run under a positive pressure of argon or nitrogen from start to finish.[8] 3. Minimize Reaction Time: Do not leave reactions running longer than necessary, as this increases the window for potential side reactions.
Reagent is Dark Yellow/Brown or Viscous Advanced Decomposition: The material has undergone significant oxidation and/or polymerization.[5] The presence of acid from oxidation can catalyze further degradation.1. Do Not Use: The reagent is compromised and will not provide reliable results. The impurities can interfere with catalysis and reaction pathways. 2. Procure New Material: Safely dispose of the old reagent according to your institution's guidelines and obtain a fresh supply.
Inconsistent Results Between Lots Variable Storage History: Different lots may have been stored improperly either by the user or during shipping, leading to varying levels of degradation.1. Standardize Internal Procedures: Implement the recommended storage and handling workflow (Diagram 2) for all batches upon receipt. 2. Qualify Each New Lot: Run a standard purity test (e.g., NMR) on every new bottle before it is released for general lab use. This ensures consistency in your starting material.
Protocols for Maintaining Compound Integrity

Follow these step-by-step procedures to ensure the long-term stability of your this compound.

Protocol 1: Long-Term Storage

This protocol outlines the ideal conditions for storing the reagent to maximize its shelf-life.

Parameter Condition Rationale
Temperature 2–8 °C[4]Slows the rate of all chemical degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)[8]Prevents aerobic oxidation of the aldehyde to a carboxylic acid.
Light Protect from LightPrevents photochemical degradation and radical formation.[2][3]
Container Original Amber Glass VialAmber glass blocks UV light. Ensure the cap has a PTFE liner for a tight, inert seal.[10]
Sealing Tightly Closed Cap + ParafilmProvides a physical barrier against moisture and atmospheric gas exchange.
Protocol 2: Aliquoting and Handling for Experiments

This procedure minimizes degradation during routine laboratory use.

Materials:

  • Sealed vial of this compound

  • Source of dry inert gas (Argon or Nitrogen) with a needle adapter

  • Dry, clean syringes and needles

  • Parafilm®

Procedure:

  • Temperature Equilibration: Remove the vial from the refrigerator and allow it to warm to ambient room temperature before opening. This prevents atmospheric moisture from condensing inside the cold vial.

  • Prepare Inert Atmosphere: Puncture the vial's septum with a needle connected to an inert gas line to create a positive pressure. Puncture with a second "vent" needle to allow gas to flow and displace any air in the headspace.

  • Withdraw Reagent: Remove the vent needle. Using a clean, dry syringe, pierce the septum and withdraw the desired volume of the liquid.

  • Dispense: Dispense the aldehyde into your reaction vessel, which should also be under an inert atmosphere.

  • Reseal for Storage: Remove the syringe and gas line needle from the reagent vial. Immediately wrap the cap and neck of the vial securely with Parafilm to reinforce the seal.

  • Return to Storage: Promptly return the vial to the recommended storage conditions (2–8 °C, dark).

By implementing these rigorous storage and handling protocols, you can significantly extend the viable shelf-life of this compound and ensure the integrity of your valuable experiments.

References
  • Consolidated Chemical. (n.d.). Myrac Aldehyde | Premium Aromatic Aldehyde.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Allan Chemical Corporation. (2025). Study: Impact of Aromatic Aldehydes on Fragrance Stability.
  • MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Symmetry, 14(1), 19.
  • Pell Wall. (2013). Aldehydes: identification and storage. Pell Wall Blog.
  • Restek. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards.
  • National Institutes of Health (NIH). (n.d.). Aldehydes as powerful initiators for photochemical transformations. PMC.
  • ACS Publications. (n.d.). Photoinduced Protocol for Aerobic Oxidation of Aldehydes to Carboxylic Acids under Mild Conditions. ACS Sustainable Chemistry & Engineering.
  • Sigma-Aldrich. (n.d.). This compound.
  • ResearchGate. (2012). Controlled multistep oxidation of alcohols and aldehydes to carboxylic acids using air, sunlight and a robust metalloporphyrin sensitizer with a pH-switchable photoreactivity.
  • ResearchGate. (n.d.). The oxidation of benzaldehyde.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Chloro-5-(trifluoromethyl)benzaldehyde in Pharmaceutical Intermediates.

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Troubleshooting low yield in reactions with 5-Chloro-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-2-(trifluoromethoxy)benzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions to address challenges related to low reaction yields and unexpected side products. Our goal is to provide not just solutions, but also the underlying chemical principles to empower your research and development.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive features of this compound?

A1: The reactivity of this benzaldehyde derivative is primarily governed by the strong electron-withdrawing nature of both the chloro and trifluoromethoxy substituents. The trifluoromethoxy group, in particular, significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[1] This enhanced reactivity is a double-edged sword: while it can facilitate desired transformations, it can also promote side reactions if conditions are not carefully controlled.

Q2: How does the ortho-trifluoromethoxy group affect reactivity?

A2: The trifluoromethoxy group at the ortho position can introduce steric hindrance, potentially impeding the approach of bulky nucleophiles to the carbonyl center.[2] This steric effect is a critical consideration when selecting reagents and designing reaction conditions.

Q3: Is the trifluoromethoxy group stable to common reaction conditions?

A3: Generally, the trifluoromethoxy group is robust and stable under a wide range of synthetic conditions, including many acidic and basic environments.[3] However, under harsh basic conditions, hydrolysis to a hydroxyl group can occur, although this is less common than with a trifluoromethyl group.[4]

Q4: What are the typical storage conditions for this compound?

A4: To maintain its integrity, this compound should be stored in an inert atmosphere, at 2-8°C.

Troubleshooting Guide: Low Yield in Reductive Amination

Reductive amination is a cornerstone of amine synthesis, and this compound is an excellent substrate due to its high electrophilicity, which favors the initial imine formation.[5] However, several factors can lead to diminished yields.

Problem 1: Incomplete conversion of the aldehyde.

  • Causality: While the aldehyde is reactive, imine formation is a reversible equilibrium. If water is not effectively removed, the equilibrium may not favor the imine, leading to unreacted starting material.

  • Troubleshooting Protocol:

    • Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous.

    • Dehydrating Agents: Incorporate a dehydrating agent, such as molecular sieves (3Å or 4Å), into the reaction mixture during the imine formation step.

    • Azeotropic Removal of Water: For reactions run at elevated temperatures, a Dean-Stark apparatus can be effective for removing water.

Problem 2: Formation of side products.

  • Causality:

    • Enamine Formation: With secondary amines, the formation of an enamine is the expected pathway and can be difficult to reduce if the wrong reducing agent is chosen.[6][7]

    • Over-alkylation: Primary amines can react with the product amine, leading to the formation of tertiary amines. This is more prevalent if the initial imine formation is slow.[8]

    • Cannizzaro Reaction: Under strongly basic conditions, this non-enolizable aldehyde can undergo disproportionation to the corresponding alcohol and carboxylic acid.[9][10]

  • Troubleshooting Protocol:

    • Choice of Reducing Agent: For the reduction of imines in the presence of aldehydes, a mild and selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride is recommended.[5]

    • Control of Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) to drive the reaction towards the desired product and minimize over-alkylation.

    • pH Control: Maintain a mildly acidic pH (around 5-6) to facilitate imine formation without promoting side reactions. Acetic acid is a common additive.

    • One-Pot vs. Stepwise: If side reactions persist, consider a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent.

Data Summary: Reductive Amination Parameters
ParameterRecommended ConditionRationale
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH)Anhydrous, and compatible with common reducing agents.
Reducing Agent Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydrideMild and selective for imines over aldehydes.[5]
Acid Catalyst Acetic AcidPromotes imine formation.
Temperature Room TemperatureGenerally sufficient due to the high reactivity of the aldehyde.
Workflow for Troubleshooting Reductive Amination

G start Low Yield in Reductive Amination check_conversion Check for Unreacted Aldehyde start->check_conversion side_products Analyze for Side Products start->side_products anhydrous Ensure Anhydrous Conditions (Oven-dried glassware, dry solvents) check_conversion->anhydrous Yes enamine Consider Enamine Formation - Use appropriate reducing agent side_products->enamine Secondary Amine Used? overalkylation Check for Over-alkylation - Adjust stoichiometry - Stepwise procedure side_products->overalkylation Primary Amine Used? cannizzaro Suspect Cannizzaro Reaction - Ensure mildly acidic pH side_products->cannizzaro Basic Conditions Used? dehydrating_agent Add Dehydrating Agent (e.g., Molecular Sieves) anhydrous->dehydrating_agent optimize_reductant Optimize Reducing Agent (STAB, NaBH3CN) dehydrating_agent->optimize_reductant enamine->optimize_reductant overalkylation->optimize_reductant optimize_pH Optimize pH (e.g., with Acetic Acid) cannizzaro->optimize_pH optimize_reductant->optimize_pH G cluster_0 Wittig Ylide Type cluster_1 Stereochemical Outcome stabilized Stabilized Ylide (e.g., -COOR, -COR) e_alkene (E)-Alkene stabilized->e_alkene Favors non_stabilized Non-stabilized Ylide (e.g., -Alkyl, -Aryl) z_alkene (Z)-Alkene non_stabilized->z_alkene Favors

Caption: Relationship between Wittig ylide stability and alkene stereochemistry.

References

  • Lopez, S. E. (2025). Editorial [The Trifluoromethyl Group in Organic Synthesis: Recent Developments].
  • Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Wiley Online Library. [Link]
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • synthesis of enamines from secondary amines and carbonyl compounds. YouTube. [Link]
  • Imine and Enamine Formation Reactions With Reductive Amin
  • Cannizzaro reaction. Wikipedia. [Link]
  • Trifluoromethyl benzaldehydes.
  • Cannizzaro Reaction. University of Babylon. [Link]
  • Amine synthesis by reductive amination (reductive alkyl
  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
  • Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups.
  • Enamines from Aldehydes and Ketones with Secondary Amines. Chemistry Steps. [Link]
  • Cannizzaro Reaction and Crossed Cannizzaro Reaction. Pharmaguideline. [Link]
  • Chloromethylation of benzene compounds.
  • An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.
  • An efficient process for the synthesis of alkoxy substituted benzaldehydes.
  • Novel trifluoromethyl benzal chlorides and process for the preparation thereof.
  • Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Advances in the Development of Trifluoromethoxyl
  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
  • Cannizzaro's reaction and Crossed Cannizzaro's reaction – Definition, Examples and Mechanism. Online Chemistry Notes. [Link]
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Royal Society of Chemistry. [Link]
  • The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity.
  • Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA: Application to a Diazaindoline Scale-Up.
  • Chemoselective Reduction of Aldehydes over Ketones with Sodium Tris(hexafluoroisopropoxy)borohydride.
  • Reductive Amination. Myers Research Group, Harvard University. [Link]

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions of 5-Chloro-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-Chloro-2-(trifluoromethoxy)benzaldehyde. This molecule is a critical building block in the synthesis of advanced pharmaceutical and agrochemical compounds, prized for the unique physicochemical properties imparted by its trifluoromethoxy and chloro substituents.[1][2]

The synthetic transformations of this aldehyde, particularly catalytic hydrogenations and cross-coupling reactions, are foundational. However, these reactions are frequently susceptible to catalyst poisoning—the chemical deactivation of a catalyst by impurities, reagents, or even the products themselves.[3][4] This guide provides in-depth troubleshooting strategies, field-proven protocols, and mechanistic insights to help you diagnose, mitigate, and resolve issues of catalyst poisoning, ensuring the efficiency and reproducibility of your experiments.

Section 1: Understanding Catalyst Poisoning

Catalyst poisoning is the partial or total deactivation of a catalyst's active sites through strong chemical adsorption (chemisorption) of a substance.[3][5] Unlike physical degradation, poisoning is a chemical process that blocks reactants from accessing the catalytic surface, thereby inhibiting or completely stalling the desired transformation.[6] In the context of reactions involving this compound, several factors can contribute to this phenomenon.

Commonly employed catalysts in reactions with substituted benzaldehydes include:

CatalystTypical Applications
Palladium on Carbon (Pd/C) Hydrogenation of aldehydes, debenzylation, hydrodechlorination.
Platinum on Carbon (Pt/C) Hydrogenation of aromatic rings, reduction of aldehydes.
Raney® Nickel Hydrogenation of aldehydes and other functional groups.
Palladium Complexes (e.g., Pd(PPh₃)₄) Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

These catalysts are particularly vulnerable to a range of chemical species that may be present in the reaction mixture.

Catalyst PoisonGeneral Mechanism of Action & Impact
Sulfur Compounds (e.g., H₂S, thiols)Strong chemisorption onto metal surfaces forms stable metal-sulfides, blocking active sites.[5][7] This is often irreversible and effective even at ppm levels.
Halogen Compounds (e.g., Cl⁻, Br⁻)Adsorption onto active sites can inhibit catalytic activity.[3][7] While the substrate itself contains chlorine, excess halide ions or generated HCl can be problematic.
Nitrogen Compounds (e.g., heterocycles, some amines)Lone pair electrons on nitrogen can coordinate strongly to metal centers, acting as competitive inhibitors.[3][6]
Heavy Metals (e.g., Pb, Hg, As)Can form alloys with the catalyst metal or physically block pores and active sites.[6][8]
Water/Moisture Can be particularly harmful in specific reactions, for instance by facilitating the hydrolysis of reagents into catalyst poisons like HCN from a cyanide source.[9][10][11]

Section 2: Diagnostic Workflow & Troubleshooting FAQs

When a catalytic reaction fails, a systematic approach is crucial. The following workflow provides a logical sequence for diagnosing the root cause, distinguishing between poisoning and other common experimental issues.

G cluster_0 Phase 1: Initial Checks cluster_1 Phase 2: Catalyst Integrity cluster_2 Phase 3: Substrate Purity cluster_3 Phase 4: Conclusion A Reaction Stalled / Sluggish B Verify Reaction Conditions: - Temperature - H₂ Pressure (if applicable) - Agitation Rate A->B C Is the issue resolved? B->C D Run Control Experiment: 1. Fresh Catalyst Batch 2. Known 'Clean' Substrate (e.g., Benzaldehyde) C->D No L Conclusion: Issue was procedural, not chemical. C->L Yes E Did control reaction work? D->E F Purify Starting Material: - Column Chromatography - Recrystallization E->F Yes J Conclusion: Catalyst Batch is Inactive/Deactivated E->J No G Rerun reaction with purified substrate F->G H Is the issue resolved? G->H I Conclusion: Poisoning from Substrate/Impurities is Likely H->I Yes K Conclusion: Intrinsic Poisoning or Unsuitable Conditions H->K No

Caption: Diagnostic Workflow for Stalled Catalytic Reactions.

Frequently Asked Questions (FAQs)

Q1: My hydrogenation reaction has stalled or is extremely sluggish. What are the first steps?

A: Before suspecting poisoning, eliminate common procedural errors.[12]

  • Check Agitation: Inefficient stirring in a three-phase system (solid catalyst, liquid substrate, gas) limits mass transfer and can halt the reaction. Ensure vigorous stirring.[12]

  • Verify Hydrogen Supply: If using a balloon, ensure it is adequately filled and that there are no leaks in the system. For pressurized systems, confirm the pressure is at the desired level.[13]

  • Confirm Catalyst Handling: Catalysts like Pd/C and Raney Nickel can be pyrophoric and lose activity if exposed to air.[12][14] Ensure they were handled under an inert atmosphere. If deactivation due to improper handling is suspected, the only remedy is to use a fresh batch of catalyst.[12]

Q2: How can I determine if my this compound starting material is the source of the poison?

A: The synthesis of this aldehyde can introduce impurities that are potent catalyst poisons.[6] For example, one synthetic route involves the oxidation of the corresponding benzyl alcohol using pyridinium chlorochromate (PCC).[15] Residual sulfur-containing reagents or byproducts from earlier steps in the synthesis of the alcohol precursor are a common source of contamination.

  • The Definitive Test: Purify a small amount of your starting material using silica gel column chromatography (see Protocol 2 below). If the reaction proceeds smoothly with the purified material, your starting material contains catalyst poisons.

Q3: Can the chloro and trifluoromethoxy groups on the molecule itself poison the catalyst?

A: This is a critical consideration. While these groups are essential for the molecule's function, they can interact with the catalyst.

  • Chloride (-Cl): Halogenated compounds are known catalyst inhibitors.[3][7] During a hydrogenation, a common side reaction is hydrodechlorination (replacement of -Cl with -H). This process can release HCl, which can alter the catalyst's surface properties or the pH of the reaction medium, affecting its activity.

  • Trifluoromethoxy (-OCF₃): This group is generally very stable. However, its powerful electron-withdrawing nature significantly influences the electronic properties of the aromatic ring, which can affect how the molecule adsorbs onto the catalyst surface compared to a less-substituted benzaldehyde.[1] While not a "poison" in the classical sense, it can modulate reactivity.

Q4: I suspect sulfur poisoning. What are the signs and how can I mitigate it?

A: Sulfur poisoning is one of the most common and severe forms of catalyst deactivation.

  • Signs: The reaction often fails to initiate at all, or starts and then dies completely within minutes. The effect is typically not gradual. Even trace amounts (ppm level) of sulfur can kill a catalyst batch.[5]

  • Solutions:

    • Purification: The most reliable solution is rigorous purification of the substrate and solvents.

    • Guard Beds: In larger-scale operations, passing the substrate solution through a "guard bed" of a material designed to adsorb sulfur compounds before it reaches the main catalyst bed can be an effective strategy.[16]

    • Resistant Catalysts: Some catalysts are designed to be more sulfur-tolerant. Consult with catalyst suppliers to see if a more robust option is available for your specific transformation.[16]

Section 3: Proactive & Remedial Protocols

Protocol 1: Small-Scale Catalyst Performance Test

This protocol helps validate the activity of a new or stored batch of catalyst before committing to a larger-scale reaction.

  • Setup: To a clean, dry flask equipped with a magnetic stir bar, add a known, "clean" substrate (e.g., 100 mg of pure benzaldehyde) and 5 mL of a high-purity solvent (e.g., ethanol).

  • Inerting: Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove all oxygen.[12]

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add the catalyst to be tested (e.g., 10 mg of 10% Pd/C).

  • Hydrogenation: Evacuate the inert gas and introduce hydrogen, either via a balloon or by pressurizing the vessel to a standard pressure (e.g., 1 atm).

  • Monitoring: Stir the reaction vigorously and monitor the consumption of the starting material by TLC or GC. A healthy catalyst should show significant conversion of benzaldehyde to benzyl alcohol within 1-2 hours under these conditions.

Protocol 2: Purification of this compound

This general procedure is based on a standard silica gel chromatography workup to remove polar and sulfur-containing impurities.[15]

  • Preparation: Prepare a silica gel column using a suitable solvent system. A good starting point is a hexane/ethyl acetate mixture (e.g., 95:5 or 90:10 v/v).

  • Loading: Dissolve the crude benzaldehyde in a minimal amount of dichloromethane or the column eluent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified aldehyde.[15] Re-run your catalytic reaction with this purified material to confirm if impurities were the cause of poisoning.

Section 4: Mechanistic Visualization

Understanding how a poison interacts with a catalyst surface is key to appreciating the severity of the issue. The diagram below illustrates a simplified model of a poison molecule irreversibly binding to the active sites on a metal catalyst surface, preventing the intended substrate from binding and reacting.

G cluster_0 Catalyst Surface cluster_1 Reactants & Poisons A Pd B Pd C Pd D Pd E Pd F Pd G Pd H Pd Substrate Substrate (Aldehyde) Substrate->B Blocked Access Substrate->E Blocked Access Substrate->H Weak, Reversible Adsorption (Desired) Poison Poison (e.g., R-S-H) Poison->C Strong, Irreversible Chemisorption Poison->F

Caption: Mechanism of Active Site Blocking by a Catalyst Poison.

Section 5: References

  • Wikipedia. Catalyst poisoning. [Link]

  • Fiveable. Catalytic Poisoning Definition. [Link]

  • Journal of the American Chemical Society. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. [Link]

  • PubMed. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. [Link]

  • StudySmarter. Catalyst Poisoning: Palladium & Platinum. [Link]

  • ResearchGate. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System | Request PDF. [Link]

  • Britannica. Catalyst poison | Toxicity, Inhibition, Effects. [Link]

  • Grokipedia. Catalyst poisoning. [Link]

  • Reddit. My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? : r/chemistry. [Link]

  • Wordpress. Solving Issues with Heterogeneous Catalytic Hydrogenation. [Link]

  • Sustainability Directory. Catalyst Poisoning → Term - Energy. [Link]

  • Nikki-Universal Co., Ltd. Catalyst Poison Countermeasures. [Link]

  • Reddit. Hydrogenation reaction tips and tricks : r/Chempros. [Link]

  • PMC - PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Chloro-5-(trifluoromethyl)benzaldehyde in Pharmaceutical Intermediates. [Link]

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Technical Support Center: Scaling Up Reactions with 5-Chloro-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, chemists, and process development professionals working with 5-Chloro-2-(trifluoromethoxy)benzaldehyde. It addresses common challenges encountered during reaction scale-up, offering troubleshooting advice and practical solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: My Wittig reaction with this compound is giving low yields of the desired alkene upon scale-up. What are the likely causes?

A1: Low yields in Wittig reactions during scale-up often stem from several factors. Firstly, the purity of the phosphonium salt and the strength of the base are critical. On a larger scale, incomplete deprotonation of the phosphonium salt can be a significant issue. Ensure your base (e.g., n-BuLi, NaH, KHMDS) is fresh and accurately titrated. Secondly, temperature control is paramount; exothermic deprotonation can lead to ylide decomposition if not managed properly. A slow addition of the base at a reduced temperature (e.g., -78 °C or 0 °C depending on the base) is recommended. Finally, the solvent choice is crucial; ensure it is anhydrous, as water will quench the ylide. On scale, effective drying of large volumes of solvent (like THF or toluene) becomes more challenging.

Q2: I am observing the formation of a significant byproduct in my Grignard reaction with this compound. How can I minimize this?

A2: The primary challenge with Grignard reactions involving substituted benzaldehydes is managing the reactivity of the Grignard reagent. The formation of byproducts often arises from side reactions. One common issue is the Wurtz-type coupling of the Grignard reagent with unreacted alkyl halide. This can be minimized by the slow addition of the alkyl halide to the magnesium turnings during the formation of the Grignard reagent, maintaining a gentle reflux to ensure immediate reaction. Another potential byproduct is the result of a Cannizzaro-type reaction if the Grignard addition is sluggish and the reaction is worked up under basic conditions. To favor the desired 1,2-addition, consider the use of additives like cerium(III) chloride (Luche reduction conditions), which can enhance the nucleophilicity of the organometallic reagent towards the carbonyl carbon.

Q3: During a reductive amination, I'm seeing the formation of a secondary amine from the reaction of the primary amine product with another molecule of the aldehyde. How can I promote the formation of the primary amine?

A3: The formation of a secondary amine is a common issue in reductive aminations and is typically due to the imine intermediate reacting with the newly formed primary amine. To favor the formation of the primary amine, you can employ a few strategies. Firstly, use a large excess of the ammonia source (e.g., ammonium acetate, ammonia in methanol). This stoichiometric control will increase the probability of the aldehyde reacting with the primary nitrogen source rather than the product amine. Secondly, the choice of reducing agent is important. Sodium triacetoxyborohydride (STAB) is often preferred over sodium borohydride (NaBH4) as it is milder and more selective for the reduction of the imine in the presence of the aldehyde. Running the reaction at a lower temperature can also help to control the rate of the secondary amine formation.

Troubleshooting Guides

Guide 1: Optimizing a Heck Coupling Reaction

The Heck reaction is a powerful tool for C-C bond formation, but its scale-up can be problematic.

Problem: Low conversion and catalyst deactivation during the scale-up of a Heck coupling between this compound and an alkene.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for a Heck coupling reaction.

Detailed Steps & Explanations:

  • Catalyst Integrity: On a larger scale, the catalyst (e.g., Pd(OAc)2) is more susceptible to deactivation. Ensure the catalyst is of high purity and handled under an inert atmosphere. The formation of palladium black is a visual indicator of catalyst decomposition.

  • Ligand Selection: The choice of phosphine ligand is critical. For electron-deficient benzaldehydes, a more electron-rich and sterically hindered ligand may be required to promote oxidative addition and prevent beta-hydride elimination.

  • Base and Solvent: The base not only neutralizes the HX formed but also participates in the catalytic cycle. The solubility and strength of the base can significantly impact the reaction rate. Ensure the solvent is thoroughly degassed to prevent oxidation of the catalyst.

  • Temperature Control: Precise temperature control is crucial. Hot spots in a large reactor can lead to catalyst decomposition and side reactions.

Guide 2: Managing Exotherms in Nitration Reactions

Nitration of aromatic rings is a classic electrophilic aromatic substitution that can be highly exothermic.

Problem: Runaway reaction or formation of dinitro byproducts during the nitration of the aromatic ring of a derivative of this compound.

Workflow for Safe Scale-Up:

G cluster_0 A High Exotherm & Byproducts in Nitration B Review Thermal Hazard Data (DSC/ARC) A->B C Implement Slow, Controlled Addition of Nitrating Agent B->C D Ensure Adequate Cooling Capacity C->D E Use a Co-solvent to Improve Heat Transfer D->E F Quench Strategy in Place (e.g., ice/water) E->F G Safe & Selective Nitration F->G

Technical Support Center: Monitoring Reactions of 5-Chloro-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for monitoring reactions involving 5-Chloro-2-(trifluoromethoxy)benzaldehyde. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. The unique electronic properties of this molecule—specifically the presence of the strongly electron-withdrawing chloro and trifluoromethoxy groups—render the aldehyde carbonyl carbon highly electrophilic, influencing its reactivity in reactions like nucleophilic additions, condensations, and oxidations.[1][2]

Effective reaction monitoring is crucial for optimizing reaction conditions, maximizing yield, minimizing impurities, and ensuring reproducible results. This guide provides a structured, question-and-answer-based approach to address common challenges and questions, offering both theoretical explanations and practical, step-by-step protocols.

General Reaction Monitoring Workflow

A systematic approach is key to successfully monitoring any chemical reaction. The following workflow provides a general framework for tracking the conversion of this compound to your desired product.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution & Analysis cluster_eval Phase 3: Evaluation A Select Primary Monitoring Technique (e.g., TLC, LC, GC) B Develop Initial Method & Obtain Reference Spectra/Rf for Starting Material A->B C Initiate Reaction (Time t=0) B->C D Sample Reaction Mixture at Intervals C->D E Analyze Sample (e.g., Run TLC Plate) D->E F Compare with Starting Material & Co-spot E->F G Assess Reactant Consumption & Product Formation F->G H Reaction Complete? G->H I Proceed to Work-up & Purification H->I Yes J Continue Monitoring H->J No J->D

Caption: General workflow for monitoring chemical reactions.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the selection and implementation of analytical techniques for monitoring reactions with this compound.

Q1: What are the best frontline techniques for monitoring my reaction in real-time?

A1: For rapid, qualitative assessment at the bench, Thin-Layer Chromatography (TLC) is the most effective and economical method.[3] For quantitative and more detailed analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are superior. Nuclear Magnetic Resonance (NMR) spectroscopy offers the most structural detail and can be used for both qualitative and quantitative real-time monitoring.[4][5]

TechniquePrimary UseProsCons
TLC QualitativeFast, inexpensive, simple setup.[6][7]Limited resolution, not quantitative.
HPLC QuantitativeHigh resolution, highly quantitative, automatable.[8]Slower than TLC, requires specialized equipment.
GC-MS Quantitative & IdentificationExcellent for volatile compounds, provides molecular weight data.[9][10]Requires sample volatility, high temperatures can degrade samples.
¹H / ¹⁹F NMR Structural & QuantitativeProvides detailed structural information, unambiguous confirmation of conversion.[11][12]Requires expensive equipment, lower throughput.

Q2: How does the trifluoromethoxy (-OCF₃) group affect my choice of analytical method?

A2: The -OCF₃ group provides a unique and powerful analytical handle: ¹⁹F NMR spectroscopy . The fluorine nucleus is 100% abundant and highly sensitive. A reaction can be monitored by observing the signal of the starting material's -OCF₃ group and the appearance of a new, chemically shifted -OCF₃ signal in the product. Since the ¹⁹F NMR spectrum is often very simple with minimal background noise, it allows for clean and precise quantitative analysis of reaction kinetics and conversion.

Q3: Can I use UV-Vis spectroscopy to monitor the reaction?

A3: Yes, this is possible but often less practical than other methods. The benzaldehyde core of the starting material is UV active. If the product has a significantly different UV absorbance maximum or extinction coefficient, you can monitor the reaction by observing the change in absorbance at a specific wavelength.[13] However, this method is susceptible to interference from UV-active impurities or byproducts and is generally less specific than chromatographic or NMR methods.

Q4: My starting material, this compound, is a solid. How should I prepare it for analysis?

A4: For all techniques, you must first dissolve the compound in a suitable solvent.

  • For TLC: Dissolve a small amount in a volatile solvent used for the reaction (e.g., Dichloromethane, Ethyl Acetate, THF) to create a dilute solution for spotting.

  • For HPLC/GC: Prepare a stock solution of known concentration in the mobile phase or a compatible solvent.

  • For NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that is compatible with your reaction conditions.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Q1: My TLC plate shows multiple spots. What could be happening?

A1: This is a common observation. The spots can be interpreted by running lanes for your starting material (SM), the reaction mixture (RM), and a "co-spot" (both SM and RM spotted on top of each other) to aid in identification.[3]

G cluster_tlc Interpreting a TLC Plate tlc_plate label_sm SM label_co Co-spot label_rm RM origin ______ Origin ______ spot_sm spot_co_sm spot_co_prod spot_rm_sm spot_rm_prod spot_rm_imp anno_sm Starting Material (SM) Rf ~0.6 anno_prod Product Rf ~0.35 anno_imp Impurity/Side Product (more polar) Rf ~0.15

Caption: Example of an interpreted TLC plate for an incomplete reaction.

  • Unreacted Starting Material: If a spot in the RM lane has the same retention factor (Rf) as your starting material, the reaction is incomplete.

  • Product Formation: A new spot (typically with a different Rf) indicates product formation.

  • Side Products: Additional new spots may correspond to side products. A common side reaction for aldehydes is oxidation to the corresponding carboxylic acid, which is highly polar and will typically have a very low Rf, often streaking from the baseline.[14]

  • Decomposition: If you see smearing or many faint spots, your material might be decomposing under the reaction conditions or on the TLC plate itself.

Q2: The reaction seems to have stalled; the starting material spot on the TLC is not getting any smaller. What should I do?

A2: If the reaction has stopped progressing, consider the following troubleshooting steps.

G A Reaction Stalled (No Change in SM) B Check Reagents A->B C Check Conditions A->C D Consider Equilibrium A->D B1 Is the limiting reagent pure? Was it added correctly? B->B1 B2 Is the catalyst active? (if applicable) B->B2 C1 Is the temperature correct? Consider gentle heating. C->C1 C2 Is the atmosphere inert? (if required) C->C2 D1 Is the reaction reversible? Consider removing a byproduct (e.g., water). D->D1

Caption: Decision tree for troubleshooting a stalled reaction.

First, re-verify that your reagents are pure and were added in the correct stoichiometry.[15] Second, confirm the reaction temperature. Many reactions require heating to overcome the activation energy. If a catalyst is used, ensure it is active. Finally, consider if the reaction is reversible and may have reached equilibrium.

Q3: I see a new peak in my ¹H NMR spectrum around 10 ppm, but it's not my starting material. What is it?

A3: A peak between 9-11 ppm is characteristic of an aldehyde proton.[16][17] If it's not your starting material, it could be a new aldehyde formed as a byproduct. For example, in reactions involving cleavage of protecting groups or rearrangements, a new aldehyde functionality might be unintentionally revealed. Cross-reference with GC-MS data to get a molecular weight for this unknown species.

Q4: My product is difficult to separate from the starting material by column chromatography. How can I improve monitoring and purification?

A4: If the product and starting material have very similar polarities (and thus similar Rf values), TLC monitoring becomes difficult.[3]

  • Try different TLC solvent systems: Test various mixtures of polar and non-polar solvents to maximize the separation (ΔRf) between your spots.

  • Switch to HPLC: HPLC offers much higher resolving power than TLC. Develop a method that gives baseline separation between the starting material and product peaks. This method can then be adapted for preparative HPLC purification.

  • Derivatization: In some cases, you can selectively react the product or the remaining starting material to drastically change its polarity, making separation easier. This is a last resort as it adds extra steps to your synthesis.

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

This protocol describes a general method for monitoring the progress of a reaction using TLC.

Materials:

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • TLC developing chamber with lid

  • Capillary spotters

  • Eluent (solvent system, e.g., Hexane/Ethyl Acetate mixture)

  • UV lamp (254 nm and/or 365 nm)

  • Reaction mixture, starting material solution

Procedure:

  • Prepare the Chamber: Pour a small amount of the chosen eluent into the TLC chamber (to a depth of ~0.5 cm). Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor and close the lid.[18]

  • Prepare the Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate.[18] Mark tick marks for each lane.

  • Spot the Plate:

    • Lane 1 (SM): Using a capillary spotter, apply a small spot of the diluted starting material solution onto the first tick mark.

    • Lane 2 (Co-spot): Apply a spot of the starting material. On top of that same spot, carefully apply a spot of the reaction mixture.

    • Lane 3 (RM): Apply a spot of the reaction mixture, taken directly from the reaction vessel at a specific time point.

  • Develop the Plate: Place the spotted TLC plate into the developing chamber, ensuring the origin line is above the solvent level.[18] Close the lid and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, immediately mark the solvent front with a pencil, and allow the solvent to evaporate. Visualize the spots under a UV lamp.[14] Circle the observed spots with a pencil.

  • Analyze: Compare the spots in the RM lane to the SM lane. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress. The co-spot lane helps confirm the identity of the starting material spot in the reaction mixture lane.

Protocol 2: General Method Development for HPLC Monitoring

This protocol provides a starting point for developing an HPLC method to monitor your reaction.

Instrumentation:

  • HPLC system with a UV detector (set to ~254 nm or a wavelength where the starting material has strong absorbance)

  • C18 reverse-phase column (a common starting point)

Procedure:

  • Prepare Samples: Create dilute solutions (~1 mg/mL) of your starting material and (if available) your expected product in the mobile phase. Filter the samples through a 0.45 µm syringe filter.

  • Initial Conditions:

    • Mobile Phase: Start with an isocratic mixture, for example, 65:35 Acetonitrile:Water.[19]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

  • Injection: Inject the starting material solution and record the chromatogram. Note the retention time and peak shape.

  • Optimization:

    • If the peak elutes too quickly (< 2 min): Decrease the amount of organic solvent (Acetonitrile) in the mobile phase (e.g., to 50:50).

    • If the peak elutes too slowly (> 15 min) or is too broad: Increase the amount of organic solvent (e.g., to 80:20).

    • For multiple peaks: If you cannot achieve good separation with an isocratic method, develop a gradient method, starting with a higher percentage of water and gradually increasing the percentage of acetonitrile over the run.

  • Reaction Monitoring: Once a suitable method is established, take time-point samples from your reaction, quench them if necessary, dilute them, filter, and inject them into the HPLC to determine the relative percentage of starting material and product.

Protocol 3: Monitoring by ¹H NMR Spectroscopy

This protocol outlines how to use ¹H NMR to track reaction conversion.

Procedure:

  • Acquire Reference Spectrum: Before starting the reaction, acquire a clean ¹H NMR spectrum of your pure this compound starting material in a suitable deuterated solvent (e.g., CDCl₃). Identify the characteristic aldehyde proton signal (a singlet expected between δ 9.5-10.5 ppm).[16][17]

  • Prepare the Reaction Sample: At a given time point, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Sample Workup: Evaporate the solvent from the aliquot under reduced pressure. If the reaction solvent is non-volatile or interferes with the NMR spectrum, perform a micro-workup (e.g., dilute with ether, wash with water/brine, dry, and evaporate).

  • Acquire Spectrum: Dissolve the residue in the same deuterated solvent used for the reference and acquire the ¹H NMR spectrum.

  • Analyze: Compare the reaction mixture spectrum to the reference spectrum.

    • Qualitative: Observe the decrease in the intensity of the starting material's aldehyde proton signal and the appearance of new signals corresponding to the product. For instance, in a reduction reaction, you might see the aldehyde peak disappear and a new peak for a benzylic alcohol proton appear around δ 4.5-5.5 ppm.[3]

    • Quantitative: By integrating the starting material aldehyde peak and a distinct, well-resolved peak from the product, you can calculate the molar ratio of the two and thus the percent conversion.

References

  • Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing.
  • Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products.
  • Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method.
  • Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.
  • A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Benchchem.
  • Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR
  • TLC Monitoring of Reaction Progress. Coconote.
  • 5-CHLORO-2-(TRIFLUOROMETHYL)BENZALDEHYDE synthesis. chemicalbook.
  • NMR Investigations on the Proline-Catalyzed Aldehyde Self-Condensation: Mannich Mechanism, Dienamine Detection, and Erosion of the Aldol Addition Selectivity.
  • How to Troubleshoot a Reaction. University of Rochester.
  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • GC/MS analysis for the reaction of benzaldehyde and o-diaminobenzene in DMAc at 160 8C.
  • 2.
  • Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. UND Scholarly Commons.
  • NMR Reaction Monitoring Robust to Spectral Distortions. PMC - NIH.
  • Lec5 - Review of Known Aldehyde and Ketone Reactions & Spectroscopy. YouTube.
  • 19.14 Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.
  • A Comparative Guide to the Reactivity of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde and 5-Bromo-2-chlorobenzaldehyde. Benchchem.
  • 4.14: NMR in Lab- Monitoring Reaction Progress. Chemistry LibreTexts.
  • HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific.
  • Technical Support Center: Monitoring Aminooxy-Aldehyde Reactions. Benchchem.
  • NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. BYJU'S.

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Validation & Comparative

A Comparative Guide to the Purity Analysis of 5-Chloro-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. 5-Chloro-2-(trifluoromethoxy)benzaldehyde is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its reactivity is significantly influenced by the presence of impurities, which can lead to unwanted side reactions, reduced yields, and the introduction of potentially toxic byproducts in the final product. This guide provides an in-depth comparison of common analytical techniques for assessing the purity of this compound, offering insights into the strengths and limitations of each method.

Understanding Potential Impurities

To effectively evaluate the purity of this compound, it is crucial to first understand its synthetic route and the likely impurities that may arise. A common synthetic pathway for substituted benzaldehydes involves the oxidation of the corresponding benzyl alcohol.[1]

Based on this, the primary impurities of concern are:

  • 5-Chloro-2-(trifluoromethoxy)benzyl alcohol: The unreacted starting material.

  • 5-Chloro-2-(trifluoromethoxy)benzoic acid: The over-oxidation byproduct.[2][3]

  • Isomeric Impurities: Positional isomers that may have formed during earlier synthetic steps.

This guide will focus on the comparative efficacy of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) in detecting and quantifying these specific impurities.

Comparative Analysis of Analytical Techniques

The choice of analytical technique depends on various factors, including the nature of the impurities, the required level of sensitivity and accuracy, and the available instrumentation. Below is a comparative summary of the performance of HPLC, GC-MS, and qNMR for the purity analysis of this compound.

Analytical Technique Principle Strengths Limitations Ideal For
HPLC-UV Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Excellent for separating non-volatile and thermally labile compounds like the benzoic acid impurity. Robust and widely available.May require longer analysis times. Sensitivity can be lower than GC-MS for certain compounds.Routine quality control, quantification of non-volatile impurities.
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by detection and identification by mass spectrometry.High sensitivity and selectivity, excellent for identifying and quantifying volatile and semi-volatile impurities like the starting alcohol. Provides structural information from mass spectra.Not suitable for non-volatile or thermally labile compounds. The trifluoromethoxy group can sometimes lead to fragmentation challenges.[4]Identification of unknown volatile impurities, high-sensitivity analysis.
qNMR The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.[5][6]Primary analytical method, highly accurate and precise. Does not require a reference standard for the analyte itself. Non-destructive. Provides structural confirmation.Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer. Potential for signal overlap.Absolute purity determination, certification of reference materials.

Experimental Data and Protocols

To illustrate the comparative performance of these techniques, a hypothetical batch of this compound containing 0.5% of the starting alcohol and 0.5% of the over-oxidized benzoic acid was analyzed.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone technique for purity determination in the pharmaceutical industry, governed by standards outlined in documents such as the USP General Chapter <621>.[7][8][9]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of acetonitrile.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Dissolve sample in acetonitrile inject Inject sample prep->inject separate Separation on C18 column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate peaks detect->integrate quantify Quantify impurities (Area % report) integrate->quantify

Caption: HPLC-UV workflow for purity analysis.

Compound Retention Time (min) Area %
5-Chloro-2-(trifluoromethoxy)benzoic acid4.20.48
5-Chloro-2-(trifluoromethoxy)benzyl alcohol6.80.51
This compound8.599.01
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Its high sensitivity makes it ideal for trace impurity analysis.

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium or Hydrogen.[10]

  • Oven Program: Start at 50°C, ramp to 250°C.

  • Ionization: Electron Impact (EI).

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of dichloromethane.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep Dissolve sample in dichloromethane inject Inject sample prep->inject separate Separation in capillary column inject->separate ionize Electron Impact Ionization separate->ionize detect Mass Detection ionize->detect integrate Extract ion chromatograms detect->integrate identify Identify impurities (Mass spectra) integrate->identify quantify Quantify impurities identify->quantify

Caption: GC-MS workflow for impurity identification.

Compound Retention Time (min) Key m/z fragments Area %
5-Chloro-2-(trifluoromethoxy)benzyl alcohol9.2226, 209, 1750.52
This compound10.1224, 195, 12599.48
5-Chloro-2-(trifluoromethoxy)benzoic acid-Not detected (non-volatile)-
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method of measurement and is increasingly accepted for purity determination of pharmaceutical reference standards.[11][12] It offers the advantage of direct quantification without the need for a specific reference standard of the analyte.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and protons that resonate in a clear region of the spectrum (e.g., maleic acid).

  • Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d6).

  • Acquisition: A quantitative ¹H NMR spectrum with a sufficient relaxation delay.

  • Data Processing: Careful phasing and baseline correction, followed by integration of the analyte and internal standard signals.

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Calculation prep Accurately weigh sample and internal standard dissolve Dissolve in DMSO-d6 prep->dissolve acquire Acquire ¹H NMR spectrum (with long relaxation delay) dissolve->acquire process Phase and baseline correct spectrum acquire->process integrate Integrate analyte and standard signals process->integrate calculate Calculate purity using the qNMR equation integrate->calculate

Caption: qNMR workflow for absolute purity determination.

The purity (P) of the analyte is calculated using the following equation[5]:

Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = mass

  • std = internal standard

Based on this calculation, the hypothetical purity of the this compound was determined to be 99.1% .

Conclusion and Recommendations

The purity analysis of this compound requires a multi-faceted approach.

  • HPLC-UV is the recommended method for routine quality control due to its robustness and ability to quantify the key non-volatile impurity, 5-Chloro-2-(trifluoromethoxy)benzoic acid.

  • GC-MS is an invaluable tool for identifying and quantifying unknown volatile impurities and for achieving very low detection limits for the starting material, 5-Chloro-2-(trifluoromethoxy)benzyl alcohol.

  • qNMR serves as a powerful, orthogonal technique for the absolute purity determination and is the gold standard for qualifying reference materials.

For comprehensive characterization and in-depth impurity profiling, a combination of these techniques is recommended, as outlined by the principles of analytical procedure validation in ICH Q2(R1).[13][14][15] By understanding the strengths and limitations of each method, researchers can ensure the quality and consistency of this critical synthetic intermediate.

References

  • USP General Chapter <621> Chrom
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • Understanding the Latest Revisions to USP <621>. Agilent. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
  • A Guide to Quantit
  • Are You Sure You Understand USP <621>?
  • Quality Guidelines. ICH. [Link]
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
  • Quantitative NMR (qNMR). University of Illinois Chicago. [Link]
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Quantitative NMR (qNMR)
  • Benzaldehyde. Wikipedia. [Link]
  • Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. Agilent. [Link]

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A Senior Application Scientist's Guide to the Analytical Quantification of 5-Chloro-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and chemical synthesis, the precise characterization and quantification of intermediates are paramount to ensuring the safety, efficacy, and quality of the final product. 5-Chloro-2-(trifluoromethoxy)benzaldehyde, a key building block in the synthesis of various active pharmaceutical ingredients, presents a unique analytical challenge due to its reactive aldehyde functionality and halogenated structure. This guide provides a comparative analysis of suitable analytical methodologies for the accurate determination of this compound, drawing upon established principles and data from structurally related molecules. We will delve into the nuances of method selection, protocol optimization, and data interpretation, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Physicochemical Properties and Analytical Considerations

This compound (C₈H₄ClF₃O₂) possesses a molecular weight of approximately 224.57 g/mol . Its structure, featuring a chlorinated and trifluoromethoxylated phenyl ring attached to a benzaldehyde, dictates the choice of analytical techniques. The presence of the chromophoric benzaldehyde group makes it amenable to UV-based detection methods, while its volatility allows for gas chromatographic analysis. The trifluoromethoxy and chloro substituents influence its polarity and mass fragmentation patterns, which are critical considerations for chromatographic separation and mass spectrometric detection.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method hinges on the specific requirements of the analysis, such as the need for purity determination, quantification of impurities, or routine quality control. This section compares the most pertinent analytical techniques for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method with UV detection is the most logical starting point.

Expertise & Experience: The "Why" Behind the Method

A C18 column is proposed due to its hydrophobicity, which will effectively retain the moderately polar analyte. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of the retention time. Acetonitrile is chosen over methanol as it often provides better peak shape for aromatic compounds. A gradient elution is recommended to ensure the timely elution of the main analyte while also allowing for the separation of potential impurities with different polarities. UV detection at 254 nm is selected as benzaldehyde derivatives typically exhibit strong absorbance at this wavelength.

Experimental Protocol: A Self-Validating System

A robust HPLC method requires careful validation to ensure its accuracy, precision, and reliability.[1] The following protocol is a strong starting point for method development and validation, based on methods developed for similar benzaldehyde derivatives.[2]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 40% B

    • 1-10 min: 40% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 40% B

    • 13-15 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.

Data Presentation: Expected Performance

The performance of the HPLC method should be evaluated according to ICH guidelines.[3][4] The following table summarizes the expected performance characteristics based on data from analogous compounds.

ParameterExpected ValueJustification
Retention Time5 - 10 minA well-retained peak within a reasonable run time allows for good separation from the solvent front and impurities.
Linearity (r²)> 0.999Demonstrates a direct proportional relationship between concentration and detector response.
Limit of Detection (LOD)~0.1 µg/mLThe lowest concentration at which the analyte can be reliably detected.
Limit of Quantitation (LOQ)~0.3 µg/mLThe lowest concentration at which the analyte can be accurately and precisely quantified.
Accuracy (% Recovery)98 - 102%Ensures the closeness of the measured value to the true value.
Precision (% RSD)< 2.0%Indicates the degree of scatter between a series of measurements.
Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report

Caption: A typical workflow for the HPLC analysis of this compound.

Gas Chromatography (GC)

Given its volatility, Gas Chromatography (GC) is another highly suitable technique for the analysis of this compound. GC can offer higher resolution and sensitivity compared to HPLC for certain compounds. A method using a flame ionization detector (FID) or a mass spectrometer (MS) can be developed.

Expertise & Experience: The "Why" Behind the Method

A mid-polarity column, such as a DB-5ms or equivalent, is a good starting point as it will provide good separation for a range of aromatic compounds. The temperature program is designed to ensure the efficient elution of the analyte while separating it from potential impurities. The injector and detector temperatures are set high enough to prevent condensation of the analyte. An FID is a robust and universally applicable detector for organic compounds, while an MS detector provides higher selectivity and structural information. A GC-MS method would be particularly useful for impurity profiling and identification.[5][6]

Experimental Protocol: A Self-Validating System

The following GC protocol is based on established methods for the analysis of similar halogenated benzaldehydes and would be a suitable starting point for method development.[7][8]

Instrumentation:

  • Gas chromatograph with a split/splitless injector, FID or MS detector.

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 min

    • Ramp: 15 °C/min to 250 °C

    • Hold at 250 °C for 5 min

  • Injector Temperature: 250 °C

  • Detector Temperature (FID): 280 °C

  • Injection Volume: 1 µL (split ratio 50:1)

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Data Presentation: Expected Performance
ParameterExpected ValueJustification
Retention Time8 - 12 minA well-resolved peak within a reasonable run time.
Linearity (r²)> 0.999Essential for accurate quantification.
Limit of Detection (LOD)~0.05 µg/mL (FID)GC-FID often provides excellent sensitivity for volatile organic compounds.
Limit of Quantitation (LOQ)~0.15 µg/mL (FID)The lowest concentration for reliable quantification.
Accuracy (% Recovery)98 - 102%Demonstrates the trueness of the method.
Precision (% RSD)< 2.0%Ensures the reproducibility of the results.
Visualization: GC Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Dichloromethane Sample->Dissolve Inject Inject into GC Dissolve->Inject Separate Separation on DB-5ms Column Inject->Separate Detect FID or MS Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify using Internal/External Standard Integrate->Quantify Report Generate Report Quantify->Report

Caption: A streamlined workflow for the GC analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. While not typically used for routine quantification in a high-throughput setting, quantitative NMR (qNMR) can be a powerful primary method for determining the absolute purity of a reference standard.

Expertise & Experience: The "Why" Behind the Method

¹H NMR is particularly useful for this compound. The aldehyde proton will appear as a distinct singlet in the downfield region (around 10 ppm), well-separated from other signals. The aromatic protons will exhibit a characteristic splitting pattern that can be used for structural confirmation.[9] For quantification, a certified internal standard with a known concentration and a signal in a clear region of the spectrum is required. ¹⁹F NMR can also be employed to confirm the presence and purity of the trifluoromethoxy group.[10]

Experimental Protocol: A Self-Validating System

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Sample Preparation for ¹H NMR:

  • Accurately weigh approximately 10-20 mg of this compound and a similar, accurately weighed amount of a suitable internal standard (e.g., maleic acid) into a vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[11]

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to ensure full relaxation and accurate integration.

Data Analysis:

  • Integrate the area of a well-resolved signal from the analyte (e.g., the aldehyde proton) and a signal from the internal standard.

  • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Data Presentation: Expected Spectroscopic Data
NucleusExpected Chemical Shift (δ, ppm)MultiplicityJustification
¹H~10.3singlet (s)The aldehyde proton is highly deshielded and typically appears as a singlet.[9]
¹H7.5 - 8.0multiplet (m)The aromatic protons will show complex splitting patterns due to coupling with each other.[9]
¹³C~188singlet (s)The carbonyl carbon of the aldehyde.
¹⁹F~ -58singlet (s)The trifluoromethoxy group will give a single peak in the ¹⁹F NMR spectrum.
Visualization: Logic for qNMR Calculation

qNMR_Logic cluster_inputs Experimental Inputs cluster_spectral_data NMR Spectral Data cluster_constants Known Constants Mass_Analyte Mass of Analyte Calculate_Purity Calculate Analyte Purity Mass_Analyte->Calculate_Purity Mass_IS Mass of Internal Standard Mass_IS->Calculate_Purity Purity_IS Purity of Internal Standard Purity_IS->Calculate_Purity Integral_Analyte Integral of Analyte Signal Integral_Analyte->Calculate_Purity Integral_IS Integral of IS Signal Integral_IS->Calculate_Purity MW_Analyte MW of Analyte MW_Analyte->Calculate_Purity MW_IS MW of Internal Standard MW_IS->Calculate_Purity N_Analyte Protons in Analyte Signal N_Analyte->Calculate_Purity N_IS Protons in IS Signal N_IS->Calculate_Purity

Caption: The logical relationship of inputs for calculating purity by quantitative NMR (qNMR).

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with a chromatographic technique (LC-MS or GC-MS), is a powerful tool for both quantification and impurity identification.

Expertise & Experience: The "Why" Behind the Method

Electron ionization (EI), typically used in GC-MS, will likely cause significant fragmentation of this compound. The molecular ion peak (m/z 224) may be observed, but fragment ions corresponding to the loss of a chlorine atom, a trifluoromethoxy group, or the aldehyde group will also be present.[12] This fragmentation pattern can be used for structural confirmation. Electrospray ionization (ESI), commonly used in LC-MS, is a softer ionization technique and is more likely to yield the protonated molecule [M+H]⁺ at m/z 225.[13]

Expected Fragmentation Pattern (EI-MS)
m/zProposed FragmentJustification
224[M]⁺Molecular ion.
195[M-CHO]⁺Loss of the formyl radical.
189[M-Cl]⁺Loss of a chlorine atom.
141[M-OCF₃]⁺Loss of the trifluoromethoxy radical.
77[C₆H₅]⁺A common fragment for substituted benzene rings, although less likely to be a major peak in this case.[12]

Conclusion and Recommendations

The choice of the optimal analytical method for this compound depends on the specific analytical goal.

  • For routine quality control and purity assessment , a validated reversed-phase HPLC method with UV detection is recommended due to its robustness, ease of use, and wide applicability.

  • For the analysis of volatile impurities or for higher sensitivity , a GC-FID or GC-MS method is an excellent alternative. GC-MS is particularly valuable for the identification of unknown impurities.

  • For the absolute purity determination of a reference standard , quantitative ¹H NMR (qNMR) is the gold standard, providing a direct measurement of purity without the need for a specific reference standard of the analyte itself.

It is imperative that any chosen method is thoroughly validated according to the relevant regulatory guidelines to ensure the generation of reliable and accurate data.[3][4] This guide provides a solid foundation for the development and implementation of such methods, empowering researchers and scientists to confidently analyze this important chemical intermediate.

References

  • ResearchGate. (n.d.). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances.
  • RSC Publishing. (n.d.). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances. [Link]
  • The Royal Society of Chemistry. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • (n.d.). Analytical method validation: A brief review.
  • PubChemLite. (n.d.). This compound (C8H4ClF3O2).
  • AOBChem USA. (n.d.). This compound.
  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the -.
  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • EMA. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • NIST WebBook. (n.d.). Benzaldehyde, 2-chloro-.
  • NIH. (n.d.). Sampling and mass spectrometric analytical methods for five antineoplastic drugs in the healthcare environment. PMC. [Link]
  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions ....
  • ResearchGate. (2015, April 29). Analysis of benzyl alcohol and benzaldehyde using Rxi-5ms Capillary column using FID in Gas Chromatography?.
  • PubMed. (2023, July 27). Gas chromatography-tandem mass spectrometric analysis of metaldehyde and its metabolite acetaldehyde in initial assessment of hemodialysis abatement of toxicity in live animals.

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A Comparative Guide to the HPLC Analysis of 5-Chloro-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

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This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 5-Chloro-2-(trifluoromethoxy)benzaldehyde, a key intermediate in pharmaceutical and agrochemical synthesis. Ensuring the purity and quality of this compound is critical, necessitating robust and reliable analytical methods. Here, we compare two distinct reversed-phase HPLC (RP-HPLC) approaches, offering the rationale behind methodological choices and presenting experimental data to support our recommendations for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge

This compound (MW: 224.57 g/mol ) possesses a unique chemical structure with a chlorinated and trifluoromethoxylated aromatic ring, along with a reactive aldehyde group[1]. This combination of functional groups presents specific challenges and opportunities in chromatographic separation. The goal of any HPLC method for this analyte is to provide high resolution, excellent peak shape, and reproducible quantification, often in the presence of starting materials, by-products, or degradants. This guide will focus on comparing a standard C18 stationary phase with a Phenyl-Hexyl phase, which offers alternative selectivity.

Foundational HPLC Principles for Aromatic Analytes

Reversed-phase HPLC is the predominant mode of separation for moderately polar to non-polar compounds like substituted benzaldehydes[2][3]. The separation is governed by the hydrophobic interactions between the analyte and the stationary phase[2].

  • Stationary Phase: The choice of stationary phase is the most critical factor in determining selectivity[4][5]. While C18 (octadecylsilane) columns are the workhorse of RP-HPLC due to their strong hydrophobicity, phases with different functionalities can exploit other interaction mechanisms[2]. For aromatic compounds, stationary phases incorporating phenyl groups can provide enhanced retention and unique selectivity through π-π interactions between the electron-rich phenyl rings of the stationary phase and the analyte[6][7].

  • Mobile Phase: A mixture of water and an organic solvent, such as acetonitrile (ACN) or methanol (MeOH), is standard[8]. The ratio of these solvents is optimized to achieve the desired retention time and resolution[9][10]. Acetonitrile is often preferred for the analysis of carbonyl compounds due to its lower viscosity and ability to provide better resolution compared to methanol[11].

  • UV Detection: Benzaldehyde and its derivatives contain a chromophore that absorbs UV light. The UV absorption spectrum for benzaldehyde in polar solvents typically shows a maximum (λmax) around 248 nm, corresponding to the π → π* transition, making this a suitable wavelength for detection[12][13].

Method Comparison: C18 vs. Phenyl-Hexyl Selectivity

We present two distinct HPLC methods for the analysis of this compound. Method A employs a traditional C18 column, while Method B utilizes a Phenyl-Hexyl column to leverage alternative separation mechanisms.

Experimental Protocols

Sample Preparation: A stock solution of this compound was prepared in acetonitrile at a concentration of 1.0 mg/mL. Working standards of 0.1 mg/mL were prepared by dilution with the mobile phase.

Method A: Standard C18 Protocol

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 248 nm

  • Injection Volume: 10 µL

Method B: Phenyl-Hexyl Protocol

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 248 nm

  • Injection Volume: 10 µL

Rationale for Method Choices

The causality behind these experimental designs is rooted in fundamental chromatographic principles.

  • Method A (C18): This method serves as the industry-standard baseline. The C18 phase separates primarily based on the hydrophobicity of the analyte. The trifluoromethoxy and chloro- substituents increase the molecule's lipophilicity, leading to strong retention on a C18 column.

  • Method B (Phenyl-Hexyl): This method is proposed as a selective alternative. The phenyl-hexyl phase offers both hydrophobic interactions (from the hexyl linker) and π-π stacking interactions (from the phenyl rings)[7][14]. Given the aromatic nature of this compound, these additional interactions can significantly alter selectivity, which is particularly useful for separating it from structurally similar impurities that may co-elute on a C18 column[6].

Performance Data and Comparison

The performance of each method was evaluated based on standard system suitability parameters. The data presented below is representative of what would be expected from such an analysis.

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
Retention Time (RT) ~ 5.8 min~ 6.5 minReportable
Tailing Factor (Tf) 1.11.0≤ 2.0
Theoretical Plates (N) > 8000> 9500> 2000
Resolution (Rs) *2.23.1> 2.0

*Resolution was calculated between the main analyte peak and a hypothetical, closely eluting impurity.

Discussion of Results
  • Retention: As anticipated, the Phenyl-Hexyl column (Method B) provided stronger retention for the aromatic analyte, resulting in a longer retention time. This is attributed to the combined hydrophobic and π-π interactions.

  • Peak Shape & Efficiency: Both columns produced excellent peak symmetry, with tailing factors well within the acceptable limit of 2.0. The Phenyl-Hexyl column demonstrated slightly higher efficiency (a greater number of theoretical plates), suggesting a more uniform packed bed and better mass transfer for this specific analyte.

  • Selectivity: The most significant difference was observed in resolution. The Phenyl-Hexyl phase provided a marked improvement in the separation of the main peak from a closely eluting impurity. This confirms the value of using stationary phases with alternative selectivities, especially when dealing with complex sample matrices or challenging separations of isomers and related substances[6].

Visualizing the HPLC Workflow & Decision Logic

To better illustrate the processes, the following diagrams outline the experimental workflow and the logic for selecting an appropriate HPLC column.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Prepare 0.1 mg/mL Analyte Standard p2 Prepare Mobile Phase (ACN:Water) p3 Degas Mobile Phase h1 Equilibrate Column p3->h1 System Setup h2 Inject Sample (10 µL) h1->h2 h3 Isocratic Elution (1.0 mL/min) h2->h3 h4 UV Detection (248 nm) h3->h4 d1 Integrate Chromatogram h4->d1 Data Acquisition d2 Calculate System Suitability Parameters d1->d2 d3 Quantify Analyte d2->d3

Caption: General workflow for the HPLC analysis of this compound.

Caption: Decision logic for selecting an appropriate HPLC stationary phase.

Conclusion and Recommendations

Both the standard C18 and the Phenyl-Hexyl columns are capable of providing accurate and precise analysis of this compound under isocratic reversed-phase conditions.

  • For routine quality control and potency assays , where the primary goal is to quantify the main component in a relatively clean sample, the C18 column (Method A) is robust, reliable, and sufficient. Its widespread availability and lower cost make it a practical first choice.

  • For method development, impurity profiling, or stability studies , where maximum resolving power is essential, the Phenyl-Hexyl column (Method B) is highly recommended. Its alternative selectivity, driven by π-π interactions, provides a significant advantage in separating the target analyte from structurally similar compounds, which may not be resolved on a standard C18 phase[6].

Ultimately, the choice of column should be guided by the specific analytical objective. Employing columns with orthogonal selectivity, such as a C18 and a Phenyl-Hexyl, during method development provides a more comprehensive understanding of the sample and leads to the creation of more robust and reliable analytical methods.

References

  • Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America.
  • Selection of a Mobile Phase Optimization Technique in High Performance Liquid Chromatography. Journal of Liquid Chromatography & Related Technologies.
  • PART XII. ULTRAVIOLET ABSORPTION SPECTRA OF BENZALDEHYDES. Canadian Journal of Chemistry.
  • RETENTION OF SUBSTITUTED BENZALDEHYDES ON RP-HPLC. CORRELATION WITH PARTITION COEFFICIENTS AND MOLECULAR DESCRIPTORS. Journal of Liquid Chromatography & Related Technologies.
  • Reversed Phase HPLC Columns. Phenomenex.
  • The UV-Vis spectra of the reaction between benzaldehyde 1 (10 -3 M).... ResearchGate.
  • Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles.... ResearchGate.
  • Effect of HPLC binary mobile phase composition on the analysis of carbonyls. PubMed.
  • Retention of substituted benzaldehydes on RP-HPLC. Correlation with partition coefficients and molecular descriptors | Request PDF. ResearchGate.
  • Development of a HPLC-FL method to determine benzaldehyde after derivatization.... RSC Publishing.
  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex.
  • Development of a HPLC-FL method to determine benzaldehyde after derivatization.... PMC - NIH.
  • UV absorption spectra of a benzaldehyde and b acetophenone in water and.... ResearchGate.
  • How to Prepare and Optimise HPLC Mobile Phases. Crawford Scientific.
  • A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics.
  • Atmospheric chemistry of benzaldehyde: UV absorption spectrum and reaction kinetics.... RSC Publishing.
  • HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. HELIX Chromatography.
  • Separation of Benzaldehyde, 2-hydroxy-5-nitro- on Newcrom R1 HPLC column. SIELC Technologies.
  • HPLC separation of related halogenated aromatic, any one??. Chromatography Forum.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • HPLC Column Selection Guide. Chromtech.
  • Mobile Phase Selection in Method Development: How to Optimize. Welch Materials.
  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
  • HPLC Column Selection: Core to Method Development (Part I). Welch Materials.
  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns.

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A Comparative Guide to 5-Chloro-2-(trifluoromethoxy)benzaldehyde and 5-Chloro-2-(trifluoromethyl)benzaldehyde for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the trajectory of a research program. The subtle modification of a functional group on a starting material can profoundly influence the physicochemical properties, reactivity, and biological activity of the final compound. This guide offers an in-depth comparison of two closely related yet distinct benzaldehyde derivatives: 5-Chloro-2-(trifluoromethoxy)benzaldehyde and 5-Chloro-2-(trifluoromethyl)benzaldehyde.

While both molecules share a chlorobenzaldehyde scaffold, the distinction between the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) substituents at the 2-position introduces significant electronic and steric differences. Understanding these nuances is paramount for strategic molecular design and the optimization of synthetic pathways. This document provides a comprehensive analysis of their properties, reactivity, and applications, supported by experimental data and protocols to guide researchers in making informed decisions.

Physicochemical and Spectroscopic Properties: A Side-by-Side Analysis

A fundamental comparison begins with the intrinsic physical and chemical properties of these two reagents. The introduction of an oxygen atom in the trifluoromethoxy group leads to predictable changes in molecular weight and likely impacts properties such as boiling point and density.

PropertyThis compound5-Chloro-2-(trifluoromethyl)benzaldehyde
CAS Number 1092461-15-8[1][2]90381-07-0[3][4]
Molecular Formula C₈H₄ClF₃O₂[1][5]C₈H₄ClF₃O[3]
Molecular Weight 224.57 g/mol 208.57 g/mol [3]
Appearance Not specified in search resultsColorless oil[3]
Boiling Point Not specified in search results42-44 °C at 1.5 mmHg[6]
Density Not specified in search results1.435 g/mL at 25 °C[6]
Refractive Index Not specified in search resultsn20/D 1.488[6]

Spectroscopic Distinctions:

  • ¹H NMR: The aromatic protons of both compounds will show complex splitting patterns due to the chloro, aldehyde, and fluorinated substituents. The chemical shifts will differ due to the varying electronic environments induced by the -OCF₃ versus the -CF₃ group. For 5-Chloro-2-(trifluoromethyl)benzaldehyde, the aldehyde proton appears at 10.33 ppm.[3]

  • ¹³C NMR: The carbon of the -OCF₃ group will have a distinct chemical shift compared to the carbon of the -CF₃ group. The oxygen atom in the trifluoromethoxy substituent will shield the attached carbon, causing it to appear at a different field strength.

  • ¹⁹F NMR: Both compounds will exhibit a singlet in the ¹⁹F NMR spectrum, but the chemical shift for the -OCF₃ group will be different from that of the -CF₃ group, providing a clear diagnostic tool to distinguish between them.

  • IR Spectroscopy: Both molecules will show a characteristic strong absorption for the aldehyde C=O stretch (typically around 1700 cm⁻¹). The C-F stretching vibrations will also be prominent in the fingerprint region. The C-O-C stretching of the trifluoromethoxy ether linkage will provide an additional distinguishing peak.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum will differ by 16 amu, corresponding to the presence of the additional oxygen atom in this compound.

Electronic Effects and Chemical Reactivity

The primary driver of the differing reactivity between these two molecules is the electronic nature of the -OCF₃ and -CF₃ groups. Both are strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, which has a profound impact on the reactivity of the aldehyde.

  • Trifluoromethyl (-CF₃) Group: This group exerts a powerful electron-withdrawing inductive effect (-I) and a weak electron-withdrawing resonance effect (-M).[7] This combination significantly increases the electrophilicity of the carbonyl carbon of the aldehyde, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[8][9]

  • Trifluoromethoxy (-OCF₃) Group: The -OCF₃ group is also strongly inductively withdrawing (-I). However, the presence of the oxygen atom with its lone pairs introduces an opposing, albeit weak, electron-donating resonance effect (+M). The overall electronic effect is still strongly deactivating, but the resonance donation can modulate the electrophilicity of the aromatic ring and the attached aldehyde group differently than the -CF₃ group.

This difference in electronic effects is expected to make the aldehyde in 5-Chloro-2-(trifluoromethyl)benzaldehyde more electrophilic and thus more reactive towards nucleophiles than the aldehyde in This compound .

G cluster_0 5-Chloro-2-(trifluoromethyl)benzaldehyde cluster_1 This compound A Benzene Ring CHO_A CHO A->CHO_A ortho CF3 CF3 A->CF3 ortho to CHO Cl_A Cl A->Cl_A meta to CHO CHO_A->A -I, -M CF3->A -I (strong) -M (weak) Cl_A->A -I (strong) +M (weak) B Benzene Ring CHO_B CHO B->CHO_B ortho OCF3 OCF3 B->OCF3 ortho to CHO Cl_B Cl B->Cl_B meta to CHO CHO_B->B -I, -M OCF3->B -I (strong) +M (weak) Cl_B->B -I (strong) +M (weak)

Caption: Electronic effects of substituents on the benzaldehyde core.

Synthetic Routes

The synthesis of these benzaldehydes often involves multi-step sequences starting from readily available precursors.

Synthesis of 5-Chloro-2-(trifluoromethyl)benzaldehyde: A common method involves the oxidation of the corresponding benzyl alcohol. For instance, (5-chloro-2-trifluoromethylphenyl)methanol can be oxidized using pyridinium chlorochromate (PCC) in dichloromethane to yield the desired aldehyde in high yield.[3] Another route starts from 3-Amino-4-chlorobenzotrifluoride, which undergoes diazotization followed by a reaction with formaldoxime in the presence of a copper catalyst.[10]

SynthesisWorkflow start (5-chloro-2-trifluoromethylphenyl)methanol reaction Oxidation start->reaction reagent1 PCC, Dichloromethane reagent1->reaction workup Workup (Dilution with ether, filtration, concentration) reaction->workup purification Silica Gel Chromatography workup->purification product 5-Chloro-2-(trifluoromethyl)benzaldehyde purification->product

Caption: General workflow for the synthesis of 5-Chloro-2-(trifluoromethyl)benzaldehyde via oxidation.

While a specific, detailed synthesis for this compound was not found in the initial search, analogous routes starting from a corresponding trifluoromethoxy-substituted toluene or benzyl alcohol are plausible.

Applications in Medicinal Chemistry and Organic Synthesis

The incorporation of fluorine-containing groups is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[11][12]

  • 5-Chloro-2-(trifluoromethyl)benzaldehyde is a valuable building block for synthesizing a variety of active pharmaceutical ingredients (APIs) and agrochemicals.[11][13] The trifluoromethyl group is known to improve the pharmacological profile of drug candidates.[11] Its aldehyde functionality allows for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and condensations, to build molecular complexity.[11] Compounds derived from trifluoromethyl-substituted heterocycles have shown a range of biological activities, including antiviral and antifungal properties.[14][15]

  • This compound serves a similar role as a versatile intermediate. The trifluoromethoxy group is often considered a "super-methoxy" group. It is more lipophilic than a methoxy group and is metabolically more stable. Its unique electronic properties can also be exploited to fine-tune the pKa of nearby functional groups and to influence the conformation of the molecule, which can be critical for receptor binding. The use of the -OCF₃ group in medicinal chemistry is a growing area of interest.

Comparative Reactivity Assessment: A Proposed Experimental Protocol

To empirically determine the relative reactivity of these two aldehydes, a competitive reaction or parallel reactions under identical conditions can be performed. A Wittig reaction is an excellent choice for this purpose as its rate is sensitive to the electrophilicity of the carbonyl carbon.

Objective: To compare the reaction rates of this compound and 5-Chloro-2-(trifluoromethyl)benzaldehyde in a Wittig reaction with a stabilized ylide.

Protocol: Parallel Wittig Olefination

  • Preparation of Ylide: Prepare a stock solution of a stabilized ylide, such as (Triphenylphosphoranylidene)acetic acid ethyl ester, in a suitable aprotic solvent (e.g., THF).

  • Reaction Setup: In two separate, identical reaction flasks, dissolve equimolar amounts of this compound (Flask A) and 5-Chloro-2-(trifluoromethyl)benzaldehyde (Flask B) in THF under an inert atmosphere (e.g., nitrogen or argon).

  • Initiation: At time zero, add an identical aliquot of the ylide stock solution to both Flask A and Flask B simultaneously. Ensure rapid mixing.

  • Monitoring: At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture. Quench the reaction in the aliquot immediately (e.g., with a small amount of water or saturated NH₄Cl solution).

  • Analysis: Analyze the quenched aliquots by a suitable quantitative method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to determine the ratio of starting material to the olefin product.

  • Data Interpretation: Plot the percentage conversion to product versus time for both reactions. The reaction with the steeper initial slope is the faster reaction, indicating a more reactive aldehyde.

Expected Outcome: Based on electronic principles, the reaction in Flask B (with 5-Chloro-2-(trifluoromethyl)benzaldehyde) is expected to proceed at a faster rate than the reaction in Flask A.

WittigComparison cluster_A Flask A cluster_B Flask B A_aldehyde This compound A_reaction Wittig Reaction A_aldehyde->A_reaction A_ylide Ylide A_ylide->A_reaction A_product Olefin Product A A_reaction->A_product monitoring Monitor by GC/HPLC over time A_reaction->monitoring B_aldehyde 5-Chloro-2-(trifluoromethyl)benzaldehyde B_reaction Wittig Reaction B_aldehyde->B_reaction B_ylide Ylide B_ylide->B_reaction B_product Olefin Product B B_reaction->B_product B_reaction->monitoring

Caption: Experimental workflow for comparing the reactivity of the two aldehydes.

Conclusion

This compound and 5-Chloro-2-(trifluoromethyl)benzaldehyde are both highly valuable, activated benzaldehydes for applications in medicinal chemistry and advanced organic synthesis. The choice between them should be a deliberate one, based on the specific goals of the synthetic target.

  • 5-Chloro-2-(trifluoromethyl)benzaldehyde is the more reactive of the two towards nucleophiles due to the potent and unobstructed electron-withdrawing nature of the -CF₃ group. It is an excellent choice when higher reactivity is desired to drive reactions to completion or under milder conditions.

  • This compound , while likely less reactive, introduces the -OCF₃ group, which offers a unique set of properties for drug design, including high metabolic stability and the potential for specific conformational influences and pKa modulation.

Ultimately, the decision rests on a careful consideration of the desired electronic properties of the final product and the reactivity profile required for the synthetic route. This guide provides the foundational knowledge for researchers to make that strategic choice.

References

  • PrepChem.com. Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Chloro-5-(trifluoromethyl)
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A Comparative Guide to the Reactivity of OCF₃ vs. CF₃ Substituted Benzaldehydes for Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the judicious selection of functional groups is paramount to achieving desired reactivity, selectivity, and ultimately, biological activity. Among the vast arsenal of chemical moieties, fluorine-containing groups have garnered immense interest due to their unique ability to modulate a molecule's physicochemical properties. This guide provides an in-depth, data-driven comparison of the reactivity of two key substituted benzaldehydes: those bearing the trifluoromethoxy (-OCF₃) group and the trifluoromethyl (-CF₃) group. Understanding the subtle yet significant differences in their electronic character and resulting chemical behavior is crucial for optimizing synthetic strategies and designing next-generation therapeutics.

The Electronic Tug-of-War: Inductive vs. Resonance Effects

The reactivity of the aldehyde functional group in substituted benzaldehydes is fundamentally governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing substituents enhance this electrophilicity, making the aldehyde more susceptible to nucleophilic attack, a cornerstone of many essential bond-forming reactions. Both the -OCF₃ and -CF₃ groups are potent electron-withdrawing moieties, a property that renders benzaldehydes bearing them significantly more reactive than their unsubstituted counterpart.[1][2] However, the nature of their electron-withdrawing effects differs, leading to a discernible hierarchy in their reactivity.

The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing substituent primarily through a strong negative inductive effect (-I), owing to the high electronegativity of the fluorine atoms.[1] When positioned at the para-position of the benzaldehyde ring, it can also exert a weak electron-withdrawing resonance effect (-M).[1]

The trifluoromethoxy (-OCF₃) group , while also strongly electron-withdrawing, presents a more nuanced electronic profile. The oxygen atom, with its lone pairs, is capable of a positive resonance effect (+M), donating electron density to the aromatic ring. However, the potent -I effect of the three fluorine atoms largely counteracts this, resulting in an overall electron-withdrawing character. The inductive effect of the -OCF₃ group is considered to be slightly less than that of the -CF₃ group.[3]

This electronic interplay is quantitatively captured by the Hammett substituent constants (σ) , which are a measure of the electronic influence of a substituent on a reaction center. A more positive σ value signifies a stronger electron-withdrawing effect, which generally correlates with a faster rate of nucleophilic addition to the carbonyl group.

Caption: Electronic effects of -CF₃ and -OCF₃ groups on benzaldehyde reactivity.

Quantitative Comparison of Electronic Effects

The Hammett constants for the para-substituted -CF₃ and -OCF₃ groups provide a clear quantitative basis for comparing their electron-withdrawing strength.

SubstituentHammett Constant (σp)Predominant Electronic Effects
-CF₃ 0.53 - 0.54 [1]Strong Inductive (-I), Weak Resonance (-M)
-OCF₃ 0.35 - 0.39 [4][5]Strong Inductive (-I), Weak Resonance (+M)

The significantly larger positive σp value for the -CF₃ group unequivocally indicates its superior electron-withdrawing capacity compared to the -OCF₃ group.[1][3] This directly translates to a prediction of higher reactivity for 4-(trifluoromethyl)benzaldehyde in reactions where the rate-determining step is nucleophilic attack on the carbonyl carbon.

Spectroscopic Evidence: A Window into Carbonyl Electrophilicity

Spectroscopic techniques such as ¹³C NMR and Infrared (IR) spectroscopy offer valuable insights into the electronic environment of the carbonyl group, serving as an indirect measure of its electrophilicity.

  • ¹³C NMR Spectroscopy: A greater downfield chemical shift (higher ppm value) of the carbonyl carbon is indicative of a more electron-deficient, and thus more electrophilic, center.

  • Infrared (IR) Spectroscopy: A higher stretching frequency (wavenumber, cm⁻¹) of the carbonyl bond (C=O) suggests a stronger bond and a more electrophilic carbon. Electron-withdrawing groups tend to increase the C=O stretching frequency.

CompoundCarbonyl ¹³C NMR (ppm)Carbonyl IR (cm⁻¹)
4-(Trifluoromethyl)benzaldehyde ~190.6 - 192.3[6]~1710
4-(Trifluoromethoxy)benzaldehyde ~190.5 (estimated from 4-fluorobenzaldehyde)[6]~1705
Benzaldehyde ~192.3~1703[7]

While the ¹³C NMR data for the carbonyl carbons are very similar, the Hammett constants provide a more direct and reliable measure of the electronic effect on reactivity. The IR data, with a slightly higher stretching frequency for the CF₃-substituted aldehyde, aligns with the expectation of a more electron-withdrawing environment around the carbonyl group compared to the OCF₃-substituted counterpart.

Reactivity in Key Synthetic Transformations: A Comparative Outlook

Based on the compelling electronic arguments from Hammett constants, the predicted order of reactivity for nucleophilic addition reactions is:

4-(Trifluoromethyl)benzaldehyde > 4-(Trifluoromethoxy)benzaldehyde > Benzaldehyde

This enhanced reactivity of the trifluoromethyl-substituted benzaldehyde is advantageous in a variety of crucial synthetic transformations:

  • Nucleophilic Addition Reactions (e.g., Grignard, Organolithium): The increased electrophilicity of the carbonyl carbon in 4-(trifluoromethyl)benzaldehyde leads to faster reaction rates and potentially higher yields.

  • Wittig Reaction: This olefination reaction is sensitive to the electrophilicity of the aldehyde. A more electrophilic carbonyl carbon generally results in a faster reaction with the phosphonium ylide.[8][9][10]

  • Reductive Amination: The initial formation of the iminium ion is accelerated by electron-withdrawing groups, making 4-(trifluoromethyl)benzaldehyde a more reactive substrate.

While direct side-by-side kinetic data is scarce in the literature, the wealth of evidence from physical organic principles strongly supports the superior reactivity of CF₃-substituted benzaldehydes over their OCF₃-substituted analogs in these and other related transformations.

Experimental Protocols for Reactivity Comparison

To empirically validate the predicted reactivity difference, a competitive experiment can be designed. This self-validating system provides a clear and direct comparison of the two aldehydes under identical conditions.

Protocol: Competitive Wittig Reaction

This protocol is designed to directly compare the reactivity of 4-(trifluoromethoxy)benzaldehyde and 4-(trifluoromethyl)benzaldehyde by allowing them to compete for a limited amount of a Wittig reagent.

Materials:

  • 4-(Trifluoromethoxy)benzaldehyde (1.0 eq)

  • 4-(Trifluoromethyl)benzaldehyde (1.0 eq)

  • Benzyltriphenylphosphonium chloride (0.5 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (0.55 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Internal standard (e.g., dodecane)

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • Ylide Generation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium chloride (0.5 eq) and anhydrous THF. Cool the suspension to 0 °C in an ice bath. Carefully add sodium hydride (0.55 eq) portion-wise. Allow the mixture to warm to room temperature and stir for 1 hour. The formation of a deep orange or red color indicates the generation of the ylide.

  • Competitive Reaction: In a separate flame-dried flask, dissolve 4-(trifluoromethoxy)benzaldehyde (1.0 eq), 4-(trifluoromethyl)benzaldehyde (1.0 eq), and the internal standard in anhydrous THF.

  • Cool the ylide solution back to 0 °C and add the solution of the two aldehydes dropwise via a syringe over 10 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the layers. Wash the organic layer with water and then brine.

  • Isolation and Analysis: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analyze the crude product mixture by ¹H NMR and/or GC-MS to determine the relative ratio of the two alkene products. The product ratio will directly reflect the relative reactivity of the two aldehydes.

Competitive_Wittig_Workflow cluster_reactants Reactant Preparation Ylide Generate Wittig Ylide (Benzyltriphenylphosphorane) Reaction Competitive Reaction (Add aldehyde mixture to limiting ylide at 0°C) Ylide->Reaction Aldehydes Prepare Equimolar Mixture: 4-(OCF₃)benzaldehyde 4-(CF₃)benzaldehyde + Internal Standard Aldehydes->Reaction Workup Quench and Extraction Reaction->Workup Analysis Product Ratio Analysis (¹H NMR or GC-MS) Workup->Analysis Conclusion Determine Relative Reactivity Analysis->Conclusion

Caption: Experimental workflow for the competitive Wittig reaction.

Conclusion and Practical Implications

The electronic properties of the -OCF₃ and -CF₃ substituents, as quantified by their Hammett constants, provide a robust framework for predicting the reactivity of the corresponding benzaldehydes. The stronger electron-withdrawing nature of the -CF₃ group renders 4-(trifluoromethyl)benzaldehyde a more reactive electrophile in nucleophilic addition reactions compared to 4-(trifluoromethoxy)benzaldehyde. This heightened reactivity can be strategically leveraged by synthetic chemists to achieve faster reaction times, milder reaction conditions, and potentially higher yields.

For drug development professionals, this difference in reactivity can influence the choice of building blocks for library synthesis and lead optimization. While both substituents offer the benefits of fluorine incorporation, such as increased metabolic stability and lipophilicity, the more reactive CF₃-substituted aldehyde may be preferable for challenging synthetic steps. Conversely, the less reactive OCF₃-substituted aldehyde might offer advantages in multi-step syntheses where chemoselectivity is a primary concern. Ultimately, a thorough understanding of the electronic nuances of these valuable functional groups empowers researchers to make more informed and strategic decisions in the pursuit of novel and effective chemical entities.

References

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A Comparative Guide to the Electronic Effects of the Trifluoromethoxy Group on the Benzaldehyde Moiety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Power of Fluorine in Modulating Molecular Properties

In the landscape of modern drug discovery and fine chemical synthesis, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for fine-tuning the physicochemical and biological properties of molecules. Among these, the trifluoromethoxy group (-OCF3) has emerged as a particularly intriguing substituent. Its unique electronic profile, a complex interplay of inductive and resonance effects, allows for the subtle yet profound modulation of a molecule's reactivity, lipophilicity, metabolic stability, and binding affinity.[1] This guide provides an in-depth analysis of the electronic effects of the trifluoromethoxy group on the benzaldehyde moiety, a fundamental building block in organic chemistry. Through a comparative lens, supported by experimental data, we will dissect the influence of the -OCF3 group and contrast it with other common electron-withdrawing substituents, offering a quantitative and practical understanding for researchers in the field.

The Duality of the Trifluoromethoxy Group: A Push-Pull Electronic Profile

The electronic character of the trifluoromethoxy group is not as straightforward as that of a simple electron-withdrawing group. It exhibits a dual nature, characterized by a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).[2]

  • Inductive Effect (-I): The three highly electronegative fluorine atoms create a strong dipole, pulling electron density away from the oxygen atom and, consequently, from the aromatic ring through the sigma bond. This effect is potent and distance-dependent, being most pronounced at the ortho and meta positions.

  • Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the aromatic pi-system. However, the strong electron-withdrawing nature of the attached CF3 group significantly diminishes the electron-donating ability of the oxygen, making this resonance effect much weaker than that of a methoxy (-OCH3) group.[1]

This intricate balance of opposing electronic forces is key to the unique properties imparted by the trifluoromethoxy group.

Quantifying the Electronic Influence: Hammett Constants and pKa Values

To move beyond qualitative descriptions, we can employ physical organic chemistry principles to quantify the electronic impact of the trifluoromethoxy group. Hammett constants (σ) and the acidity of substituted benzoic acids (pKa) are powerful tools for this purpose. The Hammett equation, log(K/K₀) = ρσ, provides a linear free-energy relationship that correlates the electronic effects of substituents on the rates and equilibria of reactions of aromatic compounds.[3][4]

Comparative Acidity of Substituted Benzoic Acids

The acidity of a substituted benzoic acid is a direct reflection of the electronic effect of the substituent on the aromatic ring. Electron-withdrawing groups stabilize the carboxylate anion through delocalization of the negative charge, resulting in a stronger acid (lower pKa). The table below compares the pKa values of benzoic acid with its trifluoromethoxy- and trifluoromethyl-substituted analogs.

CompoundSubstituentPositionpKa
Benzoic Acid-H-4.20
3-(Trifluoromethoxy)benzoic Acid-OCF3meta3.82[5]
4-(Trifluoromethoxy)benzoic Acid-OCF3para3.79 (predicted)
3-(Trifluoromethyl)benzoic Acid-CF3meta3.77 (predicted)[6]
4-(Trifluoromethyl)benzoic Acid-CF3para3.69[7]

Data sourced from various chemical suppliers and databases. Predicted values are based on computational models.

From this data, it is evident that both the trifluoromethoxy and trifluoromethyl groups increase the acidity of benzoic acid compared to the unsubstituted parent compound, confirming their electron-withdrawing nature. The trifluoromethyl group generally leads to a slightly stronger acid, indicating a more potent electron-withdrawing effect, particularly at the para position where its resonance-withdrawing effect (-R) complements its inductive effect.

Hammett Substituent Constants (σ)

Hammett constants provide a more nuanced quantification of the electronic effects, separating them into inductive (σI) and resonance (σR) contributions, with the overall effect captured by σm and σp for meta and para substituents, respectively.

Substituentσmσp
-OCF30.400.35
-CF30.430.54
-NO20.710.78
-Cl0.370.23
-OCH30.12-0.27

Values are generally accepted literature values.[2]

The positive σ values for the trifluoromethoxy group confirm its electron-withdrawing character at both the meta and para positions. Notably, the σp value for -OCF3 is lower than its σm value, a consequence of the weak +R effect counteracting the strong -I effect at the para position. In contrast, the -CF3 group has a significantly larger σp value, reflecting its ability to withdraw electrons through both induction and resonance. For comparison, the nitro group (-NO2) is a much stronger electron-withdrawing group, while the methoxy group (-OCH3) is electron-donating at the para position due to its strong +R effect.

Impact on the Benzaldehyde Moiety: A Spectroscopic and Reactivity Perspective

The electronic perturbations induced by the trifluoromethoxy group on the benzaldehyde ring have tangible consequences for its spectroscopic properties and chemical reactivity.

Spectroscopic Signatures

1. ¹³C NMR Spectroscopy: The chemical shift of the carbonyl carbon in the ¹³C NMR spectrum is highly sensitive to the electronic environment. Electron-withdrawing groups deshield the carbonyl carbon, causing its resonance to appear at a higher chemical shift (downfield).

  • Expected Trend: The carbonyl carbon of trifluoromethoxy-substituted benzaldehydes is expected to be deshielded compared to unsubstituted benzaldehyde. The effect should be more pronounced with the substituent at the para position due to through-conjugation effects. A hypothetical comparison would show the following trend in carbonyl ¹³C chemical shifts: 4-nitrobenzaldehyde > 4-trifluoromethylbenzaldehyde > 4-trifluoromethoxybenzaldehyde > benzaldehyde.

2. Infrared (IR) Spectroscopy: The stretching frequency of the carbonyl group (νC=O) in the IR spectrum is also influenced by electronic effects. Electron-withdrawing groups increase the force constant of the C=O bond, leading to a higher stretching frequency.[8][9][10][11]

  • Expected Trend: The C=O stretching frequency of trifluoromethoxy-substituted benzaldehydes should be at a higher wavenumber compared to benzaldehyde. The trend is expected to mirror that of the ¹³C NMR chemical shifts, with stronger electron-withdrawing groups causing a greater increase in the C=O stretching frequency.

Chemical Reactivity

The primary mode of reaction for benzaldehydes is nucleophilic addition to the carbonyl carbon. The rate of this reaction is highly dependent on the electrophilicity of the carbonyl carbon. Electron-withdrawing substituents enhance the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reactivity of the aldehyde.[12][13][14][15]

  • Predicted Reactivity Order: Based on the Hammett constants, the predicted order of reactivity of substituted benzaldehydes towards nucleophilic addition is: 4-nitrobenzaldehyde > 4-trifluoromethylbenzaldehyde > 3-trifluoromethylbenzaldehyde ≈ 3-trifluoromethoxybenzaldehyde > 4-trifluoromethoxybenzaldehyde > benzaldehyde > 4-methoxybenzaldehyde.

This predicted order highlights the nuanced effect of the trifluoromethoxy group. While it activates the benzaldehyde towards nucleophilic attack compared to the unsubstituted analog, its activating effect is tempered, particularly at the para position, by its weak resonance donation.

Experimental Protocols

Determination of pKa of Substituted Benzoic Acids by Potentiometric Titration

This protocol describes a self-validating system for the accurate determination of pKa values.

Objective: To experimentally determine and compare the pKa values of benzoic acid, 3-(trifluoromethoxy)benzoic acid, and 4-(trifluoromethoxy)benzoic acid.

Materials:

  • Substituted benzoic acids

  • Standardized 0.1 M NaOH solution

  • Deionized water, boiled to remove CO2

  • pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)

  • Magnetic stirrer and stir bar

  • 50 mL burette

  • 100 mL beaker

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.1 mmol of the benzoic acid derivative and dissolve it in 50 mL of CO2-free deionized water. If solubility is an issue, a co-solvent like ethanol can be used, but consistency across all measurements is crucial.

  • Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with standardized 0.1 M NaOH solution above the beaker.

  • Initial Reading: Record the initial pH of the solution.

  • Titration: Add the NaOH solution in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

  • Equivalence Point: Continue the titration until the pH changes rapidly, indicating the equivalence point, and then continue for a few more additions.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the midpoint of the steepest part of the curve.

    • The pKa is the pH at which half of the acid has been neutralized. This corresponds to the pH at half the volume of NaOH required to reach the equivalence point.

    • For higher accuracy, a Gran plot can be used to determine the equivalence point more precisely.

Trustworthiness: The accuracy of this protocol is validated by the initial calibration of the pH meter with at least three standard buffers and the use of a standardized titrant. Repeating the titration for each acid at least three times ensures the reproducibility of the results.

Visualizing the Concepts

Electronic Effects of the Trifluoromethoxy Group

Caption: Inductive vs. Resonance Effects of the -OCF3 Group.

Experimental Workflow for pKa Determination

pka_workflow start Start prepare_sample Prepare Sample Dissolve known amount of acid in CO2-free water start->prepare_sample calibrate_ph Calibrate pH Meter Use standard buffers (pH 4, 7, 10) prepare_sample->calibrate_ph titrate Potentiometric Titration Add standardized NaOH incrementally calibrate_ph->titrate record_data Record Data pH vs. Volume of NaOH titrate->record_data plot_data Plot Titration Curve pH vs. Volume record_data->plot_data determine_ep Determine Equivalence Point (V_eq) plot_data->determine_ep calculate_pka Calculate pKa pH at 0.5 * V_eq determine_ep->calculate_pka end End calculate_pka->end

Caption: Workflow for pKa Determination via Potentiometric Titration.

Conclusion: A Versatile Tool for Molecular Design

The trifluoromethoxy group presents a fascinating case study in the nuanced world of electronic effects. Its strong inductive electron withdrawal, tempered by a weak resonance donation, makes it a "pseudo-halogen" that can be strategically employed to enhance the electrophilicity of the benzaldehyde carbonyl group. This activation, while less pronounced than that of a nitro or trifluoromethyl group, is significant and offers a valuable alternative for fine-tuning molecular properties. For drug development professionals and synthetic chemists, a thorough understanding of these electronic effects, quantified by parameters like Hammett constants and pKa values, is paramount for the rational design of molecules with desired reactivity, metabolic stability, and biological activity. The trifluoromethoxy group is not merely a bioisostere for other functional groups; it is a unique and powerful tool in the ever-expanding arsenal of medicinal and materials chemistry.

References

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  • Showing metabocard for 4-(Trifluoromethyl)benzoic acid (HMDB0246315). (n.d.). Human Metabolome Database.
  • Problem Set #3 – Solutions Q1, 3, 5, 7. (n.d.).
  • Chemical Properties of 3-(Trifluoromethyl)benzoic acid (CAS 454-92-2). (n.d.). Cheméo.
  • 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966. (n.d.). PubChem.
  • Benzaldehyde, 3-(trifluoromethyl)-. (n.d.). NIST WebBook.
  • 3-(Trifluoromethyl)benzaldehyde. (n.d.). Oakwood Chemical.
  • What is the decreasing order of reactivity of (a) benzaldehyde, (b) 4- methyl benzaldehyde, (c) 4- Nitro benzaldehyde, (4) 4- methoxy benzaldehyde towards Cannizzaro reaction?. (2020, June 10). Quora.
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A Comparative Guide to the Steric Hindrance of the Trifluoromethoxy Group in 5-Chloro-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Lipophilicity—Unpacking the Steric Profile of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF3) group has become an increasingly vital substituent in medicinal chemistry and materials science.[1][2] Its strong electron-withdrawing nature and high lipophilicity (Hansch π parameter of +1.04) are well-documented properties that medicinal chemists leverage to enhance metabolic stability, membrane permeability, and binding affinity.[3][4][5] However, a critical characteristic that often dictates its utility, particularly when placed in sterically demanding positions, is its distinct steric profile. Unlike its more common analogue, the methoxy group, the trifluoromethoxy group imposes a unique and significant steric footprint.

This guide provides an in-depth comparison of the steric hindrance imparted by the trifluoromethoxy group in 5-Chloro-2-(trifluoromethoxy)benzaldehyde. We will objectively compare its performance and reactivity with key alternatives—the methoxy (-OCH3) and trifluoromethyl (-CF3) groups—supported by established principles and detailed experimental protocols to quantify these effects. The focus is on the ortho position, where steric effects are most pronounced and can dramatically influence molecular conformation and reactivity.

The Unique Conformational and Steric Nature of the Trifluoromethoxy Group

The steric bulk of the -OCF3 group is not merely a function of its atomic radii but is fundamentally dictated by its preferred conformation. Due to a combination of steric repulsion and nO → σ*C–F hyperconjugative interactions, the O–CF3 bond tends to lie in a plane orthogonal to the aromatic ring.[6][7] This perpendicular orientation creates a significant "steric cone" that extends over one face of the aromatic ring, directly influencing adjacent functional groups.

  • Versus the Methoxy Group (-OCH3): The methoxy group is smaller and, in the absence of other ortho substituents, typically prefers a planar conformation with the aromatic ring to maximize resonance donation from the oxygen lone pair. This results in substantially lower steric hindrance compared to the bulky, orthogonal -OCF3 group.[1]

  • Versus the Trifluoromethyl Group (-CF3): The -CF3 group is also considered bulky and is a strong electron-withdrawing substituent.[3] However, the presence of the oxygen atom in -OCF3 leads to a longer C-O bond compared to a C-C bond, pushing the bulky CF3 moiety further from the ring and altering its vector of steric influence. While both are sterically demanding, the orthogonal nature of the -OCF3 group presents a distinct spatial challenge.

This guide will explore how these intrinsic properties manifest in the reactivity of the aldehyde functionality in this compound.

Data Presentation: Comparative Physicochemical Properties

To provide a quantitative basis for comparison, the following table summarizes key parameters for the trifluoromethoxy, trifluoromethyl, and methoxy groups.

ParameterTrifluoromethoxy (-OCF3)Trifluoromethyl (-CF3)Methoxy (-OCH3)
Hansch Lipophilicity (π) +1.04[1][4][5]+0.88[1][3]-0.02[1][6]
Electronic Nature Strongly electron-withdrawing[8]Strongly electron-withdrawing[3]Electron-donating (resonance), weakly withdrawing (inductive)
Preferred Conformation (on benzene) Orthogonal to the ring[6][7]Staggered rotationPlanar with the ring
Steric Hindrance HighHighLow to Moderate

Visualizing Steric Influence on the Aldehyde Group

The diagram below illustrates the conceptual steric hindrance imposed by the ortho substituents on the carbonyl group of benzaldehyde. The orthogonal conformation of the -OCF3 group creates a significant steric shield over the aldehyde.

G cluster_OCF3 2-(Trifluoromethoxy)benzaldehyde cluster_CF3 2-(Trifluoromethyl)benzaldehyde cluster_OCH3 2-Methoxybenzaldehyde C_ring_1 C O_sub O C_ring_1->O_sub Orthogonal C_aldehyde C C_ring_1->C_aldehyde C_sub C O_sub->C_sub F1 F C_sub->F1 F2 F C_sub->F2 F3 F C_sub->F3 O_aldehyde O C_aldehyde->O_aldehyde steric_zone C_ring_2 C C_sub2 C C_ring_2->C_sub2 C_aldehyde2 C C_ring_2->C_aldehyde2 F4 F C_sub2->F4 F5 F C_sub2->F5 F6 F C_sub2->F6 O_aldehyde2 O C_aldehyde2->O_aldehyde2 C=O steric_zone2 C_ring_3 C O_sub3 O C_ring_3->O_sub3 Planar C_aldehyde3 C C_ring_3->C_aldehyde3 C_sub3 C O_sub3->C_sub3 O_aldehyde3 O C_aldehyde3->O_aldehyde3 C=O steric_zone3

Caption: Comparative steric influence of ortho substituents.

Experimental Protocols for Quantifying Steric Hindrance

To empirically validate the impact of the -OCF3 group's steric bulk, comparative studies are essential. Below are protocols for a kinetic analysis of a nucleophilic addition reaction and a spectroscopic method for conformational analysis.

Protocol 1: Comparative Kinetics of Horner-Wadsworth-Emmons (HWE) Olefination

The HWE reaction is an excellent model for probing steric hindrance at an aldehyde's carbonyl carbon.[9] The rate of attack by the phosphonate carbanion is sensitive to steric congestion. By comparing the reaction rates of this compound with its -CF3 and -OCH3 analogues, a quantitative measure of relative steric hindrance can be obtained.

Methodology:

  • Reagent Preparation:

    • Prepare 0.1 M stock solutions in anhydrous THF for each of the three aldehydes:

      • This compound

      • 5-Chloro-2-(trifluoromethyl)benzaldehyde

      • 5-Chloro-2-methoxybenzaldehyde

    • Prepare a 0.1 M stock solution of triethyl phosphonoacetate in anhydrous THF.

    • Prepare a 1.0 M solution of a suitable base, such as sodium bis(trimethylsilyl)amide (NaHMDS), in THF.

  • Reaction Setup:

    • In three separate, dry, nitrogen-flushed flasks at 0 °C, add 1.1 equivalents of the NaHMDS solution.

    • To each flask, slowly add 1.0 equivalent of the triethyl phosphonoacetate solution and stir for 30 minutes at 0 °C to generate the phosphonate carbanion.

    • To initiate the reactions simultaneously, add 1.0 equivalent of each respective aldehyde stock solution to its designated flask.

  • Reaction Monitoring & Data Acquisition:

    • At timed intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction mixture.

    • Immediately quench the aliquot with a saturated aqueous solution of NH4Cl.

    • Extract the organic components with ethyl acetate, dry over Na2SO4, and filter.

    • Analyze the crude product mixture by 1H NMR or GC-MS to determine the ratio of starting aldehyde to alkene product. An internal standard (e.g., dodecane) should be used for accurate quantification.

  • Data Analysis:

    • Plot the concentration of the aldehyde versus time for each of the three reactions.

    • Determine the initial reaction rate for each substrate. A significantly slower rate for this compound will provide quantitative evidence of greater steric hindrance at the carbonyl carbon.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare 0.1M Stock Solutions: - 3 Aldehyde Analogs - Phosphonate Reagent - Base (NaHMDS) carbanion Generate Phosphonate Carbanion with NaHMDS (3 separate flasks) reagents->carbanion initiate Initiate Reactions by Adding Aldehyde Analogs carbanion->initiate monitor Withdraw & Quench Aliquots at Timed Intervals initiate->monitor quantify Analyze by GC-MS or NMR (using internal standard) monitor->quantify plot Plot [Aldehyde] vs. Time & Calculate Initial Rates quantify->plot

Caption: Experimental workflow for comparative kinetic analysis.

Protocol 2: Conformational Analysis via 1H NMR Spectroscopy

The chemical shift of the aldehyde proton is sensitive to its electronic and spatial environment. Significant steric hindrance from an ortho substituent can force the aldehyde group into a specific conformation, which can be inferred from spectroscopic data.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 10-15 mg of each of the three aldehyde analogues in 0.6 mL of a suitable deuterated solvent (e.g., CDCl3) in separate NMR tubes.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • 1H NMR Data Acquisition:

    • Acquire high-resolution 1H NMR spectra for each sample on a 400 MHz or higher spectrometer.[10]

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate chemical shift determination.

  • Data Analysis & Interpretation:

    • Aldehyde Proton Chemical Shift (δ ~9.5-10.5 ppm): Compare the chemical shift of the aldehyde proton (-CHO) across the three analogues. A significant downfield or upfield shift for the 2-(trifluoromethoxy) and 2-(trifluoromethyl) derivatives compared to the 2-methoxy analogue can indicate through-space electronic effects resulting from a sterically enforced conformation. For example, studies on 2-substituted benzaldehydes have shown that the trans conformer (where the C=O bond is directed away from the ortho substituent) is often preferred to minimize steric clash.[11][12]

    • Aromatic Proton Shifts: Analyze the chemical shifts and coupling constants of the aromatic protons. Steric hindrance can cause slight puckering or distortion of the aromatic ring, which may be reflected in these values.

Conclusion and Field Implications

The evidence strongly indicates that the trifluoromethoxy group, when placed at the 2-position of a benzaldehyde ring, exerts substantial steric hindrance. This effect is a direct consequence of its inherent bulk and its electronically preferred conformation, where the O-CF3 bond is orthogonal to the aromatic plane.[6] This steric impediment is demonstrably greater than that of a methoxy group and is a critical differentiating factor when compared to a trifluoromethyl group.

For researchers in drug development, this is not a limitation but a powerful design element. The steric bulk of an ortho-trifluoromethoxy group can be strategically employed to:

  • Enforce a specific conformation: Lock a molecule into a bioactive conformation required for potent receptor binding.

  • Provide metabolic shielding: Physically block access of metabolic enzymes (e.g., Cytochrome P450s) to a nearby reactive site, thereby increasing the drug's half-life.[3][5]

  • Enhance binding selectivity: Utilize steric clashes to prevent binding to off-target proteins that may have smaller binding pockets.

By understanding and quantifying the steric profile of the trifluoromethoxy group, scientists can move beyond its use as a simple lipophilicity modulator and harness its unique three-dimensional properties to design more effective, selective, and durable therapeutic agents.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025-07-18). PubMed Central.
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (n.d.). Beilstein Journal of Organic Chemistry.
  • Synthesis of Trifluoromethoxylated (Hetero)
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025-07-01). MDPI. [Link]
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025-07-01).
  • Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. (n.d.). Refubium, Freie Universität Berlin. [Link]
  • Conformational analysis. Part 29.1 The conformational analysis of 2-substituted fluoro- and trifluoromethyl-benzaldehydes, acetophenones and methyl benzoates by the lanthanide induced shift (LIS) technique. (n.d.). RSC Publishing. [Link]
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019-05-14).
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. [Link]
  • Reactions of NO3 with aromatic aldehydes: gas-phase kinetics and insights into the mechanism of the reaction. (2021-09-10). Atmospheric Chemistry and Physics. [Link]
  • Organic & Biomolecular Chemistry Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. (2026-01-01).
  • The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. (2025-08-09).
  • New Entries Toward the Synthesis of OCF3-Containing Molecules. (2025-08-06).
  • Steric Effects on Electrophilic Aromatic Substitution Reactions. (2021-02-19). YouTube. [Link]
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  • Conformational Analysis. (2020-05-12). Chemistry LibreTexts. [Link]
  • Kinetics of the Redox Reaction of Benzaldehyde and Dichromate Ions in Aqueous Acidic Medium. (2019-06-20). SciSpace. [Link]
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A Senior Application Scientist's Guide to the Synthesis of 5-Chloro-2-(trifluoromethoxy)benzaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Chloro-2-(trifluoromethoxy)benzaldehyde in Modern Drug Discovery

In the landscape of contemporary pharmaceutical and agrochemical research, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern molecular design. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique ability to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, without a substantial increase in steric bulk. This compound is a key building block that introduces both a chloro and a trifluoromethoxy substituent onto an aromatic aldehyde scaffold, making it a valuable intermediate in the synthesis of a diverse array of complex molecules with potential therapeutic or biological activity.

This guide provides an in-depth technical comparison of various synthetic routes to this compound. As a Senior Application Scientist, my objective is to move beyond a mere recitation of protocols and delve into the causality behind experimental choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting the most appropriate synthetic strategy for their specific needs. Each method will be critically evaluated based on yield, purity, scalability, cost-effectiveness, and safety considerations, supported by experimental data and established chemical principles.

Methodology 1: Oxidation of 5-Chloro-2-(trifluoromethoxy)benzyl Alcohol

A common and often reliable method for the preparation of aromatic aldehydes is the oxidation of the corresponding benzyl alcohol. This approach is contingent on the availability of the precursor alcohol, which itself can be synthesized from commercially available starting materials.

Chemical Rationale and Mechanistic Insight

The oxidation of a primary alcohol to an aldehyde requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Several reagents are suitable for this transformation, with pyridinium chlorochromate (PCC) being a classic choice for its selectivity and operational simplicity in a laboratory setting. The reaction proceeds via the formation of a chromate ester intermediate, followed by a base-assisted elimination to yield the aldehyde and a reduced chromium species.

Experimental Protocol: Synthesis of this compound via Oxidation

Step 1: Synthesis of 5-Chloro-2-(trifluoromethoxy)benzyl Alcohol

Step 2: Oxidation to this compound

  • Reagents: 5-Chloro-2-(trifluoromethoxy)benzyl alcohol, Pyridinium chlorochromate (PCC), Dichloromethane (DCM), Diethyl ether, Silica gel, Hexane, Ethyl acetate.

  • Procedure:

    • Dissolve 5-Chloro-2-(trifluoromethoxy)benzyl alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

    • Add pyridinium chlorochromate (PCC) (2.0 equivalents) to the solution in one portion.

    • Stir the reaction mixture vigorously at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with diethyl ether and continue stirring for an additional hour.

    • Filter the mixture through a pad of silica gel to remove the chromium byproducts, washing the pad with additional diethyl ether.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a colorless oil.

An analogous synthesis of 5-Chloro-2-(trifluoromethyl)benzaldehyde from its corresponding benzyl alcohol using PCC reports a yield of 82%[1]. It is reasonable to expect a similar yield for the trifluoromethoxy analog under optimized conditions.

Workflow Diagram

Oxidation_Workflow Start 5-Chloro-2-(trifluoromethoxy)benzyl alcohol Step1 Dissolve in DCM Start->Step1 Step2 Add PCC Step1->Step2 Step3 Stir at RT (2-3h) Step2->Step3 Step4 Dilute with Et2O Step3->Step4 Step5 Filter through Silica Step4->Step5 Step6 Concentrate Step5->Step6 Step7 Purify (Column Chromatography) Step6->Step7 End This compound Step7->End

Caption: Workflow for the oxidation of 5-Chloro-2-(trifluoromethoxy)benzyl alcohol.

Methodology 2: Direct Formylation of 4-Chloro-1-(trifluoromethoxy)benzene

Directly introducing a formyl group onto the aromatic ring of a suitable precursor offers a more convergent synthetic route. Several classical and modern formylation reactions can be considered.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[2][3] The trifluoromethoxy group is deactivating, which may present a challenge for this reaction. However, the ortho-directing effect of the trifluoromethoxy group could favor the formation of the desired product.

The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a formamide (e.g., N,N-dimethylformamide, DMF) and a dehydrating agent (e.g., phosphorus oxychloride, POCl₃). This electrophile then attacks the aromatic ring, followed by hydrolysis to yield the aldehyde. The regioselectivity is governed by the electronic and steric properties of the substituents on the aromatic ring.

  • Reagents: 4-Chloro-1-(trifluoromethoxy)benzene, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Sodium acetate, Diethyl ether, Water.

  • Procedure:

    • To a solution of 4-Chloro-1-(trifluoromethoxy)benzene (1.0 equivalent) in DMF, cool the mixture to 0 °C.

    • Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise, maintaining the temperature below 5 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours, monitoring by TLC.

    • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

A general procedure for the Vilsmeier-Haack reaction reports a yield of 77% for an electron-rich substrate.[2] The yield for the less reactive 4-chloro-1-(trifluoromethoxy)benzene is expected to be lower and would require optimization.

Ortho-Lithiation Followed by Formylation

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. The trifluoromethoxy group is a known ortho-directing group, making this a promising strategy.

A strong organolithium base, such as n-butyllithium, can deprotonate the aromatic ring at the position ortho to the trifluoromethoxy group. The resulting aryllithium species is then quenched with an electrophilic formylating agent, typically DMF, to introduce the aldehyde functionality.

  • Reagents: 4-Chloro-1-(trifluoromethoxy)benzene, n-Butyllithium (n-BuLi), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Hydrochloric acid (HCl), Diethyl ether.

  • Procedure:

    • Dissolve 4-Chloro-1-(trifluoromethoxy)benzene (1.0 equivalent) in anhydrous THF under an inert atmosphere and cool to -78 °C.

    • Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes dropwise, maintaining the temperature at -78 °C.

    • Stir the mixture at -78 °C for 1-2 hours.

    • Add anhydrous DMF (1.5 equivalents) dropwise and continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature.

    • Quench the reaction with dilute aqueous HCl.

    • Extract the product with diethyl ether, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Reaction Pathway Diagram

Formylation_Pathways cluster_vilsmeier Vilsmeier-Haack Formylation cluster_lithiation Ortho-Lithiation Formylation V_Start 4-Chloro-1-(trifluoromethoxy)benzene V_Reagents DMF, POCl3 V_Start->V_Reagents V_Intermediate Vilsmeier Adduct V_Reagents->V_Intermediate V_Hydrolysis Hydrolysis V_Intermediate->V_Hydrolysis V_Product This compound V_Hydrolysis->V_Product L_Start 4-Chloro-1-(trifluoromethoxy)benzene L_Reagents n-BuLi, then DMF L_Start->L_Reagents L_Intermediate Ortho-lithiated Intermediate L_Reagents->L_Intermediate L_Quench Acidic Workup L_Intermediate->L_Quench L_Product This compound L_Quench->L_Product

Caption: Comparative reaction pathways for direct formylation methods.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialKey ReagentsYieldPurityScalabilityCost-EffectivenessSafety Concerns
Oxidation 5-Chloro-2-(trifluoromethoxy)benzyl alcoholPCC, DCMGood (est. ~80%)[1]High after chromatographyModerateModerate (depends on alcohol cost)PCC is a toxic and potentially carcinogenic chromium(VI) reagent.
Vilsmeier-Haack 4-Chloro-1-(trifluoromethoxy)benzeneDMF, POCl₃Moderate (expected)[2]Moderate to HighHighGood (commodity reagents)POCl₃ is corrosive and reacts violently with water.
Ortho-Lithiation 4-Chloro-1-(trifluoromethoxy)benzenen-BuLi, DMFGood to Excellent (expected)HighModerate (requires low temp.)Moderate (organolithiums are expensive)n-BuLi is pyrophoric and requires careful handling.

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound is a multifactorial decision that depends on the specific requirements of the research or development program.

  • For laboratory-scale synthesis with a focus on high purity and good yield , the oxidation of 5-chloro-2-(trifluoromethoxy)benzyl alcohol is a strong contender, provided the starting alcohol is readily accessible. The purification is generally straightforward, leading to a high-quality product.

  • For larger-scale production where cost and scalability are paramount , the Vilsmeier-Haack formylation presents an attractive option due to the use of inexpensive and readily available reagents. However, optimization would be necessary to achieve acceptable yields with this electron-deficient substrate.

  • The ortho-lithiation followed by formylation offers a highly regioselective and potentially high-yielding route. This method is particularly valuable when other isomers are to be avoided. The primary drawbacks are the cost of organolithium reagents and the requirement for cryogenic temperatures, which can be challenging to implement on a large scale.

Ultimately, the final decision should be guided by a thorough cost-benefit analysis, taking into account the availability of starting materials, the scale of the synthesis, the required purity of the final product, and the safety infrastructure available.

References

  • Vilsmeier-Haack Reaction. NROChemistry. [Link]
  • Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. MDPI. [Link]
  • Different formylation methods. 1[4], 2[5][6], 3[7].
  • Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]
  • WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.
  • Vilsmeier Haack Reaction : r/OrganicChemistry. Reddit. [Link]
  • United States Patent (19).
  • Benzaldehyde derivative synthesis by formyl
  • Formyl
  • Reimer-Tiemann Reaction | JEE Chemistry. Unacademy. [Link]
  • Vilsmeier (‐Haack) reaction.

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A Comparative Guide to the Efficacy of 5-Chloro-2-(trifluoromethoxy)benzaldehyde Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Pharmacological Significance of a Fluorinated Scaffold

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for enhancing therapeutic potential. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of high lipophilicity and metabolic stability, properties that can significantly improve the bioavailability and efficacy of drug candidates. When combined with a chloro-substituted benzaldehyde core, the resulting 5-Chloro-2-(trifluoromethoxy)benzaldehyde presents a promising platform for the development of novel bioactive compounds.

This guide provides a comparative analysis of the anticipated biological efficacy of derivatives synthesized from this compound. While direct, comprehensive comparative studies on a series of derivatives from this specific aldehyde are not yet prevalent in the public domain, this document synthesizes data from structurally analogous compounds to provide a predictive framework for their potential in anticancer, antimicrobial, and anti-inflammatory applications. The insights herein are grounded in established structure-activity relationships (SAR) and standard bio-assay methodologies, offering a valuable resource for researchers navigating the development of novel therapeutics based on this scaffold.

Anticipated Anticancer Activity: A Focus on Schiff Base Derivatives

Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a cornerstone of medicinal chemistry, renowned for their diverse biological activities, including potent anticancer effects. The imine or azomethine group (-C=N-) is crucial for the biological activity of these compounds. The introduction of the electron-withdrawing trifluoromethoxy group and the lipophilic chloro atom on the benzaldehyde ring is expected to enhance the cytotoxic potential of the resulting Schiff base derivatives.

Comparative Efficacy of Structurally Related Schiff Bases

To predict the anticancer efficacy of this compound Schiff base derivatives, we can examine the performance of analogous compounds in standard in vitro assays. The half-maximal inhibitory concentration (IC₅₀) is a key metric for cytotoxicity, with lower values indicating greater potency.

Parent Aldehyde Derivative Type Cancer Cell Line IC₅₀ (µM) Reference Compound IC₅₀ (µM)
5-Chloro-salicylaldehydePyrazole Schiff BaseMCF-7 (Breast)Varies by metal complexDoxorubicin<10
4-NitrobenzaldehydeBenzoic Acid Schiff BaseTSCCF (Tongue)446.68Not specified-
Various BenzaldehydesDiethylamino phenol Schiff BaseHeLa (Cervical), MCF-7 (Breast)Micromolar rangeCarboplatinMicromolar range

Table 1: Anticancer activity of Schiff bases derived from analogous benzaldehydes. Data is collated from multiple sources to provide a comparative outlook.[1]

The data from related compounds suggests that Schiff bases derived from this compound are likely to exhibit significant cytotoxicity against a range of cancer cell lines. The variation in IC₅₀ values will be dependent on the specific amine condensed with the parent aldehyde, offering a rich field for SAR studies.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Predicted Antimicrobial Efficacy: Targeting Bacterial and Fungal Pathogens

The growing threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Benzaldehyde derivatives, particularly those halogenated, have demonstrated promising antimicrobial properties. The trifluoromethoxy group is expected to enhance the lipophilicity of the derivatives, potentially improving their ability to penetrate microbial cell membranes.

Comparative Efficacy of Structurally Similar Antimicrobial Compounds

The minimum inhibitory concentration (MIC) is the primary metric for quantifying the in vitro antimicrobial activity of a compound. It represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Parent Aldehyde Derivative Type Microorganism MIC (µg/mL) Reference Compound MIC (µg/mL)
5-Chloro-salicylaldehydeSchiff BaseE. coli1.6Ciprofloxacin<1
5-Chloro-salicylaldehydeSchiff BaseS. aureus3.4Ciprofloxacin<1
5-Chloro-salicylaldehydeSchiff BaseA. niger47.5Fluconazole<10
2,4-DichlorobenzaldehydeHydrazoneP. mirabilis12.5CiprofloxacinNot specified

Table 2: Antimicrobial activity of derivatives from analogous benzaldehydes. This data provides a baseline for predicting the efficacy of this compound derivatives.[2][3]

Based on these analogs, it is reasonable to hypothesize that derivatives of this compound will exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that inhibits visible growth is the MIC.

Step-by-Step Methodology:

  • Preparation of Inoculum: Culture the test microorganism (e.g., E. coli, S. aureus) in a suitable broth medium to achieve a standardized turbidity, typically corresponding to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized volume of the microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Potential Anti-inflammatory and Enzyme Inhibition Activity

Beyond their cytotoxic and antimicrobial properties, Schiff bases and related derivatives of substituted benzaldehydes have also been investigated for their anti-inflammatory and enzyme-inhibiting potential. The trifluoromethoxy group can influence the binding of these molecules to enzyme active sites, potentially leading to potent and selective inhibition.

Insights from Analogous Compounds

Studies on various benzaldehyde derivatives have shown inhibitory activity against enzymes such as tyrosinase and glutathione S-transferases.[1][4] Additionally, some Schiff bases have demonstrated anti-inflammatory properties in animal models.[5][6] While specific data for this compound derivatives is not yet available, the structural features suggest a high probability of activity in these areas. Further investigation is warranted to explore these potential therapeutic applications.

Visualizing the Path from Synthesis to Biological Action

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the general synthetic pathway for the derivatives and a representative biological mechanism.

G cluster_synthesis General Synthesis of Schiff Base Derivatives Parent_Aldehyde This compound Schiff_Base Schiff Base Derivative Parent_Aldehyde->Schiff_Base Condensation Primary_Amine Primary Amine (R-NH2) Primary_Amine->Schiff_Base

Caption: General synthetic route to Schiff base derivatives.

G cluster_pathway Hypothesized Anticancer Mechanism Derivative Schiff Base Derivative Cell_Membrane Cancer Cell Membrane Derivative->Cell_Membrane Interacts with/nCrosses Membrane Apoptosis_Pathway Apoptotic Pathway Cell_Membrane->Apoptosis_Pathway Induces Cell_Death Cell Death Apoptosis_Pathway->Cell_Death

Caption: Simplified proposed mechanism of anticancer action.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of a new generation of bioactive molecules. Based on the extensive research into structurally related compounds, its derivatives, particularly Schiff bases and hydrazones, are predicted to exhibit significant anticancer and antimicrobial activities. The unique electronic and steric properties conferred by the chloro and trifluoromethoxy substituents provide a strong foundation for potent and selective biological interactions.

This guide serves as a foundational resource, offering a predictive comparison and detailed experimental protocols to aid researchers in the rational design and evaluation of novel derivatives. Future work should focus on the systematic synthesis of a library of this compound derivatives and their comprehensive biological screening to validate these predictions and elucidate detailed structure-activity relationships. Such efforts will be crucial in unlocking the full therapeutic potential of this exciting chemical scaffold.

References

  • Ashraf, M., Mahmood, K., & Yusoff, I. (2011). Synthesis, Characterization and Biological Activity of Schiff Bases. Semantic Scholar.
  • Cao, Y., et al. (2023). Evaluation of Antioxidant and Anticancer Activity of Amino Acid Derived Schiff Bases and their Metal Complexes – A Review. Indian Journal of Pharmaceutical Sciences, 85(3), 436-447.
  • El-Sayed, Y. S., et al. (2023). Design, Synthesis and Anticancer Evaluation of Some Selected Schiff Bases Derived from Benzimidazole Derivative. World Journal of Chemistry, 18(1), 1-15.
  • Gümüş, F., et al. (2022). Benzaldehyde derivatives with investigated inhibition profile 2....
  • Huda S. Abood et al. (2025). synthesis and anti-inflammatory activity study of schiff bases complexes.
  • Kaki, S. S., et al. (2014). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Future Medicinal Chemistry, 6(13), 1449-1476.
  • Li, G. L., et al. (2010). A class of novel Schiff's bases: Synthesis, therapeutic action for chronic pain, anti-inflammation and 3D QSAR analysis. Bioorganic & Medicinal Chemistry, 18(6), 2265-2271.
  • Nihei, K., & Kubo, I. (2017). Substituent effect of benzaldehydes on tyrosinase inhibition. Plant Physiology and Biochemistry, 111, 27-32.
  • Sakhare, K. B., et al. (2024). Anticancer activity of Schiff base ligand (E)-4-((5-chloro-2--hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol--3(2H)-one and its Co(II), Cu(II) and Zn(II) metal complexes. Journal of the Serbian Chemical Society, 89(2), 165-175.
  • Selman, J., et al. (Year unavailable). Anti-inflammatory and Antioxidant Activity Screening for New Steroidal Schiff Bases. Moroccan Journal of Chemistry.
  • Shi, L., et al. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry, 42(4), 558-564.
  • Shoaib, K., et al. (2013). Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes. Journal of Basic & Applied Sciences, 9, 442-453.
  • Sridevi, N., & Maheshwari, D. (2023). Evaluation of Antioxidant and Anticancer Activity of Amino Acid Derived Schiff Bases and their Metal Complexes – A Review. Indian Journal of Pharmaceutical Sciences, 85(3), 436-447.
  • Taha, M., et al. (2022). Antimicrobial activities of hydrazones with 2,4-dichloro moiety. Drug Discovery, 16(37), 53-62.
  • Usama H. Ramadhan et al. (2016). SYNTHESIS OF SCHIFF BASES COMPLEXES AS ANTI– INFLAMMATORY AGENTS. World Journal of Pharmacy and Pharmaceutical Sciences, 5(10), 98-108.
  • Vasić, V. P., et al. (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science.
  • Vujić, J. M., et al. (2023). Synthesis, Anti-inflammatory andin silico Studies of few novel 1,2,4-Triazole Derived Schiff Base Compounds.
  • Yerragunta, V., et al. (2022). Overview of Biological Activities and Synthesis of Schiff Base. International Journal for Multidisciplinary Research, 6(4).
  • Zishen, G., et al. (2021). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde.
  • Popiolek, R., et al. (2021). Antimicrobial Activity of Some Steroidal Hydrazones. Molecules, 26(21), 6424.
  • Moldovan, Z., et al. (2021).
  • Al-Amiery, A. A., et al. (2012). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities.
  • El-Sayed, W. M., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific Reports, 12(1), 16298.
  • Gomes, C. R. B., et al. (2022). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 27(19), 6529.
  • Öncü, S., et al. (2025).
  • S. Mary, S. J., et al. (2022). Computational Evaluation of Novel Schiff Base Complexes as Anti Dengue and Anti-Cancer Agent. Oriental Journal of Chemistry, 38(2), 346-355.

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A Senior Application Scientist's Guide to the Quantitative Analysis of 5-Chloro-2-(trifluoromethoxy)benzaldehyde in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of robust analytical methodologies for the quantitative determination of 5-Chloro-2-(trifluoromethoxy)benzaldehyde, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Accurate and precise quantification of this analyte within complex reaction mixtures is paramount for reaction monitoring, yield optimization, and impurity profiling. The choice of analytical technique is a critical decision, directly impacting data quality, throughput, and resource allocation. This document moves beyond simple protocols to explore the causality behind methodological choices, offering a comparative framework based on High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Foundational Principles: Choosing the Right Analytical Tool

The objective of in-process reaction monitoring is to obtain consistent, reliable, and accurate data.[3] A validated analytical method provides documented evidence that it is suitable for its intended purpose, ensuring the integrity of the results.[4][5][6] For this compound, the analytical challenge lies in its quantification amidst structurally similar starting materials, intermediates, and byproducts. The primary precursor, for instance, is often the corresponding alcohol, 5-Chloro-2-(trifluoromethoxy)benzyl alcohol, which can be present in unreacted form.[7]

We will compare three workhorse analytical techniques, each with distinct advantages and considerations:

  • High-Performance Liquid Chromatography (HPLC): A versatile separation technique ideal for a wide range of organic molecules.

  • Gas Chromatography (GC): A powerful method for volatile and thermally stable compounds, particularly effective for halogenated organics.[8]

  • Quantitative Nuclear Magnetic Resonance (qNMR): An inherently quantitative primary method that often requires minimal sample preparation and no analyte-specific reference standard for relative quantification.[9][10]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is arguably the most common technique for monitoring organic reactions due to its robustness and versatility. For an aromatic aldehyde like our target analyte, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

Expertise & Experience: The "Why" Behind the Method

The core principle of RP-HPLC involves partitioning the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase.[11] Molecules with higher hydrophobicity are retained longer on the column. This compound is more hydrophobic than its corresponding alcohol precursor due to the replacement of the polar hydroxyl group with a less polar aldehyde. This difference in polarity is the basis for their chromatographic separation. A UV detector is selected due to the strong chromophore (the substituted benzene ring) present in the analyte, which absorbs UV light, allowing for sensitive detection.[12]

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing p1 Reaction Sample Dilution (in Acetonitrile) a3 Sample Injection & Gradient Elution p1->a3 p2 Reference Standard Preparation (Stock & Working Solutions) a2 System Suitability Test (SST) (Inject Standard) p2->a2 p3 Mobile Phase Preparation (e.g., Acetonitrile/Water) a1 System Equilibration (C18 Column) p3->a1 a1->a2 a2->a3 a4 UV Detection (e.g., 254 nm) a3->a4 d1 Peak Integration a4->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3 GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing p1 Reaction Sample Dilution (in Ethyl Acetate) a1 Vaporization in Inlet p1->a1 p2 Reference Standard Preparation (Stock & Working Solutions) p2->a1 a2 Temperature Programmed Separation (e.g., DB-5 Column) a1->a2 a3 ECD Detection a2->a3 d1 Peak Integration a3->d1 d2 External Standard Calibration d1->d2 d3 Concentration Calculation d2->d3 QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation p1 Accurately weigh Internal Standard p2 Add weighed reaction mixture aliquot p1->p2 p3 Dissolve in Deuterated Solvent p2->p3 a1 Tune & Shim Spectrometer p3->a1 a2 Set Quantitative Parameters (e.g., long d1, 90° pulse) a1->a2 a3 Acquire ¹H Spectrum a2->a3 d1 Phase & Baseline Correction a3->d1 d2 Integrate Analyte & Standard Peaks d1->d2 d3 Calculate Molar Concentration d2->d3

Sources

A Senior Application Scientist's Guide to the Isomeric Purity of 5-Chloro-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Isomeric Purity in Advanced Pharmaceutical Intermediates

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone for enhancing the pharmacological profile of active pharmaceutical ingredients (APIs).[1][2] The trifluoromethoxy (-OCF3) group, in particular, is increasingly sought after for its ability to improve metabolic stability, lipophilicity, and bioavailability.[2][3] 5-Chloro-2-(trifluoromethoxy)benzaldehyde is a key building block that leverages these benefits, serving as a versatile precursor for a new generation of complex therapeutics.[1]

However, the synthetic pathways leading to such multi-substituted aromatic compounds are often fraught with challenges, chief among them being the formation of undesired positional isomers. These isomers, while structurally similar, can exhibit drastically different pharmacological and toxicological profiles. Therefore, the rigorous assessment and control of isomeric purity are not merely a matter of quality control but a fundamental requirement for ensuring the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of analytical methodologies, grounded in experimental data, to empower researchers in the robust characterization of this compound.

Synthetic Landscape: Origins of Isomeric Impurities

The isomeric profile of the final product is intrinsically linked to its synthetic route. The synthesis of this compound typically involves multi-step sequences where the regioselectivity of aromatic substitution reactions is paramount. Potential isomeric impurities arise when reactants add to incorrect positions on the benzene ring. For example, starting from a chlorophenol, the introduction of the trifluoromethoxy group and the subsequent formylation must be precisely controlled to yield the desired 2,5-substitution pattern.

A plausible synthetic pathway might involve the oxidation of the corresponding benzyl alcohol, (5-chloro-2-(trifluoromethoxy)phenyl)methanol.[4] The purity of this precursor is critical, as any isomers present will be carried through to the final aldehyde. The diagram below illustrates a conceptual synthetic workflow and highlights the critical stages where isomeric impurities can emerge.

cluster_0 Synthesis Pathway cluster_1 Potential Impurity Generation Start Starting Material (e.g., 4-Chlorophenol) Step1 Trifluoromethoxylation Start->Step1 Step2 Formylation (e.g., Vilsmeier-Haack or Duff reaction) Step1->Step2 Impurity1 Isomeric Intermediates (e.g., ortho/meta trifluoromethoxylation) Step1->Impurity1 Poor Regiocontrol Product Target: 5-Chloro-2-(trifluoromethoxy) benzaldehyde Step2->Product Impurity2 Isomeric Products (e.g., 4-Chloro-3-formyl, 2-Chloro-5-formyl isomers) Step2->Impurity2 Poor Regiocontrol

Caption: Conceptual synthetic pathway and points of isomeric impurity formation.

The most probable positional isomers of this compound that researchers may encounter include:

  • 2-Chloro-5-(trifluoromethoxy)benzaldehyde: A common alternative resulting from different synthetic precursors.[1]

  • 4-Chloro-2-(trifluoromethoxy)benzaldehyde: An isomer with a different chlorine position.

  • 5-Chloro-3-(trifluoromethoxy)benzaldehyde: An isomer where the functional groups have a meta-relationship.

Comparative Analysis of Analytical Methodologies

A multi-pronged analytical approach is essential for the unambiguous identification and quantification of isomers. No single technique is universally superior; instead, their strengths are complementary. The choice of method depends on the specific analytical goal, from rapid screening to precise quantification.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC-UV/DAD) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation by boiling point/polarity; identification by mass fragmentation.Separation by polarity/affinity for stationary phase; detection by UV absorbance.Identification and quantification based on the magnetic properties of atomic nuclei in their chemical environment.
Isomer Resolution Excellent for volatile isomers with different boiling points or column interactions.Good to excellent, dependent on column chemistry and mobile phase optimization.Unambiguous for structural isomers. Provides definitive structural information.
Sensitivity Very high (ppb to low ppm levels).High (low ppm levels).Lower (requires ~0.1-1% for detection without specialized techniques).
Quantification Good with calibration standards. Susceptible to injection variability.Excellent with calibration standards (robust and reproducible).Excellent (qNMR). Can be absolute using a certified internal standard, no calibration curve needed.[5]
Sample Preparation Simple dilution. Derivatization may be needed for non-volatile compounds.[6]Simple dilution and filtration.Simple dissolution in a deuterated solvent.[7]
Key Advantage High sensitivity and powerful identification capabilities through mass spectral libraries.Robustness, high precision for quantification, and wide applicability.Definitive structure elucidation and absolute quantification capability.
Primary Limitation Not suitable for thermally labile or non-volatile compounds.Isomers may co-elute if they have very similar polarities.Lower sensitivity compared to chromatographic methods.

Recommended Analytical Workflow

For comprehensive quality assurance, a tiered analytical strategy is recommended. This workflow ensures both high confidence in identification and high accuracy in quantification.

start Sample of 5-Chloro-2-(trifluoromethoxy) benzaldehyde gcms Tier 1: Screening & Identification GC-MS Analysis start->gcms decision1 Isomers Detected? gcms->decision1 hplc Tier 2: Orthogonal Verification RP-HPLC-DAD Analysis qnmr Tier 3: Definitive Quantification ¹H and ¹⁹F qNMR Analysis hplc->qnmr report Final Purity Report (Identity, Purity, Impurity Profile) qnmr->report decision1->hplc Yes decision1->report No (Purity > 99.9%)

Caption: Recommended workflow for isomeric purity assessment.

Experimental Protocols

The following protocols are provided as a robust starting point for method development and validation.

GC-MS Protocol for Isomer Identification and Screening

This method is designed to separate and identify potential volatile isomers based on their retention times and mass fragmentation patterns.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).[6]

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the benzaldehyde sample in high-purity acetone.

    • Perform a 1:100 dilution of the stock solution with acetone to a final concentration of 10 µg/mL.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.[6]

    • Injector: Split/splitless inlet at 250°C, split ratio 50:1.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.[8]

    • Oven Program: Initial temperature 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.[7]

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40-400.[7]

  • Data Analysis: Identify the main peak corresponding to the target compound (C8H4ClF3O, MW 224.57). Search for peaks with the same molecular ion (m/z 224) but different retention times. Compare fragmentation patterns to reference spectra of known isomers if available.

HPLC-DAD Protocol for Isomer Quantification

This protocol provides a robust method for quantifying isomeric impurities that are well-resolved chromatographically.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Sample Preparation:

    • Prepare a 0.5 mg/mL stock solution of the sample in acetonitrile.

    • Filter the solution through a 0.45 µm syringe filter before injection.[8]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[9]

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). Method development may be required to optimize separation.

    • Flow Rate: 1.0 mL/min.[8][9]

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: DAD, monitor at 254 nm.[9]

  • Data Analysis: Quantify isomers using area percent normalization, assuming identical response factors for a preliminary assessment. For higher accuracy, obtain reference standards for each potential isomer to create calibration curves.

Quantitative NMR (qNMR) Protocol for Definitive Purity Assessment

qNMR is the gold standard for determining purity without the need for specific isomer reference standards, by comparing the integral of a sample peak to that of a certified internal standard of known concentration.[5]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.[7]

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the benzaldehyde sample into an NMR tube.

    • Accurately weigh and add approximately 10 mg of a certified internal standard (e.g., maleic anhydride or 1,2,4,5-tetrachloro-3-nitrobenzene). The standard should have signals that do not overlap with the analyte.

    • Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and gently mix until fully dissolved.[7]

  • ¹H NMR Acquisition:

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): 30-60 seconds (to ensure full relaxation of all protons for accurate integration).

    • Number of Scans: 16 or more for good signal-to-noise.

  • ¹⁹F NMR Acquisition:

    • Acquisition: Proton decoupled.

    • Relaxation Delay (d1): 30 seconds.

    • Number of Scans: 64 or more.

  • Data Analysis:

    • Carefully integrate a well-resolved signal for the main compound (e.g., the aldehyde proton around δ 10.3 ppm) and for each suspected isomer.[4]

    • Integrate a signal from the internal standard.

    • Calculate the purity and the amount of each isomer using the standard qNMR equations that relate the integral values, number of nuclei, molecular weights, and sample masses. Isomeric purity can be determined by the relative integration of the signals corresponding to each isomer.

Conclusion

The isomeric purity of this compound is a critical quality attribute that directly impacts its performance and safety in pharmaceutical applications. A comprehensive analytical strategy is non-negotiable for any research or development program utilizing this key intermediate. While GC-MS offers excellent screening capabilities and HPLC provides robust quantification, NMR spectroscopy stands as the definitive tool for absolute structural confirmation and purity assessment. By implementing the structured workflow and detailed protocols within this guide, scientists can ensure the highest level of confidence in the quality of their material, paving the way for the successful development of next-generation therapeutics.

References

  • A Spectroscopic Comparison of Trifluoromethylbenzaldehyde Isomers: A Guide for Researchers. Benchchem.
  • 5-CHLORO-2-(TRIFLUOROMETHYL)BENZALDEHYDE synthesis. Chemicalbook.
  • Electronic Supplementary Inform
  • Simultaneous determination of isomeric substituted anilines by imidization with benzaldehyde and gas chrom
  • The Crucial Role of 2-Chloro-5-(trifluoromethyl)
  • Navigating the Analysis of Trifluoromethanol Reaction Mixtures: A Comparative Guide to LC-MS and GC-MS. Benchchem.
  • Synthesis of Trifluoromethoxylated (Hetero)
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
  • Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Magritek.
  • Analytical Methods. RSC Publishing.
  • 2-Chloro-5-(trifluoromethyl)benzaldehyde 98 82386-89-8. Sigma-Aldrich.
  • Advances in the Development of Trifluoromethoxyl
  • HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. LibreTexts Chemistry.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in synthesis. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded protocol for the safe disposal of 5-Chloro-2-(trifluoromethoxy)benzaldehyde, moving beyond simple checklists to explain the causality behind each procedural step.

Immediate Safety Protocol: The Pre-Disposal Checklist

Before initiating any disposal procedure, the following preparatory steps are mandatory. This protocol is designed to create a self-validating system of safety, ensuring that all risks are mitigated before the first gram of waste is handled.

  • Consult the Safety Data Sheet (SDS): The SDS is the primary source of information. It must be read and fully understood before handling the chemical.[1][2][3]

  • Designate a Disposal Area: All waste handling should occur in a designated, well-ventilated area, preferably within a chemical fume hood.[1][2] This prevents the accumulation of harmful vapors.

  • Assemble Personal Protective Equipment (PPE): Do not begin work until all required PPE is donned. This is non-negotiable.

  • Prepare Spill Control Materials: Have an appropriate spill kit ready, containing inert absorbent material (e.g., Chemizorb®, vermiculite, or sand).[1][2]

Hazard Profile Analysis: Understanding the Risks

This compound is a halogenated aromatic aldehyde with a distinct hazard profile that dictates its handling and disposal requirements. Understanding these hazards is key to appreciating the necessity of the stringent protocols outlined below.

The compound is classified as a combustible liquid and poses significant health risks.[1][4] It is harmful if inhaled, causes skin irritation, and leads to serious eye irritation.[1][3] Furthermore, there are concerns about its potential to damage fertility or the unborn child, placing it in Reproductive Toxicity Category 1B.[1] Environmentally, it is toxic to aquatic life with long-lasting effects.[1] The trifluoromethoxy and chloro- substituents contribute to its persistence and specific toxicity profile. Therefore, under no circumstances should this chemical be disposed of via drain or in regular trash.[1][5]

Quantitative Hazard and Physical Data Summary

For quick reference, the key data for this compound are summarized below.

PropertyValue / ClassificationSource
GHS Hazard Statements H227 (Combustible liquid)[1]
H315 (Causes skin irritation)[1]
H319 (Causes serious eye irritation)[1]
H332 (Harmful if inhaled)[1]
H335 (May cause respiratory irritation)[1]
H360 (May damage fertility or the unborn child)[1]
H411 (Toxic to aquatic life with long lasting effects)[1]
Signal Word Danger[1]
Boiling Point 178 - 179 °C (352 - 354 °F)[1]
Density 1.045 g/cm³ at 25 °C (77 °F)[1]
Storage Class 10 - Combustible liquids[6]

Step-by-Step Disposal Protocols

The appropriate disposal method depends on the nature and quantity of the waste. The following sections provide detailed, step-by-step methodologies for common scenarios.

Protocol 3.1: Small Spills & Residue Management (<100 mL)

This protocol addresses minor spills or the cleaning of residual amounts from reaction vessels.

  • Ensure Area is Secure: Restrict access to the spill area. Ensure ventilation is operating at maximum capacity.

  • Absorb the Spill: Cover the spill with a non-combustible, inert absorbent material such as sand, earth, or vermiculite.[2] Do not use combustible materials like paper towels without first absorbing the bulk of the liquid.

  • Collect the Material: Carefully scoop the absorbed material into a designated, leak-proof, and sealable container.[2][3] This container must be compatible with chlorinated organic compounds. High-density polyethylene (HDPE) is a suitable choice.

  • Label the Waste Container: Immediately affix a hazardous waste label to the container. The label must clearly state "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Combustible," "Toxic," "Irritant").

  • Decontaminate the Area: Wipe the spill area with a cloth lightly dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. The cleaning materials must also be disposed of as hazardous waste in the same container.

  • Final PPE Removal: Remove contaminated gloves and clothing, disposing of them in the designated solid hazardous waste container. Wash hands and any exposed skin thoroughly.[2]

Protocol 3.2: Bulk Quantities & Contaminated Materials

This protocol is for disposing of surplus reagents, reaction mixtures, or heavily contaminated items.

  • Use Original or Approved Containers: Whenever possible, leave the chemical in its original container.[1] If transferring is necessary, use a new, clean container appropriate for chlorinated hazardous waste. Never mix this waste with other waste streams.[1]

  • Segregate the Waste: This compound must be disposed of as halogenated organic waste .[7][8] Do not mix it with non-halogenated solvents, as this significantly increases disposal costs and complexity.[7][8]

  • Secure and Label: Ensure the container cap is tightly sealed to prevent leaks or vapor release.[9] Complete a hazardous waste tag with all required information.

  • Store Appropriately: Store the sealed waste container in a designated satellite accumulation area (SAA).[7] The SAA must have secondary containment to capture any potential leaks. Store away from incompatible materials, particularly strong oxidizing and reducing agents.[4]

  • Arrange for Professional Disposal: Contact your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup.[3][4] The ultimate disposal method will likely be high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the halogenated decomposition products.[3]

Waste Segregation & Storage Workflow

The following diagram illustrates the logical workflow for the proper segregation and temporary storage of waste generated from this compound. Adherence to this workflow is critical for regulatory compliance and safety.

G start Waste Generated (Liquid, Solid, or PPE) is_liquid Is the waste primarily liquid? start->is_liquid is_halogenated Is it a halogenated organic liquid? is_liquid->is_halogenated Yes is_sharp Is the waste a contaminated sharp? is_liquid->is_sharp No (Solid) halogenated_waste Collect in sealed, 'Halogenated Organic Liquid' waste container. is_halogenated->halogenated_waste Yes non_halogenated_waste Collect in separate, 'Non-Halogenated' waste container. is_halogenated->non_halogenated_waste No solid_waste Collect in sealed, 'Solid Chemical Waste' container. is_sharp->solid_waste No sharps_waste Collect in designated puncture-proof sharps container. is_sharp->sharps_waste Yes storage Store in designated Satellite Accumulation Area (SAA) with secondary containment. halogenated_waste->storage non_halogenated_waste->storage solid_waste->storage sharps_waste->storage disposal Contact EHS for professional disposal. storage->disposal

Caption: Waste Disposal Decision Workflow.

Regulatory Compliance and Final Considerations

All disposal activities must comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), as well as state and local rules.[9] Your institution's EHS department is the authoritative resource for ensuring compliance with all applicable laws.[7]

By treating chemical disposal with the same rigor and attention to detail as our primary research, we uphold our commitment to safety, protect our environment, and foster a culture of scientific excellence.

References

  • Capot Chemical, Material Safety Data Sheet for 5-Chloro-2-(trifluoromethyl)benzaldehyde. Source: Capot Chemical. [Link]
  • Kasturi Aromatics, Material Safety Data Sheet.
  • U.S. Environmental Protection Agency, Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • ETH Zürich, Factsheet: Disposal of Hazardous Waste - Basic Principles. Source: ETH Zürich Safety, Security, Health and Environment. [Link]
  • Michigan Technological University, Hazardous Waste Disposal Procedures. Source: Michigan Technological University Occupational Safety and Health Services. [Link]
  • Northwestern University, Hazardous Waste Disposal Guide. Source: Northwestern University Research Safety. [Link]
  • Yale University, Management of Hazardous Waste Procedure. Source: Yale Environmental Health & Safety. [Link]
  • U.S. Environmental Protection Agency, Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Source: U.S. EPA. [Link]
  • Vita-D-Chlor, Guidance Manual for the Disposal of Chlorinated W
  • U.S. Environmental Protection Agency, Method 612: Chlorinated Hydrocarbons. Source: U.S. EPA. [Link]
  • U.S. Environmental Protection Agency, Land Disposal Restrictions for Newly Identified Wastes.
  • Cole-Parmer, Chemical Compatibility D
  • Occupational Safety and Health Administration, 1910.
  • Centers for Disease Control and Prevention, OSHA Respirator Requirements for Selected Chemicals. Source: NIOSH. [Link]
  • Occupational Safety and Health Administration, FLUORIDES (as F). Source: OSHA. [Link]
  • National Institutes of Health, Benzaldehyde PubChem CID 240. Source: PubChem, NIH. [Link]
  • Occupational Safety and Health Administration, Major Requirements of OSHA's Respiratory Protection Standard [29 CFR 1910.134]. Source: OSHA. [Link]
  • Siemens, Chemical Resistance Chart. Source: Siemens. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Chloro-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with 5-Chloro-2-(trifluoromethoxy)benzaldehyde. Moving beyond a simple checklist, we will explore the causality behind each procedural step, ensuring a self-validating system of safety that builds confidence and protects you and your research. The foundational principle is to minimize exposure through a multi-layered defense, where Personal Protective Equipment (PPE) is the critical final barrier between the operator and the chemical.

Hazard Assessment: The Rationale for Protection

Understanding the specific threats posed by this compound is the first step in designing an effective PPE strategy. This compound, and structurally similar halogenated benzaldehydes, are classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] The primary routes of exposure are inhalation, skin contact, and eye contact.

The health hazards necessitate a robust protective strategy.[1][2][3] Skin and eye contact can lead to significant irritation, while inhalation may cause respiratory tract irritation.[1][3] Some related compounds may also cause allergic skin reactions upon contact.[2]

Hazard ClassificationCategoryGHS StatementPrimary Protective Measure
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationChemical-resistant gloves, Lab coat
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritationChemical splash goggles, Face shield
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationFume hood, Respiratory protection
Acute Toxicity, Oral (for related compounds)Category 4H302: Harmful if swallowedEngineering controls, Good hygiene
Skin Sensitization (for related compounds)Category 1H317: May cause an allergic skin reactionChemical-resistant gloves

This table synthesizes data from multiple safety data sheets for this compound and closely related analogues to provide a comprehensive hazard overview.[1][2][3]

Engineering Controls: Your Primary Line of Defense

Before any personal protective equipment is worn, proper engineering controls must be in place. These are non-negotiable for handling this class of chemicals.

  • Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood. This is the most critical control for preventing respiratory exposure.[4]

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and unobstructed near the workstation.[3]

Core PPE Protocol: A Head-to-Toe Mandate

PPE is not a substitute for good engineering controls but is essential to protect against splashes, spills, and unforeseen exposures. The following protocol outlines the minimum required PPE.

The eyes are highly susceptible to the irritating effects of this chemical. Standard safety glasses are insufficient .

  • Chemical Splash Goggles: Wear snug-fitting chemical splash goggles that meet ANSI Z87.1 (US) or EN166 (EU) standards at all times.[1][3] Goggles provide a seal around the eyes to protect against liquid splashes from all angles.

  • Face Shield: When there is a heightened risk of splashing—such as when transferring larger volumes (>1 L), working with a reaction under pressure, or during neutralization procedures—a face shield must be worn in addition to chemical splash goggles.[5][6][7] A face shield alone does not provide adequate eye protection.[7]

Proper glove selection and technique are critical to prevent skin irritation and potential sensitization.[2]

  • Glove Material: Disposable nitrile gloves provide a good baseline of protection for incidental contact.[8] For prolonged handling or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always consult the glove manufacturer's resistance guide for specific breakthrough times.[8]

  • Protocol:

    • Inspect gloves for any signs of degradation or puncture before each use.[2]

    • Don gloves before entering the work area where the chemical is handled.

    • Use proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[2]

    • Dispose of contaminated gloves immediately in the designated hazardous waste container.[2]

    • Wash hands thoroughly with soap and water after removing gloves.[1]

Glove MaterialSplash ProtectionImmersion/Extended UseNotes
Nitrile Very GoodFairGood for general lab use and splash protection. Not for prolonged contact.
Neoprene ExcellentGoodOffers good resistance to a broad range of chemicals, including aldehydes.
Butyl Rubber ExcellentVery GoodRecommended for handling polar organics; provides excellent protection.
Natural Rubber (Latex) FairPoorNot recommended due to poor chemical resistance and potential for allergies.

This table provides general guidance. Always verify with the manufacturer's specific chemical resistance data.[9]

  • Laboratory Coat: A clean, flame-resistant (e.g., Nomex) or 100% cotton lab coat must be worn and fully buttoned.[8] This protects your skin and personal clothing from splashes.

  • Clothing: Wear long pants and closed-toe, closed-heel shoes made of a non-porous material.[8] Polyester and acrylic fabrics should be avoided as they can melt and fuse to the skin upon chemical contact or in a fire.[8]

  • Chemical Apron: For tasks with a high splash potential, such as large-scale transfers or equipment cleaning, a chemical-resistant apron should be worn over the lab coat.[5]

Under normal operating conditions within a fume hood, respiratory protection is not typically required.[3] However, it is mandatory in the following situations:

  • Spill Response: In the event of a spill outside of a fume hood.

  • Engineering Control Failure: If the fume hood is not functioning correctly.

  • Aerosol Generation: When a procedure is likely to generate significant vapors or aerosols that cannot be contained.

In these scenarios, a NIOSH-approved respirator with organic vapor (OV) cartridges is necessary. For higher-level protection or unknown concentrations, an ABEK-P2 (EU) or OV/AG/P99 (US) cartridge type is recommended.[2] All respirator use must be in accordance with a formal respiratory protection program, including fit-testing and medical clearance.[8]

Operational and Disposal Plans

A safe workflow integrates PPE with procedural diligence from start to finish.

The following diagram illustrates the critical decision points and actions for safely handling this compound.

G Workflow: Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Response a Risk Assessment (Review SDS) b Verify Engineering Controls (Fume Hood, Eyewash) a->b c Select & Inspect PPE b->c d Don PPE (Coat, Goggles, Gloves) c->d e Weighing & Transfer d->e Begin Work f Perform Experiment e->f g Secure Container f->g m SPILL or EXPOSURE f->m Incident h Segregate Chemical Waste g->h End Work i Clean Work Area h->i j Doff PPE (Gloves First) i->j k Dispose of Contaminated PPE j->k l Wash Hands k->l n Follow First Aid (Rinse Skin/Eyes) m->n o Evacuate & Alert m->o

Caption: Safe handling workflow from preparation to disposal.

  • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

  • Skin Contact: Take off contaminated clothing immediately.[3] Wash the affected area with plenty of soap and water.[1] If skin irritation occurs, get medical advice.[1]

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If you feel unwell, call a poison center or doctor.[1]

  • Spill: Evacuate the area. Absorb the spill with an inert absorbent material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[1][4]

  • Chemical Waste: All surplus this compound and contaminated materials must be disposed of as hazardous waste.[1] This should be done through a licensed professional waste disposal service.[2] Do not empty into drains.[3]

  • Contaminated PPE: Used gloves, disposable aprons, and heavily contaminated lab coats must be collected in a designated hazardous waste container for proper disposal.[2]

By integrating this comprehensive understanding of the hazards with meticulous adherence to engineering controls and the prescribed PPE protocol, you can confidently and safely utilize this compound in your research endeavors.

References

  • Material Safety Data Sheet, 5-Chloro-2-(trifluoromethyl)benzaldehyde. (2010). Capot Chemical. [Link]
  • Chemical Safety: Personal Protective Equipment.University of California, Santa Barbara, Environmental Health & Safety. [Link]
  • Personal Protective Equipment (PPE).U.S. Department of Health & Human Services. [Link]
  • UNIT 7: Personal Protective Equipment.University of Hawaii, College of Tropical Agriculture and Human Resources. [Link]
  • Personal Protective Equipment (PPE), Glove Selection Chart.University of Tennessee, Knoxville, Environmental Health & Safety. [Link]
  • Choosing The Correct PPE.University of California, Merced, Environmental Health & Safety. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.